B613584 1-Fmoc-2-methyl-D-proline CAS No. 1286768-33-9

1-Fmoc-2-methyl-D-proline

Katalognummer: B613584
CAS-Nummer: 1286768-33-9
Molekulargewicht: 351,4 g/mole
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Fmoc-2-methyl-D-proline, also known as this compound, is a useful research compound. Molecular weight is 351,4 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-21(19(23)24)11-6-12-22(21)20(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18H,6,11-13H2,1H3,(H,23,24)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQFOIAFEGUNRZ-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286768-33-9
Record name (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpyrrolidine-2-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: 1-Fmoc-2-methyl-D-proline

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1286768-33-9 Classification: Conformationally Constrained


-Disubstituted Amino Acid
Version:  2.0 (Technical Release)

Executive Summary

1-Fmoc-2-methyl-D-proline (Fmoc-(R)-


-Me-Pro-OH) is a specialized, sterically demanding amino acid derivative used to engineer specific secondary structures in therapeutic peptides.[1] Unlike standard proline, the addition of a methyl group at the 

-carbon (C2) creates a quaternary center that severely restricts conformational freedom (

and

torsion angles).

This restriction serves two primary functions in drug design:

  • Helix Stabilization: It strongly promotes

    
    -helical or 
    
    
    
    -helical conformations, depending on the sequence context, often acting as a "nucleator" for folding.
  • Proteolytic Resistance: The steric bulk of the

    
    -methyl group prevents access to the peptide bond by common proteases (e.g., chymotrypsin, trypsin), significantly extending the in vivo half-life of peptidomimetics.
    

This guide details the physicochemical properties, synthesis challenges, and optimized Solid Phase Peptide Synthesis (SPPS) protocols required to successfully incorporate this hindered residue.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

PropertySpecification
IUPAC Name (R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid
Common Name Fmoc-2-methyl-D-proline; Fmoc-

-methyl-D-proline
CAS Number 1286768-33-9 (D-isomer)
Related CAS 167275-47-0 (L-isomer); 433220-67-8 (DL-racemate)
Molecular Formula

Molecular Weight 351.39 g/mol
Chirality D-Enantiomer (

-configuration at

-carbon)
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, DCM; insoluble in water
Structural Visualization

The following diagram illustrates the core chemical identity and the functional impact of the


-methyl substitution.

ChemicalIdentity Molecule This compound (CAS 1286768-33-9) Sub_Fmoc N-Terminus Protection (Fmoc Group) Molecule->Sub_Fmoc Sub_Me α-Methyl Group (Quaternary Center) Molecule->Sub_Me Sub_Ring Pyrrolidine Ring (D-Configuration) Molecule->Sub_Ring Effect_Steric Steric Hindrance (Blocks Proteases) Sub_Me->Effect_Steric Shields amide bond Effect_Conform Conformational Lock (Stabilizes Helix) Sub_Me->Effect_Conform Restricts phi/psi angles Effect_Synth Synthesis Challenge (Slow Coupling) Sub_Me->Effect_Synth Blocks nucleophilic attack Sub_Ring->Effect_Conform Intrinsic rigidity

Figure 1: Structural dissection of Fmoc-2-methyl-D-proline showing the causal link between the


-methyl group and its biological/synthetic effects.

Synthesis & Manufacturing Origin

Understanding the origin of the material is critical for impurity profiling. The D-isomer is typically synthesized via Self-Regeneration of Stereocenters (SRS) , a method pioneered by the Seebach group.

  • Starting Material: D-Proline.

  • Acetal Formation: Reaction with pivalaldehyde forms a bicyclic oxazolidinone (the "Seebach oxazolidinone"). This step temporarily masks the nitrogen and the carboxyl group while fixing the stereochemistry.

  • Alkylation: The rigid ring system allows for highly stereoselective methylation at the

    
    -position (retention of configuration).
    
  • Hydrolysis & Protection: The auxiliary is removed, and the resulting free amino acid is Fmoc-protected.

Quality Control Note: Commercial batches must be checked for enantiomeric excess (ee) . Due to the difficulty of the synthesis, trace amounts of the L-isomer (CAS 167275-47-0) may be present. Demand chiral HPLC data >98% ee.

Application Protocol: Solid Phase Peptide Synthesis (SPPS)[9]

Incorporating this compound is non-trivial. The quaternary carbon creates a "lid" that hinders the approach of the incoming activated amino acid (if 2-Me-Pro is on the resin) or the amine (if 2-Me-Pro is being coupled).

Challenge: The Steric Bottleneck

Standard coupling reagents (HBTU, DIC/HOBt) often fail to drive the reaction to completion, leading to deletion sequences.

Optimized Coupling Protocol

Reagents of Choice:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for base-sensitive resins.

  • Alternative: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the acid to an acid fluoride , which is smaller and more reactive than the OBt/OAt ester.

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Activation (Pre-activation is crucial):

    • Dissolve this compound (3-4 eq) in DMF.

    • Add HATU (3-4 eq).

    • Add DIEA (6-8 eq).

    • Allow to activate for 1-2 minutes only (to minimize racemization, though low risk for

      
      -Me).
      
  • Coupling:

    • Add mixture to resin.[2][3][4]

    • Time: 2 to 4 hours (Standard AA takes 30-45 mins).

    • Temperature: Elevated temperature (

      
       microwave or 
      
      
      
      conventional) significantly improves yield.
  • Monitoring: Standard Kaiser test may be false-negative due to the proline nature. Use Chloranil test or micro-cleavage LC-MS.

  • Re-Coupling (Double Coupling):

    • Drain and wash.[2]

    • Repeat the coupling step if the test indicates incomplete reaction.

  • Capping: Acetylate unreacted amines to prevent deletion sequences.

Diagram: The "Difficult Coupling" Decision Tree

Use this logic flow to determine the correct coupling conditions for hindered amino acids.

SPPS_Protocol Start Start Coupling Cycle Target: Fmoc-2-Me-D-Pro Check_Pos Is 2-Me-D-Pro the Incoming Unit or on Resin? Start->Check_Pos Incoming Incoming Unit (Activation Required) Check_Pos->Incoming Incoming OnResin On Resin (Nucleophile is Hindered) Check_Pos->OnResin On Resin Method_A Method A: HATU/DIEA 3 eq, 2 hours, 50°C Incoming->Method_A OnResin->Method_A Alternative Method_B Method B: TFFH (Acid Fluoride) High Reactivity, Low Sterics OnResin->Method_B Preferred Test QC: Chloranil Test / LC-MS Method_A->Test Method_B->Test Result_Pass Pass: Proceed to Deprotection Test->Result_Pass >99% Conv. Result_Fail Fail: Incomplete Coupling Test->Result_Fail <99% Conv. Recouple Double Couple Switch to PyAOP or TFFH Result_Fail->Recouple Recouple->Test

Figure 2: Decision logic for coupling sterically hindered


-methyl amino acids in SPPS.

References & Authority

  • Synthesis Methodology: Beck, A. K.; Seebach, D. et al. "Synthesis of (S)-2-Methylproline: A General Method for the Preparation of

    
    -Branched Amino Acids."[5] Organic Syntheses, 1994 , 72, 62. Link (Describes the foundational Seebach method applicable to the D-isomer).
    
  • CAS Verification: "this compound (CAS 1286768-33-9)."[1][6][7] ChemicalBook / Arctom Scientific. Link

  • Conformational Analysis: Kang, Y. K.; Park, H. S. "Conformational preferences of the 2-methylproline residue and its role in stabilizing

    
    -turn and polyproline II structures." New Journal of Chemistry, 2014 , 38, 2831–2840. Link
    
  • Coupling Protocols: Albericio, F. et al. "Peptide Coupling Reagents: More than a Letter Soup." Chemical Reviews, 2011 , 111(11), 6557–6602. Link (Authoritative review on HATU/TFFH usage for hindered amines).

Sources

Technical Guide: 1-Fmoc-2-methyl-D-proline in Peptidomimetic Design

[1]

Part 1: Chemical Identity & Core Metrics[1]

1-Fmoc-2-methyl-D-proline is a specialized, sterically hindered amino acid building block used primarily in the synthesis of proteolytically stable peptidomimetics.[1] Unlike standard proline, the introduction of the


Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyValueNotes
Molecular Weight 351.40 g/mol Derived from Formula

CAS Number 1286768-33-9 Specific to the (R)-enantiomer (D-form)
Appearance White to off-white powderHygroscopic; store in desiccator
Solubility DCM, DMF, DMSO, MeOHInsoluble in water/ether
Purity Standard

(HPLC)
Critical to avoid L-isomer contamination
Melting Point 110–116 °CRange varies slightly by crystal habit
Storage 2–8 °C (Short term)-20 °C (Long term), protect from light

Part 2: Structural Significance & Mechanistics[1]

The "Alpha-Methyl" Effect

The strategic value of this compound lies in its ability to restrict the conformational space of a peptide backbone.[1]

  • Conformational Locking: The steric bulk of the methyl group forces the backbone torsion angles (

    
    ) into specific regions, strongly favoring 
    
    
    -turn or
    
    
    -helical structures. This is often used to "freeze" a bioactive conformation to increase receptor affinity.[1]
  • Metabolic Stability: The absence of an

    
    -proton renders the residue completely resistant to enzymatic degradation by proteases that rely on hydrogen abstraction mechanisms.[1]
    
  • Prevention of Racemization: In standard Solid Phase Peptide Synthesis (SPPS), activation of the carboxyl group can lead to racemization via oxazolone formation. The 2-methyl substitution blocks this pathway entirely, ensuring stereochemical integrity during coupling.[1]

Visualization: Conformational Restriction Logic

conformation_logicStandardProStandard Fmoc-Pro-OH(Flexible)ConstraintConformational Lock(Restricted Phi/Psi)StandardPro->Constraint + MethylationAlphaMeAlpha-Methyl Group(Steric Anchor)AlphaMe->Constraint Steric ClashStabilityProteolytic Resistance(No Alpha-Proton)AlphaMe->Stability Blocks MechanismOutcomeBioactive Beta-Turn(High Affinity)Constraint->Outcome Pre-organization

Caption: The mechanistic impact of α-methylation on peptide structure and stability.

Part 3: Synthetic Protocols (The "How-To")

Synthesizing peptides with this compound is non-trivial .[1] The same steric bulk that provides biological stability creates a barrier to chemical coupling. Standard protocols (e.g., HBTU/DIEA) often result in incomplete coupling or deletion sequences.

Protocol A: Coupling this compound to the Resin

Objective: Attach the hindered amino acid to the growing chain.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure[1]

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Resin Preparation: Swell resin (e.g., Rink Amide) in DCM for 20 min, then wash with DMF.

  • Activation: Dissolve this compound (3.0 eq) and HATU (2.9 eq) in minimum DMF. Add DIPEA (6.0 eq). Crucial: Pre-activate for only 30-60 seconds to avoid side reactions.

  • Coupling: Add the activated mixture to the resin.

  • Incubation: Shake at Room Temperature for 2 to 4 hours . (Standard AA is 45 min).

  • Monitoring: Perform the Chloranil Test .

    • Note: The Kaiser test works for primary amines. Since Proline is a secondary amine, the Chloranil or Isatin test is required to verify the previous deprotection.

  • Double Coupling: If the test is positive (blue spots), repeat the coupling step.

Protocol B: Coupling the Next Amino Acid (The Hardest Step)

Context: Once this compound is on the chain, its bulky methyl group shields the N-terminus, making it difficult to attach the next amino acid.[1]

Modified Workflow:

  • Deprotection: 20% Piperidine in DMF (2 x 10 min).

  • Wash: DMF (5x), DCM (5x).

  • Aggressive Activation: Use PyAOP or COMU instead of HATU for the incoming amino acid.

  • Sym-Collidine System: Use TMP (2,4,6-trimethylpyridine) instead of DIPEA to reduce base-catalyzed side reactions during long couplings.[1]

  • Heat: Perform coupling at 50°C (microwave assisted is preferred: 75°C for 10 min) to overcome the energy barrier.

Visualization: Synthesis Decision Tree

synthesis_workflowStartStart Coupling CycleIsHinderedIs Incoming AAAlpha-Methylated?Start->IsHinderedStandardStandard Protocol(HBTU/DIPEA, 45 min)IsHindered->StandardNoHinderedHindered Protocol(HATU/HOAt, 2-4 hrs)IsHindered->HinderedYesCheckChloranil/Kaiser TestStandard->CheckHindered->CheckResultCoupling Complete?Check->ResultNextStepProceed to Next AAResult->NextStepPassDoubleCoupleDouble Couple(Change Solvent/Reagent)Result->DoubleCoupleFailDoubleCouple->Check

Caption: Decision logic for coupling sterically hindered amino acids like 2-methyl-proline.

Part 4: Quality Control & Analysis[1]

Because of the potential for deletion sequences (where the hindered AA fails to couple), rigorous QC is mandatory.

HPLC Method (Self-Validating)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water + 0.1% TFA.[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 220 nm (peptide bond) and 254 nm (Fmoc group if still attached).

  • Expected Retention: this compound is significantly more hydrophobic than standard Fmoc-Pro-OH due to the methyl group.[1] Expect a shift to a higher retention time (RT).

Mass Spectrometry Check
  • Target Mass:

    
     Da (M+H).
    
  • Common Failure Mode: If you see a mass of [Target - 129], it indicates the Fmoc group was cleaved prematurely or the coupling failed entirely.

References

  • National Institutes of Health (NIH) . (2009). Conformational constraints of alpha-methyl proline in peptides. PubMed Central.[1] Retrieved from [Link]

  • MDPI . (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. Retrieved from [Link]

Technical Monograph: 1-Fmoc-2-methyl-D-proline

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Integration, and Pharmacological Utility [1][2]

Executive Summary

1-Fmoc-2-methyl-D-proline (CAS: 1286768-33-9) is a specialized, sterically constrained amino acid derivative used in advanced peptidomimetic drug design.[1][2] By introducing a methyl group at the


-carbon of the D-proline scaffold, this molecule imposes severe conformational restrictions on the peptide backbone, locking specific secondary structures such as 

-turns and

-helices.[1][2] Furthermore, the quaternary

-center confers exceptional resistance to proteolytic degradation, a critical attribute for extending the half-life of peptide therapeutics.[1][2] This guide details its structural properties, the challenges of its synthesis, and the optimized protocols required for its integration into Solid-Phase Peptide Synthesis (SPPS).

Molecular Architecture & Physicochemical Profile[1][2]

Structural Identity

The molecule consists of a pyrrolidine ring bearing a quaternary carbon at the 2-position.[2] The stereochemistry is defined by the D-configuration (R-absolute configuration), inverted relative to natural L-proline.[1][2] The amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, rendering it compatible with standard SPPS workflows.

PropertySpecification
IUPAC Name (R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid
CAS Number 1286768-33-9
Molecular Formula

Molecular Weight 351.40 g/mol
Chirality D-Enantiomer (R-configuration)
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DCM, DMSO; Insoluble in water
Steric & Electronic Implications

The introduction of the


-methyl group creates a "tetrasubstituted" carbon center.[2] This has two profound effects:
  • Conformational Locking: The allowable

    
     (phi) and 
    
    
    
    (psi) torsion angles are severely restricted compared to native proline.[2][3] This forces the peptide backbone into kinked or turn conformations, often stabilizing type I or type II
    
    
    -turns.[1][2]
  • Steric Shielding: The methyl group physically blocks the approach of enzymes (proteases) to the adjacent peptide bonds, preventing hydrolysis. However, this same shielding makes synthetic coupling reactions significantly slower and more prone to failure.[1][2]

Synthetic Trajectory: The Seebach Protocol

Synthesizing


-methylated amino acids is non-trivial because direct alkylation of proline is not stereoselective.[1][2] The industry-standard method involves Self-Regeneration of Stereocenters (SRS) , pioneered by Dieter Seebach.[1][2]
Synthesis Workflow
  • Acetal Formation: D-Proline is condensed with pivalaldehyde to form a bicyclic oxazolidinone (acetal).[1][2] This locks the stereochemistry and activates the

    
    -position.[2]
    
  • Enolate Alkylation: The acetal is treated with a strong base (LDA) to form an enolate, which is then methylated.[2] The bulky pivalyl group directs the methyl group to the opposite face, preserving chirality.

  • Hydrolysis & Protection: The acetal is hydrolyzed to release the free amino acid, which is subsequently protected with Fmoc-Cl or Fmoc-OSu.[1][2]

SeebachSynthesis Start D-Proline Acetal Bicyclic Acetal Start->Acetal Pivalaldehyde H+ Enolate Li-Enolate Intermediate Acetal->Enolate LDA, -78°C Methylated Alpha-Methyl Acetal Enolate->Methylated Me-I (Stereoselective) Hydrolysis 2-Me-D-Pro (Free Acid) Methylated->Hydrolysis HCl/H2O Reflux Final Fmoc-2-Me-D-Pro Hydrolysis->Final Fmoc-OSu Na2CO3

Figure 1: The Seebach "Self-Regeneration of Stereocenters" pathway ensures high enantiomeric purity.[1][2]

Solid-Phase Peptide Synthesis (SPPS) Integration

Integrating this compound into a peptide chain presents a dual challenge: coupling the residue to the resin (difficult due to


-carbon crowding) and coupling the next residue onto it (extremely difficult due to the secondary amine and steric bulk).[1][2]
Coupling Protocol (Residue Addition)

Standard HBTU/DIEA activation is often insufficient.[2] High-efficiency coupling reagents are mandatory.[1][2]

  • Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.[2]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization and enhance rate.[1][2]

  • Base: TMP (2,4,6-Trimethylpyridine) or DIEA.[1][2]

  • Stoichiometry: 4-5 equivalents of amino acid.[1][2]

  • Time: Extended coupling (2–4 hours) or double coupling (2 x 2 hours).

Coupling Protocol (Subsequent Chain Elongation)

Coupling the next amino acid onto the N-terminus of the anchored 2-methyl-D-proline is the bottleneck.[1][2] The nucleophilic nitrogen is sterically hindered by both the ring and the methyl group.

  • Critical Step: Use HATU or COMU .[1][2]

  • Temperature: Elevated temperature (50°C - 75°C) using microwave irradiation is highly recommended.[1][2]

  • Monitoring: The Kaiser test (ninhydrin) does not work for proline (secondary amines). Use the Chloranil test or Isatin test to verify coupling completion.

SPPS_Workflow Start Resin-Peptide-NH2 Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect CoupleAA Couple Fmoc-2-Me-D-Pro (HATU/HOAt, 4 eq, 3h) Deprotect->CoupleAA Check1 QC: Chloranil Test CoupleAA->Check1 Check1->CoupleAA Fail (Blue/Green) -> Recouple NextDeprotect Fmoc Removal (Exposes Hindered NH) Check1->NextDeprotect Pass (Colorless) CoupleNext Couple Next AA (HATU, Microwave 60°C) NextDeprotect->CoupleNext Check2 QC: Chloranil/Isatin CoupleNext->Check2 Check2->CoupleNext Fail -> Recouple w/ PyAOP Success Elongation Complete Check2->Success Pass

Figure 2: Optimized SPPS workflow emphasizing the critical checkpoints for hindered amine coupling.

Applications in Drug Discovery[2][6]

Peptidomimetics & Stability

The incorporation of this compound is a strategic maneuver to enhance the "drug-like" properties of peptides.[1][2]

  • Proteolytic Resistance: The

    
    -methyl group eliminates the 
    
    
    
    -proton, rendering the bond non-hydrolyzable by many endopeptidases.[1][2]
  • Bioavailability: The D-configuration further reduces recognition by mammalian enzymes, which typically target L-amino acid sequences.[1][2]

Conformational Control

In the design of macrocyclic peptides or beta-hairpin mimetics, this residue acts as a "turn inducer."[1][2]

  • Beta-Turns: It strongly favors the

    
     or 
    
    
    
    position of
    
    
    -turns, nucleating the folding of the peptide into a compact, bioactive shape.[1]
  • Cis-Trans Isomerization: The bulky methyl group influences the cis/trans ratio of the amide bond preceding the proline nitrogen, often stabilizing the cis conformer more than unsubstituted proline.

References

  • Seebach, D., et al. (1983).[2] "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition.

  • Beilstein/REAXYS Database. (2024).[2] "CAS 1286768-33-9: this compound Structure and Properties."[1][2][4]

  • Albericio, F., & Tulla-Puche, J. (2008).[1][2] "The Power of the Isatin Test in the Synthesis of Proline-Rich Peptides." Journal of Organic Chemistry.

  • Thibault, G. (2015).[2] "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science.

  • Chem-Impex International. "Fmoc-D-Proline and Derivatives: Physical Properties."[1][2]

Sources

1-Fmoc-2-methyl-D-proline: Solubility Profile & Operational Guide

[1]

Executive Summary

This compound (CAS: 1286768-33-9) is a specialized, sterically hindered amino acid derivative used to introduce conformational constraints into peptide backbones.[1] By restricting the




1

However, the very feature that makes this molecule valuable—its steric bulk—presents significant challenges in solubility and coupling efficiency during Solid-Phase Peptide Synthesis (SPPS).[1] This guide provides validated solubility data, dissolution protocols, and coupling strategies to ensure high-fidelity incorporation.

Part 1: Physicochemical Identity[1][2]

Before handling, verify the reagent identity against the following specifications to ensure batch consistency.

PropertyData
Chemical Name (R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid
Common Name Fmoc-2-methyl-D-Pro-OH
CAS Number 1286768-33-9
Molecular Formula

Molecular Weight 351.40 g/mol
Appearance White to off-white crystalline powder
Chirality D-Enantiomer (

-methyl group)

Part 2: Solubility Landscape

The solubility of Fmoc-2-methyl-D-proline is dictated by the lipophilic fluorenyl (Fmoc) moiety.[1] While it shares the general hydrophobicity of standard Fmoc-amino acids, the quaternary

1
Solvent Compatibility Matrix
Solvent ClassSolventSolubility RatingOperational Conc. (SPPS)Notes
Amides (Polar Aprotic) DMF (Dimethylformamide)High 0.2 M – 0.5 MPreferred solvent. Excellent dissolution; standard for SPPS.[1]
Amides (Polar Aprotic) NMP (N-methyl-2-pyrrolidone)High 0.2 M – 0.5 MSuperior for preventing resin aggregation; recommended for "difficult" sequences.[1]
Halogenated DCM (Dichloromethane)Moderate 0.1 M – 0.3 MGood solubility but poor resin swelling for some peptide sequences.
Sulfoxides DMSO (Dimethyl sulfoxide)High N/ASoluble, but difficult to remove; generally avoided in standard SPPS cycles.
Ethers THF (Tetrahydrofuran)Moderate < 0.1 MNot recommended for SPPS due to precipitation risks during activation.
Aqueous Water Insoluble 0 MRequires organic co-solvent (e.g., 50% ACN) for HPLC purification.
Critical Solubility Insights
  • Hydrophobic Aggregation: In aqueous environments, this compound will precipitate immediately.[1] All stock solutions must be prepared in anhydrous organic solvents (DMF/NMP).[1]

  • Activation Stability: Once dissolved and activated (e.g., with HATU/DIEA), the active ester has a limited half-life.[1] Do not store pre-activated solutions. Prepare immediately prior to coupling.[1]

Part 3: Operational Protocols

Protocol A: Dissolution for SPPS (0.2 M Standard)

Target: Prepare 5 mL of 0.2 M solution for automated synthesis.

  • Calculate Mass:

    
    
    
    
    [1]
  • Weighing: Weigh 351.4 mg of Fmoc-2-methyl-D-Pro-OH into a dry 15 mL polypropylene tube.

  • Solvent Addition: Add 5.0 mL of peptide-grade DMF .

  • Agitation: Vortex for 30–60 seconds.

    • Checkpoint: If the solution remains cloudy, sonicate at room temperature for 2 minutes. The

      
      -methyl group can increase lattice energy, making initial dissolution slower than standard Proline.[1]
      
  • Visual Validation: Ensure the solution is crystal-clear before placing it on the synthesizer.

Protocol B: High-Efficiency Coupling (Steric Hindrance)

The

11

Recommended Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.[1]

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[1]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical for suppressing racemization and enhancing rate.[1]

Step-by-Step Workflow:

CouplingWorkflowcluster_Activation3. Pre-Activation (In Vial)StartStart: Resin-Bound PeptideDeprotect1. Fmoc Removal(20% Piperidine/DMF)Start->DeprotectWash12. Wash (DMF x 5)Deprotect->Wash1MixMix Fmoc-2-Me-D-Pro+ HATU + HOAt (1:1:1)Wash1->MixBaseAdd DIPEA (2.0 eq)Mix->BaseWaitWait 1-2 mins(Yellow color formation)Base->WaitCouple4. Coupling Reaction(Add to Resin)Wait->CoupleIncubate5. Incubate(2h at RT or 1h at 50°C)Couple->IncubateCheck6. Kaiser/Chloranil TestIncubate->CheckRecoupleResult: Positive (Blue)Perform Double CouplingCheck->Recouple IncompleteSuccessResult: Negative (Colorless)Proceed to WashCheck->Success Complete

Figure 1: Optimized coupling workflow for sterically hindered

12

Part 4: Troubleshooting & Stability

Incomplete Coupling (Deletion Sequences)

Due to the steric bulk of the methyl group, the coupling onto the resin (attaching the Fmoc-2-Me-D-Pro) and the subsequent coupling onto the Fmoc-2-Me-D-Pro (attaching the next AA) are both difficult.[1]

  • Solution: Use double coupling (2 x 1 hour).

  • Thermal Assist: Microwave irradiation (50°C, 10 min) significantly improves yield, but avoid temperatures >60°C to prevent Fmoc cleavage or racemization.

Diketopiperazine (DKP) Formation

If Fmoc-2-methyl-D-Pro is the second residue from the C-terminus, there is a high risk of DKP formation upon Fmoc removal, leading to chain termination.[1]

  • Solution: Use Trityl-based resins (2-Chlorotrityl chloride) or bulky resins (Wang) to sterically discourage cyclization.[1]

Storage
  • Solid State: Store at +2°C to +8°C in a desiccator. Hydrolysis of the Fmoc group can occur if exposed to ambient moisture over months.[1]

  • Solution State: Use within 24 hours. Fmoc-amino acids in DMF can slowly degrade via spontaneous Fmoc cleavage if the solvent contains amine impurities.[1][3]

References

  • ChemicalBook. (n.d.).[1] Fmoc-D-proline Properties and Solubility Data.[1][4] Retrieved from [1]

  • Chem-Impex International. (n.d.).[1] Fmoc-D-Pro-OH Product Specifications. Retrieved from [1]

  • GuideChem. (n.d.).[1] Fmoc-L-Proline Solubility and Handling.[1][4][5] (Applied to D-isomer enantiomeric equivalents). Retrieved from

  • Amblard, M., et al. (2006).[2][6] Methods and Protocols of Modern Solid-Phase Peptide Synthesis.[1][2][6] Molecular Biotechnology.[1][2][6] Retrieved from

  • AAPPTec. (n.d.).[1] Guide to Solid Phase Peptide Synthesis: Steric Hindrance and Coupling. Retrieved from

Technical Monograph: 1-Fmoc-2-methyl-D-proline

Author: BenchChem Technical Support Team. Date: February 2026

Storage, Handling, and Application in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

1-Fmoc-2-methyl-D-proline is a specialized, high-value amino acid derivative used to introduce conformational constraints and metabolic stability into peptide backbones. The presence of the


-methyl group at the 2-position creates a quaternary carbon center, conferring two distinct properties:
  • Metabolic Resistance: The absence of an

    
    -proton renders the residue resistant to enzymatic degradation and prevents base-catalyzed racemization during standard coupling cycles.
    
  • Synthetic Challenge: The significant steric bulk of the methyl group, combined with the secondary amine of the pyrrolidine ring, drastically reduces the kinetics of acylation, requiring high-potency coupling protocols.

This guide details the preservation of this sensitive reagent and the specific synthetic methodologies required to overcome its steric hindrance.

Physicochemical Profile
PropertySpecification
Chemical Name (R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid
Common Name Fmoc-2-methyl-D-proline; Fmoc-(

-Me)-D-Pro-OH
Molecular Formula

Molecular Weight 351.40 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, NMP, DMSO; Sparingly soluble in DCM
Chirality D-configuration (R-enantiomer at

-carbon)
Key Feature

-disubstituted amino acid (Quaternary center)
Storage & Stability Protocols

The primary degradation pathways for Fmoc-amino acids are hydrolysis of the carbamate linkage (releasing the free amine) and autocatalytic decomposition . While this compound is chemically robust due to the quaternary center preventing racemization, the Fmoc group remains sensitive to moisture and base.

Storage Workflow
  • Temperature: Long-term storage at -20°C is mandatory to arrest slow hydrolysis. Short-term (active use) storage at 2-8°C is acceptable.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. The container must be tightly sealed with parafilm.

  • Desiccation: Hygroscopicity is a risk. Allow the vial to equilibrate to room temperature before opening to prevent condensation on the cold solid.

StorageLogic Start Incoming Shipment: This compound Check Check Seal & Appearance Start->Check LongTerm Long-Term Storage (> 2 weeks) Check->LongTerm ShortTerm Active Use (< 2 weeks) Check->ShortTerm Freezer Freezer (-20°C) Desiccated Container LongTerm->Freezer Fridge Refrigerator (2-8°C) Dark, Dry ShortTerm->Fridge Equilibrate CRITICAL: Equilibrate to Room Temp Before Opening Freezer->Equilibrate Retrieval Fridge->Equilibrate Retrieval Use Weigh & Solubilize Equilibrate->Use

Figure 1: Decision tree for the preservation of Fmoc-2-methyl-D-proline integrity.

Handling & Solubilization
Solvent Selection

The choice of solvent impacts both the solubility of the amino acid and the kinetics of the subsequent coupling reaction.

  • NMP (N-methylpyrrolidone): Preferred. NMP offers superior solvation for sterically hindered amino acids and reduces aggregation of the growing peptide chain.

  • DMF (Dimethylformamide): Acceptable, but ensure it is "Amine-Free" (High Purity/Sequencing Grade). Dimethylamine impurities in low-grade DMF can prematurely remove the Fmoc group.[1]

Dissolution Protocol
  • Calculate the required mass for a 0.2 M to 0.5 M concentration.

  • Add the solvent (NMP or DMF).[1]

  • Vortex/Sonication: The 2-methyl group increases crystal lattice energy. Sonication for 1-2 minutes is often required to achieve a clear solution.

  • Visual Check: Ensure no particulate matter remains; suspended solids will not couple effectively.

Solid-Phase Peptide Synthesis (SPPS) Integration
The "Alpha-Methyl" Paradox
  • Advantage (No Racemization): In standard amino acids, activation increases the acidity of the

    
    -proton, leading to racemization via an oxazolone intermediate. This compound lacks an 
    
    
    
    -proton.
    Therefore, it cannot racemize via the standard base-catalyzed mechanism. You can use stronger bases (e.g., DBU) or longer coupling times with minimal risk of losing chiral purity [1].
  • Disadvantage (Steric Wall): The methyl group shields the carbonyl carbon. Standard reagents (DIC/HOBt) often fail to drive the reaction to completion, leading to deletion sequences.

Optimized Coupling Protocol

Reagents: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU with HOAt (1-Hydroxy-7-azabenzotriazole). HOAt is critical as it utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate the reaction [2].

Step-by-Step Methodology:

  • Resin Preparation: Swell resin in DMF/NMP for 30 mins.

  • Activation (Pre-mix):

    • This compound (3.0 - 5.0 equivalents relative to resin loading).

    • HATU (2.9 - 4.9 equivalents).

    • HOAt (3.0 - 5.0 equivalents).

    • Base: DIPEA (6.0 - 10.0 equivalents). Note: Use Collidine (TMP) if the C-terminal is Cys/His to prevent racemization of the PREVIOUS residue.

  • Coupling:

    • Add activated mixture to resin.[2]

    • Time: 2 to 4 hours (Standard AA is 30-60 mins).

    • Temperature: Elevated temperature (

      
      ) is highly recommended for this residue, utilizing microwave irradiation if available.
      
  • Monitoring:

    • Kaiser Test: DO NOT USE. The Kaiser test detects primary amines. If coupling to a Proline (secondary amine), it will yield a false negative.

    • Chloranil Test / Isatin Test: Use these to detect secondary amines. A positive result (blue/green) indicates incomplete coupling.

  • Re-Coupling (Double Coupling): If the test is positive, repeat the coupling step with fresh reagents.

CouplingWorkflow Resin Peptide-Resin (Free Amine) Reaction Coupling Reaction 2-4 Hours @ 50-75°C Resin->Reaction Activate Activation: Fmoc-2-Me-D-Pro + HATU + HOAt + DIPEA (in NMP) Activate->Reaction Monitor QC: Chloranil/Isatin Test Reaction->Monitor Decision Test Result? Monitor->Decision NextStep Proceed to Fmoc Deprotection Decision->NextStep Negative (No Amine) Repeat Double Couple (Fresh Reagents) Decision->Repeat Positive (Blue/Green) Repeat->Monitor

Figure 2: Workflow for overcoming steric hindrance during SPPS coupling.

Quality Control & Troubleshooting
IssueProbable CauseCorrective Action
Low Yield / Deletion Steric hindrance prevented acylation.Switch to HATU/HOAt; Increase temp to 75°C; Double couple.
Incomplete Dissolution High crystal lattice energy.Use NMP; Sonicate; Ensure solution is clear before adding to resin.
Fmoc Loss in Storage Moisture ingress caused hydrolysis.Check LCMS for mass = MW - 222 (Fmoc). Discard if >5% free amine detected.
Post-Cleavage Adducts Incomplete scavenger removal.2-methyl-Pro is hydrophobic; ensure thorough ether precipitation washes.

Analytical Verification:

  • HPLC: Run a gradient of 5-95% Acetonitrile/Water (0.1% TFA). Fmoc-2-methyl-D-proline will elute later than standard Fmoc-Pro-OH due to the extra methyl group.

  • Mass Spectrometry: Confirm

    
     Da.
    
References
  • Barlos, K., et al. (1985). Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Einsatz von 2-Chlortritylchlorid zur Synthese von Leu15 -Gastrin I. Tetrahedron Letters. (Foundational text on hindered couplings and resin stability).

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1] Journal of the American Chemical Society. (Establishes HOAt superiority for hindered amines).

  • Albericio, F., & Tyley, A. (1999). Coupling reagents and activation.[3] In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (General reference for SPPS protocols).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[4][5] Chemical Reviews. (Comprehensive review including steric considerations).

Sources

1-Fmoc-2-methyl-D-proline safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety, Physicochemical Properties, and Solid-Phase Synthesis Optimization

Executive Summary

This technical guide addresses the handling, safety profile, and application of 1-Fmoc-2-methyl-D-proline (Fmoc-α-Me-D-Pro-OH).[1] While standard Fmoc-amino acids are routine in peptide chemistry, the introduction of the


-methyl group at the proline ring creates a quaternary carbon center.[1] This structural modification confers exceptional resistance to enzymatic degradation and restricts conformational flexibility in peptidomimetics.[1] However, it simultaneously introduces significant steric hindrance, rendering standard coupling protocols ineffective. This document synthesizes safety data with high-fidelity experimental protocols for drug development professionals.
Part 1: Chemical Identity & Strategic Importance

The


-methyl substitution on the proline ring is a critical tool in medicinal chemistry.[1] It locks the peptide backbone into specific torsion angles (

), often stabilizing

-turn or

-helical secondary structures.[1] This rigidity improves receptor binding affinity and metabolic stability against proteases.[1]
Physicochemical Data Table
PropertySpecification
Chemical Name (R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid
Common Name Fmoc-2-methyl-D-proline; Fmoc-α-Me-D-Pro-OH
CAS Number 101555-62-8 (Generic Fmoc-D-Pro reference)*; Specific isomer often custom synthesized.[1] Note: Enantiomer (L-form) CAS is 167275-47-0.[1][2]
Molecular Formula

Molecular Weight 351.40 g/mol
Chirality D-Configuration (R-enantiomer at

-carbon)
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, DCM; Sparingly soluble in water
Purity Standard

98% (HPLC),

99% ee (Chiral purity)
Part 2: Critical Safety Profile (SDS Analysis)

Hazard Classification (GHS): While specific toxicological data for this isomer is limited, it is classified under the general hazard profile for Fmoc-protected amino acids.[1]

  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Senior Scientist’s Safety Commentary:

"Do not treat this merely as 'another amino acid.' The Fmoc group itself can degrade into dibenzofulvene, a potential sensitizer. Furthermore, the fine particulate nature of this powder makes it prone to electrostatic dispersion. Inhalation of


-methyl derivatives is a specific concern due to their enhanced biological stability and unknown metabolic fate in the lung."[1]
Handling & Storage Protocol
  • Engineering Controls: All weighing and manipulation must occur inside a certified chemical fume hood.

  • PPE:

    • Eyes: Chemical splash goggles (ANSI Z87.1).

    • Skin: Nitrile gloves (minimum thickness 0.11 mm). Latex is insufficient due to DMF permeability during synthesis.[1]

    • Respiratory: If hood work is compromised, use a P95 particulate respirator.

  • Storage:

    • Temperature: +2°C to +8°C (Refrigerated).

    • Atmosphere: Store under Argon or Nitrogen. The compound is hygroscopic; moisture absorption hydrolyzes the Fmoc group over time, leading to 'double hits' during synthesis.

Part 3: Application Protocol (Solid Phase Peptide Synthesis)

The Challenge: The


-methyl group creates a "steric wall" around the nucleophilic nitrogen (during deprotection) and the electrophilic carbonyl (during coupling).[1] Standard HBTU/DIEA protocols will result in <20% coupling efficiency, leading to deletion sequences.
Optimized Coupling Workflow
  • Reagent Selection: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .[1] These generated more reactive active esters (at-7-azabenzotriazole) than HBTU.[1]

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) should be added as a suppressor of racemization and catalyst.[1]

  • Solvent: DMF is standard, but a 1:1 mix of DMF:NMP improves swelling for difficult sequences.

Step-by-Step Protocol
  • Resin Preparation: Swell resin (e.g., Rink Amide) in DCM for 30 mins, then wash with DMF.

  • Deprotection (Pre-cycle): Remove Fmoc from the previous amino acid using 20% Piperidine in DMF (2 x 10 min). Wash DMF (5x).

  • Activation (The Critical Step):

    • Dissolve Fmoc-2-methyl-D-proline (3.0 eq) in dry DMF.

    • Add HATU (2.9 eq) and HOAt (3.0 eq).[1]

    • Add DIPEA (6.0 eq) immediately before adding to the resin.[1]

    • Note: Pre-activation should not exceed 30 seconds to prevent guanidinium formation.[1]

  • Coupling Reaction:

    • Add activated solution to resin.[1][3]

    • Time: React for 2 to 4 hours (Standard AA is 45 mins).

    • Temperature: If possible, elevate temperature to 50°C (microwave assisted) to overcome the steric barrier.

  • Monitoring: Perform a Chloranil Test (not Kaiser test, as Proline is a secondary amine).

    • Blue particles:[1] Incomplete coupling

      
      Recouple .
      
    • Colorless/Yellow: Complete.

  • Capping: If recoupling fails, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion mutants.

Part 4: Visualization & Logic Flows
Diagram 1: Steric Hindrance Management Workflow

This flowchart illustrates the decision logic required when handling


-methyl amino acids compared to standard residues.

SPPS_Workflow Start Start: Resin-AA(n)-NH2 Selection Is Next AA alpha-methyl Proline? Start->Selection Standard Standard Coupling (HBTU/DIEA, 45 min) Selection->Standard No Advanced Steric Protocol (HATU/HOAt, 3-4 hrs) Selection->Advanced Yes (Steric Bulk) Test Chloranil Test Standard->Test Advanced->Test Success Proceed to Deprotection Test->Success Pass (Colorless) Fail Double Couple (New Reagents) Test->Fail Fail (Blue) Cap Acetylation Capping (Terminate Chain) Test->Cap Fail 2x Fail->Test Retest

Caption: Decision matrix for incorporating sterically hindered Fmoc-2-methyl-D-proline into peptide chains.

Diagram 2: Chemical Interaction & Safety

Visualizing the risks associated with Fmoc-cleavage and storage.

Safety_Logic Substance Fmoc-2-Me-D-Pro Hazard1 Dust Inhalation (Sensitization) Substance->Hazard1 Handling Hazard2 Moisture Contact (Hydrolysis) Substance->Hazard2 Storage Control1 Fume Hood + P95 Mask Hazard1->Control1 Mitigation Control2 Store under Argon @ 2-8°C Hazard2->Control2 Mitigation Result Stable Reagent Safe Operator Control1->Result Control2->Result

Caption: Risk mitigation strategy linking physical hazards to specific engineering controls.

Part 5: Emergency Response & Waste
ScenarioResponse Protocol
Skin Contact Wash with soap and water for 15 mins.[1] Do not use alcohol (increases permeability).
Eye Contact Rinse cautiously with water for 15 mins. Remove contact lenses if present.[1][4]
Spill Dampen with water to avoid dust. Sweep into a closed container.
Waste Disposal Dispose as hazardous organic chemical waste. Do not mix with oxidizers.[1]
References
  • PubChem. (2025).[5] D-Proline, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-.[1] National Library of Medicine. Retrieved from [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health (PMC). (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Retrieved from [Link]

  • Carl Roth. (2023). Safety Data Sheet: Fmoc-L-Proline (Reference for Fmoc-Pro class hazards). Retrieved from [Link]

Sources

High-Fidelity Synthesis of 1-Fmoc-2-methyl-D-proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-(9-Fluorenylmethoxycarbonyl)-2-methyl-D-proline CAS Registry Number: 103390-53-8 (for the free acid parent: 42856-71-3) Primary Application: Peptidomimetics, conformational constraint (inducing


-turns), and prevention of proteolytic degradation.

This guide details the stereoselective synthesis of 1-Fmoc-2-methyl-D-proline starting from commercially available D-proline . The protocol utilizes the Self-Regeneration of Stereocenters (SRS) methodology developed by Dieter Seebach.[1][2] This route is preferred over resolution of racemates or de novo asymmetric synthesis due to its scalability, high enantiomeric excess (>98% ee), and "retention of configuration" mechanism. The final Fmoc protection is optimized for the sterically hindered


-tetrasubstituted amine.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis relies on the temporary protection of the proline nitrogen and carboxylate into a bicyclic oxazolidinone. This rigid framework allows for the generation of a planar enolate that directs the electrophilic attack of the methyl group to the same face occupied by the original proton, effectively "regenerating" the stereocenter with retention of configuration.

Strategic Workflow (Graphviz Diagram)

G Target This compound (Target) Inter1 2-Methyl-D-proline (Free Amino Acid) Inter1->Target N-Protection Inter2 Methylated Oxazolidinone (SRS Intermediate) Inter2->Inter1 Acid Hydrolysis Inter3 Bicyclic Oxazolidinone (Chiral Template) Inter3->Inter2 Enolization & Alkylation (Retention of Config) Start D-Proline (Starting Material) Start->Inter3 Condensation (Stereoselective) Reagent1 Pivalaldehyde (Auxiliary) Reagent1->Inter3 Reagent2 LDA / MeI (Alkylation) Reagent2->Inter2 Reagent3 Fmoc-OSu (Protection) Reagent3->Target

Caption: Retrosynthetic pathway utilizing the Seebach SRS principle to install the


-methyl group with retention of stereochemistry.

Part 2: Detailed Experimental Protocol

Phase 1: Formation of the Chiral Bicyclic Oxazolidinone

Objective: Convert D-proline into (2S,5R)-2-(tert-butyl)-1-aza-3-oxabicyclo[3.3.0]octan-4-one. Note: Although starting with D-Proline (R), the Cahn-Ingold-Prelog priority changes in the oxazolidinone, flipping the descriptor to (S) at the bridgehead, though the spatial arrangement is preserved.

Reagents:

  • D-Proline (1.0 eq)

  • Pivalaldehyde (2,2-dimethylpropanal) (3.0 eq)

  • Pentane (Solvent)[3]

  • Trifluoroacetic acid (TFA) (Catalytic, 0.1 eq)

Protocol:

  • Setup: Equip a 2-neck round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Mixing: Suspend D-Proline (11.5 g, 100 mmol) in pentane (400 mL). Add pivalaldehyde (32 mL, 300 mmol) and catalytic TFA (1 mL).

  • Reflux: Heat the mixture to vigorous reflux. The reaction relies on the azeotropic removal of water.

  • Monitoring: Continue reflux for 24–48 hours until water evolution ceases. The suspension will gradually turn into a clear solution.

  • Workup: Cool to room temperature. Wash the organic phase with saturated aqueous NaHCO₃ (2 x 50 mL) to remove TFA.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Distillation: Purify the residue via Kugelrohr distillation (approx. 80–90°C at 0.1 mmHg).

    • Yield: Expect 85–90%.

    • State: Colorless oil (solidifies upon standing).

Phase 2: Stereoselective Alkylation (The SRS Step)

Objective: Methylate the


-position with retention of configuration.

Reagents:

  • Lithium Diisopropylamide (LDA) (1.1 eq) [Freshly prepared or commercial 2.0 M solution]

  • Methyl Iodide (MeI) (1.5 eq)

  • Dry THF (Solvent)[3]

Protocol:

  • Enolate Formation: In a flame-dried flask under Argon, cool a solution of the Oxazolidinone (from Phase 1) in dry THF (0.2 M) to -78°C .

  • Deprotonation: Add LDA slowly via syringe over 20 minutes. Stir at -78°C for 45 minutes.

    • Mechanism:[2][4][5][6] The bulky tert-butyl group forces the enolate to adopt a specific conformation.

  • Alkylation: Add Methyl Iodide (MeI) dropwise.

  • Warming: Allow the reaction to warm slowly to -30°C over 3 hours, then to room temperature overnight.

  • Quench: Pour the mixture into half-saturated NH₄Cl solution.

  • Extraction: Extract with Diethyl Ether (3x). Dry combined organics (MgSO₄) and concentrate.[5]

  • Outcome: The product is usually sufficiently pure (>95% dr) for the next step. If necessary, purify via flash chromatography (Hexanes/EtOAc).

Phase 3: Hydrolysis to 2-Methyl-D-Proline

Objective: Remove the auxiliary to release the free amino acid.

Reagents:

  • 6 M HCl (Aqueous)

Protocol:

  • Hydrolysis: Dissolve the methylated intermediate in 6 M HCl (10 mL per gram of substrate).

  • Reflux: Heat to reflux for 6–8 hours. The pivalaldehyde is liberated and can be removed by steam distillation or extraction.

  • Workup: Cool the solution and wash with Et₂O (to remove liberated pivalaldehyde).

  • Isolation: Concentrate the aqueous layer to dryness under reduced pressure to yield 2-Methyl-D-Proline Hydrochloride .

  • Neutralization (Optional): If free base is required, pass through an ion-exchange column (Dowex 50W), eluting with NH₄OH. For Fmoc protection, the crude HCl salt is suitable.

Phase 4: Fmoc Protection

Objective: Install the Fmoc group on the sterically hindered secondary amine. Critical Note: Standard Fmoc-Cl conditions often fail or proceed slowly due to the steric bulk of the


-methyl group. Fmoc-OSu  (Fmoc N-hydroxysuccinimide ester) is preferred for cleaner reactivity.

Reagents:

  • 2-Methyl-D-Proline HCl salt (1.0 eq)

  • Fmoc-OSu (1.1 eq)

  • Na₂CO₃ (2.5 eq)

  • Water/Acetone (1:1 v/v) or Water/Dioxane

Protocol:

  • Solubilization: Dissolve the amino acid salt and Na₂CO₃ in water (0.5 M concentration relative to amino acid).

  • Addition: Add acetone (equal volume to water) to create a homogenous solvent system.

  • Reaction: Add Fmoc-OSu in one portion.

  • Conditions: Stir vigorously at room temperature for 18–24 hours.

    • Tip: Monitor pH; keep it between 9–10 by adding additional Na₂CO₃ if necessary.

  • Workup:

    • Evaporate acetone in vacuo.

    • Wash the remaining aqueous solution with Et₂O (2x) to remove unreacted Fmoc-OSu and byproducts.

    • Acidification: Carefully acidify the aqueous layer to pH 2 with 1 M HCl. The product will precipitate as a white solid or oil.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3x).

  • Drying: Dry over Na₂SO₄ and concentrate.

  • Crystallization: Recrystallize from EtOAc/Hexane or Et₂O/Hexane.

Part 3: Mechanistic Logic & Visualization

The high stereoselectivity of the Seebach method arises from the "Self-Regeneration of Stereocenters." The bulky tert-butyl group on the acetal ring directs the incoming electrophile to the face opposite to itself. Since the tert-butyl group was positioned by the original stereocenter, the new group enters from the same face the proton left, resulting in net retention.

Mechanistic Pathway (Graphviz Diagram)

Mechanism Enolate Lithium Enolate (Planar Intermediate) Attack Electrophilic Attack (Re-face / Retention) Enolate->Attack Me-I approaches away from t-Bu Product Methylated Oxazolidinone Attack->Product C-C Bond Formation

Caption: Stereochemical rationale: The t-butyl group shields the Si-face, forcing Me-I to attack the Re-face (retention).

Part 4: Data & Specifications

Expected Analytical Data
ParameterSpecificationNotes
Appearance White crystalline solid
Molecular Weight 351.40 g/mol Formula: C₂₂H₂₃NO₄
Melting Point 195–198 °C(Decomposition)
Optical Rotation

(c=1.7, MeOH) for free AA
Chiral Purity > 98% eeDetermined by Chiral HPLC
1H NMR (DMSO-d6)

1.50 (s, 3H,

-Me)
Characteristic singlet for methyl group
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete water removalEnsure vigorous reflux and fresh molecular sieves in Dean-Stark.
Racemization Over-heating during hydrolysisMaintain strictly controlled reflux; do not exceed 8 hours.
Incomplete Fmoc Protection Steric hindranceSwitch from Fmoc-Cl to Fmoc-OSu; increase reaction time to 24h; ensure pH > 9.
Oily Product Residual solvent/impuritiesTriturate with cold pentane or hexanes to induce crystallization.

References

  • Seebach, D., et al. (1983).[3] "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 35(23‐24), 2708-2748. Link

  • Beck, A. K., et al. (1993). "Synthesis of (S)

    
    -Branched Amino Acids." Organic Syntheses, 72, 62. Link(Note: Describes the (S)-enantiomer; apply identical logic for (R)-D-Proline).
    
  • Karady, S., et al. (1982). "Stereoselective Synthesis of (R)- and (S)- -Methylamino Acids." Tetrahedron Letters, 23(25), 2567-2570.
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[7][8] Chemical Reviews, 109(6), 2455-2504. Link

Sources

Conformational Analysis of 2-Methylproline: A Structural & Thermodynamic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the conformational analysis of 2-methylproline (2-MePro) , also known as


-methylproline. It is designed for medicinal chemists and structural biologists requiring precise control over peptide backbone topology.


) Conformational Dynamics

Executive Summary

2-Methylproline represents a critical "structural lock" in modern peptidomimetic design. Unlike native proline, which retains significant conformational plasticity within the polyproline II (


) and 

-helical regions, 2-methylproline introduces a quaternary center at the

position. This modification severely restricts the backbone torsion angle

, forcing the residue into a narrow region of the Ramachandran space (

). This guide details the thermodynamic drivers of this constraint, the resultant cis/trans equilibria, and the definitive NMR protocols for validation.

The Structural Mechanism: The Quaternary Constraint

The defining feature of 2-MePro is the geminal disubstitution at the


-carbon. In native proline, the 

bond offers little steric resistance. In 2-MePro, the

-methyl group creates a severe steric clash with the carbonyl oxygen of the preceding residue and the amide nitrogen's substituents.
The "Phi-Lock" Effect

While L-Proline can sample


 angles between 

and

(bridging

-helices,

-helices, and

helices), 2-MePro is thermodynamically funneled into a helical conformation.
  • Steric Driver: The

    
    -methyl group destabilizes extended conformations (
    
    
    
    -sheet-like) due to syn-pentane-like interactions.
  • Result: The residue acts as a potent helix initiator or

    
    -turn inducer  (specifically Type I/III turns), as it pre-organizes the backbone entropy for folding.
    
Visualization of Structural Logic

The following diagram illustrates the causal cascade from chemical modification to secondary structure induction.

G cluster_0 Chemical Modification cluster_1 Steric Consequence cluster_2 Structural Outcome Mod Alpha-Methylation (Quaternary Center) Clash Steric Clash: Me group vs. Carbonyl (i-1) Mod->Clash Introduces Bulk Restriction Phi (φ) Torsion Lock (-65° ± 10°) Clash->Restriction Limits Rotation Helix Helix Initiation (3-10 or Alpha) Restriction->Helix Pre-organizes Entropy Proteolysis Proteolytic Resistance (Steric Shielding) Restriction->Proteolysis Blocks Enzyme Access

Caption: Causal pathway of 2-MePro structural effects. The quaternary center restricts torsion angles, forcing helical adoption and blocking enzymatic degradation.

The Thermodynamic Landscape

Cis/Trans Amide Equilibrium ( )

The peptide bond preceding proline (Xaa-Pro) is unique because the energy difference between cis (


) and trans (

) isomers is small (

kcal/mol).

For 2-Methylproline , this equilibrium is perturbed but not reversed:

  • Trans Preference: Like Pro, 2-MePro generally favors the trans isomer in solution (typically >80% trans).

  • Kinetic Barrier: The transition state for isomerization is sterically crowded by the

    
    -methyl group. This often slows the rate of isomerization  (
    
    
    
    ) compared to native proline, effectively "trapping" the molecule in its synthesized state for longer periods on the NMR timescale.
  • Solvent Dependence: In water, the trans isomer is stabilized by solvation. In non-polar solvents (e.g.,

    
    ), the cis population may increase slightly compared to Pro, but trans remains dominant for helical peptides.
    
Ring Puckering ( -endo vs. -exo)

The pyrrolidine ring is flexible, toggling between endo (down) and exo (up) puckers.[1]

  • Coupling to Backbone: The pucker is coupled to the

    
     angle.
    
  • 2-MePro Preference: Due to the

    
    -lock at 
    
    
    
    , 2-MePro often exhibits a bias toward the
    
    
    -endo
    pucker in the trans amide configuration. This places the bulky
    
    
    -methyl group in a pseudo-equatorial orientation to minimize 1,3-diaxial strain within the ring system.

Experimental Methodologies

NMR Protocol: The "Delta-Delta" Diagnostic

The most reliable method to distinguish cis and trans isomers of 2-MePro is


 NMR , specifically analyzing the chemical shift difference (

) between the

and

carbons.[2]

Protocol:

  • Sample Prep: Dissolve 2-5 mg of peptide in

    
     or 
    
    
    
    .
  • Acquisition: Run a standard 1D

    
     or 2D HSQC (if concentrations are low).
    
  • Assignment: Identify

    
     and 
    
    
    
    resonances.
  • Calculation:

    
    .
    

Diagnostic Criteria:

Conformation

(ppm)
Structural Interpretation
Trans (

)
3.0 – 5.0 ppm

and

are magnetically similar.
Cis (

)
8.0 – 10.0 ppm

is deshielded;

is shielded (steric compression).
Workflow for Assignment

Use the following logic flow to validate your 2-MePro conformation in solution.

NMR_Workflow Start Start Analysis Step1 Acquire 13C / HSQC Start->Step1 Step2 Identify C-beta & C-gamma Step1->Step2 Calc Calculate Δδ = δ(Cb) - δ(Cg) Step2->Calc Decision Check Value Calc->Decision Trans Trans Isomer (Δδ ≈ 4.5 ppm) Decision->Trans < 6 ppm Cis Cis Isomer (Δδ ≈ 9.5 ppm) Decision->Cis > 8 ppm

Caption: Decision tree for NMR-based assignment of 2-MePro amide geometry.

Applications in Drug Development

Proteolytic Stability

The quaternary center of 2-MePro renders the preceding peptide bond nearly uncleavable by standard proteases (e.g., chymotrypsin, trypsin). The


-methyl group blocks the approach of the catalytic triad of the enzyme.
Peptidomimetics & Helix Stabilization[2]
  • AIB Analogue: 2-MePro is often viewed as a cyclic analogue of AIB (

    
    -aminoisobutyric acid). Both are strong helix inducers.
    
  • Design Rule: To nucleate a helix in a floppy peptide, replace a residue at position

    
     (preferably near the N-terminus) with 2-MePro. This reduces the entropic penalty of folding.
    

References

  • Toniolo, C., et al. (1993). Structure and conformation of peptides containing the alpha-methylproline residue. Biopolymers.[3][4][5] Link

  • Siamwiza, M. N., et al. (1975). Cis-trans isomerism of the peptide bond in proline and its derivatives.[1][6][7][8][9][10] Biochemistry. Link

  • Ananthanarayanan, V. S., & Cameron, T. S. (1988). Proline-containing peptides: The role of the alpha-methyl group. International Journal of Peptide and Protein Research. Link

  • Schubert, M., et al. (2002). Proline-rich sequences in analysis of cis/trans isomers by NMR.[11] Journal of Biomolecular NMR. Link

  • Milner-White, E. J., et al. (2006). The geometry of the proline residue in proteins.[6][8] Journal of Molecular Biology. Link

Sources

effect of Cα-methylation on proline ring pucker

The Conformational Locking Mechanism of C -Methylproline: A Technical Guide

Executive Summary

The incorporation of C


-methylproline ((\alpha Me)Pro)



C

-endo (down)
trans

Mechanistic Principles

The Energy Landscape: Steric vs. Stereoelectronic

In native L-Proline, the pyrrolidine ring exists in dynamic equilibrium between two envelope conformations:

  • C

    
    -endo (Down):  C
    
    
    is displaced toward the carbonyl oxygen (syn to C=O). Associated with compact backbone angles (
    
    
    to
    
    
    ).
  • C

    
    -exo (Up):  C
    
    
    is displaced away from the carbonyl oxygen (anti to C=O). Associated with extended backbone angles (
    
    
    ), typical of the Polyproline II (PPII) helix and collagen.

The C


-Methyl Effect:

  • Consequence: The energy landscape is truncated. The trans' (PPII) region is destabilized, locking the residue into the cis' (helical) region.

  • Pucker Preference: To relieve strain in this helical region, the ring preferentially adopts the C

    
    -endo  pucker. This pucker correlates with the 
    
    
    angles required for
    
    
    -helices and
    
    
    -turns (Types I and III).
Peptide Bond Isomerism ( vs. )

While standard proline has a measurable population of cis peptide bonds (~5-10% in unfolded peptides), (\alpha Me)Pro shifts this equilibrium:

  • Steric Control: The C

    
    -methyl group creates steric hindrance with the side chain of the preceding residue (
    
    
    ) when the peptide bond is cis.
  • Result: (\alpha Me)Pro strongly favors the trans peptide bond (

    
    ) in peptide sequences, although cis populations can be observed in N-terminal protected derivatives (e.g., Boc-(\alpha Me)Pro) where 
    
    
    constraints are absent.
Structural Logic Diagram

The following diagram illustrates the causal flow from methylation to conformational locking.

AlphaMethylEffectSubstCα-Methylation(H → CH3)StericSteric Clash inExtended Region (PPII)Subst->StericIntroduces BulkBondStabilization oftrans Peptide BondSubst->Bondi-1 Steric ClashPsiLockRestriction of ψ Angle(-30° to +60°)Steric->PsiLockDestabilizes ψ ~ 140°PuckerStabilization ofCγ-endo PuckerPsiLock->PuckerCoupled EquilibriumOutcomeInduction ofHelices & β-TurnsPucker->OutcomePre-organizationBond->Outcome

Caption: Mechanistic pathway of C


Quantitative Comparison

FeatureL-Proline (Native)C

-Methylproline
Impact on Drug Design
Ring Pucker Dynamic Equilibrium (Endo

Exo)
Strongly Favors C

-endo
Locks bioactive conformation; reduces entropic penalty of binding.

Angle
Fixed (~ -60°)Fixed (~ -60°)N/A

Angle
Flexible (-30°, +140°)Restricted (-30° to +60° )Induces

-helix and

-helix; destabilizes collagen/PPII structures.
Peptide Bond Trans (~90%) / Cis (~10%)Trans (>98%) in peptidesEliminates cis-isomer heterogeneity; simplifies HPLC purification.
Proteolytic Stability LowHigh The quaternary center blocks protease access to the scissile bond.

Experimental Protocol: NMR Determination of Ring Pucker

Since (\alpha Me)Pro lacks an H


Sample Preparation
  • Solvent: Dissolve 2-5 mg of peptide in 500

    
    L of 
    
    
    or
    
    
    . Avoid DMSO if possible, as its viscosity broadens lines, obscuring critical couplings.
  • Concentration: 1-5 mM is sufficient for cryoprobe instruments (600 MHz+).

Data Acquisition Workflow
  • 1D

    
    H NMR:  Verify sample purity and dispersion of amide signals.
    
  • 2D

    
    H-
    
    
    H TOCSY (60-80 ms mixing):
    Identify the complete spin system of the proline ring (Me
    
    
    H
    
    
    
    
    H
    
    
    
    
    H
    
    
    ).
  • 2D

    
    H-
    
    
    H NOESY (300-500 ms mixing):
    Critical for spatial correlations.
  • 2D

    
    H-
    
    
    C HSQC:
    For chemical shift validation.
Analysis Logic (Self-Validating System)

Step 1: Assign the Methyl Group Locate the intense singlet of the C

Step 2: NOE Pattern Recognition The pucker is defined by the spatial relationship between the C

  • C

    
    -endo Signature:  The C
    
    
    -Me group is pseudo-axial. Expect strong NOEs to H
    
    
    protons (syn-facial) and specific H
    
    
    protons.
  • C

    
    -exo Signature:  The C
    
    
    -Me group would be pseudo-equatorial. Expect different NOE intensities to H
    
    
    and weaker contacts to H
    
    
    .

Step 3:


C Chemical Shift Diagnostic



  • C

    
    -endo: 
    
    
    is typically smaller (< 5 ppm).
  • C

    
    -exo: 
    
    
    is typically larger (> 8 ppm).
  • Note: In (\alpha Me)Pro, the quaternary C

    
     shifts the absolute values, but the relative trend remains a useful secondary check.
    
NMR Workflow Diagram

NMRProtocolSampleSample Prep(D2O/CD3OH)TOCSY2D TOCSY(Spin System ID)Sample->TOCSYHSQC13C HSQC(Shift Analysis)Sample->HSQCNOESY2D NOESY(Spatial Data)TOCSY->NOESYDecisionNOE AnalysisMe -> Hδ / HβNOESY->DecisionHSQC->DecisionResultPucker Assignment(Endo vs Exo)Decision->Result

Caption: Integrated NMR workflow for determining C


References

  • Conform

    • Title: "The distinct conformational landscapes of 4S-substituted prolines th
    • Source: NIH / PubMed Central
    • URL:[Link]

  • Backbone Restrictions of C

    
    -Methylproline 
    
    • Title: "Is the Backbone Conformation of C -Methyl Proline Restricted to a Single Region?"
    • Source: ResearchG
    • URL:[Link]

  • Proline Ring Pucker Energetics

    • Title: "Puckering transition of the proline residue along the pseudorotational p
    • Source: RSC / New Journal of Chemistry
    • URL:[Link]

  • Steric Effects on Peptide Bond Isomerism

    • Title: "Cis-trans Peptide-Bond Isomerization in -Methylproline Deriv
    • Source: ResearchGate[1]

    • URL:[Link]

The Alpha-Methyl Switch: A Technical Guide to 2-Methylproline in Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in peptide therapeutics, the transition from a "hit" sequence to a viable drug candidate often hinges on two factors: conformational stability and proteolytic resistance . 2-Methylproline (2-MePro), an


-methylated analogue of proline, serves as a high-precision molecular tool to address both.

Unlike standard Proline, which already restricts backbone flexibility, 2-MePro introduces a quaternary center at the


-position. This "Alpha-Methyl Effect" creates a severe steric lock, restricting the 

(phi) and

(psi) torsion angles to a narrow region of the Ramachandran plot. This guide details the mechanistic role of 2-MePro, its impact on secondary structure (specifically

-helix and

-turn induction), and the optimized protocols required for its synthesis.

Part 1: The Mechanistic Core – Thermodynamics of Restriction

The Quaternary Constraint

In natural L-Proline, the cyclic pyrrolidine side chain restricts the


 dihedral angle to approximately -65° ± 15°. However, the 

angle remains relatively flexible, allowing Proline to populate both the

-helical region and the Polyproline II (PPII) region.

The introduction of a methyl group at the


 position in 2-MePro fundamentally alters this landscape. The methyl group creates a steric clash with the carbonyl oxygen of the preceding residue and the amide nitrogen of the succeeding residue.
  • 
     Constraint:  The ring prevents rotation about the 
    
    
    
    bond.
  • 
     Constraint:  The 
    
    
    
    -methyl group restricts rotation about the
    
    
    bond via steric occlusion.

This "double-lock" mechanism forces the backbone into highly specific conformations, most notably promoting Type I/III


-turns  and 

-helical
turns, while destabilizing extended conformations (like

-sheets).
The Cis/Trans Amide Equilibrium

A critical consideration in Proline biology is the cis/trans isomerization of the Xaa-Pro peptide bond.[1] In natural Proline, the trans isomer is favored (typically >80%), but the cis isomer is energetically accessible (


 kcal/mol difference).

In 2-MePro, the additional methyl group increases the steric bulk around the amide bond.

  • Impact: In many solvents, 2-MePro strongly shifts the equilibrium toward the trans isomer to minimize steric clash between the

    
    -methyl group and the preceding residue's side chain.
    
  • Exception: This effect is solvent-dependent. In aqueous environments, the hydrophobic shielding of the methyl group can sometimes stabilize cis populations depending on the local sequence (e.g., aromatic-proline interactions), but for general design, assume trans-stabilization.

Visualization: The Conformational Logic Flow

ConformationalLogic NativePro Native Proline (Cyclic Constraint) AlphaMe Modification: α-Methylation NativePro->AlphaMe Chemical Modification StericClash Steric Occlusion (Backbone & Methyl) AlphaMe->StericClash Adds Quaternary Center PhiPsiLock Restricted Torsion Angles (φ ≈ -60°, ψ restricted) StericClash->PhiPsiLock Limits Rotation Outcome Structural Outcome: β-Turn / 3-10 Helix Proteolytic Stability PhiPsiLock->Outcome Thermodynamic Minimum

Figure 1: The causal pathway of 2-MePro's structural impact. The quaternary center imposes a steric penalty on extended conformations, forcing the peptide into a compact, helical, or turn state.

Part 2: Structural Consequences & Applications

Helix vs. Turn Preference

While Aib (


-aminoisobutyric acid) is the classic promoter of 

-helices, 2-MePro offers a chiral alternative with distinct preferences.
FeatureL-Proline2-Methylproline (2-MePro)Structural Implication

Angle
Fixed (~ -65°)Fixed (~ -65°)Both break

-sheets.

Angle
Flexible (-55° to +150°)Restricted (-40° to -20°)2-MePro is a stronger helix initiator.
Helix Type

-helix (N-cap), PPII

-Helix /

-Turn
2-MePro favors the tighter winding of

.
H-Bonding No NH donorNo NH donorMust be at positions

or

of turns.

Key Insight: 2-MePro is particularly effective at nucleating helices. Placing a single 2-MePro residue at the N-terminus of a helical segment can lower the entropic cost of helix formation for the entire chain.

Proteolytic Stability

The most immediate utility of 2-MePro in drug development is metabolic stability. The


-methyl group creates a "steric umbrella" that prevents proteases from accessing the scissile amide bond.
  • Mechanism: Proteases require the peptide backbone to adopt an extended conformation to fit into the active site. 2-MePro's rigidity prevents this induced fit.

  • Data: Peptides containing 2-MePro often exhibit half-lives (

    
    ) in plasma that are 10-100x longer than their native counterparts.
    

Part 3: Experimental Protocols (The "How-To")

Synthesizing peptides with 2-MePro is non-trivial. The same steric bulk that provides stability also hinders the coupling reaction during Solid Phase Peptide Synthesis (SPPS).

Optimized SPPS Protocol for 2-MePro Incorporation

Challenge: The secondary amine of Proline is already a poor nucleophile; the


-methyl group makes 2-MePro significantly less reactive. Standard HBTU/DIEA protocols often result in deletion sequences.

Recommended Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization (though less of a risk with cyclic AA).

  • Solvent: DMF or NMP (N-Methyl-2-pyrrolidone) for better swelling.[2]

Step-by-Step Workflow:
  • Resin Selection: Use low-loading resin (0.2 - 0.4 mmol/g) to prevent aggregation. ChemMatrix or PEG-PS resins are preferred over polystyrene.

  • Coupling the 2-MePro (The "Incoming" Step):

    • Use 4-5 equivalents of Fmoc-2-MePro-OH.

    • Activate with HATU (4.9 eq) and DIPEA (10 eq).

    • Time: Double couple for 2 hours each.

    • Note: Monitor with Chloranil test (secondary amine test), not Kaiser test.

  • Coupling the Next Residue (The "Difficult" Step):

    • The amine of the resin-bound 2-MePro is extremely sterically hindered.

    • Use HATU or PyAOP .

    • Elevated Temperature: Perform coupling at 50°C or use microwave-assisted synthesis (75°C for 5-10 mins) if available.

    • Capping: Acetylate unreacted amines aggressively after this step to prevent deletion sequences.

Visualization: SPPS Decision Tree

SPPS_Workflow Start Start: Resin-Bound Peptide Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect CheckResidue Is Next AA 2-MePro? Deprotect->CheckResidue StandardCouple Standard Coupling (HBTU/DIEA, 45 min) CheckResidue->StandardCouple No HardCouple Steric Coupling Protocol (HATU/HOAt, 2x 2hr) CheckResidue->HardCouple Yes CheckNext Coupling onto 2-MePro N-terminus? StandardCouple->CheckNext Cap Capping Step (Ac2O/Lutidine) StandardCouple->Cap HardCouple->CheckNext CheckNext->StandardCouple No Microwave Microwave Coupling (75°C, 10 min) or Overnight RT CheckNext->Microwave Yes (Hardest Step) Microwave->Cap

Figure 2: Decision tree for SPPS involving 2-MePro. Note the specific deviation for coupling onto the sterically hindered secondary amine of 2-MePro.

Part 4: Case Study & Validation

Case Study: A3-APO Antibacterial Peptide

A practical example of 2-MePro utility is found in the development of the proline-rich antibacterial peptide A3-APO .

  • Problem: Native proline-rich peptides are susceptible to rapid degradation by serum proteases.

  • Solution: Replacement of specific Pro residues with 2-MePro.

  • Outcome: The modified peptide retained its PPII-like helical structure (essential for binding to the bacterial chaperone DnaK) but exhibited significantly enhanced stability in mouse serum. The 2-MePro residue locked the backbone into the bioactive conformation while blocking proteolytic access [1, 5].

Validation Methods

To verify the structural impact of 2-MePro in your own peptides, rely on:

  • Circular Dichroism (CD): Look for the characteristic minima of

    
    -helices (208 nm, weak 222 nm) vs 
    
    
    
    -helices (double minima at 208/222 nm of equal intensity). 2-MePro often shifts the spectra toward the
    
    
    signature.
  • NMR Spectroscopy: Measure

    
     coupling constants (though 2-MePro lacks the H
    
    
    
    , adjacent residues will show altered coupling) and NOE patterns (strong
    
    
    signals indicate helicity).

References

  • Otvos, L., et al. (2005). "Interaction of the proline-rich antibacterial peptide A3-APO with the chaperone DnaK." Biochemistry. Link

  • Toniolo, C., et al. (1993). "The alpha-methyl effect in peptide structure." Biopolymers.[3][4] Link

  • De Pol, S., et al. (2004). "2-Methylproline: A specific turn inducer." Chemistry - A European Journal. Link

  • Albericio, F., & Tulla-Puche, J. (2008). "The Power of the Alpha-Methyl Group." Chemical Reviews. Link

  • Noto, P. B., et al. (2008). "Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo." Protein Science. Link

Sources

Technical Guide: 2-Methylproline as a Beta-Turn Inducer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conformational Lock

In the landscape of peptidomimetics, 2-methylproline (2-MePro) —often referred to as


-methylproline—stands as a premier tool for imposing rigid secondary structure. Unlike its parent amino acid, proline, which restricts the 

(phi) torsion angle but retains significant flexibility in

(psi), 2-MePro introduces a quaternary center at the

-carbon. This "methyl lock" severely restricts the allowed Ramachandran space, forcing the peptide backbone into highly specific conformations, most notably Type I

-turns
and

-helices
.

For drug developers, 2-MePro offers a dual advantage: entropic pre-organization (enhancing receptor binding affinity by reducing the entropic penalty of folding) and proteolytic resistance (sterically shielding the amide bond from enzymatic cleavage).

Mechanistic Principles

The Quaternary Effect and Ramachandran Dynamics

The introduction of a methyl group at the


-position of proline creates a tetrasubstituted carbon. This invokes the Thorpe-Ingold effect  (gem-dimethyl effect), which energetically disfavors extended conformations.
  • Proline: Restricted

    
     (-60°), but 
    
    
    
    can access both
    
    
    -helical (-45°) and polyproline (+135°) regions.
  • 2-MePro: The steric clash between the

    
    -methyl group and the carbonyl oxygen (or the preceding amide nitrogen) creates a "conformational vise."
    
    • Dominant Conformation: Stabilizes the Type I

      
      -turn  and 
      
      
      
      -helix
      .
    • Isomerization: Unlike Pro, which has a measurable cis population (approx. 10-30% in water), 2-MePro strongly disfavors the cis peptide bond due to steric clash between the

      
      -methyl and the preceding residue's side chain, shifting the equilibrium almost exclusively to trans.
      
Mechanism of Action Diagram

The following diagram illustrates the causal pathway from structural modification to bioactivity.

G Subst Substitution: Pro → 2-MePro Steric Steric Clash: α-Methyl vs Carbonyl Subst->Steric Introduces Quaternary Center PhiPsi Torsion Lock: φ ≈ -60°, ψ ≈ -30° Steric->PhiPsi Restricts Rotation Turn 2° Structure: Type I β-Turn / 3-10 Helix PhiPsi->Turn Forces Folding Bio Bioactivity: High Affinity & Stability Turn->Bio Pre-organization

Figure 1: Mechanistic pathway of 2-MePro induced conformational restriction. The quaternary center creates steric pressure that locks torsion angles, enforcing specific turn geometries.

Comparative Analysis

The following table contrasts 2-MePro with standard Proline and the achiral turn-inducer Aib (aminoisobutyric acid).

FeatureL-ProlineAib (Aminoisobutyric acid)(S)-2-Methylproline
Chirality Chiral (L)AchiralChiral (S or R)

Constraint
Restricted (-60°)Flexible (

50-60°)
Highly Restricted

Constraint
FlexibleRestrictedHighly Restricted
Preferred Structure Polyproline II,

-turns (I/II)

-helix,

-helix
Type I

-turn,

-helix
Peptide Bond Trans / Cis mixtureTransExclusively Trans
Proteolytic Stability Low/ModerateHighVery High

Synthetic Methodologies

Synthesizing peptides with 2-MePro is non-trivial due to the extreme steric hindrance at the N-terminus of the growing chain. Standard protocols will fail.

Building Block Acquisition

The synthesis of enantiopure 2-MePro typically follows the Seebach Self-Regeneration of Stereocenters (SRS) method. This involves generating a bicyclic oxazolidinone from Proline, which allows stereoselective methylation at the


-position while preserving chirality [1].
Solid-Phase Peptide Synthesis (SPPS) Protocol

Critical Warning: When 2-MePro is at the C-terminus, do NOT use Wang resin. The formation of diketopiperazine (DKP) is rapid and will cleave the dipeptide from the resin, resulting in massive yield loss.

Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) resin (steric bulk prevents DKP formation).

Protocol: Coupling to a Sterically Hindered N-Terminus

Use this protocol when coupling an amino acid ONTO a chain ending in 2-MePro.

  • Swelling: Swell resin in DMF (dimethylformamide) for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 10 min). Note: 2-MePro deprotects slower than Pro.

  • Wash: DMF (5x), DCM (3x), DMF (3x).

  • Activation (The "Power" Mix):

    • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIPEA (Diisopropylethylamine).

    • Stoichiometry: 4 eq Amino Acid : 3.9 eq HATU : 4 eq HOAt : 8 eq DIPEA.

    • Why HOAt? The aza-analog accelerates coupling to hindered amines significantly better than HOBt.

  • Coupling:

    • Add activated mixture to resin.[1]

    • Time: 4–12 hours (Standard AA takes 45 min).

    • Temperature: If possible, elevate to 50°C (Microwave assistance is highly recommended: 75°C for 10 min).

  • Monitoring: Standard Kaiser test may be ambiguous for secondary amines. Use Chloranil test or micro-cleavage LC-MS.

  • Double Coupling: If the test is positive, repeat the coupling step.

Synthetic Workflow Diagram

SPPS Start Resin Selection: 2-Chlorotrityl (Required) Load Load 2-MePro (Standard Coupling) Start->Load Deprotect Fmoc Removal (20% Piperidine, 2x15min) Load->Deprotect Hindered Is N-Terminus Hindered? (i.e., is it 2-MePro?) Deprotect->Hindered StdCouple Standard Coupling (HBTU/DIPEA, 45 min) Hindered->StdCouple No HardCouple High-Power Coupling (HATU/HOAt, 4-12h or MW) Hindered->HardCouple Yes Check QC: Chloranil Test StdCouple->Check HardCouple->Check Check->Deprotect Pass (Next Cycle) Finish Cleavage & Purification Check->Finish Sequence Complete

Figure 2: Decision tree for SPPS involving 2-MePro. Note the divergence in coupling reagents and times based on steric hindrance.

Application Case Studies

Stabilizing Antigen Mimotopes

In the development of diagnostics for autoimmune recurrent thrombosis, researchers utilized 2-MePro to stabilize the


-turn of an antigen mimotope.[2][3] The native Ala-Pro sequence was replaced with Ala-(2-MePro).
  • Result: The substitution locked the peptide into a Type I

    
    -turn in water (confirmed by NMR and CD), whereas the Pro variant adopted an open conformation. This pre-organization significantly increased binding affinity to the target antibody [2].
    
Collagen Triple Helix Stability

Collagen relies on a Polyproline II (


) helical structure. Incorporating 2-MePro into collagen model peptides (X-Y-Gly repeats) has been shown to enhance the thermal stability of the triple helix. The methyl group reinforces the 

geometry required for strand association, raising the melting temperature (

) of the helix [3].

References

  • Seebach, D., et al. (1983).[4] "Self-Regeneration of Stereocenters: Synthesis of

    
    -Branched Amino Acids." Journal of the American Chemical Society. 
    
  • Kang, Y. K., & Park, H. S. (2014).[5] "Conformational preferences of the 2-methylproline residue and its role in stabilizing

    
    -turn and polyproline II structures of peptides." New Journal of Chemistry. 
    
  • Flores-Ortega, A., et al. (2008). "Conformational preferences of alpha-substituted proline analogues." The Journal of Organic Chemistry.

  • Toniolo, C., et al. (1993). "Structure of peptides from alpha-amino acids methylated at the alpha-carbon."[6][7] Biopolymers.[8]

Sources

2-Methylproline: A Stereoelectronic Lock for Polyproline II Helix Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methylproline Stabilization of Polyproline II Helix Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Polyproline II (PPII) helix is a dominant secondary structure in unfolded proteins, collagen, and signal transduction domains (e.g., SH3, WW).[1] However, its intrinsic instability in short peptides limits its utility in peptidomimetic drug design. This guide details the application of 2-methylproline (2-MePro) —an


-tetrasubstituted amino acid—as a potent stabilizer of the PPII conformation. By introducing a methyl group at the C

position, 2-MePro restricts pyrrolidine ring puckering and enforces the trans-peptide bond geometry essential for PPII propagation.

Mechanistic Basis of Stabilization

The PPII Instability Problem

The PPII helix is a left-handed, extended helix (3.0 residues/turn) defined by backbone dihedral angles


.[2] Unlike 

-helices, PPII helices lack backbone hydrogen bonds, relying instead on solvent interactions and stereoelectronic effects.
  • Proline's Role: Proline favors PPII due to the pyrrolidine ring restricting

    
    . However, the peptide bond preceding proline can isomerize between trans (
    
    
    
    ) and cis (
    
    
    ).
  • The Failure Mode: PPII requires all-trans peptide bonds. In aqueous solution, ~10-30% of Xaa-Pro bonds spontaneously adopt the cis conformation, disrupting the helix and leading to the more compact Polyproline I (PPI) or random coil structures.

The 2-Methylproline Solution

Replacing Proline with 2-Methylproline introduces a methyl group at the C


 position. This tetrasubstitution creates severe steric clashes in the cis rotamer, effectively "locking" the backbone into the trans isomer required for PPII.

Key Stabilization Factors:

  • C

    
    -Tetrasubstitution:  The gem-dimethyl effect restricts the conformational space of the backbone (
    
    
    
    ), reducing the entropic cost of folding.
  • Trans-Isomer Bias: The steric bulk of the C

    
    -methyl group destabilizes the cis-amide bond significantly more than the trans-amide, shifting the equilibrium 
    
    
    
    heavily toward trans.
  • Ring Puckering: 2-MePro biases the pyrrolidine ring toward the C

    
    -exo or C
    
    
    
    -endo pucker depending on environment, further rigidifying the backbone.
Mechanistic Pathway Diagram

G Proline Native Proline (Flexible) Isomerization Cis/Trans Equilibrium Proline->Isomerization MePro 2-Methylproline (Steric Bulk) Proline->MePro Substitution Disorder Disordered Coil (Mixed Isomers) Isomerization->Disorder ~20% Cis StericLock Steric Clash in Cis-Rotamer MePro->StericLock Cα-Methylation TransEnforcement Enforced Trans Amide Bond StericLock->TransEnforcement ΔG(cis) >> ΔG(trans) PPII Stable PPII Helix TransEnforcement->PPII Pre-organized Backbone

Figure 1: Mechanistic pathway showing how 2-MePro eliminates the cis-isomer "leak" inherent to native proline, forcing the system into the stable PPII conformation.

Chemical Synthesis & Incorporation Protocols

Incorporating 2-MePro is non-trivial due to the very steric hindrance that provides its stability. Standard coupling protocols (e.g., HBTU/DIPEA) often fail or result in low yields/epimerization.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Resin Choice: Use low-loading resins (0.2–0.4 mmol/g) like 2-Chlorotrityl Chloride (2-CTC) or Wang resin to minimize inter-chain aggregation.

Coupling Reagents:

  • Gold Standard: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt . The aza-benzotriazole moiety enhances reactivity for hindered amines.

  • Alternative: COMU or PyAOP .[3]

Step-by-Step Coupling Protocol
  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (

    
     min).[4] Wash extensively with DMF (
    
    
    
    ).[4]
  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-2-MePro-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF.

    • Add HOAt (3.0 eq) to suppress racemization.

    • Add DIPEA (6.0 eq).

    • Allow to activate for 1-2 minutes before adding to resin.

  • Coupling:

    • Add activated mixture to resin.[4][5]

    • Reaction Time: 2 to 4 hours (standard AAs take 30-45 min).

    • Double Coupling is recommended: Drain, wash, and repeat step 3-4.[4]

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Synthesis Workflow Diagram

SPPS cluster_Activation Pre-Activation (Critical Step) Start Fmoc-Resin (Low Loading) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 DMF Wash (5x) Deprotect->Wash1 Reagents Fmoc-2-MePro-OH + HATU + HOAt + DIPEA Wash1->Reagents Wait Wait 2 mins Reagents->Wait Coupling Coupling Reaction (2-4 Hours) Wait->Coupling Check Kaiser/Chloranil Test Coupling->Check Recouple Double Couple (Repeat Activation) Check->Recouple Negative (Incomplete) Next Next Cycle Check->Next Positive (Complete) Recouple->Coupling

Figure 2: Optimized SPPS workflow for 2-MePro. Note the emphasis on pre-activation and extended coupling times due to steric hindrance.

Characterization & Validation

Circular Dichroism (CD) Spectroscopy

CD is the primary tool for validating PPII structure. 2-MePro peptides exhibit an intensified PPII signature compared to native proline.

Experimental Setup:

  • Solvent: Phosphate buffer (pH 7) or water. PPII is favored in aqueous, polar solvents.

  • Concentration: 10–50

    
    M.
    
  • Temperature: 4°C to 90°C (Melt curves). PPII signal typically decreases linearly with temperature (cold denaturation).

Table 1: Comparative CD Signatures

FeaturePolyproline II (Native Pro)2-MePro Stabilized PPIIInterpretation
Negative Band

204 nm

206–208 nm
Red-shift indicates increased helical length/rigidity.
Positive Band

228 nm

228 nm
Band intensity is significantly higher in 2-MePro.
Ellipticity (

)
ModerateHigh Stronger signal correlates with higher trans population.
Temp. Response Linear loss of signalResistant 2-MePro maintains signal at higher temperatures.
Nuclear Magnetic Resonance (NMR)

NMR provides atomic-level validation of the trans-amide preference.

  • H-alpha Chemical Shift: Look for downfield shifts characteristic of PPII.

  • NOESY: Absence of

    
     NOEs (characteristic of cis) and strong 
    
    
    
    NOEs (characteristic of trans).
  • C13 NMR: The C

    
     and C
    
    
    
    shifts are sensitive to ring puckering and can distinguish 2-MePro conformers.

Applications in Drug Development

Peptidomimetics & SH3 Domain Inhibition

SH3 domains bind PPII helices (consensus sequence PxxP). Native peptides are often metabolically unstable and conformationally flexible, leading to low affinity.

  • Strategy: Substitute key Pro residues in the PxxP motif with 2-MePro.

  • Outcome: Pre-organizes the peptide into the bioactive PPII conformation, reducing the entropic penalty of binding (

    
    ) and increasing affinity (
    
    
    
    ).
Collagen Stability

Collagen triple helices rely on the PPII conformation of individual strands.

  • Application: Incorporation of 2-MePro into collagen mimetic peptides (CMPs) significantly increases the melting temperature (

    
    ) of the triple helix, creating hyper-stable collagen surrogates for biomaterials.
    

References

  • Conformational preferences of the 2-methylproline residue. Source: New Journal of Chemistry (RSC). URL:[Link]

  • Stereoelectronic effects on polyproline conformation. Source: Protein Science (NIH/PMC). URL:[Link]

  • Distinct circular dichroism spectroscopic signatures of polyproline II. Source: Protein Science (PubMed). URL:[Link]

  • Thermodynamic mechanism of the polyproline II structural bias. Source: PNAS (PubMed). URL:[Link]

Sources

Steric Control of Peptide Architecture: The 2-Methylproline Paradigm

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Steric Effects of the 2-Methyl Group in Proline Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic drug design. Among these, 2-methylproline (2-MePro) —often referred to as


-methylproline—occupies a unique physicochemical niche.[1] By substituting the 

-hydrogen of proline with a methyl group, researchers introduce a "quaternary carbon effect" that severely restricts conformational freedom.[2]

This guide provides a technical analysis of the steric forces exerted by the 2-methyl group. We explore how these forces lock peptide backbones into specific secondary structures (notably


-helices and polyproline II helices), significantly increase proteolytic stability, and alter the thermodynamics of cis/trans isomerization. We also provide optimized protocols for the synthesis of 2-MePro-containing peptides, addressing the challenge of steric hindrance during coupling.

The Structural Physics of -Methylation[3]

The primary utility of 2-MePro lies in its ability to reduce the entropy of the unfolded state (


), thereby lowering the entropic penalty of folding (

).
The Quaternary Restriction

In standard L-proline, the pyrrolidine ring restricts the torsion angle


 to approximately 

. The

-hydrogen offers little steric resistance to the preceding carbonyl oxygen.

In 2-MePro, the


-methyl group creates a severe steric clash with the carbonyl oxygen of the preceding residue and the amide nitrogen of the succeeding residue. This "steric locking" mechanism has two profound effects on the Ramachandran landscape:
  • 
     Constraint:  The 
    
    
    
    angle is rigidly locked in a narrow window around
    
    
    to
    
    
    .
  • 
     Restriction:  The allowed values for 
    
    
    
    are bifurcated.
    • Hydrophobic Environment: Favors the helical region (

      
      ), promoting 
      
      
      
      -helices
      and type III
      
      
      -turns.
    • Aqueous Environment: Favors the semi-extended region (

      
      ), stabilizing Polyproline II (
      
      
      
      )
      helices.
Diagram: The Steric Locking Mechanism

The following diagram illustrates the causal pathway from chemical substitution to structural phenotype.

StericLock Subst 2-Methyl Substitution (Quaternary Carbon) Clash Steric Clash: Methyl vs. Carbonyl (i-1) Subst->Clash Introduces Bulk PhiLock Phi (φ) Locked (-60°) Clash->PhiLock Prevents Rotation PsiRestrict Psi (ψ) Restricted PhiLock->PsiRestrict Coupled Torsion Struct Secondary Structure Stabilization PsiRestrict->Struct Entropy Reduction Helix 3(10)-Helix (Hydrophobic) Struct->Helix PII Polyproline II (Aqueous) Struct->PII

Caption: Causal flow of steric constraints imposed by the 2-methyl group, leading to divergent secondary structures based on solvent environment.

Thermodynamic & Kinetic Implications

Cis/Trans Isomerization

The peptide bond preceding a proline residue (


) exists in equilibrium between cis (

) and trans (

) states. For standard proline, the trans isomer is favored (

), but the cis population is significant (~20%).

For 2-MePro, the steric bulk of the methyl group interacts unfavorably with the side chain of the preceding residue (


) in the cis conformation.
  • Thermodynamics: The equilibrium shifts strongly toward the trans isomer. The cis population is reduced by approximately 20-30% compared to proline.[3][4]

  • Kinetics: While the trans state is thermodynamically favored, the activation energy barrier (

    
    ) for isomerization is significantly higher.
    
    • 
      .[5]
      
    • Implication: Once synthesized in the trans form, 2-MePro peptides are kinetically trapped and resistant to spontaneous isomerization, reducing conformational heterogeneity in solution.

Comparative Data: Proline vs. 2-Methylproline[6][7]
ParameterL-Proline2-Methyl-L-ProlineStructural Impact

Angle Preference


(Rigid)
Tighter helical turns (

vs

).[6]
Preferred Helix

-helix (flexible)

-helix (strong promoter)
2-MePro acts as a helix initiator/nucleator.
Isomerization Barrier ~20 kcal/mol~21.2 kcal/molSlower interconversion; kinetic stability.
Proteolytic Half-Life Baseline (Minutes/Hours)Enhanced (Hours/Days)Steric shielding of the amide bond.

The Biological "Why": Proteolytic Shielding

The most immediate application of 2-MePro in drug development is metabolic stability .

Peptidases (e.g., DPP4, chymotrypsin) require access to the scissile bond. The mechanism of hydrolysis involves the nucleophilic attack of the enzyme's active site (often a serine hydroxyl or cysteine thiol) on the carbonyl carbon of the peptide bond.

Mechanism of Resistance: The


-methyl group of 2-MePro projects into the space normally occupied by the enzyme's nucleophile or the oxyanion hole. This creates a "steric umbrella" that:
  • Physically blocks the approach of the protease.

  • Distorts the transition state geometry required for hydrolysis.

Result: Peptides containing 2-MePro often exhibit half-lives extended by orders of magnitude compared to their native counterparts.

Experimental Protocols: Synthesis of 2-MePro Peptides

Synthesizing peptides with 2-MePro is non-trivial. The same steric bulk that provides biological stability hinders the chemical coupling reaction during Solid Phase Peptide Synthesis (SPPS). Standard HBTU/DIEA protocols often result in incomplete coupling and deletion sequences.

Protocol: High-Steric Hindrance Coupling (Fmoc-SPPS)

Objective: Couple Fmoc-2-MePro-OH to a resin-bound peptide or couple the next amino acid to the N-terminus of 2-MePro.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU. Note: HBTU is insufficient.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Solvent: DMF (Dimethylformamide), anhydrous.

Workflow:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash 
    
    
    
    DMF.[7]
  • Activation (The Critical Step):

    • Pre-activate Fmoc-2-MePro-OH (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in minimal DMF for 2 minutes before adding to resin.

    • Rationale: Pre-activation ensures the formation of the active ester before the hindered amine is encountered.

  • Coupling:

    • Add activated mixture to resin.

    • Time: 2 to 4 hours (Standard AA is 45 min).

    • Temperature: Elevated temperature (

      
       microwave or 
      
      
      
      conventional) is highly recommended to overcome the steric barrier.
  • Double Coupling (Mandatory):

    • Drain. Repeat Step 3 and 4 with fresh reagents.

  • Capping: Acetylate unreacted amines using Acetic Anhydride/DIEA to prevent deletion sequences.

Diagram: Steric Coupling Workflow

SPPS_Protocol Start Resin-Peptide-NH2 Deprot Fmoc Deprotection (20% Piperidine) Start->Deprot Activate Pre-Activation (HATU/DIEA, 2 min) Deprot->Activate Couple1 Coupling 1 (2-4 hrs, 50-60°C) Activate->Couple1 Check Kaiser/Chloranil Test Couple1->Check Couple2 Coupling 2 (Repeat Activation) Check->Couple2 Positive (Blue) Next Next Cycle Check->Next Negative (Colorless) Cap Capping (Ac2O/DIEA) Couple2->Cap Cap->Next

Caption: Optimized SPPS cycle for sterically hindered amino acids like 2-MePro, emphasizing double coupling and thermal assistance.

Case Studies & Applications

Stabilizing the Collagen Triple Helix

Collagen consists of


 repeats, forming a triple helix. The stability depends on the 

propensity of the individual strands.[3]
  • Study: Replacement of Proline with 2-MePro in

    
     sequences.
    
  • Outcome: The 2-MePro substitution enhances the

    
     helical content in aqueous solution due to the restriction of 
    
    
    
    to
    
    
    . This pre-organizes the single strands, reducing the entropic cost of triple helix assembly.
GPCR Ligand Design (Angiotensin/Bradykinin)

In the design of GPCR agonists, the "turn" conformation is often the bioactive state.

  • Application: Replacing

    
     in Angiotensin II with 2-MePro.
    
  • Result: The analog forces a

    
    -turn or distorted 
    
    
    
    -turn, which can increase receptor subtype selectivity (e.g.,
    
    
    vs
    
    
    ) by locking the pharmacophore in a specific orientation that native Proline (which is more flexible) only transiently occupies.

References

  • Conformational Preferences of 2-Methylproline: Toniolo, C., et al. (2009). Is the backbone conformation of C(alpha)-methyl proline restricted to a single region? Biopolymers.[1][8][9] [Link]

  • Cis-Trans Isomerization Barriers: Torbeev, V., et al. (2012).[5] Cis-trans peptide-bond isomerization in alpha-methylproline derivatives. Journal of Peptide Science. [Link]

  • Synthesis of Hindered Peptides: Amblard, M., et al. (2006).[10] Methods and protocols of modern solid phase peptide synthesis.[7] Molecular Biotechnology.[10][11] [Link]

  • Helical Stabiliz

    
    -Helix): 
    De Poli, M., et al. (2009). Conformational preferences of the 2-methylproline residue.[1][2][3][4] New Journal of Chemistry.
    [Link]
    
  • Proteolytic Stability Mechanisms: Fischer, P.M. (2003). The design, synthesis and application of stereochemically defined and conformationally constrained alpha-amino acids. Current Protein and Peptide Science. [Link]

Sources

Stereoelectronic Control of Peptide Conformation: The 2-Methylproline Paradigm

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Lock

In the landscape of peptidomimetics, 2-methylproline (2-MePro) —also known as


-methylproline—stands as a critical tool for imposing rigid conformational constraints. Unlike canonical L-proline, which retains significant flexibility in the 

torsion angle and exists in a measurable cis/trans equilibrium (~20:80), 2-MePro acts as a "steric lock."

The introduction of a methyl group at the


-carbon creates severe steric clashes that restrict the backbone torsion angles (

) to a narrow region of the Ramachandran plot. This guide details the thermodynamic principles, NMR characterization, and synthetic protocols required to utilize 2-MePro for stabilizing 3

-helices and enhancing proteolytic resistance in peptide drug discovery.

Thermodynamics & Kinetics: The 2-MePro Effect

The Steric Imperative

The unique behavior of 2-MePro arises from the quaternary


-carbon. In standard proline, the 

-proton offers minimal steric resistance. In 2-MePro, the

-methyl group generates a "Thorpe-Ingold" effect, severely restricting rotation.
  • 
     (Phi) Restriction:  The pyrrolidine ring locks 
    
    
    
    at approximately -60° ± 10°.
  • 
     (Psi) Restriction:  The 
    
    
    
    -methyl group clashes with the carbonyl oxygen, restricting
    
    
    largely to the helical regions (both
    
    
    -helix and 3
    
    
    -helix) or the fully extended conformation (C5).
  • 
     (Omega) - Amide Bond:  While standard proline has a relatively low barrier to cis/trans isomerization (
    
    
    
    kcal/mol), 2-MePro increases this barrier due to the transition state crowding.
The Cis/Trans Equilibrium

A critical distinction must be made between the amide bond geometry (


)  and the backbone geometry (

)
.
ParameterStandard L-Proline2-MethylprolineStructural Consequence
Amide Preference (

)
Trans favored (~4:1 ratio in water)Trans strongly favored in helices; Cis destabilized by steric bulk in many contexts.2-MePro is a potent inducer of 3

-helices
, which require a continuous trans backbone.
Backbone Torsion (

)
Flexible (-30° to +150°)Restricted (-30° ± 20°)Locks peptide into specific secondary structures; reduces entropic penalty of folding.
Isomerization Kinetics Slow (

s

)
Very Slow Once synthesized in a specific isomer, 2-MePro peptides are kinetically stable "frozen" conformers.
Pathway Visualization

The following diagram illustrates the energy landscape differences between Pro and 2-MePro.

IsomerizationLandscape cluster_0 Standard Proline cluster_1 2-Methylproline Pro_Trans Trans Isomer (Lower Energy) Pro_TS Transition State (~20 kcal/mol) Pro_Trans->Pro_TS Pro_TS->Pro_Trans Pro_Cis Cis Isomer (Higher Energy) Pro_TS->Pro_Cis Pro_Cis->Pro_TS MePro_Trans Trans Isomer (Locked Helix) MePro_TS Transition State (High Steric Barrier) MePro_Trans->MePro_TS Slow MePro_Cis Cis Isomer (Sterically Disfavored) MePro_TS->MePro_Cis Fast Reversion caption Fig 1. Kinetic barrier comparison. 2-MePro increases the activation energy, trapping the trans conformer.

Analytical Characterization: NMR Protocols

Distinguishing cis and trans isomers in 2-MePro peptides is non-trivial due to the lack of an


-proton. Standard 

-coupling analysis is impossible. The protocol relies heavily on Nuclear Overhauser Effect (NOE) and

C Chemical Shifts
.
The Diagnostic Protocol

Objective: Assign the absolute configuration of the amide bond (


).
  • Solvent Selection: Use DMSO-d6 or Methanol-d4 . Avoid CDCl

    
     if possible, as aggregation can mimic NOE signals.
    
  • 1D

    
    C NMR: 
    
    • Trans: The

      
      -carbon (
      
      
      
      ) and
      
      
      -carbon (
      
      
      ) typically show a larger chemical shift difference (
      
      
      ppm).
    • Cis: The

      
       is often smaller (< 3 ppm) due to steric compression.
      
  • 2D NOESY / ROESY: This is the gold standard.

    • Trans (

      
      ):  Strong NOE between the 
      
      
      
      -Methyl group of 2-MePro and the
      
      
      -proton of the preceding residue (
      
      
      ).
    • Cis (

      
      ):  Strong NOE between the 
      
      
      
      -Methyl group of 2-MePro and the
      
      
      -proton of the 2-MePro residue? NO. 2-MePro has no
      
      
      -proton.
    • Correction: In cis, the

      
      -Methyl of residue 
      
      
      
      shows an NOE to the
      
      
      -proton of residue
      
      
      is weak or absent . Instead, look for NOE between the
      
      
      -protons
      of 2-MePro and the
      
      
      -proton of the preceding residue (
      
      
      ).
NMR Decision Tree

NMR_Protocol Start Sample in DMSO-d6 Step1 Run 2D NOESY/ROESY (Mixing time 200-400ms) Start->Step1 Decision Check Cross-peaks: Residue (i-1) H-alpha vs Residue (i) Delta-H Step1->Decision Trans_Path Strong NOE: H-alpha(i-1) <-> H-delta(i) Decision->Trans_Path Observed Cis_Path Strong NOE: H-alpha(i-1) <-> Alpha-Methyl(i) Decision->Cis_Path Observed Result_Trans TRANS Isomer (Elongated/Helical) Trans_Path->Result_Trans Result_Cis CIS Isomer (Turn/Kink) Cis_Path->Result_Cis caption Fig 2. NOE-based assignment of 2-MePro amide geometry. Note the reliance on spatial proximity.

Synthetic Methodologies: Overcoming Steric Hindrance

Synthesizing peptides with 2-MePro is notoriously difficult. The quaternary center creates a "steric wall" that blocks the approach of the incoming nucleophile (the amine of 2-MePro) or the electrophile (when coupling to 2-MePro).

Coupling Protocols

Standard carbodiimide couplings (DCC/DIC) often fail or result in low yields (<20%).

Recommended Workflow:

  • Coupling to the N-terminus of 2-MePro (Difficult):

    • Reagent: HATU or PyBrOP are essential.

    • Base: HOAt (1-Hydroxy-7-azabenzotriazole) is superior to HOBt for suppressing racemization and accelerating the reaction.

    • Conditions: Double coupling (2 x 2 hours) at elevated temperature (50°C) if using microwave-assisted synthesis.

  • Coupling the C-terminus of 2-MePro (Very Difficult):

    • The steric bulk shields the carbonyl carbon.

    • Method: Convert the 2-MePro carboxylic acid to an Acid Fluoride (using TFFH) or Acid Chloride (using triphosgene/collidine). These are highly reactive species that can overcome the steric barrier.

Synthesis Diagram

Synthesis Substrate Resin-AA-NH2 Step1 Coupling 1: 2h @ RT Substrate->Step1 Add Reagent Fmoc-2-MePro-OH + HATU/HOAt/DIEA Reagent->Step1 Check Kaiser Test (Likely Positive) Step1->Check Step2 Coupling 2: Microwave 50°C, 30 min Check->Step2 Incomplete Success Coupled Product (Steric Lock Installed) Check->Success Complete (Rare) Step2->Success caption Fig 3. Optimized solid-phase synthesis cycle for sterically hindered 2-MePro residues.

Applications in Drug Design

The 3 -Helix Inducer

2-MePro is the premier residue for inducing 3


-helical  structures.
  • Mechanism: The restriction of

    
     to -60° and 
    
    
    
    to -30° forces the backbone into a tighter coil than the standard
    
    
    -helix.
  • Utility: This is used to mimic the "corners" of protein loops or to stabilize short antimicrobial peptides (e.g., peptaibols) that require amphipathic helical structures to penetrate membranes.

Proteolytic Stability

The absence of an


-proton renders the peptide bond involving 2-MePro completely resistant to standard proteases (trypsin, chymotrypsin) and peptidases. This makes it an ideal candidate for:
  • Oral Peptide Drugs: Increasing half-life in the GI tract.

  • Peptidomimetics: Designing non-hydrolyzable analogs of bioactive hormones (e.g., Angiotensin II analogs).

References

  • Toniolo, C., et al. (1993). Structure of alpha-methylproline-containing peptides. Biopolymers .[1][2][3][4][5] A foundational study on the conformational restrictions imposed by alpha-methylation. Link

  • Manavalan, P., & Momany, F. A. (1980). Conformational energy calculations on the prolyl residue and its derivatives. Biopolymers .[1][2][4] Defines the energetic penalties for cis/trans isomerization in substituted prolines. Link

  • Del Valle, J. R., & Goodman, M. (2002). Asymmetric synthesis of alpha-methyl amino acids. Angewandte Chemie . Discusses the synthetic challenges and solutions for creating quaternary amino acids. Link

  • W.D. Lubell et al. (2005). Surrogate-based design of alpha-helix mimetics. Journal of the American Chemical Society . Explores the use of sterically constrained prolines in mimicking secondary structures. Link

  • Fischer, G. (2000). The mechanism of peptidyl-prolyl cis/trans isomerization. Chemical Society Reviews . General kinetics of proline isomerization, providing the baseline for comparing 2-MePro. Link

Sources

introduction to α,α-disubstituted amino acids in peptides

The Architect’s Guide to -Disubstituted Amino Acids in Peptide Drug Design

Executive Summary

The incorporation of



This guide moves beyond basic definitions to provide a rigorous technical framework for the design, synthesis, and application of dAA-containing peptides, specifically targeting the challenges of steric hindrance in solid-phase peptide synthesis (SPPS).

Part 1: Structural & Mechanistic Fundamentals

The Thorpe-Ingold Effect and Conformational Locking

The primary utility of

Thorpe-Ingold effect





When the hydrogen is replaced by a methyl (Aib) or larger alkyl group:

  • Steric Clash: The additional side chain creates significant steric repulsion with the backbone carbonyl and amide groups.

  • Angle Restriction: This forces the backbone into a narrow region of the Ramachandran plot.

    • Aib (

      
      -Me, 
      
      
      -Me):
      Strongly favors
      
      
      . This induces
      
      
      -helices in short oligomers and
      
      
      -helices in sequences
      
      
      residues.
    • 
      -Ethyl/Diethyl:  Often favors fully extended planar C5 conformations due to increased bulk.
      
Metabolic Stability: The Protease Shield

Therapeutic peptides often fail due to rapid clearance by peptidases (e.g., DPP-4, NEP).

  • Mechanism: Proteases typically require an accessible backbone amide bond and specific side-chain recognition. The steric bulk of a dAA blocks the enzyme's active site from accessing the scissile bond.

  • Racemization Proof: Lacking an

    
    -proton, dAAs cannot undergo base-catalyzed racemization/epimerization, a common degradation pathway during synthesis and storage.
    
Visualization: Mechanistic Pathway

The following diagram illustrates the causality between substitution and bioactivity.[1]

ThorpeIngold_MechanismSubstα-Proton Substitution(e.g., Aib, α-Me-Phe)StericSteric Repulsion(Backbone/Sidechain)Subst->StericInducesTorsionRestricted φ/ψ Angles(Ramachandran Locking)Steric->TorsionThorpe-IngoldEffectStabilityProteolytic Resistance(Steric Shielding)Steric->StabilityBlocks EnzymeAccessHelixHelix Induction(3-10 or α-helix)Torsion->HelixThermodynamicPreference

Figure 1: The causal pathway from structural modification to functional peptide properties.[2]

Part 2: Synthetic Challenges & Solutions

Synthesizing dAA-containing peptides is notoriously difficult. The same steric bulk that provides metabolic stability hinders the nucleophilic attack required for peptide bond formation.

The Coupling Bottleneck
  • Coupling to a dAA: Difficult. The incoming AA is hindered by the dAA on the resin.

  • Coupling of a dAA: Extremely Difficult. The activated dAA carboxylate is shielded.

  • Coupling dAA-to-dAA (e.g., Aib-Aib): The "Holy Grail" of difficulty. Standard uronium reagents (HBTU/HCTU) often fail, leading to deletion sequences.

Reagent Selection Strategy

Standard reagents (DIC/HOBt) are insufficient. High-efficiency reagents are mandatory.

Reagent ClassReagentEfficacy for dAANotes
Uronium (Standard) HBTU / HCTULowProne to guanidinylation if activation is slow. Avoid for dAA-dAA.
Uronium (High) HATU HighThe gold standard. The HOAt leaving group utilizes the neighboring group effect (pyridine N) to accelerate coupling.
Phosphonium PyAOP Very HighExcellent for dAA-dAA couplings. Avoids guanidinylation side-reactions common with uroniums.
Oxyma-based COMU / PyOxim HighSafer, "greener" alternatives to HATU with comparable steric performance.
Acid Fluorides TFFH Critical Converts AA to acid fluoride in situ. Less bulky than OBt/OAt esters; often the only way to couple Aib-Aib.

Part 3: Advanced Experimental Protocol

Objective: Coupling Fmoc-Aib-OH to a sterically hindered resin-bound peptide (Sequence: H-Aib-Phe-Resin).

Materials
  • Resin: Rink Amide (low loading recommended, 0.3–0.5 mmol/g) to reduce inter-chain aggregation.

  • Activator: HATU (General) or PyAOP (Difficult).

  • Base: TMP (2,4,6-trimethylpyridine) or DIEA (Diisopropylethylamine). Note: TMP is a weaker base but less sterically hindered than DIEA, sometimes aiding difficult couplings.

  • Solvent: DMF (Standard) or NMP (Better swelling).

Step-by-Step Workflow
  • Swelling: Swell resin in NMP for 20 min.

  • Deprotection: 20% Piperidine/DMF (2 x 5 min). Crucial: Wash extensively (5x) with DMF and DCM. Residual piperidine forms adducts with HATU.

  • Activation (Pre-activation is risky; in-situ is preferred):

    • Dissolve Fmoc-Aib-OH (5.0 eq) and HATU (4.9 eq) in minimum NMP.

    • Add DIEA (10 eq).

    • Immediate addition to resin (within 30 seconds) to prevent racemization (less concern for Aib) or rearrangement.

  • Coupling Reaction:

    • Temperature: Heat to 75°C (microwave) or 50°C (conventional heating). Room temperature coupling of Aib often results in <50% yield.

    • Time: 2 x 60 minutes (Double Coupling is mandatory).

  • Monitoring:

    • Standard Kaiser test may give false negatives due to steric bulk.

    • Chloranil Test: More sensitive for secondary amines (if applicable).

    • Micro-cleavage: The only definitive check. Cleave 2 mg resin with TFA/TIS/H2O (95:2.5:2.5) for 30 min and analyze by LC-MS.

  • Capping: Acetylate unreacted amines (Ac2O/Pyridine) to prevent deletion sequences.

Troubleshooting Logic (DOT Diagram)

Synthetic_Decision_TreeStartStart dAA CouplingStandardAttempt 1: HATU / 75°C / 2x1hrStart->StandardCheckLC-MS CheckStandard->CheckSuccessProceed to Next AACheck->Success>99% Conv.FailIncomplete CouplingCheck->Fail<99% Conv.AdvancedAttempt 2: PyAOP or COMUSwitch Solvent to NMPFail->AdvancedCheck2LC-MS CheckAdvanced->Check2Check2->SuccessPassNuclearAttempt 3: Acid Fluoride (TFFH)or Symmetric AnhydrideCheck2->NuclearFail

Figure 2: Decision matrix for optimizing difficult steric couplings.

Part 4: Therapeutic Case Study

Semaglutide (Ozempic/Wegovy)

Semaglutide exemplifies the successful application of Aib in drug development.

  • Target: GLP-1 Receptor Agonist for Type 2 Diabetes and Obesity.[]

  • The Problem: Native GLP-1 is degraded within minutes (

    
     min) by Dipeptidyl Peptidase-4 (DPP-4), which cleaves the N-terminal dipeptide (His-Ala).
    
  • The Solution: Substitution of Ala8 with Aib .

    • The gem-dimethyl group of Aib at position 8 creates a steric shield.

    • DPP-4 cannot accommodate the bulky Aib residue in its active site S1' pocket.

  • Result: Along with a fatty acid side chain (for albumin binding), the half-life extends to ~1 week , allowing for weekly dosing rather than continuous infusion.

References

  • Toniolo, C., et al. (2001). "Structure and conformation of peptides containing the alpha,alpha-disubstituted amino acid residue." Biopolymers. Link

  • Albericio, F., & Bomer, J. M. (2018). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development. Link

  • Lau, J., et al. (2015). "Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide."[1] Journal of Medicinal Chemistry. Link

  • Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Peptide Coupling."[4] Journal of the American Chemical Society. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

Strategic Sourcing and Application of 1-Fmoc-2-methyl-D-proline

[1][2]

Executive Summary: The "Methyl Effect" in Drug Design

1-Fmoc-2-methyl-D-proline is a specialized non-canonical amino acid (NCAA) used to introduce extreme conformational constraints into peptide backbones.[1][2] Unlike standard proline, the addition of a methyl group at the



1

Why this molecule matters:

  • Proteolytic Resistance: The quaternary

    
    -carbon completely blocks access to peptidases, significantly extending plasma half-life.[1][2]
    
  • Helix Nucleation: It is a potent inducer of

    
    -helices and 
    
    
    -turns, often used to "staple" peptide conformations without macrocyclization.[1][2]

However, this structural rigidity comes at a cost: extreme steric hindrance during synthesis and high procurement costs . This guide provides the technical roadmap for sourcing, verifying, and coupling this difficult building block.

Technical Specifications & Identity

Critical Warning: Do not confuse this molecule with standard Fmoc-D-Proline (CAS 101555-62-8).[1][2] The absence of the

1
ParameterSpecificationNotes
Chemical Name (R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acidThe D-isomer (R-configuration).[1][2][3]
Common Name Fmoc-2-methyl-D-proline; Fmoc-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Me-D-Pro-OH
"

-Me" is the key identifier.[1][2]
CAS Number Varies by Vendor The L-isomer is 167275-47-0 .[1][2][4][5] The D-isomer often lacks a unique public CAS or shares the racemate CAS (433220-67-8 ).[1][2] Verify structure, not just CAS.
Molecular Weight 351.40 g/mol vs. 337.37 g/mol for standard Fmoc-Pro-OH.[1][2]
Chiral Purity

98% ee
Critical: Trace L-isomer contamination can ruin secondary structure studies.[1][2]

Market Analysis: Suppliers & Cost Landscape

The market for this compound is illiquid .[1][2] It is not a commodity chemical. Most "in-stock" listings are for the L-isomer or the racemate (DL).[1][2] The D-isomer is frequently a "Make-to-Order" (MTO) item.[1][2]

Cost Benchmarking (Estimates Q1 2025)

Prices are highly volatile due to the difficulty of asymmetric synthesis at the quaternary center.

Supplier CategoryVendor ExamplesAvailabilityPrice Estimate (USD)Risk Profile
Tier 1 (Catalog) Aapptec, Chem-ImpexOccasional Stock$400 - $550 / gram Low.[1][2] QC is reliable.
Tier 2 (Aggregators) BLD Pharm, EnamineLead Time (2-4 wks)$250 - $350 / gram Medium.[1][2] Verify chiral purity.
Tier 3 (Bulk Custom) WuXi AppTec, local CROsCustom Synthesis$5,000 / 100g High upfront cost.[1][2] Best for scale-up.

Sourcing Strategy:

  • The "Anchor Price": Expect to pay ~$450/g for immediate availability.

  • The "Stereo-Check": If a vendor offers it for <$100/g, it is likely the racemate (DL) or standard Fmoc-D-Pro.[1][2] Demand a Chiral HPLC trace before purchase.

Quality Control: The Trustworthiness Pillar

Because the synthesis involves creating a quaternary chiral center, enantiomeric excess (ee) is the primary failure mode. Standard NMR cannot distinguish enantiomers.

Mandatory QC Protocol: Chiral HPLC
  • Column: Chiralpak AD-H or OD-H (Daicel).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:[2]10) + 0.1% TFA.

  • Detection: UV at 254 nm.

  • Acceptance Criteria:

    • Chemical Purity: >98%[1][2][6]

    • Enantiomeric Excess (ee): >99% (No visible L-isomer peak).[2]

Application: Overcoming Steric Hindrance in SPPS

The Challenge: The

1
The "Double-Hit" Coupling Protocol

This protocol uses high-energy active esters and elevated temperatures to force the reaction.[1][2]

Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP .

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) + Collidine (2,4,6-trimethylpyridine).[1][2]

  • Solvent: DMF (anhydrous).

Step-by-Step Workflow:

  • Pre-Activation: Dissolve this compound (3 eq) and HATU (2.9 eq) in DMF. Add Collidine (6 eq). Do not use DIEA; Collidine reduces racemization risk at high temps.[1]

  • Coupling (Cycle 1): Add mixture to resin. Microwave irradiation at 60°C for 1 hour .

    • Note: If microwave is unavailable, couple at 50°C for 4 hours.

  • Wash: DMF (3x), DCM (3x).

  • Monitoring: Chloranil test (for secondary amines) or micro-cleavage LCMS. Kaiser test is invalid for Proline.

  • Re-Coupling (Cycle 2): If conversion <99%, repeat using PyBrOP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate) coupled with DIEA.[1][2] PyBrOP generates an acid bromide in situ, which is more reactive than the HATU ester.

Visualization: The Steric Coupling Decision Tree

CouplingLogicStartStart: Couple Fmoc-2-Me-D-ProStandardAttempt Standard HBTU/DIEA?Start->StandardNO (Yield <10%)AdvancedSelect HATU/HOAt/CollidineStart->AdvancedYESMicrowaveMicrowave 60°C (1 hr)Advanced->MicrowaveCheckCheck Conversion (LCMS)Microwave->CheckSuccess>99% ConversionProceed to CappingCheck->SuccessPassFail<99% ConversionCheck->FailIncompletePyBrOPRe-couple: PyBrOP/DIEA(Acid Bromide Mechanism)Fail->PyBrOPPyBrOP->CheckVerify

Caption: Decision logic for coupling sterically hindered

References

  • National Institutes of Health (PMC). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. (Discusses synthesis of substituted prolines). Retrieved from [Link]

Precision Engineering at the Molecular Scale: A Technical Guide to Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Paradigm Shift: From Solution to Solid Phase

Before 1963, peptide synthesis was a Sisyphean task of solution-phase chemistry, requiring tedious purification after every single amide bond formation. The introduction of Solid-Phase Peptide Synthesis (SPPS) by R.B.[1] Merrifield fundamentally altered this landscape.

The core brilliance of SPPS lies in the heterogeneous reaction vessel . By anchoring the growing peptide chain to an insoluble polymer support (resin), we convert the purification step from a complex extraction/chromatography process into a simple filtration and wash.[2] This allows for the use of large excesses of reagents to drive equilibrium toward completion (


), a necessity when synthesizing long sequences where cumulative yield drop-off is exponential.

Expert Insight: The most common failure mode in SPPS is not the chemistry itself, but the physical accessibility of the reactive sites. As the peptide grows, it can aggregate within the resin pores, effectively "killing" the synthesis. Choosing the right resin and solvent system is as critical as the choice of coupling reagent.

Strategic Framework: Fmoc vs. Boc Chemistry

The first decision in any campaign is the protection strategy. While Merrifield originally used tert-butyloxycarbonyl (Boc), the field has largely shifted to 9-fluorenylmethoxycarbonyl (Fmoc) for safety and orthogonality reasons. However, Boc remains superior for certain "difficult" sequences due to the disruption of aggregation by the frequent TFA acidolysis steps.

Table 1: Comparative Analysis of Protection Strategies
FeatureFmoc / tBu Strategy Boc / Bzl Strategy
N-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Protection
Base-labile (Fmoc)Acid-labile (Boc)
Side-chain Protection Acid-labile (tBu, Trt, Pbf, Boc)HF-labile (Bzl, Tos, Z, Bom)
Deprotection Reagent 20% Piperidine in DMF50% TFA in DCM
Cleavage Reagent 95% TFA (plus scavengers)Anhydrous HF (Hydrogen Fluoride)
Orthogonality High. Base (N-

) vs. Acid (Side-chain).[3][4]
Moderate. Differential acid sensitivity.
Safety Profile Moderate. Corrosive/Irritant.Hazardous. HF is bone-seeking and lethal.
Primary Use Case Routine synthesis, GMP manufacturing.Difficult sequences, base-sensitive analogs.[]

The Solid Foundation: Resins and Linkers

The resin is not merely a bucket; it is a solvent-swollen gel that dictates reaction kinetics. Polystyrene (PS) cross-linked with 1% divinylbenzene (DVB) is the standard.[6] For long or hydrophobic peptides, PEG-PS (e.g., TentaGel) is preferred to improve solvation.

The Linker determines the C-terminal functional group of your final peptide.

  • Wang Resin: Yields a C-terminal Acid (-COOH). Cleaved by 95% TFA.

  • Rink Amide Resin: Yields a C-terminal Amide (-CONH

    
    ). Cleaved by 95% TFA.
    
  • 2-Chlorotrityl Chloride (2-CTC) Resin: Extremely acid-sensitive (cleaved by 1% TFA).

    • Why use it? To generate protected peptide fragments for convergent synthesis or to prevent diketopiperazine (DKP) formation during the synthesis of C-terminal Proline sequences.

The Engine: Activation and Coupling[7]

The formation of the amide bond is thermodynamically unfavorable at room temperature. We must activate the carboxylic acid of the incoming amino acid.

Evolution of Coupling Reagents[7][8]
  • Carbodiimides (DCC, DIC): The old guard. DIC is preferred in SPPS because its urea byproduct is soluble in DMF (unlike DCC).

  • Additives (HOBt, Oxyma): Added to carbodiimides to suppress racemization and prevent N-acylurea formation.

    • Current Standard:Oxyma Pure is replacing HOBt due to the latter's explosive classification during transport.

  • Uronium/Phosphonium Salts (HBTU, HATU): Fast and powerful.

    • HATU is the "nuclear option" for sterically hindered couplings but is expensive.

    • Caution: Uronium salts (HBTU) can guanidinate the N-terminus if the acid activation is slow. Always add the base (DIEA) to the amino acid before adding to the resin.

Diagram 1: The General SPPS Cycle

SPPS_Cycle Start Fmoc-AA-Resin Deprotect 1. Deprotection (20% Piperidine) Start->Deprotect Wash1 2. Wash (DMF x 3) Deprotect->Wash1 FreeAmine Free Amine-Resin (NH2-AA-Resin) Wash1->FreeAmine Coupling 4. Coupling (Amide Bond Formation) FreeAmine->Coupling Activation 3. Activation (Fmoc-AA + HBTU + DIEA) Activation->Coupling Activated Ester Wash2 5. Wash (DMF x 3) Coupling->Wash2 Check Kaiser Test (Blue = Fail, Yellow = Pass) Wash2->Check Check->Deprotect Pass (Next Cycle) Check->Coupling Fail (Re-couple) End Final Cleavage (TFA) Check->End Sequence Complete

Caption: The iterative cycle of Fmoc SPPS. The Kaiser Test serves as the critical "gate" between cycles.

Standard Operating Protocol: Manual Fmoc Synthesis

Scale: 0.1 mmol | Resin: Rink Amide MBHA (Loading: 0.5 mmol/g)

Reagents Preparation[7][9][10][11]
  • Deprotection Solution: 20% Piperidine in DMF (v/v).

  • Activator: 0.5 M HBTU in DMF.

  • Base: 1.0 M Diisopropylethylamine (DIEA) in NMP.

  • Amino Acids: 0.2 M Fmoc-AA-OH in DMF.

Step-by-Step Workflow
  • Resin Swelling:

    • Place 200 mg resin in a fritted polypropylene syringe.

    • Add 5 mL DMF. Shake for 30 mins. Drain.

    • Rationale: Dry resin beads are collapsed. Swelling exposes the internal reactive sites.

  • Fmoc Deprotection:

    • Add 3 mL Deprotection Solution . Shake 3 min. Drain.

    • Add 3 mL Deprotection Solution . Shake 10 min. Drain.

    • Note: Two stages ensure complete removal of the Fmoc group and removal of the dibenzofulvene adduct.

  • Washing:

    • Wash with DMF (3 mL × 5 times).

    • Critical: Residual piperidine will destroy the incoming activated amino acid.

  • Coupling (The Reaction):

    • In a separate vial, mix:

      • 5 eq Fmoc-Amino Acid

      • 5 eq HBTU

      • 10 eq DIEA

    • Shake for 30 seconds to form the Active Ester.

    • Add mixture to the resin.[7] Shake for 45–60 mins at Room Temp.

  • Monitoring (The Kaiser Test):

    • Take ~10 beads. Wash with EtOH.

    • Add 1 drop each: Ninhydrin, Phenol, KCN (pyridine). Heat at 100°C for 2 mins.

    • Blue Beads: Free amines present

      
      Incomplete Coupling . (Recouple).
      
    • Yellow/Colorless Beads: No free amines

      
      Success . (Proceed).
      

Troubleshooting and Optimization

Even with perfect technique, synthesis can fail. Here are the mechanistic causes and solutions.

A. Aggregation (The "Beta-Sheet Death")

As the chain lengthens, intermolecular hydrogen bonds form


-sheets, causing the resin to shrink and excluding reagents.
  • Symptom: Sudden drop in coupling efficiency around residues 8–12.

  • Solution 1: Use Pseudoproline dipeptides (Fmoc-AA-Ser/Thr(

    
    Me,Me pro)-OH). These introduce a "kink" in the backbone, disrupting secondary structure.
    
  • Solution 2: Switch solvent to NMP or add chaotropic salts (LiCl) to disrupt H-bonds.

B. Racemization (Cys and His)

Cysteine and Histidine are prone to losing chiral integrity during activation (base-catalyzed enolization).

  • Solution: Use DIC/Oxyma instead of HBTU/DIEA. Avoid pre-activation. Keep base concentration minimal.

C. Aspartimide Formation

The sequence Asp-Gly is notorious. The nitrogen of the Glycine attacks the side-chain ester of Aspartic acid, forming a cyclic imide.

  • Solution: Use Fmoc-Asp(OMpe)-OH (bulky side chain protection) or add 0.1 M HOBt to the deprotection solution to suppress the base-catalyzed ring closure.

Cleavage and Global Deprotection

The final step releases the peptide from the resin and removes side-chain protecting groups simultaneously.

The Cocktail (Reagent K equivalent):

  • TFA (92.5%): The acid source.

  • TIS (Triisopropylsilane) (2.5%): The proton scavenger.

  • Water (2.5%): Hydrolyzes potential adducts.

  • DODT or EDT (2.5%): Essential if Cys, Met, or Trp are present. Scavenges reactive carbocations that would otherwise alkylate these residues.

Procedure: Shake resin with cocktail for 2–3 hours. Filter. Precipitate filtrate into ice-cold diethyl ether. Centrifuge to collect the white peptide pellet.

References

  • Merrifield, R. B. (1963).[6] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Merrifield, R. B. (1985). Solid Phase Synthesis (Nobel Lecture). Angewandte Chemie International Edition, 24(10), 799–810. Link

  • Fields, G. B., & Noble, R. L. (1990).[3][4][6] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[3][4][6] International Journal of Peptide and Protein Research, 35(3), 161–214.[3][4] Link

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. Link

  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides.[1][8][9] Analytical Biochemistry, 34(2), 595–598. Link

Sources

Strategic Guide: Fmoc vs. Boc Solid Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern peptide therapeutics and discovery, the choice between Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies is not merely a preference but a critical determinant of synthetic success. While Fmoc chemistry dominates industrial GMP production due to its safety profile and ease of automation, Boc chemistry remains the gold standard for "difficult sequences," particularly those prone to aggregation or requiring base-sensitive modifications.

This technical guide dissects the mechanistic orthogonality, operational protocols, and decision-making frameworks required to navigate these two dominant strategies.

Part 1: Mechanistic Architecture & Orthogonality

The core distinction between Fmoc and Boc lies in the concept of orthogonality —the ability to remove one protecting group without affecting others.

The Boc/Benzyl Strategy (Graduated Acid Lability)

Boc chemistry relies on the principle of differential acid sensitivity. It is not strictly orthogonal but rather "graduated."

  • Temporary Protection (N-terminus): The Boc group is acid-labile, removed by moderate acid (typically 50% Trifluoroacetic acid - TFA).

  • Permanent Protection (Side-chains/Linker): Benzyl-based groups (Bzl, Z, Tos) are stable to TFA but cleaved by strong acids (Anhydrous Hydrogen Fluoride - HF).

  • Mechanism: The repetitive TFA exposure protonates the peptide backbone, which effectively disrupts inter-chain hydrogen bonds (beta-sheets), reducing aggregation during synthesis. This is the primary reason Boc is superior for "difficult" hydrophobic sequences.

The Fmoc/tBu Strategy (True Orthogonality)

Fmoc chemistry operates on a base/acid orthogonal axis.

  • Temporary Protection (N-terminus): The Fmoc group is base-labile, removed by secondary amines (20% Piperidine). The mechanism involves an E1cB elimination, releasing dibenzofulvene.

  • Permanent Protection (Side-chains/Linker): tert-Butyl-based groups (tBu, Trt, Pbf) are acid-labile, removed by TFA in the final cleavage step.

  • Mechanism: Since the N-terminus is neutral during coupling, Fmoc synthesis is more prone to aggregation (beta-sheet formation) than Boc, often requiring "magic solvents" or backbone protection (e.g., pseudoprolines) for long chains.

Visualization of Orthogonal Strategies

Orthogonality cluster_Boc Boc Strategy (Graduated Acid) cluster_Fmoc Fmoc Strategy (Base/Acid Orthogonal) Boc_Alpha N-Terminus: Boc (Cleaved by TFA) Boc_Side Side Chain: Bzl/Tos (Cleaved by HF) Boc_Alpha->Boc_Side Non-Orthogonal (Both Acid Labile) Fmoc_Alpha N-Terminus: Fmoc (Cleaved by Piperidine) Fmoc_Side Side Chain: tBu/Trt (Cleaved by TFA) Fmoc_Alpha->Fmoc_Side Fully Orthogonal (Base vs Acid)

Figure 1: Comparative architecture of protecting group strategies. Note the true orthogonality of Fmoc (Green axis) vs. the graduated acid sensitivity of Boc.

Part 2: Strategic Selection Matrix

Use this decision matrix to select the appropriate strategy for your target molecule.

FeatureFmoc Strategy Boc Strategy
Primary Indication Routine synthesis, GMP manufacturing, Acid-sensitive peptides.Aggregation-prone sequences, Base-sensitive analogs (e.g., depsipeptides).
Solubility & Aggregation High Risk: Neutral backbone promotes

-sheet formation.
Low Risk: Protonated backbone (TFA salts) disrupts H-bonds.
Cleavage Reagent TFA (Safe): Standard fume hood.HF (Hazardous): Requires Teflon rig; potentially lethal.
Automation Excellent: UV monitoring of Fmoc removal is standard.Good: But requires corrosion-resistant fluidics.
Side Reactions Aspartimide: High risk with Asp-Gly sequences in base.[1][2]Alkylation: Benzyl cations during HF cleavage can alkylate Trp/Met.
Cost Reagents generally more expensive; disposal of DMF/Piperidine is costly.Lower reagent cost; high equipment/safety cost.

Part 3: Detailed Operating Protocols

Fmoc SPPS Protocol (Standard)

Self-Validating Step: The UV absorbance of the dibenzofulvene-piperidine adduct (301 nm) allows for real-time monitoring of deprotection efficiency.

  • Swelling: Swell resin in DMF (30 min).

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min).

    • Expert Insight: For difficult sequences, use 0.1M HOBt in the deprotection mix to suppress aspartimide formation [1].[3]

  • Wash: DMF (5 x 1 min). Crucial: Removes excess base to prevent premature deprotection of the incoming activated amino acid.

  • Activation & Coupling:

    • Reagents: AA (5 eq), DIC (5 eq), Oxyma Pure (5 eq) in DMF.

    • Time: 30–60 min at RT (or 5 min at 75°C for microwave).

  • Wash: DMF (3 x 1 min).

  • Final Cleavage:

    • Cocktail: 95% TFA, 2.5% TIS, 2.5% H2O .[4]

    • Time: 2–3 hours.

    • Precipitation: Cold Diethyl Ether.

Boc SPPS Protocol (Manual/Specialized)

Safety Critical: HF cleavage must be performed in a closed vacuum system constructed of Teflon (Kel-F). Glass is dissolved by HF.

  • Swelling: DCM (30 min).

  • Deprotection: 50% TFA in DCM (1 x 2 min, 1 x 20 min).

  • Wash: DCM (3 x 1 min).

  • Neutralization: 5% DIEA in DCM (2 x 2 min).

    • Mechanism:[3][5][6][7][8][9][10] Essential to remove the TFA salt from the amine before coupling.

  • Activation & Coupling:

    • Reagents: AA (3 eq), HBTU (2.9 eq), DIEA (6 eq) in DMF/NMP.

    • Note: In-situ neutralization protocols (using HCTU/DIEA) are preferred for high-throughput Boc synthesis [2].

  • Final Cleavage (High Vacuum HF):

    • Scavengers: Anisole (10%) and p-Cresol. (Add DMS/p-Thiocresol if Cys/Met present).

    • Procedure: Condense anhydrous HF onto the resin at -78°C. Warm to 0°C for 1 hour. Evaporate HF under vacuum. Extract peptide with Acetic Acid/Water.

Workflow Visualization

SPPS_Cycle Start Resin-AA(Protected) Deprotect Deprotection (Fmoc: Piperidine | Boc: TFA) Start->Deprotect Wash1 Wash (Remove Reagents) Deprotect->Wash1 Neutralize Neutralization (Boc Only: DIEA) Wash1->Neutralize Boc path Activate Activation (DIC/Oxyma or HBTU) Wash1->Activate Fmoc path Neutralize->Activate Couple Coupling (Form Peptide Bond) Activate->Couple Wash2 Wash (Remove Excess AA) Couple->Wash2 Check Kaiser Test / UV Mon. Wash2->Check Check->Start Incomplete (Recouple) Check->Deprotect Next Cycle

Figure 2: The Generalized SPPS Cycle. Note the additional Neutralization step required for Boc chemistry.

Part 4: Troubleshooting & Expert Optimization

Aggregation ("The Difficult Sequence")

Peptide chains >10 residues often aggregate via inter-chain hydrogen bonding, leading to "deletion sequences" (missing amino acids).

  • Fmoc Solution:

    • Pseudoprolines: Replace Ser/Thr/Cys with oxazolidine-based dipeptides (e.g., Fmoc-Ser(tBu)-Thr(

      
      Me,Mepro)-OH). This introduces a "kink" in the backbone, disrupting beta-sheets [3].
      
    • Dmb Protection: Use N-(2-hydroxy-4-methoxybenzyl) protection on Gly/Ala residues to prevent hydrogen bonding.

  • Boc Solution:

    • The inherent protonation of the N-terminus by TFA during deprotection naturally solubilizes the chain. This is why Boc is preferred for amyloidogenic peptides.

Aspartimide Formation

A major side reaction in Fmoc chemistry where the backbone nitrogen attacks the side-chain ester of Aspartic Acid, forming a cyclic imide.

  • Triggers: Asp-Gly, Asp-Asn, Asp-Ser sequences; strong bases (DBU).

  • Prevention:

    • Add 0.1M HOBt to the piperidine deprotection solution (acidifies the environment slightly).

    • Use bulky side-chain protection: Fmoc-Asp(OMpe)-OH instead of Asp(OtBu) [4].

Racemization (Cysteine/Histidine)
  • Risk: High during activation, especially with strong bases (DIEA) and high temperatures.

  • Protocol Adjustment: Use DIC/Oxyma (neutral pH activation) rather than HBTU/DIEA. For Cys, avoid pre-activation; add the activator to the resin-AA mixture last.

References

  • Sigma-Aldrich. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from

  • Schnolzer, M., et al. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research.[11] Retrieved from

  • Muttenthaler, M., et al. (2015).[8] Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols. Retrieved from [8]

  • Iris Biotech. (n.d.). Aspartimide Formation - Mechanisms and Prevention. Retrieved from

  • BenchChem. (2025).[12] Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Retrieved from

Sources

Methodological & Application

Application Note: Solid-Phase Peptide Synthesis Protocol for 1-Fmoc-2-methyl-D-proline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The incorporation of 1-Fmoc-2-methyl-D-proline (Fmoc-2-Me-D-Pro) into peptide sequences represents a significant synthetic challenge. This residue combines the conformational constraints of a cyclic secondary amine (proline) with the steric bulk of a quaternary


-carbon (

-methyl group).

In standard Solid-Phase Peptide Synthesis (SPPS), this residue acts as a "steric firewall." It is difficult to couple onto the peptide chain, and once attached, it creates a nucleophile (a sterically crowded secondary amine) that is exceptionally sluggish in reacting with the subsequent amino acid. Standard HBTU/DIEA protocols typically result in deletion sequences or incomplete coupling.

This guide details a High-Efficiency Protocol utilizing superior coupling reagents (HATU/PyAOP), microwave energy to overcome activation barriers, and specific colorimetric monitoring for secondary amines.

Key Chemical Constraints
  • Steric Bulk: The

    
    -methyl group shields the nitrogen, reducing nucleophilicity by orders of magnitude compared to standard alanine or proline.
    
  • Absence of

    
    -Proton:  Unlike standard amino acids, 2-Me-D-Pro lacks an 
    
    
    
    -proton. Crucial Insight: This renders the residue immune to base-catalyzed racemization (via enolization) during coupling. Consequently, we can employ higher temperatures (up to 75°C) without loss of chiral integrity.
  • Secondary Amine: The standard Kaiser test (ninhydrin) is ineffective for monitoring deprotection. The Chloranil test is mandatory.

Materials & Reagents

ComponentSpecificationPurpose
Target AA This compoundPeptidomimetic constraint
Resin ChemMatrix® (PEG-PS) or Rink Amide ProTideReduces aggregation common with hindered residues
Coupling Reagent A HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Gold standard for hindered couplings
Coupling Reagent B PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateAlternative for extremely difficult "coupling onto" steps
Base DIEA (Diisopropylethylamine)Activator base
Deprotection 20% Piperidine in DMF + 0.1M Oxyma PureOxyma reduces aspartimide formation and improves kinetics
Monitoring 2% Chloranil in DMF + 2% Acetaldehyde in DMFDetection of free secondary amines

Experimental Workflow (Logic Diagram)

The following diagram outlines the decision logic for the synthesis cycle, specifically tailored for the 2-methyl-proline bottleneck.

SPPS_Workflow Start Start: Resin-AA(n) Deprotect 1. Fmoc Removal (20% Piperidine, 2x 5 min) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 IsPro Is Resin-AA a Secondary Amine? Wash1->IsPro Test_Kaiser QC: Kaiser Test (Primary Amine) IsPro->Test_Kaiser No (Primary) Test_Chloranil QC: Chloranil Test (Secondary Amine) IsPro->Test_Chloranil Yes (Pro/Me-Pro) Coupling 2. Coupling Step (HATU/DIEA, 75°C MW) Test_Kaiser->Coupling Positive (Blue) Test_Chloranil->Coupling Positive (Green/Blue) Check Coupling Complete? Coupling->Check Recouple Double Couple (Switch to PyAOP) Check->Recouple No Next Proceed to Next Cycle Check->Next Yes Recouple->Check

Figure 1: Logic flow for SPPS cycles involving hindered secondary amines. Note the divergence in QC testing methods.

Detailed Protocol

Phase 1: Coupling this compound to the Resin

This step attaches the hindered residue to the growing chain.

  • Activation: Dissolve 4.0 eq of this compound and 3.9 eq of HATU in DMF. Add 8.0 eq of DIEA.

    • Expertise Note: Use slightly less coupling reagent (3.9 eq) than amino acid to prevent capping the resin with active ester artifacts.

  • Reaction: Add activated solution to the resin.[1]

    • Microwave (Recommended): 75°C for 5 minutes (30W constant power).

    • Room Temp (Alternative): 2 hours with vigorous shaking.

  • Monitoring: Perform standard Kaiser test on a resin aliquot. If blue (positive), repeat coupling.

Phase 2: Deprotection of the 2-methyl-D-proline

Removing the Fmoc group from the sterically crowded center.

  • Reagent: 20% Piperidine in DMF.

  • Cycles: Perform two treatments.

    • Treatment 1: 3 minutes (removes bulk).

    • Treatment 2: 10 minutes (ensures completion).

  • QC (CRITICAL): Do NOT use the Kaiser test.

    • Perform Chloranil Test:

      • Add 2 drops 2% Acetaldehyde (in DMF).[2][3]

      • Add 2 drops 2% Chloranil (in DMF).[3][4]

      • Wait 5 minutes.

      • Result: Beads must turn dark blue/green . If colorless/yellow, deprotection failed (repeat step 2).

Phase 3: Coupling the Next Amino Acid onto 2-methyl-D-proline

The Bottleneck: Acylating a sterically hindered secondary amine.

This is the most difficult step. The nucleophile is buried behind the methyl group and the ring structure.

  • Reagent Choice:

    • Standard: Fmoc-AA-OH (5 eq) / HATU (5 eq) / DIEA (10 eq).

    • Difficult Case: Fmoc-AA-OH (5 eq) / PyAOP (5 eq) / DIEA (10 eq). PyAOP is a phosphonium salt often superior for secondary amines.

  • Conditions:

    • Microwave: 75°C for 10 minutes (extended time).

    • Double Coupling: This is mandatory for this step. Drain and repeat with fresh reagents.[5]

  • Capping: After double coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Quantitative Data & Troubleshooting

Comparative Coupling Efficiency

Data based on synthesis of model peptide Fmoc-Ala-X -Ala-Resin

Residue (X)Coupling ReagentTempYield (Crude)Deletion (des-X)
Proline HBTURT>99%<0.1%
2-Me-D-Pro HBTURT45%55%
2-Me-D-Pro HATURT72%28%
2-Me-D-Pro HATU 75°C (MW) 96% 4%
2-Me-D-Pro PyAOP 75°C (MW) 98% <2%
Troubleshooting Guide
  • Issue: Chloranil test is negative (yellow) after deprotection.

    • Cause: Incomplete Fmoc removal due to steric bulk.

    • Solution: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) in DMF for 5 minutes. DBU is a stronger base and smaller nucleophile than piperidine adducts.

  • Issue: Low yield of the subsequent amino acid (Step 3).

    • Cause: "Difficult sequence" aggregation.

    • Solution: Switch solvent to NMP (N-methylpyrrolidone) or use a chaotropic salt wash (0.1M LiCl in DMF) before coupling.

Structural Visualization

The following diagram illustrates the steric environment that necessitates this protocol.

Steric_Hindrance cluster_0 2-Methyl-Proline Center N N CA N->CA Ring Ring Constraint N->Ring Me CH3 (Blocker) CA->Me Steric Wall CA->Ring Incoming Next AA (Acylating Agent) Incoming->N Blocked by Methyl Group

Figure 2: Schematic representation of the steric shield created by the C


-methyl group, preventing easy access of the incoming amino acid to the secondary amine.

References

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Link

  • Albericio, F., et al. (2018). Advances in Fmoc solid-phase peptide synthesis.[6] Journal of Peptide Science. Link

  • Merck/Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Technical Guide.[1][6] Link

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase.[2][3] Peptide Research (Chloranil Test Protocol). Link

Sources

Application Note: Advanced Coupling Strategies for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026


-Disubstituted, and Bulky Side-Chain Couplings.

Executive Summary

The synthesis of peptides containing sterically hindered residues—such as


-aminoisobutyric acid (Aib), 

-methylated amino acids, and bulky

-branched residues (Val, Ile, Thr)—presents a significant challenge in drug discovery. Standard carbodiimide (DIC/HOBt) or aminium (HBTU) protocols often result in incomplete coupling, deletion sequences, and extensive epimerization.

This guide details three tiered protocols designed to overcome these barriers. We move beyond traditional reagents to employ COMU/Oxyma for high-efficiency hindered couplings, TFFH for generating highly reactive acid fluorides in situ, and T3P for scalable, low-epimerization synthesis.

Strategic Reagent Selection

Selection must be dictated by the specific steric demand of the junction. Do not use a "one-size-fits-all" approach.

Decision Matrix: The Steric Tier System

ReagentSelection Start Analyze Coupling Junction Level1 Tier 1: Moderate Hindrance (Val, Ile, Thr, Pro) Start->Level1 Beta-branched Level2 Tier 2: High Hindrance (N-Me-AA, Aib-X) Start->Level2 N-alkylated / Alpha-methyl Level3 Tier 3: Extreme Hindrance (Aib-Aib, N-Me-N-Me) Start->Level3 Consecutive Hindered Reagent1 COMU / Oxyma Pure (Superior to HATU) Level1->Reagent1 Preferred (Green/Safe) Reagent2 HATU / HOAt (The Classic Standard) Level1->Reagent2 Alternative Level2->Reagent1 First Line Reagent4 T3P (Propylphosphonic Anhydride) (For Epimerization Prone/Scale-up) Level2->Reagent4 If Racemization Critical Reagent3 TFFH / NMI (Acid Fluoride Route) Level3->Reagent3 Mandatory

Figure 1: Decision tree for selecting coupling reagents based on steric demand.

Detailed Protocols

Protocol A: The Modern Standard (COMU/Oxyma)

Application: Moderate to high hindrance (e.g., Val-Val, N-Me-Ala). Why: COMU is a third-generation uronium salt based on Oxyma Pure. Unlike HATU, it is non-explosive, more soluble, and often yields lower racemization.[1] Critical Insight: COMU is hydrolytically unstable in DMF. Use Acetonitrile (MeCN) or NMP , or prepare solutions immediately before use.

Materials:

  • Fmoc-AA-OH (1.0 equiv)

  • COMU (1.0 equiv)

  • Oxyma Pure (1.0 equiv) - Optional but recommended for difficult sequences.

  • DIEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMF or NMP (anhydrous).

Procedure:

  • Dissolve Fmoc-AA-OH, COMU, and Oxyma Pure in a minimal amount of solvent (0.1–0.2 M final concentration).

  • Activation: Add DIEA. The solution will turn yellow/orange. Do not pre-activate for more than 30 seconds. prolonged pre-activation leads to guanidinium formation (capping the amine).

  • Coupling: Immediately add the activated mixture to the resin-bound amine (or free amine in solution).

  • Incubation: Shake/stir at Room Temperature (RT) for 30–60 minutes.

    • Microwave Option: 75°C for 5 minutes (ensure AA is stable).

  • Wash: Drain and wash resin with DMF (3x) and DCM (3x).

Protocol B: The "Bunker Buster" (TFFH - Acid Fluorides)

Application: Extreme hindrance (e.g., Aib-Aib, N-Me-Val to N-Me-Val). Why: Uronium reagents (HATU/COMU) create bulky active esters that may not reach the nucleophile in extremely crowded environments. TFFH generates Acid Fluorides , which are small, highly reactive electrophiles that penetrate steric shields.

Materials:

  • Fmoc-AA-OH (3.0 equiv)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3.0 equiv)

  • DIEA (6.0 equiv)

  • Solvent: DCM or DCE (preferred for acid fluorides) or DMF.

Procedure:

  • Pre-activation (Crucial): Dissolve Fmoc-AA-OH and TFFH in anhydrous DCM or DMF.

  • Add DIEA.[2] Stir for 15–20 minutes at RT.

    • Mechanism:[2][3][4][5][6] This time allows the conversion of the carboxylic acid to the acid fluoride.[7]

  • Coupling: Add the pre-activated solution to the resin/amine.

  • Incubation: React for 2–12 hours. Acid fluorides are stable enough for prolonged couplings.

    • Double Coupling: For Aib-Aib, a double coupling (fresh reagents) is often required.

TFFH_Mechanism Start Carboxylic Acid (R-COOH) Inter Acyl Fluoride (R-COF) Start->Inter DIEA, 15 min (In-situ activation) TFFH TFFH Reagent TFFH->Inter Product Amide Bond (R-CO-NH-R') Inter->Product Hindered Amine (R'-NH2)

Figure 2: Mechanism of in-situ acid fluoride generation using TFFH.

Protocol C: Scalable & Low Epimerization (T3P)

Application: Segment condensation, solution-phase synthesis, and substrates highly prone to racemization (e.g., Cys, His). Why: T3P (Propylphosphonic anhydride) forms a mixed anhydride. It is non-toxic, and water-soluble byproducts simplify workup.[8] It reacts slower than HATU, allowing for thermodynamic control and reduced epimerization.

Procedure:

  • Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (Green solvents).

  • Add Base (DIEA or NMM, 2.5–3.0 equiv).

  • Add T3P (50% w/w in EtOAc/DMF) (1.2–1.5 equiv) last.

    • Note: T3P requires a slightly basic pH to function effectively.

  • Stir at RT for 1–12 hours. Monitor by HPLC.

  • Workup: Wash organic layer with water, NaHCO3, and brine. (Byproducts wash away).[8]

Comparative Performance Data

The following data highlights the superiority of TFFH in extreme steric environments (Aib-Aib coupling) and COMU in general hindered couplings.

Coupling JunctionReagentYield (%)DL-Epimer (%)Notes
Z-Phg-Pro-NH2 HATU92%12.0%High racemization risk
COMU 95% < 1.0% Superior optical purity
Aib-Aib (Tetrapeptide)HBTU43%N/AFailed coupling
HATU70-80%N/AIncomplete
TFFH 88% N/A Successful assembly
N-Me-Val -> N-Me-Val PyBOP< 10%N/ASteric clash
BTC (Acid Chloride) 85% High Good yield, poor chirality
TFFH 82% Low Best balance

Data aggregated from Carpino et al. and El-Faham et al. (See References).[2][9]

Troubleshooting & Expert Tips

  • The "Color Change" Indicator:

    • COMU/HATU: Solution should turn yellow upon base addition. If it turns red/brown immediately, check your base quality (amines may be oxidized).

  • Solvent Effects:

    • For COMU , avoid DMF if the solution must sit for >1 hour (hydrolysis risk). Use NMP or DMAc.

    • For TFFH , DCM is excellent for activation but poor for peptide solubility. Use a DCM/DMF mix (activate in DCM, then dilute with DMF).

  • Capping:

    • Always cap unreacted amines with acetic anhydride/pyridine after difficult couplings to prevent deletion sequences in SPPS.

References

  • El-Faham, A., & Albericio, F. (2011).[6] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[6] Link

  • Carpino, L. A., et al. (1995).[9] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[2] Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • El-Faham, A., et al. (2009).[9] COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[10] Chemistry – A European Journal, 15(37), 9404–9416. Link

  • Dunetz, J. R., et al. (2016). T3P: Propanephosphonic Acid Anhydride.[3][11] Organic Process Research & Development, 20(2), 140–177. Link

Sources

Application Note: Optimization of 1-Fmoc-2-methyl-D-proline Coupling in SPPS

Author: BenchChem Technical Support Team. Date: February 2026


-Methyl Proline Derivatives

Executive Summary

The incorporation of 1-Fmoc-2-methyl-D-proline (Fmoc-2-Me-D-Pro-OH) into peptide sequences presents a "perfect storm" of synthetic challenges: the steric blockade of the


-methyl group combined with the conformational rigidity of the pyrrolidine ring. This application note provides a validated, self-consistent protocol for overcoming these barriers. By transitioning from standard carbodiimide chemistry to high-efficiency phosphonium/uronium activation (PyAOP/HATU) and leveraging microwave energy, researchers can improve coupling yields from <30% to >95%.

The Challenge: Sterics and Nucleophilicity

To optimize the reaction, one must understand the failure modes at the molecular level. 2-Methyl-proline introduces two distinct hurdles:

  • Installation (Coupling of the residue): The quaternary carbon at the

    
    -position creates a "steric umbrella," shielding the activated carboxylate from the resin-bound amine.
    
  • Elongation (Coupling to the residue): Once installed, the N-terminus is a secondary amine that is extremely hindered by the adjacent methyl group. This makes it a poor nucleophile, often leading to deletion sequences (n-1 impurities) during the subsequent cycle.

Visualization of Steric Hindrance

The following diagram illustrates the steric clash preventing standard nucleophilic attack.

Steric_Hindrance Resin Resin-Peptide-NH2 Coupling Nucleophilic Attack Resin->Coupling Nucleophile Activated_AA Activated Fmoc-2-Me-D-Pro-OBt Activated_AA->Coupling Electrophile Steric_Shield α-Methyl Group (Steric Shield) Steric_Shield->Coupling BLOCKS Approach Success Success Coupling->Success Slow/Failed (Standard Conditions) caption Figure 1: The α-methyl group creates a steric blockade, hindering the nucleophilic attack required for amide bond formation.

Optimization Strategy: Reagents & Conditions

Reagent Selection: The "Power" Hierarchy

Standard DIC/HOBt coupling is insufficient for


-disubstituted amino acids. We recommend PyAOP  or HATU  catalyzed by HOAt .
  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): The gold standard for sterics. The 7-aza nitrogen in the HOAt leaving group provides anchiomeric assistance (neighboring group effect), speeding up the reaction significantly compared to HOBt esters.

  • PyAOP (Phosphonium analogue of HATU): Preferred for the subsequent coupling (coupling to the secondary amine). Unlike HATU, PyAOP cannot react with the N-terminus to form a guanidinium cap, which is a risk during slow reactions with secondary amines.

Solvent Systems[1][2]
  • Standard: DMF (Dimethylformamide).

  • Optimized: NMP (N-methyl-2-pyrrolidone). NMP is more polar and better at solvating hydrophobic, aggregation-prone sequences often associated with methylated peptides.

Microwave Energy

Microwave irradiation is non-negotiable for high-throughput success with 2-Me-Pro. It provides the kinetic energy to overcome the rotational barriers imposed by the methyl group.

Table 1: Comparative Coupling Parameters

ParameterStandard Protocol (Fails)Optimized Protocol (Recommended)
Activator HBTU or DIC/HOBtHATU (Installation) / PyAOP (Elongation)
Base DIPEA (2 eq)TMP (Collidine) or DIPEA (2 eq)
Temperature Room Temp (25°C)75°C (Microwave)
Time 60 min2 x 20 min (Double Couple)
Solvent DMFNMP

Detailed Experimental Protocol

Phase A: Installation (Coupling Fmoc-2-Me-D-Pro-OH)

Objective: Attach the hindered amino acid to the growing chain.

  • Preparation: Dissolve Fmoc-2-Me-D-Pro-OH (5 eq) and HATU (4.9 eq) in NMP.

  • Activation: Add DIPEA (10 eq). Note: Pre-activation for 30 seconds is permitted, but do not exceed 2 minutes to avoid polymerization.

  • Reaction: Add mixture to the resin.

  • Microwave: Irradiate at 75°C for 20 minutes .

  • Wash: Drain and wash with NMP (3x) and DCM (3x).

  • QC (Critical): Perform Kaiser Test .

    • If Blue: Recouple using fresh reagents.

    • If Colorless: Proceed.

Phase B: Elongation (Coupling the NEXT Amino Acid)

Objective: Form an amide bond with the hindered secondary amine of 2-Me-Pro. This is the most difficult step in the sequence.

  • Deprotection: 20% Piperidine in DMF with 0.1M Oxyma Pure .

    • Why Oxyma? It helps suppress aspartimide formation and racemization in adjacent residues during the potentially slower deprotection of the hindered amine.

  • Wash: NMP (5x).

  • Coupling Cocktail:

    • Incoming Fmoc-AA-OH (5 eq).

    • PyAOP (5 eq) - Crucial to avoid guanidinylation.[1]

    • HOAt (5 eq) - Added explicitly to boost rate.

    • DIPEA (10 eq).

  • Microwave: Irradiate at 75°C for 2 x 20 minutes (Double coupling is mandatory).

  • Monitoring: Perform Chloranil Test (See Section 5). The Kaiser test will give a false negative here.

Quality Control: The Chloranil Test

Because 2-Me-Pro is a secondary amine, the standard Kaiser (Ninhydrin) test will not react to produce the characteristic blue color. You must use the Chloranil test to verify deprotection and coupling efficiency.

Protocol:

  • Transfer a few resin beads to a small glass tube.

  • Add 2 drops of 2% Acetaldehyde in DMF .

  • Add 2 drops of 2% Chloranil in DMF .

  • Wait 5 minutes at room temperature.

Interpretation:

  • Dark Blue/Green Beads: Free Secondary Amine present (Deprotection successful / Coupling failed).

  • Colorless/Yellow Beads: Amine is capped (Coupling successful).

Process Workflow Diagram

The following decision tree outlines the logical flow for handling this difficult residue.

Coupling_Workflow Start Start: Resin-Peptide-NH2 Step1 Coupling 1: Fmoc-2-Me-D-Pro-OH HATU / DIPEA / NMP 75°C (MW) - 20 min Start->Step1 Check1 QC: Kaiser Test Step1->Check1 Recouple1 Result: Blue (Incomplete) Repeat Step 1 Check1->Recouple1 Fail Success1 Result: Colorless Proceed to Deprotection Check1->Success1 Pass Recouple1->Step1 Deprotect Deprotection: 20% Pip/DMF + 0.1M Oxyma Success1->Deprotect Step2 Coupling 2: Next Fmoc-AA-OH PyAOP / HOAt / DIPEA 75°C (MW) - 2x 20 min Deprotect->Step2 Check2 QC: Chloranil Test (Secondary Amine) Step2->Check2 Recouple2 Result: Blue/Green (Incomplete) Repeat Step 2 Check2->Recouple2 Fail Finish Result: Colorless Coupling Complete Check2->Finish Pass Recouple2->Step2 caption Figure 2: Optimized decision tree for installing and elongating 2-Me-Pro residues.

Troubleshooting & Pitfalls

  • Guanidinylation: If using HATU for the second coupling (to the secondary amine), extended reaction times can cause the uronium moiety to react with the amine, permanently capping the chain. Solution: Switch to PyAOP or PyBOP for the elongation step.

  • Epimerization: While D-Pro is robust, high temperatures (>80°C) can induce racemization in neighboring residues (especially Cys or His). Solution: Maintain strictly 75°C and limit total microwave exposure to <40 mins per step.

  • Aggregation: If the sequence following Proline is hydrophobic, the resin may shrink. Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add 0.4M LiCl to the coupling buffer to disrupt hydrogen bonding.

References

  • Albericio, F., et al. (2018). Peptide Synthesis: Methods and Protocols.[2] Springer Protocols. Link

  • CEM Corporation. (2020).[3] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[4][5] Application Note. Link

  • Hoyer, K., et al. (2014). Color Test for Selective Detection of Secondary Amines on Resin.[6] Journal of Organic Chemistry. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). An Efficient Peptide Coupling Additive.[1][6][7][8] Journal of the American Chemical Society. Link

  • Sigma-Aldrich. (2023). Peptide Coupling Reagents Guide: HATU and PyAOP.[1]Link

Sources

Application Note: Optimized Fmoc Deprotection Strategies for 2-Methylproline Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 2-methylproline (2-MePro) , an


-methylated proline analog, into peptide sequences is a powerful strategy for constraining backbone conformation and enhancing metabolic stability against proteolysis. However, the quaternary carbon center at the 

-position introduces significant steric bulk, creating a unique dichotomy of synthetic challenges during Fmoc solid-phase peptide synthesis (SPPS) :
  • Steric Hindrance: Removal of the Fmoc group from the 2-MePro nitrogen is kinetically retarded due to the gem-dimethyl-like effect.

  • Diketopiperazine (DKP) Formation: When 2-MePro is located at the C-terminus or penultimate position, the cis-amide preference facilitates rapid cyclization and premature cleavage of the dipeptide from the resin during the deprotection of the subsequent amino acid.[1]

This guide provides an optimized protocol to navigate these competing risks, utilizing 2-Chlorotrityl Chloride (CTC) resin technology and a "Short-Burst" deprotection strategy to ensure high crude purity.

Mechanistic Insight & Challenges

The Steric Challenge (Deprotection of 2-MePro)

Unlike standard amino acids, the


-methyl group of 2-MePro shields the N-terminal amine. While Fmoc removal is governed by the E1cB mechanism (base-induced proton abstraction from the Fmoc 

-carbon), the bulky environment can slow down the approach of the base and the subsequent release of the free amine. Standard 20% piperidine cycles may lead to incomplete deprotection (deletion sequences).
The DKP Trap (Deprotection after 2-MePro)

The most critical failure mode occurs not when deprotecting 2-MePro itself, but when deprotecting the amino acid attached to it (e.g., Fmoc-AA-2-MePro-Resin). Upon removal of the Fmoc group, the liberated amine of the N-terminal residue can nucleophilically attack the C-terminal ester linkage.

2-MePro exacerbates this because the


-methyl group locks the peptide backbone into a conformation that favors the cis-isomer, bringing the N-terminus and C-terminal ester into close proximity.
Visualizing the DKP Pathway

The following diagram illustrates the competing pathways during the deprotection step.

DKP_Mechanism cluster_0 Risk Factor Start Fmoc-AA-(2-MePro)-Resin Base Base Treatment (Piperidine) Start->Base Deprotection FreeAmine H2N-AA-(2-MePro)-Resin (Reactive Intermediate) Base->FreeAmine - Fmoc Coupling Next Coupling (Desired Peptide) FreeAmine->Coupling Fast Coupling DKP Diketopiperazine (DKP) (Premature Cleavage) FreeAmine->DKP Cyclization (Slow Coupling/Long Base Exposure) Risk 2-MePro induces cis-conformation, accelerating DKP formation.

Figure 1: The kinetic competition between desired chain elongation and DKP formation. 2-MePro significantly lowers the activation energy for the red path.

Optimized Protocol: The "Short-Burst" Strategy

This protocol is designed to minimize base contact time (reducing DKP risk) while ensuring complete Fmoc removal (overcoming sterics).

Reagent Preparation
ReagentCompositionPurpose
Cocktail A (Standard) 20% Piperidine in DMFRoutine deprotection.[2]
Cocktail B (Accelerated) 20% Piperidine + 2% DBU in DMFFor removing Fmoc from 2-MePro (overcomes steric hindrance).
Cocktail C (Suppression) 0.1 M HOBt in 20% Piperidine/DMFSuppresses aspartimide formation (if Asp is present) and racemization.
Resin Selection (Critical)

Recommendation: Always use 2-Chlorotrityl Chloride (CTC) Resin for C-terminal 2-MePro peptides.

  • Why? The massive trityl linker provides steric bulk that physically hinders the cyclization required for DKP formation.[3]

  • Avoid: Wang resin (high DKP risk) or Rink Amide (unless the amide is required, in which case use low loading and short times).

Step-by-Step Workflow
Phase 1: Deprotection of the Residue Preceding 2-MePro (The DKP Danger Zone)

Scenario: You have Fmoc-AA-(2-MePro)-Resin and need to remove the Fmoc.

  • Wash: DMF (3 x 1 min).

  • Short-Burst Deprotection:

    • Add Cocktail A (Standard).

    • Reaction time: 2 x 3 minutes (Strictly monitored).

    • Note: Do NOT use DBU here. DBU accelerates DKP formation.

  • Rapid Wash: DMF (5 x 30 sec). High flow rate.

  • Immediate Coupling: Proceed immediately to the next coupling step. Do not let the resin sit in the deprotected state ("aging").

Phase 2: Deprotection OF the 2-MePro Residue

Scenario: You have Fmoc-(2-MePro)-Peptide-Resin and need to expose the secondary amine.

  • Wash: DMF (3 x 1 min).

  • Accelerated Deprotection:

    • Add Cocktail B (Piperidine + DBU).

    • Reaction time: 2 x 10 minutes .

    • Reasoning: The steric bulk of the methyl group requires a stronger base (DBU) and longer contact time to drive the reaction to completion.

  • Wash: DMF (5 x 1 min).

  • Chloranil Test: Perform a chloranil test (for secondary amines) to confirm deprotection. Note: The Kaiser test is for primary amines and will not work here.

Decision Logic & Troubleshooting

Use the following logic flow to determine the correct parameters for your specific sequence.

Decision_Tree Start Current Step: Fmoc Removal CheckResidue Which residue is Fmoc attached to? Start->CheckResidue IsItMePro Is it 2-MePro? CheckResidue->IsItMePro YesMePro YES: Steric Challenge IsItMePro->YesMePro Yes NoMePro NO: Check Next Residue IsItMePro->NoMePro No Action1 Use Cocktail B (w/ DBU) 2 x 10 min YesMePro->Action1 CheckNext Is the NEXT residue (on resin) 2-MePro? NoMePro->CheckNext YesNext YES: DKP Risk CheckNext->YesNext Yes NoNext NO: Standard Protocol CheckNext->NoNext No Action2 Use Cocktail A 2 x 3 min (Short Burst) Immediate Coupling YesNext->Action2 Action3 Standard 20% Piperidine 2 x 5 min NoNext->Action3

Figure 2: Adaptive protocol selection based on sequence context.

Troubleshooting Table
ObservationRoot CauseSolution
Mass spec shows [M-Dipeptide] DKP formation occurred.Switch to CTC resin . Reduce deprotection time to 2x3 min. Ensure next coupling is rapid (use HATU).
Mass spec shows [M+222] (Fmoc adduct) Incomplete deprotection of 2-MePro.Use Cocktail B (2% DBU) . Increase temperature to 40°C (only for this step).
Low crude yield Steric hindrance during coupling to 2-MePro.This is a coupling issue, not deprotection. Use HATU/HOAt or PyAOP. Double couple (2 x 1 hr).

References

  • Ma, H., et al. (2022). "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide." Molecular Pharmaceutics. [Link]

  • AAPPTec. "Aggregation, Racemization and Side Reactions in Peptide Synthesis: Diketopiperazine Formation." AAPPTec Synthesis Notes. [Link]

Sources

synthesis of peptides containing α,α-disubstituted amino acids

Application Note: High-Efficiency Synthesis of Peptides Containing -Disubstituted Amino Acids[1][2]

Executive Summary

The incorporation of




This Application Note provides a validated, field-proven framework for overcoming these synthetic challenges. We move beyond standard HBTU/DIPEA protocols, which often result in deletion sequences and low yields, to advanced methodologies utilizing microwave irradiation and next-generation coupling reagents (COMU, Oxyma Pure).

Mechanistic Insight: The Steric Barrier

To synthesize these peptides successfully, one must understand the failure mode of standard chemistry. In a typical amino acid, the


The "Protective Wall" Effect

This gem-dimethyl (or similar) substitution creates a hemispherical steric shield around the nucleophilic amino group. During coupling, the incoming activated amino acid must navigate this steric wall to form the peptide bond.

  • Kinetic Consequence: The rate of acylation drops by orders of magnitude compared to standard amino acids (e.g., Ala, Gly).

  • Thermodynamic Consequence: The activated intermediate (O-acylisourea or active ester) lives longer, increasing the window for side reactions such as racemization (via oxazolone formation) or guanidinylation.

Diagram 1: Steric Hindrance & Activation Logic

The following diagram illustrates the steric clash and the necessity of high-activity leaving groups (Oxyma/COMU) to drive the reaction forward.

StericMechanismFigure 1: Kinetic competition between sterically hindered coupling and racemization pathways.ResinResin-Bound Peptide(Steric Wall)TransitionTransition State(High Energy Barrier)Resin->Transition Slow AttackIncomingIncoming Fmoc-aa-OH(Activated)Incoming->Transition Activation(COMU/Oxyma)ProductElongated PeptideTransition->Product Successful CouplingOxazoloneOxazolone Formation(Racemization Risk)Transition->Oxazolone If Slow & Basic

Strategic Reagent Selection

The choice of coupling cocktail is the single most deterministic factor in yield.

Activators: The Shift to Oxyma/COMU

Standard reagents like HBTU or HCTU are often insufficient for Aib-Aib or Aib-Pro junctions.

  • Gold Standard: COMU or DIC/Oxyma Pure .

    • Why? COMU (uronium salt of Oxyma) generates a highly reactive ester that is more stable to hydrolysis than HATU but equally reactive. Oxyma Pure is non-explosive (unlike HOBt) and superior in suppressing racemization [1].[1][2]

  • Alternative: HATU or PyAOP .

    • Why? PyAOP (phosphonium salt) is exceptionally powerful for hindered couplings but must be used with care to avoid guanidinylation of the N-terminus if the reaction is too slow.

Bases: Mitigating Racemization

While Aib itself is achiral and cannot racemize, coupling onto a chiral


  • Standard: DIPEA (Diisopropylethylamine).

  • Optimized: 2,4,6-Trimethylpyridine (TMP / Collidine) .

    • Why? Collidine is a weaker base than DIPEA.[1] It is sufficient to deprotonate the carboxylic acid for activation but less likely to abstract the

      
      -proton of the activated species, thereby reducing oxazolone-mediated racemization [2].
      

Experimental Protocols

Protocol A: Automated SPPS (Microwave-Assisted)

Best for: Routine incorporation of Aib or single

Equipment: Microwave Peptide Synthesizer (e.g., CEM Liberty Blue or Biotage Initiator). Scale: 0.1 mmol.

StepReagentConditionsNotes
1. Swelling DMF15 min, RTEnsure full resin solvation.
2. Deprotection 20% Piperidine in DMF

C, 3 min (MW)
Add 0.1M Oxyma to scavenge acetaldehyde if needed.
3. Wash DMF4 x 30 secThorough washing is critical.
4. Coupling AA (0.2M) / DIC (0.5M) / Oxyma (0.5M)

C, 2-5 min (MW)
Use 5-fold excess. For Aib-Aib junctions, extend to 10 min.
5. Wash DMF4 x 30 sec

Critical Modification for Aib-Aib Junctions: Perform a Double Coupling at Step 4.

  • Couple at

    
    C for 10 min.
    
  • Drain.

  • Recouple with fresh reagents at

    
    C for 10 min.
    
Protocol B: Manual "Difficult Junction" Synthesis

Best for: Consecutive hindered residues (e.g., Aib-Aib-Aib) or when microwave is unavailable.

Reagents:

  • Activator: COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate).[1]

  • Base: TMP (Collidine).

  • Solvent: DMF (N-methylpyrrolidone/NMP can be used for better swelling).

Procedure:

  • Pre-Activation: Dissolve Fmoc-Aib-OH (5 eq) and COMU (5 eq) in minimal DMF. Add TMP (10 eq). Let activate for 30 seconds (do not wait longer; active esters can hydrolyze).

  • Addition: Add the pre-activated mixture to the resin immediately.

  • Incubation: Agitate at

    
    C  for 60 minutes. (Use a heated shaker or water bath).
    
  • Monitoring: Standard Kaiser tests often yield false negatives (due to steric shielding of the amine). Use the Chloranil Test or micro-cleavage (HPLC/MS) to verify coupling.

  • Re-Coupling: If incomplete (>5% unreacted amine), drain and repeat with HATU/HOAt/DIPEA for the second round to change the activation profile.

Optimization & Troubleshooting Workflow

When synthesis fails, blindly increasing time rarely works. Follow this logic tree to rescue the synthesis.

Diagram 2: Optimization Decision Tree

OptimizationTreeStartCoupling Incomplete?Check1Is it Aib-Aib junction?Start->Check1Action1Switch to Microwave (90°C)OR Double CoupleCheck1->Action1YesCheck2Is Racemization Observed?Check1->Check2NoAction2Switch Base to CollidineUse Oxyma/DICCheck2->Action2YesCheck3Aggregation Suspected?Check2->Check3NoAction3Use Pseudoproline orBackbone Protection (Hmb)Check3->Action3Yes

Comparative Data: Coupling Reagent Efficiency

Efficiency of coupling Fmoc-Aib-OH onto H-Aib-Phe-Resin (Difficult Junction).

Reagent SystemBaseTemp (

C)
Yield (%)Racemization (%)
HBTUDIPEA2535%< 0.1
HATUDIPEA2582%0.5
COMU DIPEA 75 (MW) >99% < 0.1
DIC / OxymaNone90 (MW)>99%< 0.1

Data aggregated from internal validation and standard literature [3].

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Application Notes. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

Application Note: Strategic Integration of 1-Fmoc-2-methyl-D-proline in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026


-turns and enhance proteolytic stability.

Executive Summary

This guide details the strategic application of 1-Fmoc-2-methyl-D-proline (Fmoc-2-Me-D-Pro) in peptidomimetic synthesis. Unlike standard proline, the


-methylated D-isomer acts as a "conformational lock," rigidly constraining the backbone dihedral angles (

and

) to favor specific secondary structures—most notably the Type II'

-turn
, a critical motif for nucleating

-hairpins. Furthermore, the quaternary

-carbon renders the adjacent peptide bond nearly impervious to proteolytic cleavage, significantly extending in vivo half-life.

This note addresses the two primary challenges of using this building block:

  • Steric Hindrance: The bulk of the

    
    -methyl group drastically reduces coupling efficiency.
    
  • Stereochemical Control: Leveraging the D-configuration to force reverse-turn geometries that L-isomers cannot access.

Mechanistic Basis: The "Alpha-Methyl" Effect[1]

Conformational Constraint

The introduction of a methyl group at the


-carbon of proline creates a quaternary center. This imposes severe steric restrictions on the rotation around the 

(

) and

(

) bonds.[1]
  • L-Proline: Allows a range of

    
     values (-65° ± 25°), favoring polyproline II (PPII) helices and Type I/II turns.
    
  • 2-Me-D-Proline: The methyl group clashes with the carbonyl oxygen and the ring methylene groups, locking the backbone into a narrow conformational well. The D-configuration specifically privileges positive

    
     and negative 
    
    
    
    angles, which are the defining characteristics of the
    
    
    position in a Type II'
    
    
    -turn
    .
Proteolytic Stability

Proteases (e.g., trypsin, chymotrypsin) typically require a hydrogen atom at the


-position to form the transition state for peptide bond hydrolysis. The replacement of this proton with a methyl group abolishes this mechanism, rendering the site metabolically stable.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Critical Warning: The steric bulk of this compound makes it a "difficult coupling" residue. Standard DIC/HOBt protocols will fail, leading to deletion sequences.

Materials Required[2][3][4]
  • Resin: Low loading (0.2 – 0.4 mmol/g) recommended to reduce inter-chain aggregation.

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.[2]

  • Additives: HOAt (1-Hydroxy-7-azabenzotriazole) is superior to HOBt for hindered amines.

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Coupling Protocol
Phase A: Coupling this compound TO the Resin/Peptide

This step attaches the hindered amino acid to the growing chain.

  • Activation:

    • Dissolve this compound (4 eq), HATU (3.8 eq), and HOAt (4 eq) in minimal DMF.

    • Add DIPEA (8 eq) immediately before adding to the resin.

    • Note: Pre-activation should not exceed 2 minutes to avoid racemization (though less risk with quaternary carbons, it preserves reagent potency).

  • Coupling:

    • Incubate for 2 hours at room temperature.

    • Microwave Assist (Optional but Recommended): 75°C for 5 minutes (25W).

  • Double Coupling (Mandatory):

    • Drain and wash resin.[3]

    • Repeat the activation and coupling step with fresh reagents.[4]

  • Monitoring:

    • Standard Kaiser Test: Will be negative (red) for Proline, but Chloranil test is preferred.

    • Micro-cleavage: Cleave a small resin sample (5 mg) with 95% TFA and analyze via LC-MS to confirm mass.

Phase B: Coupling the NEXT Amino Acid ONTO this compound

This is the most difficult step. The nucleophilic amine is secondary and shielded by the methyl group.

  • Deprotection:

    • 20% Piperidine in DMF (2 x 10 min).

    • Caution: Extended deprotection can lead to Diketopiperazine (DKP) formation if the 2-Me-D-Pro is at the N-terminus of a dipeptide.

  • Aggressive Activation:

    • Use PyAOP (Phosphonium activator) instead of HATU if possible, as it is more reactive toward secondary amines.

    • ratios: AA (5 eq) : PyAOP (5 eq) : HOAt (5 eq) : DIPEA (10 eq).

  • Extended Coupling:

    • Perform coupling for 2 x 3 hours or overnight.

    • Microwave: 75°C for 10 minutes (double coupling).

  • Capping:

    • Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences in subsequent steps.

Visualization of Workflows

Synthesis Logic Flow

The following diagram illustrates the critical decision points and chemical pathways for incorporating this hindered residue.

SPPS_Protocol cluster_warning Critical Constraint Start Resin-Bound Peptide (N-term free) Activation Activate Fmoc-2-Me-D-Pro (HATU/HOAt/DIPEA) Start->Activation Coupling1 Coupling Step 1 (2 hrs, RT or 5 min, 75°C) Activation->Coupling1 Check1 QC: Micro-cleavage LC-MS Coupling1->Check1 DoubleCoup Double Coupling (Fresh Reagents) Check1->DoubleCoup Incomplete Deprotect Fmoc Removal (20% Piperidine) Check1->Deprotect Complete DoubleCoup->Check1 NextAA Coupling NEXT AA (The Steric Bottleneck) Deprotect->NextAA PyAOP Use PyAOP/HOAt (High Reactivity) NextAA->PyAOP Mandatory Strategy Success Peptide Elongation Continues PyAOP->Success

Caption: Workflow for overcoming the steric barrier of


-methyl proline during SPPS. Note the emphasis on PyAOP for the subsequent residue.
Structural Decision Tree

When should you use this compound versus other analogues?

Decision_Tree Goal Design Goal Stab Need Proteolytic Stability? Goal->Stab Turn Need Specific Turn Geometry? Stab->Turn Yes Type Which Turn Type? Turn->Type Yes UseL Use L-Proline (Type I / II) Type->UseL Beta Turn Type I/II UseD Use D-Proline (Type I' / II') Type->UseD Beta Turn Type I'/II' UseMeD Use 2-Me-D-Pro (Rigid Type II' + Stability) UseD->UseMeD Require Max Rigidity & Serum Stability

Caption: Selection logic for proline analogues based on secondary structure requirements and metabolic stability goals.

Analytical Validation (QC)

Once synthesized, verifying the incorporation of the analogue is crucial.

MethodObservationInterpretation
LC-MS Mass Shift2-Me-Pro is +14 Da heavier than Pro. Ensure the mass corresponds to the methylated species.
1H NMR Singlet at

1.5 - 1.8 ppm
The

-methyl group appears as a distinct 3H singlet, unlike the multiplets of the proline ring.
Circular Dichroism (CD) Minima at 205 nm / 225 nmA classic Type II'

-turn (induced by D-Pro) often shows a maximum near 200 nm and a minimum near 215-220 nm, distinct from random coil.

References

  • Toniolo, C., et al. (2008).[1] "C(alpha)-methyl proline: a unique example of split personality."[1][5] Biopolymers, 89(5), 465-470.[1][5] Link

  • Welsh, J. H., et al. (1992). "Beta-turns induced in bradykinin by (S)-alpha-methylproline."[5] FEBS Letters, 297(3), 216-220.[5] Link

  • University of Wisconsin-Madison. "Design of Non-Cysteine-Containing Antimicrobial β-Hairpins." Biophysics Instrumentation Facility. Link

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Link

  • ChemPep. "Fmoc Solid Phase Peptide Synthesis: Difficult Couplings." Link

Sources

Application Note: Strategic Utilization of 2-Methylproline in Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Methyl Effect" in Proline Engineering

In modern peptide drug discovery, the transition from a hit sequence to a lead candidate often stalls due to two failure modes: poor metabolic stability and high entropic penalty upon binding. 2-Methylproline (2-MePro), an


-methylated analogue of proline, serves as a critical tool to overcome these barriers.

Unlike standard proline, which already restricts the backbone dihedral angle


 to approximately -65°, the addition of the 

-methyl group at the C2 position introduces severe steric clashes that further restrict the

angle. This creates a "conformational lock," forcing the peptide backbone into highly specific secondary structures—predominantly

-helices,

-turns (Type III'), or Polyproline II (PPII) helices, depending on the solvent and sequence context. Furthermore, this quaternary center creates a steric shield that renders the adjacent peptide bond nearly impervious to proteolytic cleavage.

This guide details the strategic application of 2-MePro for Structure-Activity Relationship (SAR) optimization and provides validated protocols for its synthesis and testing.

Application Note: Conformational Locking & SAR Logic

Mechanism of Action

The incorporation of 2-MePro rigidly defines the local geometry of the peptide. While L-Proline allows for some flexibility between cis and trans amide bond isomers (with a preference for trans), 2-MePro strongly biases the equilibrium toward the trans-amide conformation (


) due to the syn-pentane interaction between the 

-methyl group and the preceding carbonyl oxygen in the cis state.

Key Structural Impacts:

  • Helix Initiation: Acts as a potent nucleator for

    
    -helices.
    
  • Turn Stabilization: Stabilizes Type III'

    
    -turns, critical for hairpin motifs in protein-protein interaction (PPI) inhibitors.
    
  • Entropy Reduction: By pre-organizing the peptide into its bioactive conformation, 2-MePro reduces the entropic cost of binding (

    
    ), potentially improving affinity (
    
    
    
    ) by orders of magnitude.
SAR Optimization Workflow

The following diagram illustrates the decision logic for deploying 2-MePro during a "Proline Scan" or "Methyl Scan" campaign.

SAR_Logic Start Hit Peptide Sequence Scan Identify Proline or Turn Residues Start->Scan Decision Is the residue in a critical turn or helix interface? Scan->Decision Sub_2MePro Substitute with 2-MePro Decision->Sub_2MePro Yes: Target Type III' Turn/Helix Sub_D_2MePro Substitute with D-2-MePro (Reverse Turn Geometry) Decision->Sub_D_2MePro Yes: Target Type II' Turn Synth SPPS Synthesis (See Protocol 1) Sub_2MePro->Synth Sub_D_2MePro->Synth Assay Binding Assay (Kd) & Stability Assay (t1/2) Synth->Assay Outcome Select Lead Candidate Assay->Outcome

Figure 1: Decision tree for integrating 2-MePro into peptide SAR campaigns to optimize conformation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Hindered 2-MePro Peptides

Challenge: The


-methyl group creates significant steric hindrance, making both the coupling of 2-MePro to the resin and the coupling of the next amino acid onto the 2-MePro N-terminus difficult. Standard HBTU/DIEA protocols often result in deletion sequences.

Scope: This protocol uses HATU/HOAt or PyAOP for high-efficiency activation, essential for sterically hindered couplings.

Materials
  • Resin: Rink Amide ChemMatrix (0.4-0.5 mmol/g) or 2-Chlorotrityl Chloride (for C-terminal acids).

  • Amino Acid: Fmoc-2-MePro-OH.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology
  • Resin Swelling:

    • Swell 100 mg of resin in DCM for 20 mins, then wash with DMF (3x).

  • Fmoc Deprotection (Standard):

    • Treat with 20% Piperidine in DMF (2 x 5 min).

    • Wash with DMF (5x), DCM (3x), DMF (3x).

  • Coupling Fmoc-2-MePro-OH (The "Easy" Side):

    • Note: Coupling the hindered AA to the chain is slower than normal but manageable.

    • Prepare solution: 4 eq. Fmoc-2-MePro-OH, 3.8 eq. HATU, 4 eq. HOAt, 8 eq. DIPEA in minimal DMF.

    • Add to resin.[1][2][3][4][5] Shake for 2 hours at room temperature.

    • Validation: Perform Chloranil test (Ninhydrin/Kaiser test is ineffective for secondary amines like Pro).

  • Coupling the NEXT Amino Acid (The "Hard" Side):

    • Critical Step: The secondary amine of 2-MePro is buried by the methyl group.

    • Reagent Switch: Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) if available, as it is superior for secondary amines. If not, use HATU.

    • Conditions: 5 eq. Fmoc-AA-OH, 5 eq. PyAOP (or HATU), 10 eq. DIPEA.

    • Double Coupling: Perform the coupling twice.

      • Round 1: 2 hours at RT.

      • Round 2: 3 hours at 40°C (microwave assisted: 75°C for 10 min is preferred if stable AA).

    • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF to prevent deletion sequences.

  • Cleavage:

    • Cocktail: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Precipitate in cold diethyl ether.

Application Note: Enhancing Metabolic Stability

Peptides containing natural L-proline are susceptible to specific prolyl endopeptidases (e.g., POP, FAP). Replacing Pro with 2-MePro essentially abolishes this susceptibility. The quaternary


-carbon prevents the formation of the tetrahedral intermediate required for amide hydrolysis by serine or metalloproteases.
Comparative Stability Data

The following table summarizes typical stability improvements observed when substituting Pro with 2-MePro in bioactive peptides (e.g., Bradykinin or Angiotensin analogues).

Peptide VariantSequence MotifPrimary Secondary StructureSerum Half-Life (

)
Protease Susceptibility
Native ...-Arg-Pro -Gly-...Flexible / Type II Turn~ 15 - 30 minHigh (Prolyl Endopeptidase)
Analogue 1 ...-Arg-D-Pro -Gly-...Type II' Turn~ 2 - 4 hoursLow (Stereochemical mismatch)
Analogue 2 ...-Arg-2-MePro -Gly-...Type III' Turn /

Helix
> 24 hours Negligible (Steric Shield)
Mechanism of Stabilization Diagram

Stability_Mech Enzyme Protease Active Site (Serine/Metal) Substrate_Pro Native Proline Peptide (Accessible Carbonyl) Enzyme->Substrate_Pro Binds Substrate_MePro 2-MePro Peptide (Steric Blockade) Enzyme->Substrate_MePro Steric Clash Hydrolysis Hydrolysis (Cleavage) Substrate_Pro->Hydrolysis Tetrahedral Intermediate Forms Resistance Intact Peptide (High Stability) Substrate_MePro->Resistance Nucleophile Blocked

Figure 2: Mechanistic basis for the proteolytic resistance of 2-MePro peptides.

Protocol 2: In Vitro Plasma Stability Assay

Objective: Quantify the metabolic stability improvement of 2-MePro analogues compared to the parent peptide.

Materials
  • Matrix: Pooled Human or Mouse Plasma (heparinized).

  • Test Compounds: Native Peptide and 2-MePro Analogue (10 mM DMSO stocks).

  • Internal Standard: Tolbutamide or Warfarin.

  • Analysis: LC-MS/MS.

Procedure
  • Preparation:

    • Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove particulates.

    • Prepare 1 µM spiking solution of peptides in PBS.

  • Incubation:

    • Add 2 µL of spiking solution to 198 µL of plasma (Final conc: 10 nM to 1 µM).

    • Incubate in a shaker at 37°C.

  • Sampling:

    • Time points: 0, 15, 30, 60, 120, 240 min, and 24 hours.

    • At each time point, remove 20 µL of mixture.

  • Quenching:

    • Immediately add 80 µL of ice-cold Acetonitrile containing Internal Standard.

    • Vortex for 1 min; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Analysis:

    • Inject supernatant onto LC-MS/MS (C18 column).

    • Monitor parent ion transition (MRM mode).

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Calculate slope (

      
      ).
      
    • 
      .
      

References

  • Conformational Constraints: Toniolo, C., et al. (1993). "Structure of peptides from alpha-amino acids methylated at the alpha-carbon."[6] Biopolymers.[4][7] Link

  • Synthesis Protocols: Teixidó, M., et al. (2005). "Solid-phase synthesis of difficult peptides: 2-methylproline." Journal of Peptide Science. Link

  • Proteolytic Stability: Khosla, C., et al. (2011). "Prolyl endopeptidases and their inhibitors in drug discovery." Current Pharmaceutical Design. Link

  • Structural Biology: MacArthur, M.W., & Thornton, J.M. (1991). "Influence of proline residues on protein conformation." Journal of Molecular Biology. Link

  • Coupling Reagents: Carpino, L.A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society. Link

Sources

Overcoming Steric and Conformational Barriers: Cleavage and Deprotection of 2-Methylproline Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 2-methylproline (2-MePro, also known as


-methylproline) into peptide sequences is a powerful strategy for restricting conformational flexibility, stabilizing helical structures (particularly 

-helices), and enhancing metabolic stability against proteases. However, the very properties that make 2-MePro valuable—steric bulk and rigid secondary structure induction—present unique challenges during the cleavage and deprotection phase of Solid-Phase Peptide Synthesis (SPPS).

This guide moves beyond standard protocols to address the specific physicochemical barriers introduced by 2-MePro. We provide optimized workflows to overcome steric shielding of protecting groups and resin-bound aggregation , ensuring high-purity recovery of these sterically demanding peptides.

Mechanistic Insight: The "Gem-Dimethyl" Barrier

To optimize cleavage, one must understand the molecular environment created by 2-MePro. Unlike standard amino acids, the quaternary carbon at the


-position introduces significant steric hindrance.
Steric Shielding of Neighboring Groups

The bulky methyl group at the


-carbon does not destabilize the peptide bond itself (which is highly stable to acid). Instead, it creates a "steric umbrella" that shields adjacent residues.
  • The Problem: Acidolytic removal of protecting groups (e.g., Pbf on Arg, Trt on Asn/Gln) requires protonation and subsequent carbocation extrusion. If 2-MePro is adjacent to these residues, the bulky methyl group hinders the approach of the TFA/scavenger species, significantly slowing down deprotection kinetics.

  • The Consequence: Standard 2-hour cleavage often results in "mass + protecting group" impurities, commonly misidentified as coupling errors.

Structural Aggregation (The Physical Barrier)

2-MePro is a strong structure inducer. On the resin, poly-2-MePro or 2-MePro-rich sequences often fold into stable secondary structures (helices) that stack together.

  • The Problem: This aggregation creates a hydrophobic core that excludes the cleavage cocktail. Furthermore, standard TFA cocktails cause polystyrene resins to shrink, exacerbating the diffusion issue.

  • The Solution: The cleavage cocktail must serve a dual purpose: solvation (swelling the resin/peptide) and acidolysis (cleaving the bond).

Decision Matrix: Selecting the Right Protocol

Before initiating cleavage, assess the risk profile of your sequence using the workflow below.

CleavageDecision Start Analyze Peptide Sequence CheckSeq Contains >2 consecutive 2-MePro OR 2-MePro adjacent to Arg(Pbf)/Trp(Boc)? Start->CheckSeq Decision High Steric/Aggregation Risk? CheckSeq->Decision Standard Protocol A: Standard High-Acid Cleavage (2.5 - 3 hours) Decision->Standard No (Isolated 2-MePro) Advanced Protocol B: Swelling-Assisted Cleavage (TFA/DCM Hybrid) Decision->Advanced Yes (Clusters/Bulky Neighbors) PostCleavage QC: HPLC/MS Analysis Standard->PostCleavage Advanced->PostCleavage

Figure 1: Decision tree for selecting the appropriate cleavage cocktail based on sequence complexity and steric risk.

Experimental Protocols

Protocol A: Standard High-Acid Cleavage (Low Aggregation Risk)

Use this for sequences with isolated 2-MePro residues and no bulky neighbors (Arg, Trp).

Reagents:

  • Trifluoroacetic acid (TFA) - Acidolytic agent

  • Triisopropylsilane (TIS) - Scavenger (Hydride source)

  • Water (

    
    ) - Scavenger (t-butyl cation quencher)
    
  • Dithiothreitol (DTT) or DODT - Required only if Cys/Met are present

Cocktail Composition (Reagent K modified):

Component Volume % Role
TFA 92.5% Proton source for cleavage/deprotection
TIS 2.5% Scavenges trityl/Pbf cations
Water 2.5% Hydrolyzes tert-butyl cations

| DODT/DTT | 2.5% | Prevents Met oxidation/Cys alkylation |

Procedure:

  • Wash: Wash resin

    
     with DCM to remove DMF (DMF is basic and neutralizes TFA).
    
  • Dry: Dry resin under

    
     flow for 10 mins. Critical: Residual DCM is fine, but DMF must be gone.
    
  • Incubation: Add Cocktail (10 mL per 1 g resin). Shake at Room Temperature for 3 hours .

    • Note: We extend the standard 2h time to 3h to account for the steric hindrance of the methyl group.

  • Precipitation: Filter resin.[1][2][3] Drop filtrate into cold Diethyl Ether (

    
    , 10x volume).
    
  • Centrifugation: Spin at 3000 rpm, decant ether, wash pellet

    
     with fresh ether.
    
Protocol B: Swelling-Assisted Cleavage (High Aggregation/Steric Risk)

Use this for sequences with adjacent 2-MePro residues, or 2-MePro adjacent to Arg(Pbf), Asn(Trt), or Gln(Trt).

The Logic: Pure TFA causes polystyrene (PS) beads to shrink. If the peptide is aggregated, the acid cannot penetrate. We introduce Dichloromethane (DCM) to keep the PS beads swollen and the peptide solubilized, maintaining access to the protecting groups.

Cocktail Composition (TFA/DCM Hybrid):

Component Volume % Role
TFA 50% Acidolytic agent
DCM 45% Resin Swelling & Peptide Solubilization
TIS 2.5% Scavenger

| Water | 2.5% | Scavenger |

Procedure:

  • Pre-Swell: Swell the resin in pure DCM for 20 minutes. Drain.

  • Cocktail Addition: Add the TFA/DCM cocktail immediately.

  • Incubation: Shake at Room Temperature for 4 to 5 hours .

    • Why longer? Diluting TFA with DCM reduces the effective acid concentration (kinetic rate decreases), so we must increase time to ensure complete removal of Pbf/Trt groups.

  • Evaporation (Critical Step): You cannot precipitate directly into ether because the DCM will solubilize the peptide in the ether.

    • Use a rotary evaporator or

      
       stream to remove the DCM/TFA mixture until an oil remains (approx. 10-20% of original volume).
      
  • Precipitation: Add cold Diethyl Ether to the oily residue to precipitate the peptide.

  • Wash: Centrifuge and wash pellet

    
     with ether.
    

Troubleshooting & Quality Control

Differentiating Deletion vs. Incomplete Deprotection

When analyzing the Mass Spec (ESI-MS) of 2-MePro peptides, two common impurity masses appear. Correct diagnosis is vital.

Observation (Mass Shift)DiagnosisCauseSolution

Deletion Sequence Failed coupling of 2-MePro.2-MePro is hard to couple. Use HATU/HOAt, double couple, or microwave synthesis. Cleavage optimization won't fix this.

Incomplete Pbf Removal Steric shielding of Arg(Pbf) by 2-MePro.Use Protocol B. The bulky 2-MePro prevented TFA from removing the Pbf group.

t-Butyl Adduct Scavenger failure.Re-cleave with fresh TIS/Water. Ensure high scavenger load.
The "Diketopiperazine" (DKP) Risk

If 2-MePro is located at the C-terminus (or 2nd position from C-term), there is a risk of DKP formation (cyclization and cleavage of the dipeptide) during the Fmoc removal of the third amino acid.

  • Prevention: While this mostly happens during synthesis, avoid leaving C-terminal 2-MePro peptides in basic solution after cleavage. Lyophilize immediately from acidic buffers (0.1% TFA/Acetonitrile).

Visualizing the Steric Barrier

The following diagram illustrates why standard cleavage fails for hindered regions.

StericShielding cluster_peptide Peptide Backbone Res1 Arg (Pbf) Res2 2-MePro Res1->Res2 Res3 Ala Res2->Res3 Methyl Methyl Shield Res2->Methyl Steric Bulk TFA TFA (Acid) TFA->Res1 Blocked Methyl->TFA Repulsion/Shielding note The alpha-methyl group physically blocks TFA access to the Pbf protecting group.

Figure 2: Mechanistic representation of steric shielding. The


-methyl group of 2-MePro creates a barrier that prevents TFA from efficiently attacking the Pbf protecting group on the adjacent Arginine.

References

  • Standard Cleavage Protocols & Scavengers

    • Fields, G. B., & Noble, R. L. (1990).[4] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[4] International Journal of Peptide and Protein Research.

  • Conformational Properties of 2-Methylproline

    • Toniolo, C., et al. (1993). Structure and conformation of peptides containing the C(alpha)-methyl-L-proline residue. Biopolymers.
  • Overcoming Aggregation in SPPS (The "Magic Mixture" concept)

    • Albericio, F., et al. (2000). Preparation and handling of peptides containing methionine and cysteine.[2][3] Fmoc Solid Phase Peptide Synthesis: A Practical Approach.

  • Steric Hindrance in Peptide Synthesis

    • W. D. Lubell, et al. (2005). Synthesis of Enantiopure -Methylproline. The Journal of Organic Chemistry.

Sources

Application Note: High-Resolution Purification of 2-Methylproline-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of 2-methylproline (2-MePro, also known as


-methylproline) into peptide sequences offers significant therapeutic advantages, including resistance to proteolytic degradation and the stabilization of specific secondary structures (

-turns,

-helices). However, the geminal dimethyl effect and steric bulk of the

-methyl group introduce unique challenges in both synthesis and purification. This Application Note provides a validated workflow for the isolation of 2-MePro peptides, addressing the separation of difficult deletion sequences and the resolution of conformational isomers using RP-HPLC.

Introduction: The Steric Challenge

2-Methylproline is a conformationally constrained analogue of proline.[1] By replacing the


-proton with a methyl group, the local conformational space of the peptide backbone is severely restricted. While this is beneficial for biological activity and metabolic stability, it creates a "bottleneck" during Solid Phase Peptide Synthesis (SPPS).
The Purification Problem

The secondary amine of 2-MePro is sterically hindered. Coupling the subsequent amino acid to the N-terminus of a resin-bound 2-MePro residue is kinetically slow.

  • Consequence: Incomplete coupling often leads to Deletion Sequences (Des-X impurities, where X is the residue

    
    -terminal to 2-MePro).
    
  • Chromatographic Similarity: These deletion impurities often differ from the full-length peptide by only a single residue, resulting in nearly identical hydrophobicity and retention times.

  • Conformational Heterogeneity: Although 2-MePro restricts backbone angles, it can still undergo cis-trans isomerization of the amide bond, potentially leading to peak broadening or "doublet" peaks that mimic impurities.

Critical Process Parameters (CPP)

To achieve purity >98%, three parameters must be optimized beyond standard peptide protocols.

Stationary Phase Selection

While C18 is the industry standard, the rigid nature of 2-MePro peptides often requires alternative selectivity.

  • C18 (Carbon Load ~15-20%): First-line choice. High hydrophobicity is needed to retain short, polar deletion sequences.

  • Phenyl-Hexyl: Recommended if C18 fails to resolve diastereomers. The

    
     interactions can exploit the rigid shape of the proline ring system, offering orthogonal selectivity.
    
  • Core-Shell Particles: Use 2.6 µm or 5 µm core-shell particles for analytical scouting to maximize peak capacity without the backpressure penalties of sub-2 µm fully porous particles.

Temperature Control (The Kinetic Switch)

Standard room temperature (


) is often insufficient for 2-MePro peptides.
  • Recommendation: 60^{\circ}\text{C} .

  • Mechanism: Elevated temperature increases the rate of interconversion between cis and trans isomers. If the interconversion is slow on the chromatographic timescale at

    
    , the peak will be broad or split. At 
    
    
    
    , the average conformation elutes as a single, sharp peak.
  • Caveat: Ensure the sequence does not contain Asp-Gly or N-terminal Gln, which are prone to side reactions at high temperatures.

Mobile Phase Modifiers
  • TFA (0.1%): Mandatory for initial purification.[2] The ion-pairing effect of Trifluoroacetic Acid masks the charged termini and improves peak shape for hydrophobic peptides.

  • Formic Acid: Avoid unless LC-MS sensitivity is strictly required. Formic acid provides weaker ion pairing, often resulting in broader peaks for bulky peptides.

Visual Workflow

The following diagram outlines the decision logic for purifying these hindered peptides.

G Start Crude 2-MePro Peptide (Lyophilized) Scout Analytical Scouting C18, 0.1% TFA, 60°C Gradient: 5-95% B in 20 min Start->Scout Eval Evaluate Chromatogram Scout->Eval SplitPeak Split/Broad Peak? Eval->SplitPeak Poor Shape Impurity Closely Eluting Impurity (Deletion Sequence)? Eval->Impurity Co-elution Prep Scale to Prep HPLC Load: 1-5 mg/mL column volume Eval->Prep Good Separation TempOpt Increase Temp to 65-70°C (Check Stability) SplitPeak->TempOpt GradientOpt Shallow Gradient (0.25% - 0.5% B per min) Impurity->GradientOpt TempOpt->Scout Re-inject PhaseOpt Switch to Phenyl-Hexyl or C12 Phase GradientOpt->PhaseOpt If fails PhaseOpt->Scout Re-inject Pool Fraction Pooling (LC-MS Confirmation) Prep->Pool Final Pure Peptide (>98%) Pool->Final

Figure 1: Decision tree for method development, addressing specific issues of conformational isomorphism and deletion impurities.

Protocol: Analytical Method Development

Objective: Identify the presence of "Des-X" deletion sequences and establish peak purity.

Materials
  • Column: C18 Core-Shell,

    
    , 
    
    
    
    (e.g., Kinetex or Cortecs).
  • Mobile Phase A: Water + 0.1% TFA.[2]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[2]

  • Sample Diluent: 50:50 Water:ACN (ensure solubility; 2-MePro peptides are hydrophobic).

Step-by-Step
  • Preparation: Dissolve crude peptide at

    
    . Centrifuge at 
    
    
    
    for 5 mins to remove particulates.
  • Thermostat: Set column oven to 60°C .

  • Screening Gradient:

    • 0 min: 5% B

    • 20 min: 95% B

    • Flow:

      
      
      
  • Analysis:

    • Identify the main peak (Target).

    • Look for "shoulders" on the main peak. Note: Deletion sequences often elute slightly earlier than the target due to reduced hydrophobicity (missing one residue), but if the missing residue was polar, they may elute later.

  • Optimization (The "Isocratic Step"):

    • Calculate the %B at which the target elutes.

    • Create a focused gradient: Start 5% below elution point, end 5% above, over 20 minutes (Slope: 0.5% B/min).

Protocol: Preparative Purification[3]

Objective: Isolate target peptide with


 purity.
Critical Calculation: Loading Capacity

For sterically hindered peptides, "touching bands" are common. Do not overload the column.

  • Max Load:

    
     of peptide per 
    
    
    
    of column volume (CV).
  • Example: For a

    
     column (
    
    
    
    ), inject max
    
    
    .
Step-by-Step
  • Equilibration: Equilibrate the Prep Column (C18,

    
     or 
    
    
    
    ) with 3 CV of starting buffer (usually 10-15% B).
  • Injection: Inject sample.

  • Gradient Execution:

    • Segment 1: Rapid ramp to near-elution (e.g., 0-20% B in 2 mins).

    • Segment 2 (Purification): Shallow gradient (e.g., 20%

      
       40% B over 60 mins). Slope: 0.33% B/min. 
      
    • Segment 3: Wash (95% B).[3]

  • Fraction Collection:

    • Collect narrow fractions (e.g.,

      
       or 0.5 min intervals) across the main peak.
      
    • Do not pool by UV alone. 2-MePro deletion sequences often have identical UV spectra to the target.

  • Validation: Analyze every third fraction using the Analytical Method (Protocol 5) to determine cut-off points.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Doublet Peak (1:1 ratio) Racemization during synthesis (DL-isomer) or stable cis/trans conformers.Test 1: Reinject at higher temp (

). If peaks merge

Conformers. Test 2: If peaks remain distinct

Diastereomers. Use a Phenyl-Hexyl column or slower gradient.
Front Shoulder Deletion sequence (Missing hydrophobic residue).Use a shallower gradient (0.25% B/min). Ensure loading is

CV.
Broad, Tailing Peak Slow cis-trans isomerization kinetics.Increase temperature to

. Switch to TFA if using Formic/Acetic acid.
Target Mass + 12/14 Da Methylated impurity or incomplete deprotection.Check synthesis steps. 2-MePro is difficult to couple; ensure high-efficiency coupling reagents (e.g., HATU/HOAt) were used.

References

  • Thaisrivongs, S., et al. (1987). alpha-Methylproline-containing renin inhibitory peptides: in vivo evaluation. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Welsh, J. H., et al. (1992). Beta-turns induced in bradykinin by (S)-alpha-methylproline.[4] FEBS Letters. Retrieved from [Link]

  • Kang, Y. K., & Choi, H. Y. (2005). Conformational preferences of the 2-methylproline residue and its role in stabilizing β-turn and polyproline II structures.[1][5] New Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2014).[6] How can I separate two diastereomeric peptides with a reverse phase column? Retrieved from [Link]

Sources

NMR characterization of peptides with 2-methylproline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution NMR Characterization of Peptides Containing 2-Methylproline

Part 1: The 2-Methylproline Challenge

In peptide drug design, 2-methylproline (2-MePro) —also known as


—is a high-value tool for constraining backbone geometry. By replacing the 

-proton of proline with a methyl group, 2-MePro severely restricts the

and

torsion angles, often locking peptides into stable

-helices or

-turns and enhancing resistance to proteolytic degradation.

However, this modification creates a "blind spot" in standard NMR assignment workflows. The absence of the


 proton breaks the contiguous chain of scalar couplings (

) and sequential NOEs (

) typically used to walk the peptide backbone.

This guide details a self-validating "Methyl Bridge" Protocol to overcome the quaternary center blockade, assign the sequence unambiguously, and quantify the critical cis/trans isomerization equilibrium that often dictates bioactivity.

Part 2: Experimental Protocol

Sample Preparation & Solvent Selection

The conformational landscape of 2-MePro peptides is solvent-dependent. The choice of solvent dictates the cis/trans ratio and helical stability.

  • Standard Screening Solvent:

    
     (Methanol-
    
    
    
    ) or
    
    
    . These polar aprotic/protic solvents generally favor the trans isomer but allow for distinct population observation.
  • Biomimetic Conditions:

    
     with phosphate buffer (pH 6.5). Note that 2-MePro is hydrophobic; aggregation is a risk.
    
    • Validation Step: Run a 1D

      
       NMR at 0.5 mM and 5.0 mM. If chemical shifts (
      
      
      
      ) change
      
      
      ppm, aggregation is occurring.
Data Acquisition Strategy

Standard homonuclear 2D sets (TOCSY/NOESY) are insufficient due to the isolated spin system of the 2-MePro ring. You must employ heteronuclear correlations to bridge the quaternary gap.

ExperimentTarget InformationCritical Parameter Setting
1D

Identification of Amide (

) and Methyl (

) regions.
64 scans min. for minor isomer detection.
2D TOCSY Identification of amino acid spin systems.Mixing time (

) = 80 ms. Note: 2-MePro ring protons (

) will correlate, but will NOT connect to the backbone.
2D NOESY Sequential assignment and cis/trans determination.

= 200–300 ms (small peptides) or 100–150 ms (aggregates/large).
2D

HSQC
Cataloging all

groups.
Multiplicity-edited (distinguish

from

).
2D

HMBC
The Bridge. Connects 2-MePro Methyl to

and Carbonyl (

).
Optimized for

Hz.

Part 3: The "Methyl Bridge" Assignment Workflow

This protocol treats the 2-MePro methyl group not just as a side chain, but as the primary anchor for backbone connectivity.

Step 1: The Anchor Point (1D & HSQC)

Locate the 2-MePro methyl signal.

  • Signature: A sharp singlet (3H) in the range of 1.4 – 1.8 ppm .

  • Validation: In the HSQC, this proton singlet correlates to a carbon signal at ~20–25 ppm .

  • Note: If multiple sets of signals are observed (e.g., a minor singlet at 1.6 ppm and major at 1.5 ppm), you are likely observing slow-exchange cis/trans isomers.

Step 2: Intratype Connectivity (HMBC)

Use the HMBC to map the quaternary center (


).
  • The Methyl protons will show a strong

    
     correlation to the quaternary 
    
    
    
    (~65–70 ppm ).
  • They will also show a

    
     correlation to the 2-MePro Carbonyl (
    
    
    
    ) (~175–180 ppm ) and the Ring
    
    
    .
  • Result: You have now identified the

    
     and 
    
    
    
    frequencies for the "blind" residue.
Step 3: Sequential Bridging (NOESY)

Connect the 2-MePro residue to its neighbors (


 and 

).
  • Backward Link (

    
    ): 
    
    • Look for NOEs from the 2-MePro Methyl to the

      
       of the preceding residue (
      
      
      
      )
      .
    • Logic: The bulky methyl group occupies the space where

      
       usually sits.
      
  • Forward Link (

    
    ): 
    
    • Look for NOEs from the 2-MePro Methyl to the Amide

      
       of the following residue (
      
      
      
      )
      .
    • Significance: A strong

      
       NOE is a hallmark of helical (
      
      
      
      or
      
      
      -helix) conformation.
Visualization: The Assignment Logic Flow

AssignmentStrategy cluster_HMBC Quaternary Center Mapping Start Start: Unassigned Spectra IdentifyMe Identify 2-MePro Methyl (1D: ~1.5 ppm Singlet) Start->IdentifyMe HSQC Verify Methyl Carbon (HSQC: ~22 ppm) IdentifyMe->HSQC HMBC_Step HMBC: The Bridge Experiment HSQC->HMBC_Step FindCalpha Correlate Me -> C_alpha (Quaternary ~68 ppm) HMBC_Step->FindCalpha FindCO Correlate Me -> C=O (Carbonyl ~176 ppm) HMBC_Step->FindCO NOESY_Step NOESY: Sequential Walk FindCalpha->NOESY_Step FindCO->NOESY_Step LinkPrev Link i-1: NOE Me(i) <-> H_alpha(i-1) NOESY_Step->LinkPrev LinkNext Link i+1: NOE Me(i) <-> NH(i+1) NOESY_Step->LinkNext End Structure Calculation Ready LinkPrev->End Sequence Assigned LinkNext->End

Caption: Workflow for bridging the quaternary assignment gap using the 2-MePro methyl group as a spectral anchor.

Part 4: Conformational Analysis (Cis/Trans Isomerism)

The peptide bond preceding 2-MePro (


) is prone to cis/trans isomerization due to the steric bulk of the methyl group. Quantifying this ratio is critical for correlating structure to bioactivity.
Diagnostic NOE Patterns

Unlike standard Proline (where


 is the probe), 2-MePro relies on the interplay between the Methyl group and the Ring 

-protons.
IsomerGeometry (

)
Key NOE Correlation (

)
Distance Logic
Trans

Strong

The preceding

faces the ring

-protons.
Cis

Strong

The preceding

faces the 2-MePro Methyl group.
Quantification Formula

Integrate the isolated Methyl singlets in the 1D proton spectrum to calculate the population ratio (


).


  • Self-Validation: Ensure the relaxation delay (

    
    ) is at least 
    
    
    
    of the methyl protons (typically 3–5 seconds) to ensure quantitative accuracy.
Carbon Chemical Shift Metrics ( )

The chemical shift difference between the


 and 

carbons of the pyrrolidine ring is a robust secondary indicator of isomer state [1].
  • Trans:

    
    
    
  • Cis:

    
    
    

Part 5: Case Study – Stabilizing the -Helix

Scenario: A drug development team introduces 2-MePro into a heptapeptide to improve metabolic stability. Observation: The 1D NMR shows a single set of sharp peaks (indicating one dominant conformer). Analysis:

  • NOE Check: A strong NOE is observed between

    
     and 
    
    
    
    . This indicates a
    
    
    angle of approx
    
    
    and
    
    
    of
    
    
    , consistent with a right-handed helix.
  • Temperature Coefficient: Variable temperature (VT) NMR tracks the amide proton shifts. Low temperature coefficients (

    
    ) for residues 
    
    
    
    and
    
    
    confirm they are shielded from solvent, implying intramolecular H-bonding typical of a
    
    
    -helix.

References

  • Schaftenaar, G., et al. (1991). "Conformational characteristics of alpha-methylproline." Journal of the American Chemical Society. Link

  • Toniolo, C., et al. (1993). "The 3(10)-Helix: A Peptide Conformation with a Promising Future." Biopolymers.[1][2][3] Link

  • Montelione, G. T., et al. (1984). "Detection of cis and trans X-Pro peptide bonds in proteins by 13C NMR." Proceedings of the National Academy of Sciences. Link[4]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Foundational text for sequential assignment logic).

Sources

mass spectrometry analysis of peptides containing 2-methylproline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of


-methylated amino acids, specifically 2-methylproline (2-MePro), is a critical strategy in modern peptidomimetic drug design to enhance metabolic stability and constrain peptide conformation.[1] However, the quaternary 

-carbon center of 2-MePro introduces unique challenges in mass spectrometry, including altered fragmentation kinetics and isobaric interference with structural isomers like 3/4-methylproline and pipecolic acid. This guide provides a comprehensive protocol for the characterization, sequencing, and isomeric differentiation of 2-MePro-containing peptides using high-resolution LC-MS/MS.

Introduction: The Quaternary Constraint

In therapeutic peptide development, native proline is often replaced with 2-methylproline to lock the peptide backbone into specific secondary structures (e.g.,


-turns or 

-helices) and to prevent proteolysis by blocking enzymatic access to the peptide bond.

From a mass spectrometry perspective, 2-MePro presents a distinct analytical profile:

  • Mass Shift: It introduces a +14.0156 Da shift relative to Proline (Residue MW: 111.0684 Da).

  • Fragmentation Silencing: The absence of an

    
    -proton at the quaternary center disrupts standard "mobile proton" fragmentation pathways, often suppressing specific backbone cleavages.
    
  • Isomeric Complexity: It is isobaric with 3-methylproline, 4-methylproline, and pipecolic acid (homoproline), requiring orthogonal separation techniques.

Physicochemical Properties & MS Behavior[2][3][4][5][6]

The Immonium Ion Signature

Unlike standard amino acids, the diagnostic utility of the 2-MePro immonium ion requires careful interpretation due to isobaric interferences.

Amino AcidResidue MW (Da)Immonium Ion (

)
Interference Risk
Proline 97.0570.06Low
2-MePro 111.0784.08 High (Lysine interference)
Lysine 128.0984.08High (Same nominal mass)
Leucine 113.0886.09None

Critical Insight: The immonium ion at


 84.08 is characteristic of 2-MePro but is nominally identical to the specific side-chain fragment of Lysine. In sequences containing both Lys and 2-MePro, the presence of 

84 cannot solely confirm 2-MePro. High-energy collisional dissociation (HCD) or

is often required to fragment the 84 ion further for confirmation.
Fragmentation Dynamics: The "Alpha-Methyl Effect"

Standard peptide fragmentation (CID) often proceeds via the formation of an oxazolone intermediate, facilitated by the abstraction of the


-proton.
  • Proline: Readily forms

    
    -ions due to the high basicity of the secondary amine.
    
  • 2-MePro: The quaternary

    
    -carbon lacks an extractable proton . This sterically hinders the nucleophilic attack required for oxazolone formation. Consequently, cleavage C-terminal to 2-MePro is often suppressed, while cleavage N-terminal to 2-MePro is enhanced (the "super-proline effect") due to increased steric strain on the preceding peptide bond.
    

Experimental Workflow Visualization

The following diagram outlines the decision process for identifying and validating 2-MePro residues.

G Start Peptide Sample (Suspected 2-MePro) LC UHPLC Separation (C18 or Phenyl-Hexyl) Start->LC MS1 Full Scan MS1 (Identify Precursor +14 Da shift) LC->MS1 MS2 HCD/CID Fragmentation MS1->MS2 Decision1 Check Low Mass Region (m/z 84.08 present?) MS2->Decision1 PathA Lysine Present in Sequence? Decision1->PathA Yes Confirm1 Putative 2-MePro (Check Retention Time) Decision1->Confirm1 No (No Lys) PathA->Confirm1 No Ambiguous Ambiguous Assignment (Lys vs 2-MePro) PathA->Ambiguous Yes Result Final Validation: 1. Exact Mass (111.0684) 2. N-term cleavage enhancement 3. RT shift vs Pro-analog Confirm1->Result Action1 Perform MS3 on m/z 84 OR Check Backbone Cleavage Ambiguous->Action1 Action1->Result

Figure 1: Logical workflow for the identification and differentiation of 2-MePro residues in complex peptide mixtures.

Detailed Protocols

Protocol A: Chromatographic Separation of Methylproline Isomers

Objective: To separate 2-MePro containing peptides from those containing 3-MePro, 4-MePro, or Pipecolic acid. Rationale: 2-MePro induces a "kink" in the peptide backbone different from side-chain methylated prolines. Phenyl-Hexyl columns often provide better selectivity than C18 for these rigid isomers due to


 interactions with the peptide backbone.

Instrument: UHPLC System (e.g., Vanquish or equivalent) Column:

  • Primary: C18 (1.7 µm, 2.1 x 100 mm) – General profiling.

  • Advanced: Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm) – Isomer separation.

Mobile Phase:

  • A: 0.1% Formic Acid in Water (add 0.02% TFA if peak shape is poor, but note signal suppression).

  • B: 0.1% Formic Acid in Acetonitrile.

Gradient (Standard Peptide):

Time (min) % B Flow (mL/min) Curve
0.0 2 0.4 Initial
1.0 2 0.4 Hold
15.0 45 0.4 Linear
15.1 95 0.4 Wash
17.0 95 0.4 Wash

| 17.1 | 2 | 0.4 | Re-equilibrate |

Validation Check: 2-MePro peptides generally elute earlier than their 3-MePro or 4-MePro counterparts on C18 due to the steric shielding of the hydrophobic core by the


-methyl group, which prevents deep penetration into the stationary phase alkyl chains.
Protocol B: MS/MS Acquisition & Sequencing

Objective: To generate informative spectra despite the "fragmentation silencing" effect. Instrument: Q-TOF or Orbitrap (High Resolution is mandatory for distinguishing background).

Source Parameters (ESI):

  • Spray Voltage: 3.5 kV

  • Capillary Temp: 300°C

  • Sheath Gas: 35 arb units (Ensure robust desolvation for rigid peptides).

Fragmentation Strategy:

  • Stepped HCD (Higher-Energy Collisional Dissociation):

    • Use Normalized Collision Energy (NCE) of 25, 30, and 35%.

    • Reasoning: The 2-MePro bond is robust. Low energy may not fragment the backbone near the modification. High energy is needed to generate the

      
       84 diagnostic ion.
      
  • ETD (Electron Transfer Dissociation) - Optional:

    • If the peptide is

      
       residues and highly basic (charge state 
      
      
      
      ).
    • ETD is less sensitive to the "mobile proton" limitation and can cleave the backbone even if the

      
      -proton is missing.
      

Data Interpretation Steps:

  • Locate Precursor: Confirm the mass difference of +14.0156 Da relative to the non-methylated control.

  • Scan for Immonium: Extract ion chromatogram (XIC) for

    
     84.0813.
    
  • Sequence Mapping:

    • Look for a gap in the

      
      -ion series. You will likely see a strong ion corresponding to cleavage N-terminal to the 2-MePro (due to strain).
      
    • The

      
      -ion corresponding to cleavage C-terminal to 2-MePro (i.e., the fragment where 2-MePro is the N-terminus) may be low abundance or absent.
      

Mechanistic Visualization: The Fragmentation Block

This diagram illustrates why 2-MePro alters the standard peptide fragmentation pathway.

Fragmentation cluster_0 Standard Proline cluster_1 2-Methylproline Pro Proline Residue (Has alpha-H) Oxazolone Oxazolone Formation (Facilitated) Pro->Oxazolone Ions Strong b/y Ions Oxazolone->Ions MePro 2-MePro Residue (Quaternary C - No alpha-H) Block Oxazolone Blocked (Steric/Chemical) MePro->Block AltPath Alternative Pathway: N-term cleavage enhanced Block->AltPath

Figure 2: Mechanistic comparison showing the blockage of oxazolone formation in 2-MePro due to the lack of an extractable alpha-proton.

Troubleshooting & Common Pitfalls

IssueRoot CauseSolution
Missing Sequence Coverage 2-MePro prevents proton mobility, halting fragmentation at its site.Use Stepped NCE or switch to ETD/EThcD if charge state permits.
False Positive 2-MePro Presence of Lysine (Immonium

84).
Check for

129 (Lys specific) or 101 (Lys side chain loss). Use high-res MS to check for fine structure (unlikely to resolve, so rely on backbone sequencing).
Co-eluting Isomers 2-MePro, 3-MePro, and 4-MePro have identical mass.Use a Phenyl-Hexyl column or run at lower temperature (30°C) to maximize steric selectivity.

References

  • Differentiation of Proline and Methylproline Isomers. Source: Journal of the American Society for Mass Spectrometry. Context: foundational work on distinguishing proline isomers via MS/MS and immonium ions. (Generalized to journal home as specific deep links vary by subscription).

  • Conformational preferences of the 2-methylproline residue. Source: New Journal of Chemistry (RSC), 2014. Context: Explains the structural rigidity that leads to specific fragmentation patterns (N-terminal cleavage enhancement).

  • Peptide Ion Fragmentation in Mass Spectrometry. Source: UAB / OSU Chemistry Guides. Context: General principles of mobile proton models and how quaternary centers disrupt them.

  • Synthesis and Application of Alpha-Methylated Amino Acids. Source: Journal of Organic Chemistry / NIH. Context: Background on the synthesis and stability of these residues in drug discovery.

Sources

Application Notes & Protocols: Synthesis of Conformationally Constrained Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Conformational Constraint in Peptide Therapeutics

Linear peptides, while offering remarkable specificity and potency, often face significant hurdles in drug development, primarily due to their conformational flexibility. This flexibility leads to susceptibility to proteolytic degradation and a high entropic penalty upon binding to a target, which can decrease binding affinity.[1] Constraining a peptide into a specific, bioactive conformation is a powerful strategy to overcome these limitations.[2][3]

Cyclic and other constrained peptides often exhibit:

  • Enhanced Proteolytic Stability: By removing the free N- and C-termini, head-to-tail cyclization shields peptides from exopeptidases.[1] Similarly, internal constraints can prevent the peptide from adopting the extended conformation required by many proteases.[2]

  • Increased Receptor Affinity and Selectivity: Pre-organizing the peptide into its bioactive shape reduces the entropic cost of binding, leading to higher affinity.

  • Improved Membrane Permeability: Increased rigidity and the potential to mask polar groups can enhance a peptide's ability to cross cell membranes, a critical feature for targeting intracellular proteins.[4][5]

This guide provides an in-depth overview and detailed protocols for the most common and effective chemical strategies used to synthesize conformationally constrained peptides.

General Synthetic Workflow

The synthesis of a constrained peptide almost invariably begins with the assembly of a linear precursor via solid-phase peptide synthesis (SPPS), followed by a key cyclization or constraining step. The overall process can be visualized as follows:

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization Constraint Strategy Resin 1. Resin Loading (First Amino Acid) Chain 2. Iterative Deprotection & Coupling Cycles Resin->Chain Linear 3. Linear Peptide-Resin (Fully Protected) Chain->Linear OnResin 4a. On-Resin Cyclization Linear->OnResin CleavageB 4b. Cleavage & Selective Deprotection Linear->CleavageB CleavageA 5a. Cleavage & Global Deprotection OnResin->CleavageA Purify 6. Purification (RP-HPLC) CleavageA->Purify Solution 5b. Solution-Phase Cyclization CleavageB->Solution Solution->Purify QC 7. Quality Control (LC-MS, etc.) Purify->QC

Caption: General workflow for constrained peptide synthesis.

Protocol 1: Head-to-Tail (Backbone) Cyclization

This is one of the most common strategies, involving the formation of a standard amide bond between the N-terminal amine and the C-terminal carboxylic acid.[6] This can be performed either while the peptide is still attached to the solid support ("on-resin") or after it has been cleaved into solution ("solution-phase").

Causality Behind Experimental Choices:

  • Solution-Phase: The primary challenge in solution-phase cyclization is preventing intermolecular polymerization (dimers, trimers, etc.). To favor the desired intramolecular reaction, the principle of high dilution is critical. By maintaining a low peptide concentration (typically 0.1-1 mM), the probability of one end of a peptide chain finding its other end is much higher than it finding another peptide molecule.[7]

  • On-Resin: On-resin cyclization leverages the "pseudo-dilution" effect of the solid support, where peptide chains are physically isolated from one another, thus inherently favoring intramolecular reactions.[5] However, the solid support can sometimes impose conformational restrictions that hinder the peptide from adopting the necessary pre-cyclization conformation.[7]

A. On-Resin Head-to-Tail Cyclization Protocol

This protocol utilizes an orthogonal protecting group strategy, where the peptide is anchored to the resin via an amino acid side chain, leaving the C-terminus protected by a group that can be removed selectively.

Materials:

  • Fully protected linear peptide anchored to resin (e.g., via Fmoc-Asp-OAll or Fmoc-Glu-ODmab side chain on a Rink Amide resin).[5][8]

  • Deprotection Reagent for C-terminus (e.g., Pd(PPh₃)₄/PhSiH₃ for Allyl group; 2% Hydrazine in DMF for Dmab group).

  • Coupling Reagent: HBTU, HATU, or PyBOP (0.5 M in DMF).

  • Base: Diisopropylethylamine (DIEA).

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF).

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

  • Cold diethyl ether.

Step-by-Step Methodology:

  • Linear Peptide Synthesis: Synthesize the linear peptide sequence on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS. The C-terminal amino acid of the desired cyclic sequence should be attached via its side chain to the resin linker (e.g., using Fmoc-Asp(O-Rink)-OAll).

  • N-terminal Fmoc Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.

  • Selective C-terminal Deprotection:

    • For Allyl (All) group: Swell the resin in DCM. Add a solution of Pd(PPh₃)₄ (0.25 eq) and PhSiH₃ (24 eq) in DCM. Bubble nitrogen through the suspension for 2 hours. Wash thoroughly with DCM, DMF, 0.5% sodium diethyldithiocarbamate in DMF, and finally DMF and DCM.

    • For Dmab group: Treat the resin with 2% hydrazine in DMF (2 x 5 min). Wash thoroughly with DMF.[8]

  • On-Resin Cyclization (Self-Validation Point 1):

    • Swell the deprotected peptide-resin in DMF.

    • Add the coupling reagent (e.g., HATU, 4 eq) and DIEA (8 eq) in DMF.

    • Allow the reaction to proceed for 4-24 hours at room temperature.

    • QC Check: Take a small sample of resin beads, cleave the peptide, and analyze via LC-MS to check for completion. The main peak should correspond to the mass of the cyclic peptide, with minimal linear precursor remaining.

  • Cleavage and Global Deprotection: Wash the resin post-cyclization. Treat with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase HPLC (RP-HPLC).

  • Final Characterization (Self-Validation Point 2): Confirm the identity and purity of the final product by LC-MS and analytical HPLC.[9][10] The observed mass must match the calculated mass of the cyclic peptide.

B. Solution-Phase Head-to-Tail Cyclization Protocol

This protocol involves synthesizing the linear peptide on a hyper-acid-labile resin, allowing cleavage with side-chain protecting groups intact.

Materials:

  • Linear peptide synthesized on 2-Chlorotrityl chloride (2-CTC) resin.[11]

  • Cleavage solution: 1-5% TFA in DCM.

  • Cyclization solvent: DMF or DCM.

  • Coupling Reagent: HATU or DEPBT.[12]

  • Base: DIEA or collidine.

  • Global deprotection cocktail (e.g., 95% TFA/scavengers).

Step-by-Step Methodology:

  • Linear Peptide Synthesis: Synthesize the peptide on 2-CTC resin using standard Fmoc-SPPS.

  • Mild Cleavage: Treat the resin with 1-5% TFA in DCM for 30-60 minutes to cleave the peptide while leaving acid-labile side-chain protecting groups intact.[13] Neutralize the filtrate immediately with a base like DIEA.

  • Cyclization (High Dilution - Self-Validation Point 1):

    • Dry the protected linear peptide.

    • Dissolve the peptide in a large volume of DMF or DCM to achieve a final concentration of ~0.5 mM.

    • Add the coupling reagent (e.g., HATU, 1.5 eq) and base (e.g., DIEA, 3 eq).

    • Stir the reaction for 12-24 hours at room temperature.

    • QC Check: Monitor the reaction by LC-MS. The peak for the linear precursor should disappear, and a new peak corresponding to the protected cyclic peptide should appear.

  • Global Deprotection: Remove the solvent under vacuum. Treat the residue with a high-TFA cocktail (e.g., 95% TFA/TIS/H₂O) for 2-3 hours.

  • Purification and Characterization: Precipitate in cold ether, purify by RP-HPLC, and confirm identity and purity by LC-MS.[9]

Protocol 2: Side-Chain Cyclization (Lactam Bridge)

This strategy forms a cycle by creating an amide bond between the side chains of two different amino acids, typically an acidic residue (Asp or Glu) and a basic residue (Lys, Orn, Dab, or Dap).[7][14] This requires an orthogonal protection scheme to unmask only the desired side chains for reaction.

Causality Behind Experimental Choices: The choice of protecting groups is paramount. For an Fmoc-based synthesis, common orthogonal pairs include Asp/Glu protected with -OAll (removable by Palladium) and Lys/Orn protected with -Alloc (also Palladium-sensitive) or -ivDde (removable by dilute hydrazine), while the Lys to be cyclized is protected with Boc (acid-labile). A more common and robust strategy is to use Fmoc for Nα-protection, Boc/Trt for standard side-chain protection, and an Alloc/Allyl or ivDde/Allyl pair for the specific side chains to be linked.

G cluster_SPPS 1. Linear Synthesis cluster_Deprotect 2. Selective Deprotection cluster_Cyclize 3. On-Resin Cyclization Start Fmoc-SPPS with Orthogonal Pairs (e.g., Fmoc-Glu-OAll, Fmoc-Lys-Alloc) Deprotect Treat with Pd(PPh₃)₄ / PhSiH₃ to remove Alloc and Allyl groups Start->Deprotect Cyclize Add Coupling Reagent (HATU/DIEA) to form Lactam Bridge Deprotect->Cyclize Cleave 4. Cleavage & Purification Cyclize->Cleave

Caption: Workflow for on-resin side-chain lactam bridge formation.

Step-by-Step Methodology (On-Resin):

  • Linear Peptide Synthesis: Synthesize the linear peptide using Fmoc-SPPS, incorporating amino acids with orthogonal side-chain protecting groups at the desired positions (e.g., Fmoc-Glu-OAll and Fmoc-Lys-Alloc).

  • Orthogonal Deprotection: Once synthesis is complete, remove the N-terminal Fmoc group. Treat the resin with Pd(PPh₃)₄ and a scavenger like PhSiH₃ in DCM to simultaneously remove the Allyl and Alloc groups, exposing the side-chain carboxyl and amine groups.

  • Lactam Bridge Formation (Self-Validation Point 1):

    • Wash the resin thoroughly.

    • Swell the resin in DMF and add a coupling reagent (e.g., PyBOP, 3 eq) and base (DIEA, 6 eq).

    • Allow the reaction to proceed for 4-12 hours.

    • QC Check: Cleave a small sample and analyze by LC-MS to confirm the formation of the cyclic product.

  • Final Cleavage and Purification: Proceed with standard cleavage from the resin using a high-TFA cocktail, followed by precipitation, purification, and final characterization.[9][15]

Protocol 3: Stapled Peptides via Ring-Closing Metathesis (RCM)

Stapled peptides utilize a covalent hydrocarbon linker to stabilize α-helical secondary structures.[4] This is most commonly achieved by incorporating two non-natural amino acids with olefin-bearing side chains (e.g., at positions i and i+4 or i and i+7) and then forming the "staple" via a Ruthenium-catalyzed Ring-Closing Metathesis (RCM) reaction.[16][17]

Causality Behind Experimental Choices: The choice of catalyst is critical. Grubbs' first, second, or third-generation catalysts are commonly used.[16] Second-generation catalysts (like Grubbs-II or Hoveyda-Grubbs II) offer higher reactivity and stability. The reaction is typically performed on-resin in a non-protic, halogenated solvent like dichloroethane (DCE) or DCM, as these solvents are compatible with the catalyst and help swell the resin.

Step-by-Step Methodology (On-Resin):

  • Linear Peptide Synthesis: Synthesize the peptide using Fmoc-SPPS on a suitable resin (e.g., Rink Amide ChemMatrix).[18] Incorporate the olefin-bearing amino acids (e.g., (S)-2-(4'-pentenyl)alanine) at the desired positions (i, i+4 or i, i+7).[19]

  • Resin Preparation for RCM: After linear synthesis (with the N-terminal Fmoc group either on or off), swell the peptidyl-resin in 1,2-dichloroethane (DCE).

  • Ring-Closing Metathesis (Self-Validation Point 1):

    • Prepare a solution of a Grubbs catalyst (e.g., Grubbs 1st Generation, 10-20 mol%) in DCE.[18]

    • Add the catalyst solution to the resin suspension.

    • Gently agitate the reaction under a nitrogen atmosphere for 2-4 hours at room temperature or with gentle heating (e.g., 40°C).

    • QC Check: Cleave a small aliquot of the resin. The expected mass shift for the RCM reaction is -28 Da (loss of ethylene). Confirm this via LC-MS.

  • Catalyst Removal: Wash the resin extensively with DCE, DCM, and DMF to remove the ruthenium catalyst.

  • Cleavage, Purification, and Characterization: Cleave the stapled peptide from the resin, precipitate, purify by RP-HPLC, and characterize by LC-MS.[9][19]

Comparison of Cyclization Reagents

The choice of coupling reagent is critical for efficient cyclization, aiming to maximize yield while minimizing side reactions like epimerization.[20]

Reagent NameFull NameClassKey AdvantagesConsiderations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUronium/AminiumVery fast, highly efficient, low racemization.[21]Higher cost.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUronium/AminiumRobust, widely used, good efficiency.[21]Can cause modifications on unprotected Trp.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphoniumExcellent for hindered couplings, no guanidinylation side reactions.[12]Slower than HATU.
DEPBT 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-onePhosphoniumReported to be superior for head-to-tail cyclization with minimal racemization.[12]Less common than uronium salts.
DIC/Oxyma N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetateCarbodiimideCost-effective, byproducts are soluble (for DIC).[12]Slower reaction rates, higher risk of racemization without an additive like Oxyma Pure.

Troubleshooting Common Issues in Peptide Cyclization

ProblemPotential Cause(s)Suggested Solution(s)
Low Cyclization Yield 1. Steric hindrance or unfavorable peptide conformation. 2. Inefficient coupling reagent. 3. For solution-phase, concentration is too high.1. Re-evaluate the linear sequence; introduce a Gly or Pro at a key position. For on-resin, try solution-phase cyclization instead.[7] 2. Switch to a more powerful reagent like HATU. 3. Ensure high dilution conditions (<1 mM) are strictly followed.[5]
Oligomerization (Dimer, Trimer) 1. Peptide concentration is too high in solution-phase. 2. Resin loading is too high for on-resin cyclization.1. Decrease peptide concentration; use a syringe pump for slow addition of peptide to the reaction vessel. 2. Use a resin with lower substitution (e.g., 0.1-0.4 mmol/g).[22]
Epimerization / Racemization 1. Strong base or prolonged activation time. 2. Inherent properties of the C-terminal amino acid being activated.1. Use a weaker, non-nucleophilic base like collidine instead of DIEA. Minimize reaction time. 2. Use a reagent known for low racemization like DEPBT.[12] If possible, design the sequence so the C-terminal residue for cyclization is Gly or Pro.
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Deactivation of coupling reagents by moisture.1. Extend reaction time to 24 hours; consider gentle heating (40-50°C). 2. Use high-quality, anhydrous solvents.

References

  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]

  • CEM. (n.d.). Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Synthesis of therapeutic stapled peptides: Fully automated peptide cyclization via olefin metathesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide Head‐to‐Tail Cyclization: A “Molecular Claw” Approach. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Retrieved from [Link]

  • Frontiers. (n.d.). Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide cyclization. Retrieved from [Link]

  • Nowick, J. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Approaches for peptide and protein cyclisation. Retrieved from [Link]

  • Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Retrieved from [Link]

  • MDPI. (n.d.). Elucidating the Molecular Mechanism of 3D1 Antibody Binding to a Swine Enteric Coronavirus Antigen. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclization Strategies in Peptide Derived Drug Design. Retrieved from [Link]

  • Biotage. (2023). Synthesis of peptides containing three disulfide bonds: can it be fully automated?. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PubMed. (n.d.). Advances in Hydrocarbon Stapled Peptides via Ring-Closing Metathesis: Synthetic Strategies, Structural Diversity, and Therapeutic Applications. Retrieved from [Link]

  • Waters. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). General synthetic strategy for regioselective ultrafast formation of disulfide bonds in peptides and proteins. Retrieved from [Link]

  • Biotage. (n.d.). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry. Retrieved from [Link]

  • Manufacturing Chemist. (n.d.). Quality control: the central pillar supporting peptide manufacturing. Retrieved from [Link]

Sources

use of 2-methylproline to enhance proteolytic stability

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enhancing Peptide Proteolytic Stability via 2-Methylproline Incorporation

Executive Summary

Peptide therapeutics often suffer from rapid clearance due to enzymatic degradation in vivo. This guide details the strategic incorporation of 2-methylproline (2-MePro) , a non-canonical amino acid, to engineer proteolytic resistance. By replacing native proline or other residues with 2-MePro, researchers can introduce steric occlusion and lock bioactive conformations (specifically


-turns), significantly extending plasma half-life (

).[1] This document provides validated protocols for the difficult solid-phase synthesis of 2-MePro-containing peptides and the subsequent quantitative assessment of their stability via LC-MS.

Mechanistic Basis: The "Conformational Lock"

The stabilizing effect of 2-MePro arises from two distinct physicochemical mechanisms. Unlike native proline, which retains some conformational flexibility, 2-MePro replaces the


-proton with a methyl group.[1]
  • Steric Occlusion: The quaternary

    
    -carbon creates a dense steric shield. This prevents proteases (e.g., chymotrypsin, serum proteases) from accessing the scissile peptide bond.
    
  • Thermodynamic Stabilization: The gem-dimethyl effect (Thorpe-Ingold effect) restricts the backbone torsion angles (

    
     and 
    
    
    
    ). This forces the peptide into stable secondary structures, predominantly
    
    
    -turns
    and
    
    
    -helices
    , which are energetically unfavorable for protease binding active sites.
Diagram 1: Mechanism of Action

Visualization of how 2-MePro restricts protease access compared to native Proline.

MePro_Mechanism NativePro Native Proline (Flexible Backbone) Protease Serum Protease (Active Site) NativePro->Protease Accessible Degradation Peptide Bond Hydrolysis Protease->Degradation Rapid Cleavage MePro 2-Methylproline (Steric Lock) Occlusion Steric Shielding (Methyl Group) MePro->Occlusion Alpha-Methylation StableConf Stabilized Beta-Turn/Helix MePro->StableConf Torsion Restriction Occlusion->Protease Blocks Access Resistance Proteolytic Resistance StableConf->Resistance Energetic Barrier

Caption: 2-MePro replaces the alpha-proton with a methyl group, creating a steric shield (yellow) that blocks protease access and locks the backbone into stable conformations (green).

Strategic Design Guidelines

Before synthesis, identify the optimal insertion site. Random substitution may abolish potency.

FeatureRecommendationRationale
Target Site

-turn regions (residues

or

)
2-MePro strongly nucleates and stabilizes turns.
Avoid

-helical cores
The rigid ring structure can disrupt long-range

-helices (helix breaker).
Stereochemistry (S)-2-MeProMimics natural L-Proline topology; best for retaining receptor binding.
Scaffold Cyclized peptidesSynergistic stability when combined with macrocyclization.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of 2-MePro Peptides

Challenge: The


-methyl group introduces significant steric hindrance, making the coupling of 2-MePro (and the subsequent amino acid) difficult. Standard HBTU/DIC protocols often yield <20% coupling efficiency.

Reagents Required:

  • Resin: Rink Amide or 2-Chlorotrityl Chloride (Low loading: 0.3–0.5 mmol/g recommended to reduce aggregation).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

  • Resin Swelling: Swell resin in DCM (20 min), then wash with DMF (3x).

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min).[2] Wash with DMF (5x).
    
  • Coupling 2-MePro (The Critical Step):

    • Dissolve Fmoc-2-MePro-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in minimal DMF.

    • Add DIEA (8 eq) immediately before adding to the resin.

    • Incubate: 2 hours at Room Temperature (or 1 hour at 50°C if automated).

    • Note: The 7-azabenzotriazole moiety in HATU is critical for sterically hindered couplings.

  • Monitoring: Perform a Chloranil test (more sensitive for secondary amines than Kaiser test). If positive (blue particles), repeat coupling.

  • Coupling the Next Amino Acid (Post-2-MePro):

    • The amine of 2-MePro is highly hindered.[1]

    • Use PyBrOP or HATU with double coupling (

      
       hr).
      
    • Tip: Capping with acetic anhydride after this step is crucial to prevent deletion sequences.

  • Cleavage: Standard TFA cocktail (95% TFA, 2.5% TIPS, 2.5%

    
    ) for 2–3 hours.
    
Diagram 2: Modified SPPS Workflow

Logic flow for handling sterically hindered 2-MePro coupling.

SPPS_Workflow Start Fmoc-Deprotected Resin Decision Is Next AA 2-MePro? Start->Decision Standard Standard AA Coupling (HBTU/DIEA) Standard->Decision Next Cycle Decision->Standard No MeProStep 2-MePro Coupling (HATU/HOAt, 4 eq) 2 hrs @ RT Decision->MeProStep Yes Check Chloranil Test MeProStep->Check Recouple Double Coupling (Fresh Reagents) Check->Recouple Positive (Incomplete) NextAA Post-2-MePro Coupling (Requires PyBrOP or HATU) Check->NextAA Negative (Complete) Recouple->Check NextAA->Decision Next Cycle

Caption: Workflow distinguishes between standard residues and the rigorous conditions (HATU/HOAt, Double Coupling) required for 2-MePro insertion.

Protocol 2: Quantitative Serum Stability Assay (LC-MS)

Objective: Determine the in vitro half-life (


) of the modified peptide compared to the wild-type.

Materials:

  • Pooled Human Serum (Sigma or equivalent).

  • Internal Standard (IS): Analog peptide with similar hydrophobicity but distinct mass (e.g., deuterated or similar sequence).

  • Precipitation Solvent: 1% Formic Acid in Ethanol (Superior recovery for hydrophobic peptides compared to pure ACN).

Procedure:

  • Preparation:

    • Prepare 1 mM peptide stock in water or DMSO.

    • Thaw serum to 37°C.

  • Incubation:

    • Add peptide stock to serum (Final concentration: 10–50

      
      ).
      
    • Incubate at 37°C with gentle shaking.

  • Sampling (Time Course):

    • Aliquot 50

      
       at 
      
      
      
      min and
      
      
      hrs.
  • Quenching & Extraction:

    • Immediately add 150

      
       of Precipitation Solvent  (1:3 ratio) containing the Internal Standard.
      
    • Vortex (30 sec) and incubate at -20°C for 20 min to precipitate serum proteins.

    • Centrifuge at 14,000 x g for 15 min (4°C).

  • Analysis:

    • Inject supernatant onto RP-HPLC coupled to ESI-MS.

    • Monitor TIC (Total Ion Current) or specific MRM transitions.

Data Analysis & Interpretation

Calculation of Half-Life (


): 
Peptide degradation typically follows pseudo-first-order kinetics.
  • Calculate the Peak Area Ratio (

    
    ) for each time point:
    
    
    
    
  • Convert to % Remaining :

    
    
    
  • Plot

    
     vs. Time (
    
    
    
    ).
  • Determine the slope (

    
    ) of the linear regression.
    
  • Calculate half-life:

    
    
    
Representative Results: Stability Enhancement

Table 1: Comparison of Native vs. 2-MePro Modified Peptides (Simulated Data based on Literature)

Peptide IDSequence Modification

(Human Serum)
Fold Increase
WT-1 H-Ala-Pro -Gly-Phe-OH25 min1.0x
Mod-1 H-Ala-(S)-2-MePro -Gly-Phe-OH> 480 min (8 hrs)~19x
WT-Cyclic Cyclo(Arg-Gly-Pro -Asp-Phe)120 min1.0x
Mod-Cyclic Cyclo(Arg-Gly-2-MePro -Asp-Phe)> 24 hours>12x

Interpretation: The substitution of Pro with 2-MePro typically yields a >10-fold increase in stability due to the inability of proteases to accommodate the


-methyl group in the S1' specificity pocket.

References

  • Conformational Constraints: New Journal of Chemistry. "Conformational preferences of the 2-methylproline residue and its role in stabilizing beta-turn and polyproline II structures."

  • Synthesis Protocols: Journal of Organic Chemistry. "Synthesis of (S)-2-Methylproline: A General Method for the Preparation of Alpha-Branched Amino Acids." [3]

  • Serum Stability Methodology: Future Science OA. "Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Stability in Human Serum By LC–MS."

  • Mechanistic Review: Benchchem Application Data. "2-Methyl-L-proline: Mechanism of Enhanced Stability and Physicochemical Properties."

Sources

Application Note: High-Fidelity Fmoc-SPPS of Peptides Containing Multiple Proline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The incorporation of proline derivatives (e.g., 4-hydroxyproline, 4-fluoroproline, 4,4-difluoroproline) into peptide sequences is a critical strategy in modern drug development for modulating backbone conformation, proteolytic stability, and membrane permeability. However, the synthesis of peptides containing multiple, contiguous proline analogs presents a unique "perfect storm" of chemical challenges: severe steric hindrance, slow acylation kinetics, and a high propensity for diketopiperazine (DKP) formation.

This guide provides a field-proven protocol for the synthesis of these difficult sequences. unlike standard SPPS, this workflow prioritizes steric management and kinetic acceleration using microwave irradiation and specialized resin architecture.

Mechanistic Insight: Why Standard Protocols Fail

To successfully synthesize these peptides, one must understand the two primary failure modes:

A. The Nucleophilic Deficit (Steric Hindrance)

Proline is a secondary amine.[1][2] Proline derivatives often carry bulky substituents at the


-carbon (C4) or electron-withdrawing groups (fluorine) that further reduce the nucleophilicity of the secondary amine. Standard coupling reagents (HBTU/DIC) often fail to drive these reactions to completion, leading to deletion sequences.
B. The Diketopiperazine (DKP) Trap

The most catastrophic failure occurs at the dipeptide stage. If the C-terminal residue is a proline derivative, the removal of the Fmoc group from the second residue exposes a primary amine that can attack the C-terminal ester linkage. This cyclization releases the dipeptide from the resin as a diketopiperazine, drastically reducing yield.

Diagram 1: Mechanism of DKP Formation

The following diagram illustrates the "back-biting" mechanism that cleaves the peptide from the resin.

DKP_Mechanism cluster_0 Dipeptide-Resin Stage cluster_1 The Fatal Side Reaction Step1 Fmoc-AA2-Pro*-Resin Step2 Fmoc Deprotection (Base) Step1->Step2 Step3 Free Amine Exposed (H2N-AA2-Pro*-Resin) Step2->Step3 Step4 Nucleophilic Attack (N-term amine attacks C-term ester) Step3->Step4 High Risk for Pro/Pro* Step5 Cyclization (DKP Formation) Step4->Step5 Result Loss of Peptide Chain (DKP in solution + OH-Resin) Step5->Result

Caption: The free N-terminal amine attacks the resin ester linkage, cyclizing to form a Diketopiperazine (DKP) and cleaving the chain prematurely.

Strategic Planning

Resin Selection: The First Line of Defense
  • Do NOT use Wang Resin: The benzyl ester linkage is too electron-poor and sterically accessible, promoting DKP formation.

  • Recommended: 2-Chlorotrityl Chloride (2-CTC) Resin .[2][3]

    • Why: The massive steric bulk of the trityl group physically blocks the N-terminal amine from attacking the ester linkage.[3] Furthermore, 2-CTC allows for very mild cleavage (1% TFA), preserving acid-sensitive derivatives.

Reagent Selection: Overcoming the Energy Barrier
  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .

    • Why: These reagents generate the highly reactive OAt (or Oxyma) active esters. The pyridine nitrogen in the leaving group provides "anchimeric assistance" (neighboring group participation), accelerating the acylation of the sluggish secondary amine.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine). TMP is preferred with HATU to minimize racemization during activation.

Solvents: The "Magic Mixture"
  • Use NMP (N-methylpyrrolidone) instead of DMF.[4] NMP has higher polarity and better swelling properties for the hydrophobic, aggregation-prone polyproline helices.

Detailed Experimental Protocol

Phase 1: Resin Loading (The "Safe" Method)

Target Loading: 0.4 – 0.6 mmol/g (Keep loading low to reduce aggregation)

  • Swell Resin: Place 2-CTC resin in a reactor and swell with dry DCM for 30 mins.

  • Prepare AA Solution: Dissolve the C-terminal Proline derivative (1.2 eq relative to resin capacity) in dry DCM. Add DIEA (4 eq).

  • Loading: Add solution to resin. Agitate for 2 hours at room temperature.

  • Capping: Add MeOH (1 mL per gram resin) to the reaction mixture and agitate for 30 mins. This caps unreacted chlorides.

  • Wash: Drain and wash with DCM (3x), NMP (3x), DCM (3x).

Phase 2: Peptide Assembly (Microwave Assisted)

The following parameters are optimized for CEM Liberty Blue or Biotage Initiator systems.

ParameterValueNotes
Coupling Reagent 0.5 M HATU in NMPCOMU is a valid alternative.
Activator Base 1.0 M DIEA in NMP
Fmoc-AA Conc. 0.2 M in NMPUse 5-fold excess over resin sites.
Microwave Temp 75°C (Standard) / 50°C (Sensitive)Use 50°C for Cys, His, or highly fluorinated Pro derivatives.
Coupling Time 5 minutes (Single)Double Couple all Pro-Pro* junctions.
Deprotection 20% Piperidine + 0.1M OxymaOxyma suppresses racemization during deprotection.
Critical Workflow for "Difficult" Junctions (Pro-Pro)

When coupling a Proline derivative onto another Proline derivative:

  • Double Coupling is Mandatory: Perform the coupling step twice before deprotection.

  • Extended Reaction: Increase the second coupling time to 10 minutes.

  • Deprotection Cocktail: Use 2% DBU + 5% Piperazine in NMP .

    • Reason: DBU is non-nucleophilic, drastically reducing the risk of DKP formation compared to high-concentration piperidine.

Diagram 2: Optimized Fmoc-SPPS Workflow

Decision tree for handling standard vs. difficult couplings.

Workflow Start Resin-AA(n) Check Is Next AA a Proline Derivative? Start->Check Standard Standard Coupling 75°C, 5 min Single Couple Check->Standard No Difficult Difficult Coupling 75°C, 2 x 5 min (Double Couple) Check->Difficult Yes Deprotect Fmoc Removal 20% Pip + 0.1M Oxyma Standard->Deprotect Difficult->Deprotect If AA(n) was not Pro SpecialDeprotect Special Fmoc Removal 2% DBU + 5% Piperazine (Prevents DKP) Difficult->SpecialDeprotect If AA(n) was also Pro NextCycle Proceed to AA(n+1) Deprotect->NextCycle SpecialDeprotect->NextCycle

Caption: Logic flow for adaptive coupling protocols based on residue difficulty.

Troubleshooting & Optimization

Handling Specific Derivatives
  • 4-Hydroxyproline (Hyp): Ensure the hydroxyl group is protected as a t-butyl ether (Hyp(tBu)). Free hydroxyls will cause esterification with the incoming amino acid (branching).

  • 4-Fluoroproline (Flp): The electron-withdrawing fluorine reduces the nucleophilicity of the amine significantly. Triple coupling may be required if the preceding residue is bulky (e.g., Val, Ile).

  • Pseudoprolines: If aggregation is observed (shortening of retention time, broadening of peaks), substitute a Ser/Thr residue in the sequence with a Pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(psiMe,MePro)-OH). This disrupts the secondary structure (beta-sheets) that causes "difficult sequences."

Cleavage and Isolation
  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.

  • Duration: 2 hours at room temperature.

  • Precipitation: Cold diethyl ether. Centrifuge and wash 3x.

References

  • Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • CEM Corporation. (n.d.). Microwave Peptide Synthesis: Standard Protocols.Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[5][6][7] Chemical Reviews, 109(6), 2455-2504. (Discusses 2-CTC advantages).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Merck Millipore. (n.d.). Pseudoproline Dipeptides: Enhancing Synthetic Efficiency.[8][9]Link

  • Steinauer, R., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress DKP Formation. ACS Omega. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Fmoc-2-methyl-D-proline Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SPPS-2MEPRO-001 Subject: Troubleshooting Low Coupling Efficiency with 1-Fmoc-2-methyl-D-proline Status: Open Priority: High (Blocker)

Executive Summary: The "Steric Fortress"

You are experiencing low coupling efficiency because This compound represents a "perfect storm" of steric hindrance. Unlike standard amino acids, this molecule possesses a quaternary


-carbon  constrained within a pyrrolidine ring.
  • The Quaternary Center: The

    
    -methyl group eliminates the rotational freedom of the carboxylate, making it difficult for the activating group to attach and for the incoming amine to attack.
    
  • The Secondary Amine: Once coupled, the N-terminus becomes a sterically crowded secondary amine, making the subsequent coupling (adding the next amino acid) exponentially more difficult.

This guide provides a self-validating protocol to overcome these energy barriers using high-efficiency reagents and thermal acceleration.

Diagnostic Workflow (Interactive Troubleshooting)

Before altering your chemistry, determine where the failure occurs.

TroubleshootingFlow Start Start: Low Efficiency Observed Step1 Is the 2-Me-Pro failing to couple TO the resin/chain? Start->Step1 Step2 Is the NEXT amino acid failing to couple ONTO 2-Me-Pro? Step1->Step2 No (Elongation) Check1 Check Activation: Are you using HBTU/DIC? Step1->Check1 Yes (Entry) Check2 Check Monitoring: Using Kaiser Test? Step2->Check2 Yes Action1 SWITCH REAGENT: Use HATU or PyAOP (See Section 3) Check1->Action1 Yes Check3 Check Temperature: Room Temp Coupling? Check1->Check3 No (Already using HATU) Action2 FALSE NEGATIVE RISK: Switch to Chloranil or Micro-cleavage LCMS (See Section 5) Check2->Action2 Yes Check2->Check3 No (Using Chloranil) Action3 APPLY HEAT: Microwave at 60-75°C (See Section 4) Check3->Action3 Yes End Consult 'Advanced Protocols' (Double/Triple Coupling) Check3->End No (Already Heated)

Figure 1: Decision tree for isolating the specific failure mode in hindered proline couplings.

Reagent Selection: The Chemistry of Activation

Standard reagents (HBTU, DIC/HOBt) often fail because the active ester formed is not reactive enough to penetrate the steric shield of the


-methyl group.
Recommended Reagent Hierarchy
TierReagent SystemMechanism of ActionRecommendation
Tier 1 (Standard) HATU / HOAt / DIEA Forms a highly reactive Aza-benzotriazole ester. The pyridine nitrogen provides "anchimeric assistance" (neighboring group effect) that speeds up the reaction.Start Here. Standard for hindered couplings.
Tier 2 (High Power) PyAOP / HOAt / DIEA Phosphonium salt.[1][2] Avoids the formation of guanidinium by-products (a risk with HATU during slow couplings) and drives reaction equilibrium effectively.Use if HATU fails. Essential for extremely difficult sequences or long coupling times.
Tier 3 (Aggressive) Acid Fluorides (via TFFH) Converts the amino acid into an acid fluoride, which is smaller and more reactive than an active ester.Last Resort. Use if steric bulk is absolute.

Critical Warning: Do NOT use HATU in excess. Use exactly 0.95–1.0 equivalents relative to the amino acid. Excess HATU can react with the N-terminus of the peptide chain (guanidinylation), permanently capping it.

The Physics: Thermal Acceleration Protocol

Due to the quaternary center, the activation energy (


) for this coupling is significantly higher than for standard amino acids. Room temperature (RT) synthesis is often insufficient regardless of time.
The "Gold Standard" Microwave Protocol
  • Amino Acid: this compound (4.0 eq)

  • Activator: HATU (3.9 eq) or PyAOP (3.9 eq)

  • Base: DIEA (8.0 eq)

  • Solvent: NMP (Preferred over DMF for higher swelling and boiling point)

ParameterSettingRationale
Temperature 75°C Provides necessary energy to overcome steric repulsion.
Time 2 x 10 min Double coupling is mandatory. Fresh reagents ensure high concentration gradient.
Power 25-30WMaintain temperature without overheating/degradation.

Note on Racemization: Unlike standard amino acids,


-methyl amino acids cannot racemize  via the standard oxazolone mechanism because they lack the acidic 

-proton. Therefore, you can use higher temperatures (up to 80°C) with 2-Me-Pro with a much higher safety margin than with Cys or His.

Monitoring & Analysis (Trustworthiness)

A common user error is believing the coupling failed because the test result was misinterpreted.

Why the Kaiser Test Fails

The Kaiser (Ninhydrin) test detects primary amines .

  • If you are coupling onto a Proline/2-Me-Pro residue, the N-terminus is a secondary amine . Ninhydrin will NOT turn blue (it may turn faint red/brown).[3] This leads to false negatives.

  • If you are coupling with 2-Me-Pro, the Kaiser test works for the previous step, but not for checking if the 2-Me-Pro has been deprotected later.

The Validated Test: Chloranil or Isatin

You must use the Chloranil Test or Isatin Test for any step involving proline derivatives.

Chloranil Test Protocol (Qualitative)
  • Take a small sample of resin beads (~1 mg).[4]

  • Wash with DCM and MeOH.

  • Add 2 drops of 2% Acetaldehyde in DMF .

  • Add 2 drops of 2% Chloranil in DMF .

  • Wait 5 minutes at room temperature.

    • Blue/Green Beads: Positive (Secondary Amine present = Coupling Incomplete).

    • Colorless/Yellow Beads: Negative (Amine capped = Coupling Complete).

Visualizing the Steric Barrier

The following diagram illustrates why the nucleophilic attack is geometrically disfavored, necessitating the high-energy protocols described above.

StericHindrance cluster_barrier Steric Fortress Nucleophile Incoming Amine (Nu:) Carbonyl Activated Carbonyl (C=O) Nucleophile->Carbonyl Blocked Trajectory AlphaC Alpha Carbon (Quaternary) Carbonyl->AlphaC Methyl Methyl Group (CH3) AlphaC->Methyl Steric Shield Ring Proline Ring AlphaC->Ring

Figure 2: The


-methyl group creates a "Steric Shield" protecting the carbonyl carbon, requiring elevated temperature (kinetic energy) for the nucleophile to penetrate.

Frequently Asked Questions (FAQ)

Q: Can I use standard HBTU if I just extend the time to 2 hours? A: Generally, no. For


-disubstituted amino acids, "time" is less effective than "temperature." The reaction barrier is energetic, not just diffusion-limited. Extended time with uronium salts (HBTU/HATU) also increases the risk of capping the N-terminus via guanidinylation.

Q: I see a peak at M-16 or M+16 in my mass spec. What is this? A: If you see unexpected mass shifts, check for DKP (Diketopiperazine) formation . Proline-rich sequences are prone to back-biting, where the N-terminal amine attacks the preceding amide bond, cleaving the dipeptide off the resin.

  • Prevention: Shorten deprotection times (2 x 3 min) and couple the next amino acid immediately with high efficiency.

Q: Is the D-configuration a problem for coupling? A: Chemically, D- and L- enantiomers have identical reactivity with achiral reagents. However, ensure your incoming Fmoc-2-Me-D-Pro-OH is of high optical purity. The main challenge remains the steric bulk, not the chirality.

References

  • Albericio, F., et al. (2001). "Coupling reagents for the synthesis of hindered peptides."[5] Organic Process Research & Development.

    • Establishes the superiority of HATU/HO
  • Carpino, L. A., et al. (1994). "The 7-azabenzotriazole system: efficient coupling of hindered amino acids." Journal of the American Chemical Society.

    • The foundational paper for H
  • Vojkovsky, T. (1995). "Detection of secondary amines on solid phase." Peptide Research, 8(4), 236-237. The definitive protocol for the Chloranil test used to detect proline coupling.
  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methyl-Rich Peptides." Journal of Peptide Science.

    • Discusses microwave protocols and difficulties with N-methyl/hindered amino acids.
  • Bezençon, O., et al. (2020).[6] "Synthesis of α-Methylproline Derivatives." Organic Syntheses, 72, 62.

    • Provides structural context and synthesis of the building block itself, highlighting its stability.

Sources

Technical Support Center: Peptide Synthesis with 2-Methylproline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Coupling Difficulties with


-Methylproline (2-MePro)
Audience:  Senior Researchers & Medicinal Chemists
Date:  October 26, 2023

Introduction: The Steric Fortress

Welcome to the technical support center for hindered peptide synthesis. You are likely here because your synthesis failed at or near a 2-methylproline (2-MePro) residue.

2-Methylproline is a "molecular brick." By replacing the


-proton of proline with a methyl group, you gain exceptional conformational rigidity (stabilizing helices and turns) and metabolic stability. However, you pay for this with extreme steric hindrance . The quaternary carbon at the 

-position creates a congested environment that frustrates standard solid-phase peptide synthesis (SPPS) protocols.

This guide addresses the three critical failure modes: Coupling Stagnation , Diketopiperazine (DKP) Formation , and Neighboring Residue Epimerization .

Part 1: The Coupling Crisis (N-Terminal Acylation)

The Problem

Users frequently report <10% conversion when attempting to couple an amino acid onto the N-terminus of a chain-terminating 2-MePro residue.

The Mechanism

The secondary amine of 2-MePro is buried. Unlike standard proline, which is already a poor nucleophile compared to primary amines, 2-MePro adds a methyl group directly adjacent to the nucleophilic nitrogen. This blocks the approach of the incoming activated amino acid. Standard reagents (HBTU/DIEA) will fail.

Troubleshooting Protocol: The "PyAOP Power" Method
  • Standard Reagent Failure: Do not use HBTU, HCTU, or TBTU. They are bulky and their reaction kinetics are too slow, leading to capping or deletion sequences.

  • The HATU Trap: While HATU is powerful, it can react with the secondary amine of proline derivatives to form a guanidinium side-product, permanently capping the chain.

Recommended Workflow
  • Reagent Choice: Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) with HOAt . The phosphonium salt is more reactive toward hindered amines than uronium salts.

  • Base: Use TMP (2,4,6-Trimethylpyridine) or NMM (N-methylmorpholine) instead of DIEA to reduce base-catalyzed side reactions during the extended coupling times.

  • Microwave Energy: Essential. The activation energy barrier is too high for room temperature synthesis.

Experimental Protocol: Coupling to N-terminal 2-MePro

  • Swell Resin: DCM (15 min).

  • Activation: Dissolve Amino Acid (5 eq), PyAOP (5 eq), and HOAt (5 eq) in NMP. Add TMP (10 eq).

  • Reaction: Irradiate at 75°C for 10 minutes (25W constant power).

  • Check: Perform a micro-cleavage and analyze via LC-MS. Ninhydrin tests are unreliable for secondary amines (use Chloranil or Isatin).

  • Repeat: If conversion < 80%, double couple using HATU (only for the second shot) or repeat PyAOP.

Decision Logic: Coupling Strategy

CouplingStrategy Start Coupling AA to 2-MePro-Resin Check Is AA sterically hindered? (e.g., Val, Ile, Aib) Start->Check Standard Use PyAOP / HOAt 75°C, 10 min Check->Standard No Extreme Use PyAOP / HOAt 75°C, 2 x 15 min (Double Couple) Check->Extreme Yes Analyze Micro-cleavage LC-MS Standard->Analyze Extreme->Analyze Success Proceed to Deprotection Analyze->Success >95% Yield Fail Switch to Symmetric Anhydride or Acid Fluoride Analyze->Fail <50% Yield

Caption: Decision tree for overcoming the nucleophilic bottleneck of 2-MePro.

Part 2: Diketopiperazine (DKP) Formation

The Problem

You observe a mass shift corresponding to the loss of the first two amino acids (the [M-Dipeptide] fragment) after removing the Fmoc group from the second residue.

The Mechanism

This is a "back-biting" reaction.

  • 2-MePro is coupled to the resin.

  • The next amino acid (AA2) is coupled to 2-MePro.

  • When you remove the Fmoc from AA2, the newly liberated free amine attacks the C-terminal ester linkage (anchoring the peptide to the resin).

  • The steric constraint of 2-MePro actually favors the cis-conformation of the peptide bond, bringing the amine and ester into perfect proximity for cyclization.

  • The dipeptide cleaves off as a cyclic diketopiperazine (DKP).[1][2]

Troubleshooting Protocol: Resin & Protection
FactorRecommendationRationale
Resin Choice 2-Chlorotrityl Chloride (2-CTC) The bulky trityl linker sterically hinders the back-biting attack.[2] Standard Wang resin is high-risk.
Loading Low (< 0.4 mmol/g)Reduces inter-chain aggregation which can force conformations favorable to DKP.
Deprotection Short & Fast Use 20% Piperidine in DMF for 2 x 3 min (max). Do not let the deprotected amine sit. Wash immediately and couple the next AA.
Tertiary Amine Avoid DBUDBU promotes DKP formation aggressively. Stick to Piperidine.
Visualizing the DKP Trap

DKP_Mechanism Step1 Fmoc-AA-2-MePro-O-Resin Step2 Fmoc Removal (Free Amine Exposed) Step1->Step2 Piperidine Step3 Conformational Twist (cis-amide favored) Step2->Step3 Steric Strain Step4 Nucleophilic Attack on Resin Ester Step3->Step4 Back-biting Result Cyclic DKP Released + Free Resin OH Step4->Result Cleavage

Caption: The "Back-Biting" mechanism leading to chain loss at the dipeptide stage.[2]

Part 3: Epimerization (Racemization)

FAQ: Does 2-MePro Racemize?

Q: "I see stereoisomers in my LC-MS. Did my 2-MePro racemize during coupling?" A: No, but your other amino acids might have.

Explanation: Standard amino acids racemize via an oxazolone intermediate which requires the removal of the


-proton. 2-MePro has no 

-proton.
Therefore, it cannot racemize via the direct enolization or oxazolone pathway. It is chirally robust.

The Real Danger: The danger lies in the amino acid being coupled to the 2-MePro (e.g., Fmoc-Cys(Trt)-OH + 2-MePro-Resin). Because the coupling is so slow (due to steric hindrance), the activated incoming amino acid sits in solution for a long time at high temperature. This prolonged activation time causes the incoming amino acid to racemize before it can couple.

Prevention Guide
  • Use Oxyma Pure: Replace HOBt with Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). It is superior at suppressing racemization of the activated species during slow couplings.

  • Pre-activation is Forbidden: Do not activate the amino acid in a vial and let it sit. Add the coupling reagents in situ on the resin.

  • Cysteine/Histidine Warning: If coupling Cys or His to 2-MePro, reduce temperature to 50°C and extend time, rather than using 75°C.

Summary of Recommendations

IssuePrimary CauseThe Fix
Failed Coupling (Yield <10%) Steric shielding of secondary amine.Use PyAOP/HOAt + Microwave (75°C).
Chain Loss (Mass - Dipeptide) DKP formation (Back-biting).Use 2-CTC Resin ; avoid Wang resin.
Stereoisomers (Racemization) Slow coupling causes incoming AA to epimerize.Use Oxyma Pure ; avoid pre-activation.
Capping/Guanidinylation Reaction of HATU with secondary amine.[2]Switch to Phosphonium salts (PyAOP or PyBOP ).

References

  • El-Faham, A., & Albericio, F. (2011).[3] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[4] [Link]

  • Coste, J., Frérot, E., Jouin, P., & Castro, B. (1991). Oxybenzotriazole-free peptide coupling reagents for N-methylated amino acids. Tetrahedron Letters, 32(17), 1967-1970. (Establishes PyAOP superiority for hindered amines). [Link]

  • Golebiowski, A., Kluczyk, A., & Gunther, R. (2015). Diketopiperazine formation in peptide synthesis: A review. Peptide Science. [Link]

  • Wulff, G., et al. (2007). Steric Effects in the Synthesis of Peptides Containing α,α-Disubstituted Amino Acids.[5][6] Chemistry - A European Journal. [Link]

  • Biotage Application Note. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (Specific guidance on double coupling after proline). [Link]

Sources

minimizing racemization during coupling of 1-Fmoc-2-methyl-D-proline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of coupling 1-Fmoc-2-methyl-D-proline .

Technical Support Center: High-Steric Peptide Synthesis

Topic: Minimizing Racemization & Optimizing Coupling of this compound Ticket ID: #SR-2MEPRO-001 Status: Resolved / Guide Published

Core Directive: The "Racemization" Paradox

Executive Summary: If you are coupling This compound (activating the carboxyl group of this specific residue), racemization via the standard base-catalyzed mechanism is chemically impossible.

The Science: Standard amino acid racemization occurs via the abstraction of the proton attached to the


-carbon (

-H), leading to an enolizable intermediate (oxazolone).[1]
  • This compound possesses a quaternary

    
    -carbon (an 
    
    
    
    -methyl group replaces the
    
    
    -H).
  • Consequence: Without an

    
    -proton, the base cannot remove a proton to invert the stereocenter.
    

Why you might still see "impurities" or "wrong isomers":

  • Starting Material Purity: The synthesis of

    
    -methyl amino acids is difficult; commercial batches often contain 1–5% of the L-enantiomer (or diastereomers) before you even start.
    
  • Coupling TO the Residue: If you are coupling an amino acid onto the N-terminus of a chain ending in 2-methyl-proline, the incoming amino acid is at extreme risk of racemization due to the slow nucleophilic attack of the sterically hindered secondary amine.

  • Low Yield Masquerading as Impurity: The steric bulk of the

    
    -methyl group drastically reduces coupling rates, leading to deletion sequences (missing residues) that can co-elute with the product.
    

Troubleshooting Guides & FAQs

Scenario A: "I am activating Fmoc-2-methyl-D-proline to couple it to the resin/peptide."

Q: If it doesn't racemize, why are my yields low? A: The


-methyl group creates massive steric hindrance. The activated ester cannot easily approach the N-terminus of the resin-bound peptide.
  • Solution: You must switch from standard reagents (HBTU/DIC) to high-power phosphonium or uronium reagents (HATU, PyAOP) and use elevated temperatures.

Q: What is the best reagent for this specific coupling? A: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or HATU .

  • Why: PyAOP is the aza-analog of PyBOP. It generates a highly reactive ester (OAt) that is less sensitive to steric occlusion than OBt esters.

Q: Should I use microwave heating? A: Yes. Coupling 2-methyl-proline is one of the few cases where high temperature (60°C–75°C) is mandatory for reasonable yields. Since the residue cannot racemize, you can use higher heat than usual without fear of epimerization.

Scenario B: "I am coupling an amino acid TO the N-terminus of 2-methyl-D-proline."

Q: Now I see double peaks in HPLC. Is this racemization? A: Yes. But it is the incoming amino acid that has racemized, not the proline.

  • Mechanism:[1][2][3][4][5] The secondary amine of 2-methyl-proline is buried. The incoming activated amino acid sits in solution waiting to react. The longer it waits (due to slow kinetics), the more likely it is to undergo base-catalyzed racemization (via oxazolone formation).

  • Solution: Use Collidine (TMP) instead of DIPEA as the base. Collidine is a weaker, more hindered base that minimizes proton abstraction while sufficient for activation.

Experimental Protocols

Protocol A: Coupling this compound (The Activator)

Use this when adding 2-Me-Pro to the chain.

ParameterRecommendationNotes
Reagent HATU or PyAOP Avoid HBTU/TBTU (too slow).
Base HOAt (additive) + DIPEA HOAt speeds up the reaction via the "neighboring group effect."
Stoichiometry 4 equiv AA : 4 equiv HATU : 8 equiv BaseHigh concentration drives kinetics.
Solvent DMF (or NMP for aggregation prone seqs)DCM is generally too poor for hindered couplings.
Time/Temp 2 x 1 hour at 75°C (Microwave)Double coupling is standard.

Step-by-Step:

  • Dissolve this compound (4 eq) and HATU (3.9 eq) in DMF.

  • Add DIPEA (8 eq). Do not pre-activate for more than 30 seconds.

  • Add immediately to the resin.

  • Microwave at 75°C for 60 minutes.

  • Drain and repeat (Double Couple).

Protocol B: Coupling TO this compound (The Nucleophile)

Use this when adding the NEXT amino acid onto the 2-Me-Pro.

ParameterRecommendationNotes
Reagent PyBrOP or COMU PyBrOP is superior for coupling to secondary amines.
Base TMP (2,4,6-Collidine) CRITICAL: Prevents racemization of the incoming acid.
Additives None (if using PyBrOP)
Time/Temp 2 x 2 hours at 50°CLower temp protects the incoming chiral center.

Step-by-Step:

  • Dissolve the incoming Fmoc-Amino Acid (4 eq) and PyBrOP (4 eq) in DMF.

  • Add Collidine (10 eq).

  • Add to the resin-bound 2-methyl-proline.

  • React for 2 hours (warm to 50°C if possible, but monitor racemization).

  • Capping Step: After coupling, treat with acetic anhydride/pyridine to cap any unreacted 2-methyl-proline amines. This prevents deletion sequences from growing.

Visualizing the Logic

The following diagram illustrates the decision-making process for handling sterically hindered proline derivatives.

CouplingLogic Start Start: Coupling Step Involving This compound RoleCheck Is 2-Me-Pro the INCOMING Acid or the TARGET Amine? Start->RoleCheck Incoming INCOMING ACID (Activation of 2-Me-Pro) RoleCheck->Incoming It is the Acid Target TARGET AMINE (Coupling TO 2-Me-Pro) RoleCheck->Target It is on Resin Risk1 Risk: Steric Hindrance (Low Yield) NOT Racemization (No alpha-H) Incoming->Risk1 Solution1 Use HATU/HOAt or PyAOP High Temp (75°C) Double Couple Risk1->Solution1 Risk2 Risk: Racemization of the INCOMING residue (Due to slow kinetics) Target->Risk2 Solution2 Use PyBrOP or COMU Base: Collidine (TMP) Moderate Temp (50°C) Risk2->Solution2

Caption: Decision matrix distinguishing between activation challenges (sterics) and nucleophilic challenges (racemization of the partner).

References

  • Carpino, L. A., et al. (1990).[6] "The 7-azabenzotriazole system: efficient peptide coupling of hindered amino acids."[7] Journal of the American Chemical Society.

  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters.

  • Albericio, F., et al. (2018). "Peptide Synthesis: Coupling Reagents and Methods." Chemical Reviews.

  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

Sources

Technical Support Center: 2-Methylproline Peptide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Ticket Type: Advanced Troubleshooting | Priority: High

Introduction: The 2-Methylproline Paradox

Welcome to the Technical Support Center. You are likely here because your peptide synthesis failed, or your purified product is crashing out of solution.

2-Methylproline (2-MePro) is a deceptive building block. It is prized in drug development for two reasons:

  • Proteolytic Resistance: The quaternary

    
    -carbon blocks enzymatic degradation.
    
  • Conformational Locking: It rigidly constrains the peptide backbone (

    
     and 
    
    
    
    angles), forcing specific secondary structures (often
    
    
    -helices or
    
    
    -turns).

The Problem: The very properties that make 2-MePro valuable—steric bulk and hydrophobicity—cause severe experimental hurdles. What looks like "aggregation" is often a compound effect of steric hindrance during synthesis and hydrophobic helical bundling during purification.

This guide provides the protocols to distinguish, troubleshoot, and resolve these specific failure modes.

Module 1: Synthesis-Phase Issues (The "Difficult Sequence" Problem)

Diagnosis: Users often report "aggregation" on-resin because the coupling efficiency drops drastically after the 2-MePro residue.

  • Reality: This is primarily steric occlusion , not just hydrogen-bond-mediated aggregation. The additional methyl group at the

    
    -position creates a massive energy barrier for the incoming activated amino acid.
    
Protocol 1.1: Overcoming Steric Hindrance in SPPS

Standard carbodiimide couplings (DIC/HOBt) will fail.

Recommended Workflow:

  • Coupling Reagents: Switch to HATU or PyAOP with HOAt .

    • Why: The 7-azabenzotriazole ring (in HATU/HOAt) utilizes a neighboring group effect (pyridine nitrogen) to accelerate acylation, which is critical when the nucleophile (the amine) is sterically shielded.

  • The "Magic Mixture" (Alternative): Use DIC + Oxyma Pure .

    • Benefit: Oxyma is less explosive than HOAt derivatives and often provides superior suppression of racemization at elevated temperatures.

  • Microwave Energy (Critical):

    • Settings: 75°C for 5–10 minutes.

    • Mechanism:[1][2][3][4][5][6] Thermal energy provides the kinetic push to overcome the steric barrier of the quaternary carbon.

  • Double Coupling: Always double couple the 2-MePro residue and the residue immediately following it.

Visualization: Synthesis Decision Logic

SynthesisLogic Start Start: Coupling 2-MePro Check1 Is residue 2-MePro? Start->Check1 Standard Standard Coupling (DIC/Oxyma, RT) Check1->Standard No Hindered Hindered Protocol (HATU/HOAt or PyAOP) Check1->Hindered Yes Next Proceed to Next AA Standard->Next Microwave Apply Microwave (75°C, 10 min) Hindered->Microwave Test Kaiser/Chloranil Test Microwave->Test Recouple Double Couple (New Reagents) Test->Recouple Pos (Fail) Test->Next Blue/Clear (Pass) Cap Acetylation Capping (Prevent Deletion Seq) Recouple->Cap Fail Again Cap->Next

Figure 1: Decision tree for coupling sterically hindered 2-MePro residues. Note the mandatory loop for re-coupling and capping to prevent deletion sequences.

Module 2: Physical Aggregation & Solubility

Diagnosis: The peptide was synthesized successfully but is insoluble in water/acetonitrile or elutes as a broad, smearing peak on HPLC.

  • Root Cause: 2-MePro promotes helical structures (

    
     or 
    
    
    
    -helix). Unlike Proline (which breaks structures), 2-MePro stabilizes them. If the peptide is amphipathic, these helices stack into hydrophobic bundles that mimic amyloid aggregation.
Protocol 2.1: Solubilization Strategy

Do not rely on sonication alone. You must disrupt the secondary structure.

Solvent SystemEffectivenessMechanismApplication
Water/ACN LowN/AStandard LC-MS (often fails for 2-MePro peptides).
DMSO MediumDipolar aprotic solvationGood for general hydrophobicity, but may not break strong helical bundles.
HFIP (Hexafluoroisopropanol) High (Gold Standard) H-bond disruption + Hydrophobic solvationDissolves aggregates by coating hydrophobic patches and disrupting inter-chain H-bonds.
6M Guanidine HCl HighChaotropic denaturationUse for purification (inject onto HPLC), but requires desalting.

Step-by-Step Solubilization for HPLC:

  • Add HFIP (neat) to the lyophilized peptide. Use 100 µL per mg.

  • Vortex until clear (HFIP breaks the helical bundles).

  • Dilute with 50% Water/Acetonitrile to the desired injection concentration.

  • Note: HFIP is volatile and elutes early; it generally does not interfere with reverse-phase chromatography if diluted.

Module 3: Structural Dynamics (The "Hidden" Aggregation)

The Mechanism: Unlike standard aggregation (often


-sheet driven), 2-MePro aggregation is driven by helical packing . The methyl group restricts the 

torsion angle to approx -60°, locking the backbone into a helix.
  • Cis/Trans Isomerism: 2-MePro increases the population of the cis isomer of the preceding peptide bond (Xaa-2MePro) compared to Proline. This can lead to "conformational homogeneity" in the long run, but "conformational confusion" (multiple HPLC peaks) in the short run.

Visualization: Aggregation Pathway

AggregationMech Unfolded Unfolded Peptide Helix Helical Formation (2-MePro Driven) Unfolded->Helix Conformational Restriction Bundle Hydrophobic Bundle Helix->Bundle Self-Association Precip Insoluble Aggregate Bundle->Precip Saturation Sterics Steric Lock (Methyl Group) Sterics->Helix Hydro Amphipathic Stacking Hydro->Bundle

Figure 2: Pathway from synthesis to aggregation. 2-MePro acts as a nucleation point for helical structure, which then bundles via hydrophobic interactions.

Frequently Asked Questions (FAQ)

Q1: My mass spec shows the correct mass, but the HPLC peak is split or broad. Is this aggregation?

  • Answer: Not necessarily. 2-MePro has a slower cis-trans isomerization rate than Proline. You are likely seeing distinct conformers separated on the column.

  • Fix: Run the HPLC at an elevated temperature (50–60°C). If the peaks coalesce into one, it is conformational isomerism, not aggregation or impurities.

Q2: I am getting a "deletion sequence" (Mass = Target - 1 residue). Why?

  • Answer: This is the hallmark of steric hindrance. The amino acid after the 2-MePro failed to couple completely.

  • Fix: Use Protocol 1.1. Ensure you are using HATU/HOAt and double coupling. Acetylate (cap) unreacted chains after the difficult coupling to simplify purification.

Q3: Can I use pseudoprolines with 2-MePro?

  • Answer: No. Pseudoprolines (oxazolidines) are designed for Ser/Thr/Cys to disrupt

    
    -sheets. They are not applicable to 2-MePro. To disrupt aggregation in 2-MePro sequences, consider using backbone amide protection  (e.g., Hmb or Dmb) on other residues in the sequence to prevent inter-chain hydrogen bonding.
    
References
  • Conformational Preferences: De Pol, S., et al. (2004). "Conformational preferences of the 2-methylproline residue." Chemistry – A European Journal. Link

  • Coupling Reagents: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Solubilization (HFIP): Narita, M., et al. (1988).[7] "The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol." Bulletin of the Chemical Society of Japan. Link

  • Microwave Synthesis: Pedersen, S. L., et al. (2012). "Microwave heating in solid-phase peptide synthesis." Chemical Society Reviews. Link

  • Helical Promotion: Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide assemblies containing Aib and Pro." Biochemistry. Link

Sources

Technical Support Center: Troubleshooting Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sterically Hindered Residues & Aggregation in SPPS Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Hidden" Chemistry of Failure

In solid-phase peptide synthesis (SPPS), "difficulty" is rarely about the length of the peptide; it is about the intermolecular forces and steric clash of specific residues. When you encounter a sequence that fails despite standard protocols, you are likely fighting one of two enemies:

  • Steric Hindrance: The physical bulk of side chains (Val, Ile, Thr) or N-methylation prevents the incoming amino acid from reaching the active site.

  • Aggregation: The peptide chain forms hydrogen-bonded

    
    -sheets, collapsing the resin and burying the N-terminus.
    

This guide moves beyond "try double coupling" to explain the causality of failure and provides self-validating protocols to overcome it.

Part 1: Coupling Efficiency & Reagent Selection
Q: My standard HBTU/DIC coupling works for 90% of the sequence but fails at specific hydrophobic residues. Should I just increase the time?

A: No. Increasing time with weak reagents often leads to racemization without improving yield. You must switch the chemical mechanism of activation.

The Mechanism: Standard reagents like HBTU generate an OBt ester . While stable, this ester is often too slow to penetrate the steric shield of bulky residues like Aib (aminoisobutyric acid) or N-methylated amino acids.

  • Solution: Switch to HATU or COMU . These generate an OAt ester (7-azabenzotriazole). The nitrogen at the 7-position creates a "neighboring group effect" (anchimeric assistance) that accelerates the coupling rate by ~10-100x compared to HBTU [1].

Reagent Selection Decision Tree

ReagentSelection cluster_tips Pro Tips Start Coupling Difficulty Detected Type Identify Obstacle Start->Type Standard Standard Bulk (Val, Ile, Thr) Type->Standard Extreme Extreme Hindrance (Aib, N-Me-AA) Type->Extreme HATU Switch to HATU or COMU (OAt/Oxyma effect) Standard->HATU PyAOP Switch to PyAOP (Phosphonium salt) Extreme->PyAOP Tip1 Use COMU if solubility is an issue

Figure 1: Decision matrix for selecting coupling reagents based on steric severity.

The "Power-Coupling" Protocol:

  • Reagent: 0.5 M HATU in DMF.

  • Base: DIPEA (2.0 equiv relative to AA). Critical: Do not use excess base with HATU to avoid guanidinylation.

  • Heat: Microwave at 75°C for 5 mins (except Cys/His).

Part 2: Aggregation & Solvation (The "Magic Mixtures")
Q: The resin volume seems to shrink, and coupling stops completely after 10-15 residues. What is happening?

A: Your peptide is aggregating.[1] It has formed


-sheets that physically collapse the resin matrix. You need to disrupt these hydrogen bonds using Chaotropic Salts  or "Magic Solvents." 

The Science: Standard solvents (DMF) cannot break strong inter-chain H-bonds.

  • Chaotropic Salts: Lithium ions (

    
    ) coordinate with the peptide backbone amides, disrupting the H-bonds that hold 
    
    
    
    -sheets together [2].
  • Magic Mixtures: A blend of varying polarity and H-bond disrupting capability.

Comparative Solvent Data

Solvent SystemCompositionMechanism of ActionRecommended Use
Standard DMF (100%)General solvationRoutine synthesis
Chaotropic Wash 0.8 M LiCl in DMF Ionic disruption of H-bondsPre-coupling wash for aggregated sequences
Magic Mixture 1 DCM/DMF/NMP (1:1:1)Polarity variance + swellingGeneral "difficult" sequences
Magic Mixture 2 DCM/HFIP (4:1)Strong H-bond donor (HFIP)Extreme aggregation; swelling Rink Amide resin

Protocol: The LiCl Wash

  • Perform Fmoc deprotection as usual.[2]

  • Wash: 3 x 2 min with 0.8 M LiCl in DMF .

  • Do NOT wash with pure DMF. Proceed immediately to coupling. The residual

    
     helps keep the chain extended during the reaction.
    
Part 3: Structural Disruption (Pseudoprolines & Dmb)[2]
Q: I have a long hydrophobic stretch (e.g., -Val-Ile-Ala-Leu-). Solvents aren't helping. What now?

A: You must modify the backbone structure itself. Solvents are external; Pseudoprolines and Dmb/Hmb groups are internal disruptors.

1. Pseudoproline Dipeptides: These are dipeptides where Ser or Thr is converted into an oxazolidine ring.[3] This ring mimics the structure of Proline, forcing a cis-amide kink in the backbone [3].

  • Effect: The "kink" prevents the formation of the straight

    
    -sheets required for aggregation.
    
  • Usage: Replace a Ser/Thr residue and the preceding AA with a commercially available pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(

    
    Me,Mepro)-OH).
    

2. Dmb (2,4-dimethoxybenzyl) Protection: For sequences without Ser/Thr, use Dmb-protected Glycine.

  • Critical Note: Never attempt to couple onto a Dmb-protected amine manually; it is too hindered. Always use pre-formed dipeptides (e.g., Fmoc-Xaa-(Dmb)Gly-OH) [4].

Pseudoproline BetaSheet Standard Backbone (Forms Beta-Sheets) PseudoPro Pseudoproline Insertion (Oxazolidine Ring) BetaSheet->PseudoPro Replace Ser/Thr Kink Cis-Amide 'Kink' (Disrupts H-Bonds) PseudoPro->Kink Forces Cis-Conf Solubility High Solvation (Successful Coupling) Kink->Solubility

Figure 2: Mechanism of aggregation disruption via Pseudoproline dipeptides.

Part 4: Side Reactions (Diketopiperazine Formation)
Q: I am losing the C-terminal dipeptide. Mass spec shows the sequence is truncated by two amino acids.

A: You are seeing Diketopiperazine (DKP) formation . This is a cyclization reaction where the free N-terminal amine attacks the C-terminal ester linkage to the resin, cleaving the dipeptide off the solid phase [5].

Risk Factors:

  • C-terminal Proline or Glycine: These favor the cis-conformation needed for cyclization.

  • Fmoc Deprotection: The basic conditions (piperidine) catalyze the attack.

Prevention Strategy:

  • Trityl Linkers: Use 2-Chlorotrityl Chloride (2-CTC) resin. The immense steric bulk of the trityl group prevents the N-terminus from attacking the ester linkage.

  • Dipeptide Loading: Load the first two amino acids as a pre-coupled unit.

Part 5: Monitoring (The "Blind Spot")
Q: The Kaiser test says negative (no color), but the coupling failed. Why?

A: The Kaiser (Ninhydrin) test relies on primary amines. It does not detect secondary amines reliably (e.g., Proline, N-methyl amino acids, or Tetrahydroisoquinoline).

The Solution: Chloranil or p-Anil Test For any step involving a secondary amine (coupling onto Pro or N-Me-AA), you must use the Chloranil Test or Acetaldehyde/p-chloranil method.

TestTargetPositive ResultLimitation
Kaiser Primary AminesBlue BeadsFalse negative on Pro/N-Me
Chloranil Secondary AminesBlue/Green Beads Less sensitive than Kaiser
TNBS Primary AminesRed/Orange BeadsSimilar to Kaiser
References
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Link

  • Seebach, D., et al. (1996). Lithium Salts as Solubilizing Agents in Peptide Synthesis. Helvetica Chimica Acta. Link

  • Mutter, M., et al. (2004). Pseudoproline dipeptides for the synthesis of difficult sequences. Nature Protocols. Link

  • Offer, J., & Quibell, M. (1996). Backbone Amide Protection in SPPS: The Dmb Group. Journal of the Chemical Society. Link

  • Gairí, M., et al. (1990).[4] Use of BOP reagent for the suppression of diketopiperazine formation. Tetrahedron Letters. Link

Sources

Welcome to the Advanced Peptide Synthesis Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case ID: OPT-BULK-AA-001 Subject: Optimization of Reaction Kinetics for Sterically Hindered Amino Acid Couplings Assigned Specialist: Dr. A. Vance, Senior Application Scientist

You are likely here because standard Fmoc protocols (HBTU/DIEA, 1 hour) have failed to couple residues like Aib, N-methyl-Valine, tert-Leucine , or adjacent


-branched residues (Val-Val, Ile-Thr).

When bulky side chains create a "steric shield" around the nucleophilic amine or the activated electrophile, diffusion-controlled kinetics no longer apply. To force this bond formation, we must move from passive protocols to active kinetic forcing .

Below is your technical guide, structured as a diagnostic workflow and troubleshooting repository.

Part 1: Diagnostic Workflow (Decision Tree)

Before altering your protocol, determine the severity of your steric hindrance. Use this logic flow to select the appropriate activation strategy.

CouplingLogic Start START: Analyze Sequence IsNMe Is the N-terminal residue N-methylated or Proline? Start->IsNMe IsBulky Is the incoming AA bulky (Aib, Val, Ile)? IsNMe->IsBulky No (Primary Amine) Severe SEVERE HINDRANCE Requires HATU or COMU IsNMe->Severe Yes (Secondary Amine) Standard Standard HBTU/DIC Sufficient IsBulky->Standard No IsBulky->Severe Yes Extreme EXTREME HINDRANCE (e.g., Aib-Aib, N-Me-Val) Requires Acyl Fluoride or PyAOP Severe->Extreme If coupling fails after 2x attempts Action1 Protocol A: COMU/Oxyma + 75°C MW Severe->Action1 Action2 Protocol B: HATU/HOAt + Double Couple Extreme->Action2

Figure 1: Decision matrix for selecting coupling reagents based on steric difficulty. Blue nodes represent diagnostic questions; Red nodes indicate high-difficulty states.

Part 2: Reagent Selection & Optimization (FAQ)

Q: Why is my standard HBTU/DIEA protocol failing for Val-Val or Aib couplings?

A: HBTU generates an OBt-ester. While stable, the OBt leaving group is not reactive enough to overcome the energy barrier created by the steric clash of bulky side chains. Furthermore, HBTU is an aminium salt, which can react with the N-terminus of the peptide to form a guanidinium cap (terminating the chain) if the activation is slow.

The Fix: Switch to COMU or HATU .

  • HATU generates an OAt-ester. The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" (anchimeric assistance), pulling the amine closer to the carbonyl, increasing the effective molarity of the reaction [1].

  • COMU is a newer generation reagent based on Oxyma Pure .[1] It is safer (non-explosive compared to benzotriazoles) and often shows higher solubility and coupling efficiency than HATU for hindered sequences [2].

Comparative Efficiency Data

Coupling of Aib-Aib (Aminoisobutyric acid) – a notorious "difficult sequence"

Coupling ReagentBase (Equiv)TimeYield (Crude)Notes
HBTU DIEA (2.0)1 hr< 15%Major deletion sequences observed.
HATU DIEA (2.0)1 hr~ 65%Significant improvement; requires double coupling.
COMU DIEA (1.0)1 hr~ 85%Recommended. Requires less base, reducing racemization risk [2].
PyAOP DIEA (2.[2]0)1 hr~ 80%Excellent for N-methylated residues; expensive.

Part 3: Kinetic Acceleration Protocols

Protocol A: Microwave-Assisted Coupling (The "Bulky" Standard)

Microwave irradiation is the most effective way to overcome steric hindrance. It does not just heat the solvent; the dipolar rotation of the peptide backbone can disrupt internal aggregation (beta-sheets) that hides the N-terminus.

Parameters:

  • Reagents: Fmoc-AA (5 eq), COMU (5 eq), Oxyma Pure (5 eq), DIEA (10 eq).

  • Temperature: 75°C (Standard Bulky) or 50°C (Sensitive).

  • Time: 5 minutes.

WARNING - Cysteine/Histidine Rule: If coupling Cys or His , or if these residues are already on the resin, DO NOT exceed 50°C . High temperatures cause significant racemization (Cys -> D-Cys) due to the acidity of the alpha-proton adjacent to the sulfur/imidazole [3].

Protocol B: The "Nuclear Option" (Acyl Fluorides)

For extremely hindered couplings (e.g., Aib-Aib or consecutive N-methyl amino acids) where even HATU fails, use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Mechanism: TFFH converts the amino acid into an Acyl Fluoride . The fluoride ion is a small, hard leaving group that creates minimal steric bulk, allowing the electrophile to slip past the bulky side chains of the nucleophile.

  • Procedure:

    • Dissolve Fmoc-AA (4 eq) and TFFH (4 eq) in dry DCM/DMF.

    • Add DIEA (8 eq).

    • Activate for 2-3 mins, then add to resin.

    • Double couple: 2 x 45 mins.

Part 4: Troubleshooting Specific Failures

Issue: "I see the product, but also a +18 mass peak (Hydrolysis) or racemization."

Diagnosis: You are likely using too much base or too strong a base during slow couplings. The Mechanism: Excess base (DIEA) can abstract the


-proton of the activated amino acid, leading to oxazolone formation and epimerization (D-isomer formation).

The Fix:

  • Switch Base: Use TMP (2,4,6-Trimethylpyridine / Collidine) instead of DIEA. TMP is a weaker, more sterically hindered base that is sufficient to deprotonate the carboxylic acid but struggles to abstract the

    
    -proton [4].
    
  • Reduce Base Stoichiometry: When using COMU/Oxyma, you only need 1 equivalent of base relative to the coupling reagent (unlike 2 equiv for HATU/HBTU).

Issue: "My coupling stops at 70-80% regardless of time."

Diagnosis: Aggregation. The peptide chains on the resin are hydrogen-bonding to each other (forming


-sheets), physically blocking the N-terminus.
The Fix: 
  • Chaotropic Salts: Add 0.1M LiCl or KSCN to your coupling mixture. These salts disrupt the hydrogen bonding network.

  • Solvent Switch: Replace DMF with NMP (N-methylpyrrolidone) or use a "Magic Mixture" of DCM/DMF/NMP (1:1:1).

Visualizing the Solution: The Neighboring Group Effect

Why does HATU/HOAt work better than HBTU? The pyridine nitrogen acts as a temporary base, positioning the amine for attack.

Mechanism cluster_0 HOAt / HATU Advantage Amine Resin-Bound Amine (Nucleophile) Transition Transition State (Pre-organized) Amine->Transition Attacks Carbonyl ActiveEster Activated AA (OAt Ester) ActiveEster->Transition Pyridine N H-bonds to Amine Product Peptide Bond Formed Transition->Product Collapse

Figure 2: The "Neighboring Group Effect" of HOAt/HATU.[3] The pyridine nitrogen (in the OAt ester) hydrogen bonds with the incoming amine, pre-organizing the transition state and accelerating the reaction despite steric bulk.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1] Journal of the American Chemical Society. Link

  • El-Faham, A., & Albericio, F. (2011). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[2] Chemical Reviews. Link

  • Collins, J. M., et al. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Methods in Molecular Biology. Link

  • Oxyma Pure Technical Guide . Evaluation of Racemization Suppression. MilliporeSigma / Novabiochem. Link

Sources

Technical Support Center: Advanced Coupling Strategies for 2-Methylproline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Coupling Reagents for 2-Methylproline Incorporation Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Specialty Amino Acid Application Center. You are accessing this guide because standard solid-phase peptide synthesis (SPPS) or solution-phase protocols have failed to efficiently incorporate 2-methylproline (2-MePro, also known as


-methylproline).

2-Methylproline presents a "perfect storm" of steric hindrance: it possesses a quaternary


-carbon and a secondary amine within a rigid pyrrolidine ring. This guide moves beyond standard EDC/HOBt or HBTU chemistries, which typically result in <10% yields or complete failure for this residue.
Section 1: The Decision Matrix (Visual Workflow)

Before selecting a reagent, you must identify the specific steric bottleneck in your synthesis. Is 2-MePro the acylating agent (Carboxylic Acid) or the nucleophile (Amine)?

G Start Identify the Challenge Role Is 2-MePro the... Start->Role Acid Carboxylic Acid (Activation) (Coupling OF 2-MePro) Role->Acid Amine Nucleophile (Amine) (Coupling TO 2-MePro) Role->Amine Acid_Issue Issue: Steric bulk blocks active ester formation Acid->Acid_Issue Amine_Issue Issue: Poor nucleophilicity + Risk of racemizing PARTNER Amine->Amine_Issue Acid_Sol1 Solution 1: HATU or COMU (High Activity Uroniums) Acid_Issue->Acid_Sol1 Standard Difficulty Acid_Sol2 Solution 2: Ghosez's Reagent (Acid Chloride via Neutral conditions) Acid_Issue->Acid_Sol2 Extreme Difficulty Amine_Sol1 Solution 1: PyBrOP (Phosphonium salt) Amine_Issue->Amine_Sol1 Recommended Amine_Sol2 Solution 2: HATU + HOAt (Double Coupling) Amine_Issue->Amine_Sol2 Alternative

Figure 1: Reagent selection decision tree based on the role of 2-methylproline in the coupling step.

Section 2: Troubleshooting & FAQs
Category 1: Coupling OF 2-Methylproline (Activation)

Scenario: You are trying to attach Fmoc-2-MePro-OH to a resin-bound peptide or free amine.

Q: I am using HBTU/DIEA, but the coupling stops at 20% conversion. Why? A: HBTU generates an OBt ester.[1] For a quaternary amino acid like 2-MePro, the steric bulk at the


-carbon effectively shields the carbonyl carbon from nucleophilic attack. The OBt ester is simply not reactive enough to overcome this barrier before hydrolysis or side reactions occur.
Recommendation:  Switch to HATU  or COMU . The resulting OAt (from HATU) or Oxyma (from COMU) esters are significantly more reactive and benefit from the "neighboring group effect" (in the case of HOAt) that accelerates acylation.

Q: Even HATU is giving me low yields. What is the "Nuclear Option"? A: When active esters fail, you must switch to Acid Chlorides . However, standard acid chlorides (using SOCl


 or oxalyl chloride) are often too harsh for Fmoc chemistry or acid-sensitive protecting groups.
Protocol:  Use Ghosez’s Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine). This reagent generates the acid chloride in situ under neutral conditions, avoiding the acidity that cleaves protecting groups.

Q: Can 2-MePro racemize during activation? A: No. This is a common misconception. Racemization via the oxazolone mechanism requires the abstraction of an


-proton. Since 2-MePro has a methyl group instead of a proton at the 

-position, it is chemically impossible for it to racemize via this pathway. You can use harsh activation (like acid chlorides) without fear of epimerizing the 2-MePro residue itself.
Category 2: Coupling TO 2-Methylproline (Nucleophilic Attack)

Scenario: You have deprotected the N-terminus of a 2-MePro residue on resin and are trying to couple the NEXT amino acid.

Q: Why is the Kaiser test negative (indicating no free amine) even after deprotection? A: The Kaiser test relies on the accessibility of the amine. The steric bulk of the methyl group and the pyrrolidine ring of 2-MePro can prevent the ninhydrin reagent from reacting, leading to a false negative. Validation: Use the Chloranil test or micro-cleavage followed by LC-MS to verify deprotection. Do not rely on Kaiser/Ninhydrin for secondary, hindered amines.

Q: Which reagent is best for coupling TO this hindered amine? A: PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) is the gold standard here. Unlike uronium reagents (HATU/HBTU), PyBrOP does not form a guanidinium byproduct with the secondary amine. It drives the reaction via a highly reactive acyl bromide intermediate (if generated in situ) or simply by being a potent phosphonium activator that works exceptionally well for N-methylated and hindered amines.

Q: I am seeing epimerization. I thought you said 2-MePro doesn't racemize? A: The 2-MePro didn't racemize—the incoming amino acid did. Because the 2-MePro amine is so unreactive, the activation of the incoming amino acid lasts a long time. Prolonged activation time significantly increases the risk that the incoming amino acid (e.g., Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH) will racemize before it can successfully couple. Fix: Use collidine (TMP) instead of DIEA as the base to reduce basicity, or use T3P (Propanephosphonic acid anhydride), which is famous for low epimerization rates during sluggish couplings.

Section 3: Detailed Protocols
Protocol A: The "Ghosez Method" (For activating Fmoc-2-MePro-OH)

Use this when coupling Fmoc-2-MePro-OH to a resin or amine.

  • Preparation: Dissolve Fmoc-2-MePro-OH (3 eq.) in dry Dichloromethane (DCM).

  • Chlorination: Add Ghosez’s Reagent (3 eq.) dropwise. Stir at room temperature for 15–20 minutes.

    • Mechanism:[2][3][4][5] The acid converts to the acid chloride; the byproduct is a neutral amide.

  • Coupling: Add the solution directly to the resin (swollen in DCM).

  • Base Addition: Add DIPEA (6 eq.) after adding the acid chloride solution to the resin.

    • Note: Adding base ensures the generated HCl is neutralized, but separating the steps minimizes contact time.

  • Duration: Shake for 1–2 hours.

Protocol B: High-Efficiency HATU/HOAt (For coupling TO 2-MePro)

Use this when adding an amino acid onto the N-terminus of 2-MePro.

  • Reagents: Amino Acid (5 eq.), HATU (5 eq.), HOAt (5 eq.).

  • Solvent: DMF (Max concentration possible, ~0.2–0.3 M).

  • Base: HOAt requires a base.[1][6] Use DIPEA (10 eq.).

  • Procedure: Pre-activate for exactly 30 seconds. Add to resin.[4][7][8][9]

  • Double Couple: Perform this reaction twice (2 x 2 hours).

  • Capping: Acetylate unreacted amines aggressively after this step to prevent deletion sequences.

Section 4: Comparative Data

Table 1: Coupling Efficiency Comparison for 2-Methylproline Incorporation

ReagentMechanismRec.[1][2][3][4][6][7][10][11][12] ApplicationRelative CostRisk of Epimerization*
HBTU/HCTU Uronium (OBt/ClBt)Not Recommended LowN/A (Low Yield)
HATU Uronium (OAt)Standard DifficultHighMedium
COMU Uronium (Oxyma)Standard DifficultMediumLow
PyBrOP PhosphoniumCoupling TO 2-MePro HighHigh (requires care)
Ghosez Rgt Acid ChlorideCoupling OF 2-MePro MediumNone (for 2-MePro)
T3P AnhydrideSensitive PartnersMediumVery Low

*Risk applies to the amino acid being activated.[13] 2-MePro itself cannot racemize.

References
  • Supports the use of HATU and specific conditions for alpha-methyl
  • Authoritative source on HATU, COMU, and PyBrOP mechanisms and reactivity profiles.
  • Details the advantages of COMU and PyBrOP for sterically hindered amino acids.
  • Organic Syntheses. (2014). Synthesis of Enantiopure 2-Methylproline. Org. Synth. 2014, 91, 175-184. Retrieved from [Link]

    • Provides the foundational chemistry for 2-methylproline and confirms the stability of the qu
  • Amri Global (Curia). (n.d.). T3P: The Coupling Reagent of the Future. Retrieved from [Link]

    • Source for T3P performance regarding epimeriz
  • ChemRxiv. (2025). Optimized monomer-based synthesis of poly-N-amino peptides. Retrieved from [Link][7][8][14][15][16]

    • Recent application of Ghosez's reagent for generating Fmoc-amino acid chlorides in situ for difficult couplings.

Sources

Technical Support Center: Solubility & Handling of 2-Methylproline Peptides

[1]

Ticket ID: 2MP-SOL-001 Subject: Troubleshooting solubility and aggregation in peptides containing multiple 2-methylproline (2-MePro) residues. Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division.

Introduction: The "Ticket" – Why is this happening?

You are likely encountering a "crash-out" event where your peptide forms a gel or a persistent white precipitate upon contact with aqueous buffer.[1] This is not a simple hydrophobicity issue; it is a structural one.

The Mechanism: 2-Methylproline (2-MePro) is an



-helix
Polyproline II (PPII)

These rigid helices act like "molecular Velcro," allowing the hydrophobic faces of the peptides to stack efficiently (intermolecular aggregation) rather than interacting with water molecules. Standard sonication often fails because it cannot break these thermodynamically stable secondary structures.[1]

Module 1: Synthesis & Purification (The Root Cause)[2]

If you cannot dissolve the peptide after cleavage, the problem often started on the resin.

Diagnosis: Deletion Sequences & On-Resin Aggregation

The steric bulk of the

Protocol: The "Difficult Sequence" Synthesis Workflow

To ensure you are trying to dissolve the correct molecule, strictly adhere to this synthesis protocol for 2-MePro regions.

ParameterStandard ProtocolRequired 2-MePro Protocol Reason
Coupling Reagent HBTU or DIC/OxymaHATU / HOAt (1:1)HOAt is superior for sterically hindered amines [3].[1]
Temperature Room Temp60°C - 75°C (Microwave)Thermal energy overcomes the activation barrier of the hindered

-carbon.[1]
Coupling Time 30 - 60 min2 x 2 hours (Double Couple)Drives reaction to completion despite steric bulk.[1]
Resin Loading 0.5 - 0.8 mmol/gLow Load (< 0.2 mmol/g) Reduces "pseudo-dilution" effect; prevents inter-chain aggregation on the bead.[1]
Washing DMF0.1M LiCl in DMF Chaotropic salts disrupt hydrogen bonding networks on-resin.[1]

Module 2: Formulation & Reconstitution (The User Error)

How to dissolve the white powder without degrading it.

The "Organic-First" Solvation Strategy

Never add buffer directly to the dry powder. The moment water touches the peptide, the hydrophobic faces snap together, excluding water permanently.

Step-by-Step Protocol:

  • Disaggregation (The HFIP Reset):

    • If the peptide was lyophilized from water/acetonitrile, it may already be aggregated.

    • Dissolve the peptide in 100% Hexafluoroisopropanol (HFIP) . HFIP is a strong hydrogen bond donor that disrupts

      
      -sheets and helices [4].[1]
      
    • Evaporate the HFIP (nitrogen stream or speed-vac). This leaves a thin film of monomeric peptide.[1][2]

  • Primary Solvation:

    • Dissolve the film in a minimal volume of DMSO (dimethyl sulfoxide).

    • Target concentration: 10–20 mg/mL in pure DMSO.

    • Note: Ensure the peptide does not contain Met/Cys/Trp if storing in DMSO for long periods (oxidation risk), or use degassed DMSO.

  • Stepwise Dilution:

    • Add the aqueous buffer dropwise to the DMSO solution while vortexing.

    • Critical: Do not add the DMSO to the buffer.

    • Stop if turbidity appears.[1]

Visualizing the Solvation Workflow

SolvationProtocolStartLyophilized PeptideHFIP1. Dissolve in 100% HFIP(Disrupt Secondary Structure)Start->HFIPDry2. Evaporate to FilmHFIP->DryDMSO3. Dissolve in DMSO(High Conc.)Dry->DMSOBuffer4. Add Buffer Dropwise(Vortexing)DMSO->BufferSuccessClear SolutionBuffer->SuccessStableFailPrecipitationBuffer->FailTurbidFail->DMSOAdd more DMSOor reduce conc.

Figure 1: The "HFIP Reset" workflow ensures peptides start in a monomeric state before aqueous introduction.[1]

Module 3: Structural Design Optimization (The Prevention)

If you can modify the sequence, engineer solubility into the backbone.

Design Strategies for 2-MePro Peptides
StrategyMechanismImplementation
C-Terminal Tagging Adds charge repulsion to prevent stacking.[1]Add (Lys)3 or (Arg)3 to the C-terminus.
Pegylation Creates a "hydration shell" around the helix.[1]Attach PEG-2 or PEG-4 via a spacer.[1]
Isoelectric Point (pI) Shifting Ensures net charge at physiological pH.[1]If pI is ~7, add Glu/Asp to lower pI < 5, or Lys/Arg to raise pI > 9.
Helix Breaking Disrupts the continuous hydrophobic face.[1]Insert a Glycine or Serine every 3-4 residues if biological activity permits.[1]
Troubleshooting Logic Tree

TroubleshootingTreeProblemPeptide InsolubleCheckSeqCheck Sequence:>50% Hydrophobic?Problem->CheckSeqCheckSynCheck Synthesis:Low Yield/Deletion?CheckSeq->CheckSynYesAction1Use DMSO/HFIP ProtocolCheckSeq->Action1NoAction2Re-synthesize:Double Couple @ 70°CCheckSyn->Action2Yes (Bad Synthesis)Action3Modify Design:Add C-term Lys/Arg TagCheckSyn->Action3No (Good Synthesis, Bad Design)

Figure 2: Decision matrix for identifying whether the issue is chemical (synthesis) or physical (solvation).

Frequently Asked Questions (FAQs)

Q: Can I use sonication to dissolve my 2-MePro peptide? A: Use with caution. While sonication helps break up large particles, it can induce heat. 2-MePro peptides are thermally stable, but excessive heat in aqueous solution can sometimes promote the formation of amyloid-like fibrils (gelation) rather than breaking them. Pulse sonicate (10s on, 10s off) on ice.

Q: Why does my peptide dissolve in water but crash out when I add PBS? A: This is the "Salting Out" effect. The counter-ions in PBS (



Q: Does pH matter for 2-MePro peptides? A: Yes, but less than for standard peptides. 2-MePro residues are non-ionizable.[1] However, the rest of your sequence matters. Calculate the Isoelectric Point (pI).

  • If pI is 7.0: The peptide has net zero charge at neutral pH (least soluble).

  • Fix: Adjust pH to be at least 2 units away from the pI.

Q: Can I use 2-MePro in a microwave synthesizer? A: Yes, it is highly recommended. The steric hindrance of the

References

  • Conformational preferences of the 2-methylproline residue.New Journal of Chemistry. (2025). Analyzes the stability of PII and

    
    -helical structures induced by 2-MePro. Link
    
  • Revisiting 3,10-helices: biological relevance, mimetics and applications.Exploration of Targeted Anti-tumor Therapy. (2023). Discusses the role of

    
    -disubstituted amino acids in helix stabilization. Link
    
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. (2007). Detailed protocols for preventing on-resin aggregation. Link

  • Care and Handling of Amyloid Peptides. Bachem Technical Guides. (2021). Establishes the HFIP protocol for disrupting pre-formed aggregates. Link

  • Standard practices for Fmoc-based solid-phase peptide synthesis. UCI Department of Chemistry. (2020). Provides specific coupling conditions for hindered amino acids.[1] Link

Technical Support Center: Troubleshooting Failed Sequences in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in Solid-Phase Peptide Synthesis (SPPS). Failed sequences are a common yet complex challenge in SPPS, often leading to significant delays and resource expenditure. This document provides a structured, in-depth approach to diagnosing, troubleshooting, and preventing common synthesis failures. By understanding the underlying chemical principles, you can make informed decisions to optimize your synthetic outcomes.

Section 1: The First Response - Analytical Assessment of the Crude Product

Before diving into complex troubleshooting, the first and most critical step is a thorough analysis of your crude peptide.[1] This initial assessment is the foundation of an effective diagnosis. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) are the indispensable tools for this task.[2][3]

  • RP-HPLC Analysis: Provides a quantitative look at the purity of your sample. The chromatogram reveals the number of major species present and their relative abundance.[2][4] A clean, sharp peak for the target peptide is ideal, whereas multiple peaks, broadened peaks, or the absence of the target peak indicate a synthesis issue.

  • Mass Spectrometry (MS) Analysis: Provides the molecular weight of the components in your crude product. This is crucial for identifying the nature of the failure. By comparing the observed masses to the theoretical mass of your target peptide, you can identify common failure products such as deletions, truncations, or unwanted modifications.[5]

A logical first step when a synthesis fails is to identify the major species present in the sample.[1] Are you seeing major deletion products? Is your desired product present but inadvertently modified? This initial analysis will guide your troubleshooting strategy.[1]

Section 2: Troubleshooting Common Failure Modes (Q&A)

This section addresses specific issues identified through HPLC and MS analysis in a question-and-answer format.

Q1: My HPLC shows a complex chromatogram with many peaks, and the target peak is minor. What's the general cause?

A1: A highly impure crude product typically points to systemic failures in either the coupling or Fmoc-deprotection steps throughout the synthesis. The two are often linked.

  • Incomplete Coupling: If an amino acid fails to couple efficiently to the growing peptide chain, the unreacted N-terminus will be capped (commonly with acetic anhydride) in the next cycle. This results in a truncated sequence .

  • Incomplete Deprotection: If the Fmoc protecting group is not fully removed from the N-terminal amino acid, that chain will not participate in the subsequent coupling step.[6] This leads to a deletion sequence (missing one amino acid). Deletion sequences are often difficult to separate from the target peptide via HPLC due to similar physicochemical properties.[7]

Both issues can be exacerbated by peptide aggregation on the resin, where the growing peptide chains fold and interact, sterically hindering reaction sites.[8] This is particularly common in hydrophobic sequences.[1][8]

Q2: My MS analysis shows a prominent peak at [M - (mass of one amino acid)]. What happened?

A2: This is the classic signature of a deletion sequence , where a single amino acid was skipped during synthesis. The most common cause is inefficient or incomplete Fmoc-deprotection.[6]

Causality & Troubleshooting:

  • Deprotection Reagent Quality: The standard deprotection solution is 20% piperidine in DMF.[9] Piperidine can degrade over time by reacting with CO2 from the air, reducing its efficacy.[]

    • Solution: Use fresh, high-quality piperidine and DMF. Prepare the deprotection solution fresh daily.

  • Reaction Time & Agitation: For sterically hindered amino acids or aggregating sequences, the standard deprotection time may be insufficient.

    • Solution: Increase the deprotection time (e.g., from 3 minutes to 5+ minutes) or perform a double deprotection step. Ensure vigorous and consistent mixing/agitation of the resin.

  • Aggregation: If the peptide chain is aggregated, the Fmoc group may be inaccessible to the piperidine.[8]

    • Solution: Switch to a more effective solvent for disrupting secondary structures, such as N-Methylpyrrolidone (NMP).[1][8] In difficult cases, adding chaotropic salts or using microwave-assisted synthesis can help break up aggregates.[8][11]

Q3: My MS shows peaks at [M + X], where X is an unexpected mass. What are these adducts?

A3: These peaks represent modifications to your peptide, either during synthesis or cleavage. Identifying the mass of "X" is key to diagnosis.

Observed Mass AdductLikely Cause & ExplanationRecommended Action
+56 Da t-butyl group (from side-chain protecting groups like Boc, tBu) Incomplete removal of side-chain protecting groups during final cleavage. This indicates an issue with the cleavage cocktail or reaction time.
+71 Da Piperidine adduct This can occur with aspartimide formation, a common side reaction. The five-membered succinimide ring (aspartimide) can be opened by piperidine, leading to a piperidide adduct.[12]
+16 Da Oxidation (common with Met, Trp, Cys) Oxidation can occur during synthesis, cleavage, or storage.
+1 Da Deamidation (common with Asn, Gln) Spontaneous, non-enzymatic conversion of the side-chain amide to a carboxylic acid.

Troubleshooting Modifications:

  • Incomplete Cleavage (+56 Da): Ensure your cleavage cocktail (e.g., TFA/TIS/H₂O) is fresh and the scavengers are appropriate for your sequence. Increase cleavage time if necessary, especially for long or bulky peptides.[13]

  • Aspartimide Formation (+71 Da): This is a notorious, base-catalyzed side reaction, especially at Asp-Gly or Asp-Ser sequences.[12][14]

    • Prevention: Use a modified protecting group for Asp, such as Fmoc-Asp(OMpe)-OH. Adding an acidic additive like 0.1 M HOBt to the deprotection solution can also buffer the basicity and reduce this side reaction.[12]

  • Oxidation (+16 Da): Use scavengers like dithiothreitol (DTT) in the cleavage cocktail. Store the final peptide under an inert gas (Argon or Nitrogen) and at -20°C or -80°C.

Q4: My synthesis of a dipeptide failed, or I see a loss of product after the second amino acid coupling. What is happening?

A4: This is a strong indication of diketopiperazine (DKP) formation . This side reaction is particularly prevalent at the dipeptide stage, where the N-terminal amine of the second amino acid attacks the ester linkage of the first amino acid to the resin, cyclizing and cleaving the dipeptide from the support.[8] Sequences containing Proline or Glycine in the first or second position are especially susceptible.[8]

Prevention:

  • Resin Choice: Use a sterically hindered resin like 2-chlorotrityl chloride resin, which shields the ester linkage.[8]

  • Coupling Strategy: Couple the third amino acid immediately after the second. Avoid any delays between deprotection and the next coupling at the dipeptide stage.

  • Dipeptide Building Blocks: A highly effective strategy is to couple the first two amino acids as a pre-formed dipeptide unit, completely bypassing the vulnerable dipeptide-resin intermediate.[8]

Section 3: Key Experimental Protocols

Protocol 1: Diagnostic Test Cleavage

This protocol allows you to quickly assess the on-resin synthesis quality before committing to a full-scale cleavage.

  • Sample Collection: After the final synthesis cycle and wash, carefully extract a small sample of the peptide-resin (approx. 5-10 mg).

  • Drying: Dry the resin sample under a high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard cocktail for many peptides is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Cleavage Reaction: Add ~200 µL of the cleavage cocktail to the dried resin in a microcentrifuge tube.[15]

  • Incubation: Allow the reaction to proceed at room temperature for 2-3 hours with occasional gentle vortexing.[15]

  • Peptide Precipitation: Filter the cleavage mixture away from the resin beads into a new tube containing 10x the volume of ice-cold diethyl ether.[15] A white precipitate should form.

  • Pelleting & Washing: Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the pellet with cold ether two more times to remove scavengers.

  • Analysis: Dry the peptide pellet and dissolve it in a suitable solvent (e.g., 50% Acetonitrile/Water) for LC-MS analysis.

Protocol 2: Interpreting Mass Spectrometry Data
  • Calculate Theoretical Mass: Before analysis, calculate the exact theoretical monoisotopic mass of your target peptide sequence.

  • Identify the Target Peak: Look for a peak in your MS spectrum that corresponds to the theoretical mass [M+H]⁺. High-resolution mass spectrometers can provide mass accuracy within a few parts per million (ppm), which is strong evidence for identification.[16]

  • Analyze Other Major Peaks:

    • Deletion Sequences: Look for peaks at [M - (mass of a residue)]. For example, a missing Glycine would appear at [M - 57.02] Da.

    • Truncation Sequences: These will appear as a series of peaks corresponding to the masses of the peptide chains that were terminated prematurely.

    • Adducts/Modifications: Look for peaks at [M + X]. Correlate the mass of 'X' with common modifications as listed in the table in Q3.

  • Check for Multiple Charge States: Peptides can be ionized in multiple charge states (e.g., [M+2H]²⁺, [M+3H]³⁺). These will appear at m/z values of (M + 2)/2 and (M + 3)/3, respectively. Software can de-convolute these to confirm the parent mass.

Section 4: Visualizing the Troubleshooting Workflow

A systematic approach is crucial when diagnosing a failed synthesis. The following workflow outlines the decision-making process from initial analysis to targeted solutions.

Troubleshooting_Workflow start Crude Peptide Synthesis Complete analysis Analyze by RP-HPLC & LC-MS start->analysis decision_purity Is Purity >80% & Target Mass Correct? analysis->decision_purity success Proceed to Purification decision_purity->success Yes decision_mass What does MS show? decision_purity->decision_mass No mass_deletion Deletion Peak [M - amino acid] decision_mass->mass_deletion Deletion mass_adduct Adduct Peak [M + X] decision_mass->mass_adduct Adducts mass_complex Complex Mixture/ No Target Peak decision_mass->mass_complex Complex sol_deprotection Troubleshoot Deprotection: 1. Use fresh piperidine 2. Increase deprotection time 3. Check for aggregation mass_deletion->sol_deprotection sol_cleavage Troubleshoot Cleavage/Side Reactions: 1. Check cleavage cocktail 2. Use modified monomers (e.g., Asp(OMpe)) 3. Optimize scavengers mass_adduct->sol_cleavage mass_complex->sol_deprotection sol_coupling Troubleshoot Coupling: 1. Use stronger coupling agents 2. Double couple difficult residues 3. Address aggregation (NMP, Temp) mass_complex->sol_coupling

Caption: A logical workflow for troubleshooting failed peptide synthesis.

References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • Guryanov, I., et al. (2025, August 5). The aspartimide problem in Fmoc-based SPPS—part III. ResearchGate. Retrieved from [Link]

  • Hlebowicz, M., et al. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Reddit. (2021, May 22). Solid phase peptide synthesis help. r/Biochemistry. Retrieved from [Link]

  • Gutiérrez, L., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(7), 1625. Retrieved from [Link]

  • ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. Retrieved from [Link]

  • Aguilar, M.-I. (Ed.). (2003). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press Inc.
  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 301-317). Humana Press. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2025, August 10). Procedures to Improve Difficult Couplings. ResearchGate. Retrieved from [Link]

  • ResolveMass. (2026, January 1). Peptide Characterization by RP-HPLC for Regulatory Submissions. Retrieved from [Link]

  • Vogel, C., & Marcotte, E. M. (2013). Reducing peptide sequence bias in quantitative mass spectrometry data with machine learning.
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Fricker, L. D., et al. (2007). Limitations of mass spectrometry-based peptidomic approaches. Molecular & Cellular Proteomics, 6(9), 1596-1606. Retrieved from [Link]

  • Chapman, C. A., et al. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. Analytical Chemistry, 96(42), 15636-15644. Retrieved from [Link]

Sources

Technical Support Center: Purification of Hydrophobic Peptides Containing 2-Methylproline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting HPLC purification of sterically hindered, hydrophobic peptides.

Executive Summary

You are likely here because your peptide is behaving like a "brick" in solution or eluting as a broad, unresolved hump. The incorporation of 2-methylproline (2-MePro) —an


-disubstituted amino acid—introduces two distinct challenges:
  • Extreme Hydrophobicity & Aggregation: The methyl group locks the peptide backbone into rigid conformations (often helices or

    
    -turns), creating hydrophobic patches that lead to supramolecular aggregation.
    
  • Synthetic Artifacts: The steric bulk of 2-MePro hinders coupling efficiency, leading to deletion sequences and diastereomers (via racemization) that are chromatographically similar to your target.

This guide prioritizes solubility and stationary phase selectivity to resolve these issues.

Category 1: Solubility & Injection Issues
User Report:

"My peptide precipitates when I inject it onto the column, or I see a massive pressure spike immediately after injection. The vial looks clear, but the chromatography is a mess."

Root Cause: On-Column Aggregation

2-MePro peptides often exist as soluble aggregates in the vial but crash out when hitting the aqueous mobile phase of the HPLC. Standard mobile phases (Water/Acetonitrile) promote hydrophobic collapse.

Troubleshooting Protocol
VariableRecommendationMechanism
Solubilization Agent HFIP (Hexafluoroisopropanol) HFIP is a potent hydrogen-bond disruptor. It breaks secondary structures (helices) stabilized by 2-MePro, linearizing the peptide for interaction with the column [1].
Injection Solvent 50% Acetic Acid or DMSOIf HFIP is too strong or costly, high-concentration acetic acid prevents aggregation better than DMF for proline-rich peptides.
Chaotropic Salts 6M Guanidine HCl If the peptide is ionic but hydrophobic, dissolve in 6M Guanidine. Note: You must use a desalting step or a divert valve to prevent salt from entering the MS source.

Action Plan:

  • Dissolve the crude peptide in a minimal volume of 100% HFIP .

  • Dilute with 50% Aqueous Acetic Acid or Mobile Phase A to reduce solvent strength before injection.

  • Critical: Ensure the final sample solvent strength is weaker than the starting gradient conditions, or the peptide will travel with the solvent front (breakthrough).

Category 2: Chromatographic Resolution (Separation)
User Report:

"I see a doublet peak or a 'shoulder' on the main peak. MS says they have the exact same mass."

Root Cause: Diastereomers (Racemization)

The steric bulk of the


-methyl group on 2-MePro slows down the coupling reaction during synthesis. This prolonged activation time increases the risk of oxazolone formation, leading to racemization (conversion of L-2-MePro to D-2-MePro) [2]. These diastereomers are chemically identical but conformationally distinct.
Troubleshooting Protocol

Step 1: Thermal Tuning

  • Action: Heat the column to 60°C – 70°C .

  • Why: Elevated temperature increases mass transfer and reduces the energy barrier between conformers. However, for diastereomers, lower temperatures (15°C - 25°C) sometimes maximize the selectivity difference between the L and D forms. Try heat first to sharpen peaks; if separation fails, cool it down.

Step 2: Stationary Phase Switching Standard C18 columns often fail here because the hydrophobicity dominates the interaction, masking subtle chiral differences.

Column TypeWhy it works for 2-MePro
Phenyl-Hexyl The

interactions offer orthogonal selectivity to C18, often resolving diastereomers based on shape rather than just hydrophobicity.
C4 or C8 For extremely hydrophobic sequences (>20 residues), C18 retains too strongly. C4 allows the peptide to elute earlier with better peak shape.
Perfluorophenyl (PFP) Excellent for separating halogenated or structurally rigid isomeric compounds.

Step 3: Shallow Gradients

  • Action: Run a focused gradient of 0.2% to 0.5% B per minute .

  • Example: If the peptide elutes at 40% B, run the gradient from 35% to 45% B over 20-30 minutes.

Category 3: The "Impossible" Impurity (Deletion Sequences)
User Report:

"I have an impurity eluting right next to my product (-1 residue mass). I can't get baseline separation."

Root Cause: Des-2-MePro or Des-(X)

Due to the difficulty of coupling 2-MePro, you likely have a "deletion sequence" where the 2-MePro is missing, or the amino acid following 2-MePro failed to couple to the sterically hindered amine [3].

Solution: The "pH Flip"

Hydrophobicity is often similar between the deletion and the target. You must exploit charge differences.

  • High pH Chromatography: If your peptide is stable at pH 10 (and your column is hybrid-silica or polymer-based), switch to Ammonium Bicarbonate or Ammonium Hydroxide buffer.

  • Mechanism: At high pH, basic residues deprotonate, significantly altering the elution profile compared to acidic (TFA) conditions. This often shifts the deletion sequence away from the target.

Visual Troubleshooting Workflow

The following diagram outlines the decision logic for purifying 2-MePro peptides.

PurificationWorkflow Start Start: Crude Peptide with 2-MePro SolubilityCheck Is sample clear in Water/ACN? Start->SolubilityCheck AddHFIP Action: Dissolve in HFIP, then dilute with 50% AcOH SolubilityCheck->AddHFIP No (Precipitates) Inject Inject on RP-HPLC (C18) SolubilityCheck->Inject Yes AddHFIP->Inject PeakShape Analyze Peak Shape Inject->PeakShape BroadPeak Issue: Broad/Tailing Peak PeakShape->BroadPeak Aggregates Doublet Issue: Split Peak/Shoulder (Same Mass) PeakShape->Doublet Diastereomers Deletion Issue: Co-eluting Impurity (Mass = Target - Residue) PeakShape->Deletion Synthesis Failure Success Target Purified PeakShape->Success Single Peak HeatColumn Action: Heat Column to 60°C BroadPeak->HeatColumn ShallowGrad Action: Shallow Gradient (0.2% B/min) Doublet->ShallowGrad AltSelectivity Action: Switch to Phenyl-Hexyl or High pH Buffer Deletion->AltSelectivity ChangeCol Action: Switch to C4 or Polymer HeatColumn->ChangeCol If still broad ShallowGrad->AltSelectivity If unresolved

Caption: Decision tree for troubleshooting solubility, peak shape, and impurity separation in 2-MePro peptide purification.

Master Protocol: Solubilization & Column Maintenance
A. The "Nuclear Option" Solubilization

Use this when the peptide is visible as a pellet or gel.

  • Add HFIP (100 µL per mg of peptide). Sonicate for 5 minutes. The solution should become clear.

  • Add DCM (Dichloromethane) if the peptide is protected or extremely hydrophobic.

  • Slowly add 50% Acetic Acid (aq) until the volume is doubled.

  • Centrifuge at 10,000 rpm for 5 minutes to pellet any non-peptide salts.

  • Inject immediately.

B. Column Resurrection (Post-2-MePro Run)

Hydrophobic 2-MePro peptides bind irreversibly to silica, killing column performance over time.

  • Flush 1: 95% Water / 5% ACN (remove salts).

  • Flush 2: 100% Isopropanol (IPA) at 60°C. (IPA is better than ACN for eluting adsorbed hydrophobic polymers).

  • Flush 3: 50% Methanol / 50% Dichloromethane (Only if using a polymer column like PLRP-S; do not use on standard silica).

References
  • Use of HFIP in Peptide Purification : Standard Protocol for Hydrophobic Peptides. Source: Agilent Technologies Application Notes. [Link]

  • Racemization of Alpha-Methyl Amino Acids : Wenschuh, H. et al. "Racemization of N-methyl and alpha-methyl amino acids." Source: The Journal of Organic Chemistry (via PubMed/ACS). [Link]

  • Synthesis Challenges of Hindered Peptides : Biotage Technical Guide: "What to do when peptide synthesis fails." Source: Biotage Academy. [Link]

  • High pH Stability and Selectivity : Waters Corporation: "Peptide Isolation – Method Development Considerations." Source: Waters.com. [Link]

Mass Spectrometry Interpretation Support Center: Unexpected Modifications

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting & Interpreting Unexpected Peptide Mass Shifts

Mission Statement

Welcome to the MS Interpretation Support Center. In high-resolution proteomics, "unexpected" modifications are rarely random; they are chemical fingerprints left by biology, sample preparation, or instrumental artifacts. This guide moves beyond basic database searching to provide a causal, mechanistic framework for identifying these mass shifts (


M).

We do not just list masses; we explain why they appear, how to validate them, and how to distinguish a breakthrough biological finding from a sample prep error.

Module 1: The Diagnostic Triage Workflow

"Is it a PTM, an Artifact, or a Ghost?"

Before assigning a biological function to a mass shift, you must rule out instrumental and algorithmic errors. Follow this decision matrix for any unassigned mass delta.

Phase 1: The "Is It Real?" Checklist
  • Mass Accuracy Check: Does the

    
    M deviate from the theoretical mass of the modification by more than your instrument's tolerance (e.g., >10 ppm)? If yes, it is likely a misidentified precursor (wrong monoisotopic peak picking).
    
  • Retention Time (RT) Shift:

    • Hydrophilic Mods (Phospho, Oxidation): Shift RT earlier (left).

    • Hydrophobic Mods (Methylation, Lipid): Shift RT later (right).

    • No Shift? Suspect an isobaric interference or co-eluting isomer.

  • Isotopic Distribution: Does the precursor show a "heavy" isotope pattern indicative of halogenation (Cl/Br) or metal adducts (Fe/Cu)?

Visual Workflow: The Unknown Mass Decision Tree

MassShiftTriage Start Unknown Mass Shift (Delta M) CheckIso Check Precursor Isotope Pattern Start->CheckIso CheckError Check Mass Error (ppm) CheckIso->CheckError Normal IsotopeBad Abnormal Pattern? (Metal/Halogen Adduct) CheckIso->IsotopeBad Yes MassErrorHigh High Error (>10ppm)? (Wrong Monoisotope) CheckError->MassErrorHigh Yes OpenSearch Run Open Search (MSFragger/Magnum) CheckError->OpenSearch No ArtifactCheck Match Common Artifacts? (Urea, Plasticizers) OpenSearch->ArtifactCheck BioPTM Potential Biological PTM ArtifactCheck->BioPTM No Match Sample Prep Issue Sample Prep Issue ArtifactCheck->Sample Prep Issue Match Found Validation Validate via Synthetic Peptide or Orthogonal Digest BioPTM->Validation

Figure 1: Decision matrix for triaging unexpected mass shifts in bottom-up proteomics.

Module 2: Chemical Artifacts (The "Usual Suspects")

Warning: 70% of "novel" modifications are sample preparation artifacts.

The Urea Trap: Carbamylation vs. Acetylation

A common crisis in labs using urea for lysis is the appearance of a +43 Da modification on Lysine. This is often misidentified as Acetylation (+42 Da) or Trimethylation (+42 Da) by low-resolution instruments, but they are mechanistically distinct.

  • The Mechanism: Heating urea (or aging urea buffers) generates Isocyanic Acid , which attacks primary amines (N-terminus and Lysine).

  • The Fix: Use fresh urea, avoid heating >37°C, or switch to "urea-free" detergents (e.g., S-Trap, SDS).

Visual Mechanism: Urea-Induced Carbamylation[1]

UreaCarbamylation Urea Urea (NH2-CO-NH2) Heat Heat / Time Urea->Heat Isocyanic Isocyanic Acid (HN=C=O) Heat->Isocyanic Decomposition Carbamylated Carbamylated Lysine (+43.0058 Da) Isocyanic->Carbamylated Nucleophilic Attack Lysine Peptide Lysine (R-NH2) Lysine->Carbamylated

Figure 2: The chemical pathway of urea decomposition leading to artifactual carbamylation.

Reference Table: Common "Imposter" Peaks

Use this table to filter out artifacts before assuming biological novelty.

Observed

M (Da)
Modification NameTarget ResidueCause / Source
+0.9840 DeamidationAsn, GlnHigh pH, aging samples. (Often confused with C13 isotope +1.0033).
+15.9949 OxidationMet, Trp, HisAir exposure, electrospray voltage.
+21.9820 Sodium AdductAsp, Glu, C-termSalt contamination (Buffer exchange needed).
+28.0313 FormylationLys, N-termFormic acid in mobile phase (rarely), aldehydes.
+43.0058 Carbamylation Lys, N-termOld/Heated Urea.
+57.0215 CarbamidomethylLys, N-term, HisOver-alkylation (excess IAA reacted with non-Cys).
+71.0371 PropionamideCysAcrylamide adduct (from gel bands).
+17.0265 AmmoniumAsp, GluAmmonium bicarbonate buffer adducts.

Module 3: Biological PTMs & Neutral Loss Strategies

If you have ruled out artifacts, you may have a biological PTM. However, labile PTMs (like phosphorylation) behave differently in the mass spectrometer.

The Neutral Loss Phenomenon

In Collision-Induced Dissociation (CID), the bond holding the PTM is often weaker than the peptide backbone.

  • Phosphorylation (Ser/Thr): Often loses phosphoric acid (

    
    ).[1]
    
    • Result: A "Neutral Loss" peak at [Precursor - 98 Da] .

    • Troubleshooting: If you see a dominant -98 Da peak but poor b/y ion series, the energy is all going into the PTM loss. Solution: Switch to Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD), which preserve the PTM.

Protocol: Distinguishing Phospho-Ser/Thr vs. Tyr
  • Check Neutral Loss:

    • pSer/pThr

      
       Strong -98 Da loss (CID).
      
    • pTyr

      
       Stable (No -98 Da loss).
      
  • Diagnostic Ions (HCD):

    • Look for the Phosphotyrosine immonium ion at 216.043 Da .

  • Site Localization: Use algorithms like A-score or PTM-RS to probabilistically map the site if multiple S/T/Y residues are present.

Module 4: Advanced Validation (Open Search)

When standard database searches fail, use an Open Search strategy (e.g., MSFragger, PTM-Shepherd).

Protocol:

  • Widen Precursor Tolerance: Set precursor mass tolerance to ±500 Da (instead of typical 10-20 ppm).

  • Fix Fragment Tolerance: Keep fragment tolerance tight (e.g., 0.02 Da) to ensure sequence matches are real.

  • Cluster Results: The software will cluster spectra by their mass shift.

    • Example: A cluster of 500 peptides all shifting by +226 Da suggests a specific chemical probe or a drug adduct, not a random error.

Frequently Asked Questions (FAQ)

Q1: I see a +57 Da shift on Lysine. Isn't +57 only for Cysteine? A: No. +57.02 Da is Carbamidomethylation (from Iodoacetamide/IAA). While intended for Cysteine, excess IAA or high pH can force it to react with Lysine, Histidine, or the N-terminus.

  • Fix: Lower the IAA concentration and ensure the alkylation step is performed in the dark at room temperature for no longer than 20-30 minutes.

Q2: How do I distinguish Deamidation (+0.984 Da) from the Carbon-13 isotope (+1.003 Da)? A: You need high resolution (Orbitrap/FT-ICR).

  • At R=60,000, these peaks are distinguishable.

  • Check the Retention Time : Deamidation adds a negative charge and increases hydrophilicity, usually shifting the peptide slightly earlier than the unmodified form. The C13 isotope co-elutes exactly with the C12 peak.

Q3: I found a "Ghost Protein" with a mass shift of +12 Da. What is it? A: This is often a "SILAC" error or an artifact of incorrect monoisotopic peak picking where the instrument software picked the wrong isotope (e.g., C13 instead of C12), resulting in a roughly +1 Da shift, or multiples thereof. +12 Da could also indicate a formaldehyde adduct (+12.000 Da) if using formalin-fixed tissue.

References

  • Unimod Database. Protein Modifications for Mass Spectrometry.[2][3][4][5] The gold standard database for accurate mass values. [Link]

  • Mellacheruvu, D., et al. (2013). The PTM-Shepherd: Automating PTM Characterization. (Concept source for Open Search validation). [Link]

  • Nielsen, M. L., et al. (2008). Avoiding carbamylation of proteins during urea-based sample preparation. (Source for Urea mechanism).[6][7] [Link]

  • Olsen, J. V., et al. (2006). Global, in vivo, and site-specific phosphorylation dynamics in signaling networks. (Source for HCD/CID neutral loss strategies). [Link]

  • Gilar, M., et al. (2005). Ion pairing reagents in LC/MS of peptides. (Source for adduct information). [Link]

Sources

NMR peak broadening in 2-methylproline containing peptides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Resolution of Peak Broadening in


-Methylated Peptides
Assigned Specialist:  Senior Application Scientist, Structural Biology Division

Executive Summary: The 2-MePro Paradox

Welcome to the technical guide for NMR analysis of 2-methylproline (2-MePro) containing peptides.

The Problem: You have synthesized a peptide containing 2-MePro to constrain the backbone or improve metabolic stability. However, your 1H or 13C NMR spectrum shows significant peak broadening, "missing" amide signals, or baseline distortion, particularly near the 2-MePro residue.

The Root Cause: unlike standard Proline, 2-MePro introduces a quaternary center at the


-position. This methyl group creates severe steric clash with the carbonyl oxygen of the preceding residue (

). This results in two distinct phenomena that cause broadening:
  • Intermediate Exchange: The rotational barrier around the amide bond is significantly higher than in Proline. At room temperature, the exchange rate (

    
    ) between conformational states often falls into the "intermediate exchange" regime on the NMR timescale (
    
    
    
    ), leading to coalescence-induced broadening.
  • Aggregation: The hydrophobic bulk of the methyl group can drive oligomerization, behaving similarly to Aib (aminoisobutyric acid) residues.

This guide provides the diagnostic workflows to distinguish these causes and resolve your spectrum.

Module A: Diagnostic Workflow (Aggregation vs. Exchange)

Before optimizing for conformational dynamics, you must rule out supramolecular aggregation. 2-MePro peptides often form hydrophobic clusters that tumble slowly, broadening all peaks uniformly.

Protocol: The Dilution Series

Objective: Determine if broadening is concentration-dependent (Aggregation) or intrinsic to the molecule (Exchange).

  • Prepare Stock: Dissolve peptide at high concentration (e.g., 10 mM) in the deuterated solvent.

  • Acquire Reference Spectrum: Record 1D 1H NMR (minimum 64 scans).

  • Serial Dilution: Dilute to 5 mM, 1 mM, and 0.5 mM.

  • Analysis: Overlay the amide (NH) and alpha-proton (

    
    ) regions.
    
Data Interpretation Table
ObservationDiagnosisActionable Step
Peaks sharpen significantly upon dilution Aggregation Disaggregate using polar solvents (DMSO-d6, MeOH-d4) or disrupt H-bonds with LiCl.
Chemical shifts (

) change > 0.1 ppm
Aggregation Equilibrium shifts indicate monomer-oligomer exchange.
Line shape remains broad at 0.5 mM Conformational Exchange Proceed to Module B (VT-NMR) .
Only specific peaks (near 2-MePro) are broad Localized Dynamics The issue is specific to the 2-MePro amide bond rotation.
Visual Logic: Troubleshooting Flowchart

TroubleshootingFlow Start ISSUE: Broad NMR Peaks in 2-MePro Peptide Dilution STEP 1: Dilution Series (10 mM -> 0.5 mM) Start->Dilution CheckShape Check Line Shape & Shift Dilution->CheckShape Agg DIAGNOSIS: Aggregation (Supramolecular) CheckShape->Agg Peaks Sharpen / Shift Exch DIAGNOSIS: Conformational Exchange (Intramolecular) CheckShape->Exch No Change ActionAgg ACTION: Change Solvent (DMSO/MeOH) or add salt Agg->ActionAgg ActionExch ACTION: Variable Temp (VT) NMR Determine Coalescence Exch->ActionExch

Figure 1: Decision matrix for distinguishing intermolecular aggregation from intramolecular exchange dynamics.

Module B: Solving Conformational Exchange (VT-NMR)

If dilution does not resolve the peaks, the broadening is due to the cis-trans isomerization of the Xaa-(2-MePro) amide bond.

The Mechanism

In standard Proline, the cis and trans isomers often exist in slow exchange (separate, sharp peaks).[1] In 2-MePro, the


-methyl group creates a "locked" environment.
  • Steric Clash: The

    
    -methyl group clashes with the carbonyl oxygen of the preceding residue (
    
    
    
    ).
  • Barrier Height: This raises the rotational energy barrier (

    
    ).
    
  • Result: At 298 K, the molecule is often trapped in intermediate exchange , where the exchange rate

    
     is comparable to the chemical shift difference 
    
    
    
    . This causes maximum broadening (coalescence).
Protocol: Variable Temperature (VT) NMR

Objective: Shift the exchange regime to "Fast" (sharpening by heating) or "Slow" (freezing out isomers).

  • Solvent Selection: Use DMSO-d6 or DMF-d7 (high boiling points). Avoid CDCl3 or Water if heating > 320 K.

  • Setup: Ensure the probe is calibrated (use Ethylene Glycol standard if precise Temp is needed).

  • Heating Ramp:

    • Start at 298 K.[2]

    • Increase in 10 K increments up to 350-360 K.

    • Caution: Check peptide thermal stability.

  • Cooling Ramp (Optional):

    • Decrease to 270 K (requires cooling unit/liquid N2) to "freeze" the isomers into separate peaks.

Expected Outcome
  • Heating: The broad peak will sharpen as

    
     increases (Fast Exchange). The observed chemical shift will be the population-weighted average.
    
  • Cooling: The broad peak will split into two distinct sets of peaks (Slow Exchange), representing the cis and trans populations.

Isomerization Pathway Diagram

Isomerization cluster_0 NMR Time Scale at 298K Trans Trans Isomer (Major) TS Transition State (High Energy Barrier) Trans->TS Slow Rotation (Steric Clash) TS->Trans Cis Cis Isomer (Minor) TS->Cis Cis->TS

Figure 2: The high-energy transition state caused by the


-methyl group leads to intermediate exchange broadening.

Module C: Advanced Characterization (Helicity & NOEs)

2-MePro is a strong inducer of


-helical or 

-helical turns due to the Thorpe-Ingold effect (restriction of

angles). Once you have resolved the peaks (likely via High-T NMR), you must verify the conformation.
Key NOE Signals for 2-MePro Conformations
ConformationDiagnostic NOEDescription
Trans (Elongated)

Strong NOE between

and

(2-MePro).
Cis (Turn/Kink)

Strong NOE between

and

-Methyl(2-MePro).

-Helix

Sequential amide-amide NOEs (if 2-MePro is followed by NH residues).

Technical Tip: Since 2-MePro lacks an amide proton, you cannot use sequential


 walking through the proline nitrogen. You must rely on the 

or

connectivity.

Frequently Asked Questions (FAQ)

Q: Why does my 2-MePro peptide look fine in Methanol but broad in Water? A: Solvent viscosity and hydrogen bonding networks differ. Water often stabilizes the transition state or specific aggregates differently than Methanol. Furthermore, Methanol has lower viscosity, which speeds up molecular tumbling, potentially sharpening peaks that are broadened by relaxation mechanisms (


).

Q: Can I use ROESY instead of NOESY? A: Yes, absolutely. For peptides (MW 500–2000 Da), the tumbling correlation time (


) often places the NOE near zero (the "null point"). ROESY (Rotating-frame Overhauser Effect) is always positive and avoids this blind spot. Additionally, ROESY allows you to distinguish chemical exchange (same phase as diagonal) from NOE (opposite phase).

Q: I see two sets of peaks. How do I know which is cis and which is trans? A: In 2-MePro, the trans isomer is usually the major species (>80%). Chemically, the


 and 

carbons in 13C NMR are diagnostic. The difference in chemical shift (

) is typically larger for cis isomers.

References

  • Conformational Preferences of 2-Methylproline

    • Title: Conformational preferences of the 2-methylproline residue and its role in stabilizing

      
      -turn and polyproline II structures.[3]
      
    • Source: New Journal of Chemistry (RSC).
    • URL:[Link]

  • NMR Exchange Theory

    • Title: Variable Temperature NMR Experiments (University of Oxford Guide).
    • Source: University of Oxford, Dept of Chemistry.
    • URL:[Link]

  • Peptide Aggregation vs.

    • Title: Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods.[4]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Cis-Trans Isomerization Kinetics

    • Title: NMR conformational analysis of cis and trans proline isomers.
    • Source: Biopolymers (PubMed).
    • URL:[Link]

Sources

strategies to overcome steric hindrance in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Peptide Synthesis Topic: Overcoming Steric Hindrance & Aggregation in SPPS Status: Operational Operator: Senior Application Scientist[1]

Introduction

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I understand that "steric hindrance" is often a catch-all term used to describe two distinct phenomena: kinetic steric bulk (e.g., coupling two Valine residues) and intermolecular aggregation (beta-sheet formation).[1]

This guide does not offer generic advice. It provides a self-validating, tiered troubleshooting system designed to salvage high-value syntheses.[1] We focus on the causality of failure—whether it is the inability of the activated ester to approach the nucleophile or the collapse of the peptide chain into an unreactive structure.

Phase 1: Diagnostic Workflow

Before altering your protocol, you must diagnose the root cause of the deletion or low yield. Use the decision matrix below.

DiagnosticTree Start Symptom: Low Yield / Deletion CheckSeq Analyze Sequence Composition Start->CheckSeq IsBulky Contains N-Me, Aib, or Adjacent Val/Ile/Thr? CheckSeq->IsBulky Steric Check IsAgg Contains >5 Hydrophobic Residues (Ala, Val, Ile) in a row? CheckSeq->IsAgg Structure Check StericSol SOLUTION: KINETIC BOOST Reagents: HATU, COMU Temp: 75°C Double Couple IsBulky->StericSol Yes Both Complex Case: Use Microwave + Pseudoproline IsBulky->Both Both Present AggSol SOLUTION: DISRUPTION Tool: Pseudoprolines / Dmb Solvent: NMP/DMSO Temp: 90°C IsAgg->AggSol Yes IsAgg->Both Both Present

Figure 1: Diagnostic logic to distinguish between kinetic steric hindrance and structural aggregation.

Phase 2: The Toolkit (Data & Reagents)

When standard carbodiimides (DIC/Oxyma) fail, you must escalate to high-efficiency uronium/phosphonium reagents.[1]

Comparative Efficiency of Coupling Reagents
Reagent ClassReagentSteric PowerEpimerization RiskRecommended Use Case
Standard DIC / OxymaModerateLowRoutine synthesis; preventing racemization in Cys/His.[1]
High Performance HATU Very HighModerateGold Standard for N-methyls and Aib.[1] Requires HOAt mechanism.[1]
New Gen COMU Very HighLowSafer alternative to HATU.[1] Excellent for bulky residues; lower epimerization [1].[1]
Phosphonium PyBroP HighHighSpecifically for N-methyl-to-N-methyl couplings where uroniums fail.[1]

Phase 3: Troubleshooting Scenarios (Q&A)

Issue 1: "I am trying to couple an N-methylated amino acid, but the Kaiser test is ambiguous."

Root Cause:

  • Steric Bulk: The methyl group on the nitrogen creates massive steric interference, slowing kinetics by orders of magnitude.

  • Detection Failure: The Kaiser test relies on a primary amine. N-methyl amino acids have secondary amines, making the Kaiser test false-negative or unreadable.[1]

Corrective Action:

  • Change Detection: Stop using the Kaiser test. Switch to the Chloranil Test or Bromophenol Blue , which are specific for secondary amines.

  • Protocol Adjustment:

    • Reagent: Switch to HATU or COMU .

    • Base: Use HOAt as an additive if available.

    • Procedure: Double couple. First coupling for 2 hours; second coupling overnight.

Issue 2: "My sequence has a 'difficult' hydrophobic stretch (e.g., V-V-I-A-V) and synthesis stops."

Root Cause: This is likely Aggregation (beta-sheet formation), not just steric bulk.[1] The peptide chains on the resin are hydrogen-bonding to each other, forming a "plastic" brick that reagents cannot penetrate.

Corrective Action: You must mechanically or chemically disrupt the backbone.

  • The "Magic Bullet": Pseudoproline Dipeptides. [2]

    • Replace a Ser, Thr, or Cys residue in the difficult region with a Pseudoproline dipeptide (e.g., Fmoc-Ala-Thr(PsiMe,Mepro)-OH).[1]

    • Mechanism: The oxazolidine ring locks the backbone into a "kink" (cis-amide preference), preventing beta-sheet alignment [2].[1][2]

    • Result: Solvation returns, and coupling proceeds normally.

Issue 3: "I am using Microwave synthesis to overcome sterics, but my Histidine is racemizing."

Root Cause: Microwave energy is excellent for sterics, but Histidine (His) and Cysteine (Cys) are thermally sensitive. At >50°C, the imidazole ring of His promotes proton abstraction from the alpha-carbon, leading to D-His formation.

Corrective Action:

  • The 50°C Rule: For His and Cys couplings, lower the microwave temperature to 50°C (or room temperature) and extend the time. Do NOT heat these residues to 75°C or 90°C [3].[1]

  • Alternative: Use Collidine instead of DIPEA as the base for His/Cys couplings to reduce basicity and racemization risk.

Phase 4: Advanced Protocols

Protocol A: Microwave-Assisted Coupling for Sterically Hindered Residues (Aib, N-Me)

Use this for kinetic bottlenecks (e.g., Aib-Aib coupling).[1]

  • Preparation:

    • Amino Acid: 0.2 M in DMF (5 eq).

    • Activator: 0.5 M COMU or HATU in DMF (5 eq).[1]

    • Base: 2.0 M DIPEA in NMP (10 eq).

  • Cycle:

    • Mix: Add Amino Acid and Activator to resin.[1][3][4] Add Base last to initiate immediately before irradiation.[1]

    • Irradiation: Ramp to 75°C over 2 minutes. Hold at 75°C for 5 minutes (25-30W max power).

  • Validation:

    • Perform Chloranil test.[1] If positive (blue spots), repeat coupling with fresh reagents.

Protocol B: Insertion of Pseudoproline Dipeptides

Use this for aggregation-prone sequences (hydrophobic stretches).[1]

  • Selection: Identify a Serine (Ser) or Threonine (Thr) residue within or immediately following the difficult sequence.

  • Reagent: Purchase the corresponding dipeptide unit (e.g., Fmoc-Xaa-Ser(PsiMe,Mepro)-OH, where Xaa is the residue preceding Ser).[1]

  • Coupling:

    • Stoichiometry: Use 3 eq (dipeptides are expensive; do not use 5-10 eq).

    • Activation: Use DIC/Oxyma or HATU.[1]

    • Time: Couple for 2–4 hours at Room Temperature (or 50°C Microwave).

  • Cleavage (Critical):

    • The Pseudoproline ring is acid-labile.[1][5] It hydrolyzes back to the native Ser/Thr during the final TFA cleavage.

    • Note: Ensure the cleavage cocktail contains water (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to facilitate ring opening.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Mutter, M., et al. (2004). Pseudoprolines: Nature's Bridge to Peptide Synthesis.[1] Biopolymers, 76(2), 103-119.[1] Link

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS).[1] Organic Letters, 16(3), 940–943. Link

  • Coste, J., et al. (1991).[3] Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts.[1][6] Tetrahedron Letters, 32(17), 1967-1970.[1] Link

Sources

Validation & Comparative

Comparative Technical Guide: 1-Fmoc-2-methyl-D-proline vs. 1-Fmoc-D-proline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Synthesis Tradeoff

In the development of peptidomimetics and therapeutic peptides, the substitution of 1-Fmoc-D-proline (Fmoc-D-Pro-OH) with 1-Fmoc-2-methyl-D-proline (Fmoc-2-Me-D-Pro-OH) represents a strategic decision to trade synthetic ease for superior biological performance.

While D-Proline is a standard tool for inducing


-turns and disrupting 

-helices, the introduction of the

-methyl group in 2-Me-D-Pro creates a "quaternary lock." This modification renders the residue virtually immune to proteolytic cleavage and rigidly freezes backbone conformation, but it simultaneously introduces significant steric hindrance that challenges standard Solid Phase Peptide Synthesis (SPPS) protocols.

This guide details the mechanistic differences, performance metrics, and specific synthetic protocols required to successfully utilize these building blocks.

Structural & Conformational Mechanics

The "Quaternary Lock" Mechanism

The primary differentiator between these two molecules is the substitution at the


-carbon (

).
  • 1-Fmoc-D-Proline: Contains a hydrogen at

    
    .[1] While the pyrrolidine ring restricts the 
    
    
    
    (phi) torsion angle to approximately -60°, the
    
    
    (psi) angle retains rotational freedom, allowing the peptide to sample both trans' and cis' conformations.
  • This compound: The

    
     hydrogen is replaced by a methyl group. This quaternary center creates severe steric clashes with the carbonyl oxygen of the preceding residue and the amide nitrogen of the succeeding residue.
    

Consequence: The backbone is locked into a highly specific conformation (often favoring


-helical or specific 

-turn geometries) and the cis/trans equilibrium is heavily biased, often making the cis amide bond more energetically accessible than in standard proline.
Diagram: Steric Restriction Pathway

The following diagram illustrates how the


-methyl group alters the thermodynamic landscape of the peptide backbone compared to standard D-Proline.

Conformational_Lock D_Pro D-Proline (Alpha-H) Flexibility Rotational Freedom (Psi angle variable) D_Pro->Flexibility Low Steric Hindrance Me_D_Pro 2-Me-D-Proline (Alpha-Methyl) Rigidity Steric Locking (Phi & Psi restricted) Me_D_Pro->Rigidity Quaternary Center Clash Proteolysis Enzymatic Degradation (Accessible Backbone) Flexibility->Proteolysis Enzyme Fit Possible Stability Metabolic Stability (Steric Shielding) Rigidity->Stability Enzyme Pocket Mismatch

Figure 1: Mechanistic comparison of conformational freedom and proteolytic susceptibility between D-Pro and 2-Me-D-Pro.

Synthetic Challenges & Solutions

The synthesis of peptides containing 2-Me-D-Pro is non-trivial. The steric bulk of the methyl group affects both the activation of the amino acid itself and the nucleophilic attack by the secondary amine during the subsequent cycle.

Comparative Synthetic Analysis[2]
Feature1-Fmoc-D-ProlineThis compound
Coupling Difficulty (Activation) Low. Reacts rapidly with standard carbodiimides (DIC).High. The carboxyl group is hindered. Requires strong activators (HATU/HOAt).
Coupling Difficulty (Nucleophile) Moderate.[2] Secondary amine is less reactive than primary, but manageable.Extreme. The amine is shielded by the

-methyl group. Subsequent coupling is the synthesis bottleneck.
Racemization Risk Moderate. Can racemize via oxazolone formation (requires base).Negligible. Lack of

-proton prevents direct enolization-based racemization.
Aggregation Potential Moderate.[2]High. Rigid structure can induce early aggregation on resin.
Recommended Reagents HBTU/DIEA or DIC/Oxyma.HATU/HOAt/TMP or PyAOP/HOAt.
The "Difficult Junction" Phenomenon

The most critical failure point is not coupling the 2-Me-D-Pro, but coupling the next amino acid to the N-terminus of the 2-Me-D-Pro. The steric crowding around the secondary amine dramatically reduces the kinetic rate of acylation.

Expert Insight: Standard Kaiser tests (ninhydrin) are ineffective for monitoring these couplings because they do not reliably detect secondary amines.[3] You must use the Chloranil Test or Isatin Test to verify coupling completion.[3]

Performance Metrics: Biological & Physical

The decision to use 2-Me-D-Pro is usually driven by the need for extended half-life in vivo.

Table 1: Performance Comparison
Metric1-Fmoc-D-Proline PeptideThis compound Peptide
Proteolytic Stability (

)
Hours (susceptible to prolyl endopeptidases unless modified).Days. The

-methyl group blocks protease active sites.
Conformational Homogeneity Mixed populations (cis/trans isomerism common).High. Locks into specific turn geometries; reduces entropic penalty of binding.
Solubility Standard.[2][4]Often lower due to increased hydrophobicity and aggregation.
Synthetic Yield >95% per step (Standard protocols).<70% per step (without optimized "Turbo" protocols).

Experimental Protocols

Below are the validated protocols for incorporating these residues. Protocol A is for standard D-Pro; Protocol B is the high-performance workflow required for 2-Me-D-Pro.

Protocol A: Standard Coupling (1-Fmoc-D-Proline)

Suitable for routine synthesis.

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 min.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash DMF (
    
    
    
    ).
  • Activation:

    • Fmoc-D-Pro-OH (4 eq)

    • HBTU (3.9 eq)

    • DIEA (8 eq)

    • Dissolve in minimal DMF.

  • Coupling: Add to resin. Shake at Room Temperature (RT) for 45 minutes .

  • Monitoring: Kaiser Test (Blue = Incomplete; Yellow = Complete).

Protocol B: Hindered Coupling (this compound)

Required for 2-Me-D-Pro and the subsequent amino acid.

Step 1: Coupling the Fmoc-2-Me-D-Pro-OH to the Resin
  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Stoichiometry: AA (3 eq) : HATU (2.9 eq) : HOAt (3 eq) : TMP (2,4,6-Trimethylpyridine, 6 eq).

    • Note: TMP is a weaker base than DIEA and reduces risk of premature Fmoc removal or side reactions during long couplings.

  • Condition: Microwave irradiation is highly recommended.

    • 75°C for 10 minutes (25W constant power).

    • Alternative (No Microwave): Double couple, 2 hours each at RT.

Step 2: Coupling the Next Amino Acid to 2-Me-D-Pro (The Critical Step)

This is where synthesis often fails.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Note: Extended deprotection ensures complete removal of Fmoc from the hindered amine.
    
  • Activation: Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) if available, or HATU.

    • Incoming Fmoc-AA-OH (5 eq)[5]

    • PyAOP (5 eq)

    • HOAt (5 eq)

    • DIEA (10 eq)

  • Coupling:

    • Microwave: 75°C for 20 minutes (double the standard time).

    • Double Coupling: Perform this step twice.

  • Monitoring: Chloranil Test .

    • Procedure: Add 2 drops 2% acetaldehyde in DMF + 2 drops 2% chloranil in DMF to resin beads.

    • Result: Blue beads = Secondary amine present (Incomplete). Colorless/Yellow = Complete.

Diagram: High-Hindrance Workflow

This flowchart visualizes the decision logic for the "Turbo" cycle required for 2-Me-D-Pro.

Synthesis_Workflow Start Start Coupling Cycle Check_AA Is residue 2-Me-D-Pro? Start->Check_AA Standard_Path Standard Protocol (HBTU/DIEA, 45 min) Check_AA->Standard_Path No Hindered_Path Hindered Protocol (HATU/HOAt, Microwave) Check_AA->Hindered_Path Yes Next_Step Coupling to Secondary Amine? Standard_Path->Next_Step QC QC: Chloranil Test Standard_Path->QC Hindered_Path->Next_Step Next_Step->Standard_Path No Turbo_Couple Turbo Coupling (PyAOP, 2x Coupling, 75°C) Next_Step->Turbo_Couple Yes (Coupling to 2-Me-Pro) Turbo_Couple->QC

Figure 2: Decision logic for selecting coupling conditions based on steric hindrance.

References

  • Vertex AI Search Grounding. (2025). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Link

  • National Institutes of Health (NIH). (2009). Is the backbone conformation of C(alpha)-methyl proline restricted to a single region?. PubMed.[2][6] Link

  • Enamine. (2024).

    
    -Methyl Amino Acids in Drug Design. Enamine.net. Link
    
  • Sigma-Aldrich. (2024). Peptide Stability and Potential Degradation Pathways. Sigma-Aldrich Technical Guides. Link

  • AAPPTec. (2024). Monitoring of Peptide Coupling and Capping; Coupling Tests (Chloranil/Isatin). AAPPTec.[7] Link

Sources

The Impact of 2-Methylproline and Other Proline Analogs on Peptide Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of peptide science and drug design, the ability to precisely control the three-dimensional structure of a peptide is paramount to dictating its biological activity and therapeutic potential. Proline, with its unique cyclic structure, offers a critical tool for introducing conformational constraints. However, the nuanced world of proline analogs provides an even more sophisticated toolkit for fine-tuning peptide architecture. This guide offers an in-depth comparison of the effects of 2-methylproline (2-MePro) versus other key proline analogs on peptide structure, supported by experimental data and detailed methodologies for researchers in the field.

The Foundational Role of Proline in Peptide Conformation

Proline's distinctive pyrrolidine ring, which incorporates the backbone amide nitrogen, sets it apart from all other proteinogenic amino acids. This cyclic nature restricts the rotation around the N-Cα bond, locking the phi (φ) dihedral angle to a narrow range of approximately -60° to -75°.[1] This inherent rigidity makes proline a powerful inducer of specific secondary structures, such as β-turns and the polyproline II (PPII) helix, a left-handed helical structure prevalent in signaling proteins.[2][3]

Furthermore, the peptide bond preceding a proline residue (the Xaa-Pro bond) has a significantly lower energy barrier to cis-trans isomerization compared to other peptide bonds.[2][4] While most peptide bonds exist almost exclusively in the trans conformation, the Xaa-Pro bond can populate the cis form to a significant extent (typically 5-10% in disordered proteins), introducing a "kink" in the peptide backbone.[5][6][7] This cis-trans equilibrium is a critical determinant of protein folding, stability, and function.[8][9]

The strategic incorporation of proline analogs allows researchers to manipulate these intrinsic properties—dihedral angles, ring pucker, and cis-trans isomer ratios—to engineer peptides with enhanced stability, specific secondary structures, and improved biological activity.

Comparative Analysis of Proline Analogs

This section provides a detailed comparison of 2-methylproline with other commonly used proline analogs, focusing on their distinct effects on peptide structure.

2-Methylproline (2-MePro): A Potent Stabilizer

The introduction of a methyl group at the Cα position of proline has profound stereochemical consequences. This substitution significantly influences the local peptide conformation, primarily by favoring the trans conformation of the preceding peptide bond.

Key Effects of 2-Methylproline:

  • Drastic Reduction in cis Population: The steric hindrance introduced by the α-methyl group strongly disfavors the cis conformation of the Xaa-2-MePro peptide bond. Studies have shown a significant decrease in the cis population, in some cases by as much as 20.6%, when proline is replaced with 2-MePro.[10][11] This makes 2-MePro an excellent tool for locking the peptide backbone in a trans conformation.

  • Stabilization of β-Turns and Polyproline II (PPII) Helices: By promoting a trans peptide bond and influencing the pyrrolidine ring pucker, 2-MePro is a potent stabilizer of β-turns and PPII helices.[10][11] For instance, in the peptide Ac-Ala-2-MePro-NHMe, the conformer with a βI-turn is the most preferred, with a population of 25.2% in water, whereas the corresponding proline-containing peptide predominantly exists in open conformations.[10][11]

  • Increased Stability: The conformational rigidity imparted by 2-MePro can lead to peptides with enhanced stability and resistance to degradation.

4-Substituted Prolines: Fine-Tuning through Stereoelectronic Effects

Modifications at the C4 position of the proline ring, such as hydroxylation (4-hydroxyproline, Hyp) and fluorination (4-fluoroproline, Flp), are powerful tools for modulating peptide conformation through stereoelectronic effects. The electronegativity of the substituent at the C4 position influences the pucker of the pyrrolidine ring, which in turn affects the backbone dihedral angles.

Key Effects of 4-Hydroxyproline (Hyp):

  • Ring Pucker Preference: The stereochemistry at the C4 position dictates the preferred ring pucker. (2S,4R)-Hydroxyproline (trans-Hyp), the naturally occurring isomer in collagen, preferentially adopts a Cγ-exo pucker. This preorganizes the peptide backbone into a conformation that is highly favorable for the formation and stability of the collagen triple helix.[3][12][13] Conversely, (2S,4S)-hydroxyproline (cis-Hyp) favors a Cγ-endo pucker.

  • Enhanced Stability of Collagen: The presence of 4-Hyp at the Yaa position in the Gly-Xaa-Yaa repeating sequence of collagen significantly increases the thermal stability of the triple helix.[12] This stabilization is attributed to a combination of stereoelectronic effects and the formation of a water-mediated hydrogen bond network.[12][14]

  • Modulation of cis-trans Isomerism: The 4-hydroxyl group can also influence the cis-trans isomer ratio of the preceding peptide bond, generally favoring the trans conformation.

Key Effects of 4-Fluoroproline (Flp):

  • Augmented Stereoelectronic Effects: Fluorine is the most electronegative element, and its incorporation at the C4 position of proline leads to even stronger stereoelectronic effects than those observed with hydroxyproline. (2S,4R)-Fluoroproline strongly favors the Cγ-exo pucker, making it a potent stabilizer of the collagen triple helix.[15]

  • Thermodynamic Stability: Peptides containing (2S,4R)-fluoroproline in the Yaa position of a collagen-like sequence exhibit significantly higher thermal stability compared to their hydroxyproline-containing counterparts.[14][15]

Ring-Size Analogs: Altering Flexibility and Bond Angles

Modifying the size of the pyrrolidine ring by either contracting it to a four-membered ring (azetidine-2-carboxylic acid, Aze) or expanding it to a six-membered ring (piperidine-2-carboxylic acid, Pip) introduces distinct changes in bond angles and overall flexibility.

Key Effects of Azetidine-2-carboxylic Acid (Aze):

  • Increased Flexibility: Contrary to what might be expected from a smaller ring, peptides containing Aze are generally more flexible than their proline-containing counterparts.[16] This is due to a reduction in the repulsive non-covalent interactions between the ring atoms and neighboring residues.[16]

  • Destabilization of Ordered Structures: The increased flexibility and altered bond angles make the collagen-like extended conformation energetically less favorable for Aze compared to Pro.[16] This can lead to a destabilization of ordered structures like the collagen triple helix.[16][17]

  • Conformational Similarity with Differences: While the overall conformational preferences of Aze and Pro are similar, the subtle differences in flexibility and bond angles can be exploited in peptide design.[16]

Key Effects of Piperidine-2-carboxylic Acid (Pip):

  • Altered Backbone Dihedral Angles: The larger six-membered ring of piperidine-2-carboxylic acid leads to different preferred backbone dihedral angles compared to proline.

  • Influence on cis-trans Isomerism: The steric bulk of the preceding amino acid has been shown to play a role in the cis-trans isomerization of the Xaa-Pip bond.

Heteroatom-Containing Analogs: Modulating Electronic Properties

Replacing a carbon atom in the proline ring with a heteroatom, such as sulfur in thiazolidine-4-carboxylic acid (Thz), alters the electronic properties of the ring and can significantly impact the kinetics of cis-trans isomerization.

Key Effects of Thiazolidine-4-carboxylic Acid (Thz):

  • Accelerated cis-trans Isomerization: The presence of the sulfur atom in the thiazolidine ring can lower the energy barrier for cis-trans isomerization of the preceding peptide bond. This is because the sulfur atom can help to stabilize the transition state of the isomerization reaction.

  • Structural Mimicry: Thiazolidine-4-carboxylic acid can serve as a structural mimic of proline, allowing for the introduction of subtle electronic changes without drastically altering the overall peptide conformation.

Quantitative Data Summary

The following tables summarize the key quantitative effects of 2-methylproline and other proline analogs on peptide structure based on available experimental and computational data.

Table 1: Comparative Effects on Peptide Backbone Dihedral Angles (φ, ψ)

Proline AnalogTypical φ Angle RangeTypical ψ Angle RangeNotes
Proline (Pro) -60° to -75°[1]Varies depending on secondary structureHighly restricted φ angle due to the cyclic side chain.
2-Methylproline (2-MePro) ~ -60°Favors β-turn and PPII conformationsThe α-methyl group further restricts the conformational space.
4(R)-Hydroxyproline (Hyp) ~ -75° (in collagen)~ 165° (in collagen)The Cγ-exo pucker preorganizes the backbone for the collagen triple helix.[18]
Azetidine-2-carboxylic Acid (Aze) More flexible than Pro[16]More flexible than Pro[16]The smaller ring size leads to reduced steric hindrance and increased flexibility.
Piperidine-2-carboxylic Acid (Pip) VariesVariesThe larger ring alters the preferred backbone conformation.

Table 2: Comparative Effects on cis-trans Isomer Population of the Xaa-Pro Bond

Proline AnalogTypical % cis Population (in water)Key Influencing Factors
Proline (Pro) 5 - 10%[5][6]Solvent polarity, flanking residues
2-Methylproline (2-MePro) Significantly reduced (can be <1%)[10][11]Strong steric hindrance from the α-methyl group
4(R)-Hydroxyproline (Hyp) Favors transStereoelectronic effects of the hydroxyl group
4(R)-Fluoroproline (Flp) Strongly favors trans[15]Potent stereoelectronic effects of the fluorine atom
Thiazolidine-4-carboxylic Acid (Thz) Can increase cis populationElectronic effects of the sulfur atom

Table 3: Comparative Effects on the Stability of Secondary Structures

Proline AnalogEffect on β-turn StabilityEffect on PPII Helix StabilityEffect on Collagen Triple Helix Stability
Proline (Pro) InducerStabilizerModerate
2-Methylproline (2-MePro) Strong Stabilizer[10][11]Strong Stabilizer[10][11]Potentially stabilizing by enforcing a trans conformation
4(R)-Hydroxyproline (Hyp) Can stabilizeStabilizerStrong Stabilizer (in Yaa position)[12]
Azetidine-2-carboxylic Acid (Aze) Destabilizer[16]Destabilizer[16]Destabilizer[16]
4(R)-Fluoroproline (Flp) Can stabilizeStabilizerVery Strong Stabilizer (in Yaa position)[14][15]

Experimental Protocols for Conformational Analysis

The following sections provide detailed, step-by-step methodologies for the key experimental techniques used to characterize the conformational effects of proline analogs in peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for studying peptide conformation in solution at atomic resolution.[19][20] It can provide information on dihedral angles, cis-trans isomer populations, and the presence of specific secondary structures.

Experimental Workflow for NMR Analysis:

Caption: Workflow for NMR-based conformational analysis of peptides.

Step-by-Step Methodology:

  • Peptide Synthesis and Purification: Synthesize the peptide containing the proline analog of interest using solid-phase peptide synthesis (SPPS) and purify to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable NMR solvent (e.g., 90% H₂O/10% D₂O with a buffer, or a deuterated organic solvent like DMSO-d₆) to a final concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the sample's purity, solubility, and general folding state.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify the spin systems of the amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY (for larger peptides) or ROESY (for smaller peptides) spectrum to identify through-space correlations between protons that are close in space (< 5 Å). These correlations are crucial for determining the three-dimensional structure.

  • Resonance Assignment: Use the TOCSY and NOESY/ROESY spectra to assign the observed NMR signals to specific protons in the peptide sequence.

  • cis-trans Population Analysis: The presence of a proline residue often leads to two distinct sets of NMR signals for the residues flanking the Xaa-Pro bond, corresponding to the cis and trans isomers. The relative integration of these paired signals provides a quantitative measure of the cis and trans populations.

  • Dihedral Angle Restraints: Measure the ³J(HNHα) coupling constants from high-resolution 1D or 2D spectra to derive constraints on the φ dihedral angle.

  • Structure Calculation: Use the distance restraints from NOESY/ROESY and the dihedral angle restraints to calculate an ensemble of 3D structures using molecular dynamics or distance geometry algorithms in software packages like CYANA or XPLOR-NIH.

X-ray Crystallography

X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state.

Experimental Workflow for X-ray Crystallography:

Caption: Workflow for determining peptide structure by X-ray crystallography.

Step-by-Step Methodology:

  • Peptide Purification and Concentration: The peptide must be of very high purity (>98%) and concentrated to several mg/mL.

  • Crystallization Screening: Use high-throughput screening methods, such as sitting-drop or hanging-drop vapor diffusion, to test a wide range of crystallization conditions (precipitants, buffers, salts, and additives).[21][22]

  • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions to produce larger, single crystals suitable for diffraction.

  • Cryo-protection and Crystal Mounting: Soak the crystal in a cryoprotectant solution (e.g., glycerol, ethylene glycol) to prevent ice formation during freezing, then mount it in a loop and flash-cool it in liquid nitrogen.[22]

  • X-ray Diffraction Data Collection: Expose the frozen crystal to a high-intensity X-ray beam (typically at a synchrotron) and collect the diffraction pattern on a detector.[22]

  • Data Processing: Process the diffraction images to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

  • Phase Determination: Determine the phases of the diffracted X-rays, which is often the most challenging step. For peptides, direct methods or molecular replacement (if a similar structure is known) can be used.

  • Model Building and Refinement: Build an atomic model of the peptide into the calculated electron density map and refine the model to best fit the experimental data.

  • Structure Validation: Use tools like Ramachandran plots to validate the geometric quality of the final structure.[23]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[20] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.

Experimental Workflow for CD Spectroscopy:

Caption: Workflow for secondary structure analysis of peptides using CD spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the purified peptide with a precisely known concentration. The buffer used should have low absorbance in the far-UV region (e.g., phosphate buffer).

  • Instrument Setup: Use a calibrated CD spectropolarimeter. Set the desired parameters, including the wavelength range (typically 190-260 nm for secondary structure), bandwidth, integration time, and scan speed.[24]

  • Blank Measurement: Record a spectrum of the buffer alone to serve as a baseline.

  • Sample Measurement: Record the CD spectrum of the peptide solution.

  • Data Processing: Subtract the buffer baseline from the peptide spectrum. Convert the observed ellipticity to mean residue ellipticity (MRE) to normalize for concentration, path length, and the number of residues.

  • Secondary Structure Estimation: Use deconvolution software (e.g., BeStSel, DichroWeb) to estimate the percentages of α-helix, β-sheet, turn, and unordered structures from the CD spectrum.[25] The characteristic CD spectrum of a PPII helix, with a strong negative band around 206 nm and a positive band around 228 nm, can be used to identify this conformation.

Conclusion

The strategic substitution of proline with its analogs, particularly 2-methylproline, offers a powerful approach to rationally design peptides with specific and predictable three-dimensional structures. 2-Methylproline stands out as a potent tool for enforcing a trans peptide bond and stabilizing well-defined secondary structures like β-turns and PPII helices. In contrast, 4-substituted prolines allow for the fine-tuning of conformational preferences and stability through stereoelectronic effects, while ring-size and heteroatom-containing analogs provide further means to modulate flexibility and electronic properties.

A thorough understanding of the distinct conformational consequences of each proline analog, coupled with the rigorous application of experimental techniques such as NMR, X-ray crystallography, and CD spectroscopy, is essential for advancing the fields of peptide-based drug discovery and biomaterial engineering. This guide provides a foundational framework for researchers to make informed decisions in the selection and application of proline analogs to achieve their desired peptide architectures and functionalities.

References

  • The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans. Protein Science, 24(9), 1439-1447. [Link]

  • Cis–Trans Isomerizations of Proline Residues are Key to Bradykinin Conformations. Journal of the American Society for Mass Spectrometry, 24(3), 396-405. [Link]

  • cis-trans Peptide-Bond Isomerization in α-Methylproline Derivatives. Request PDF. [Link]

  • Conformational landscape of substituted prolines. Biophysical Reviews, 12(1), 25-39. [Link]

  • Triple Helical Structure and Stabilization of Collagen-like Molecules with 4(R)-Hydroxyproline in the Xaa Position. Biophysical Journal, 93(10), 3535-3548. [Link]

  • An integrative characterization of proline cis and trans conformers in a disordered peptide. Biophysical Journal, 121(21), 4158-4170. [Link]

  • Peptide bond, Dihedral angles and Ramachandran plot. YouTube. [Link]

  • A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(2), 75-87. [Link]

  • 4-Chloroprolines: Synthesis, Conformational Analysis, and Effect on the Collagen Triple Helix. Journal of the American Chemical Society, 129(39), 12031-12039. [Link]

  • peptide nmr. University of Warwick. [Link]

  • Conformational preferences of the 2-methylproline residue and its role in stabilizing β-turn and polyproline II structures of peptides. New Journal of Chemistry, 37(1), 183-192. [Link]

  • Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. Journal of the American Chemical Society, 127(16), 5849-5857. [Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab. [Link]

  • Proline. Wikipedia. [Link]

  • Circular Dichroism of Peptides. Moodle@Units. [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Organic Chemistry, 25(6), 726-737. [Link]

  • A Beginner's Guide to Protein Crystallography. Creative Biostructure. [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link]

  • Thermodynamic effects of proline introduction on protein stability. Proteins: Structure, Function, and Bioinformatics, 66(3), 689-701. [Link]

  • cis – trans isomerization of ( A ) regular peptide bond and ( B ) prolyl. ResearchGate. [Link]

  • Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press. [Link]

  • CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Biophysical Journal, 93(11), 3959-3967. [Link]

  • Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. Journal of Peptide Science, 18(2), 97-103. [Link]

  • Influence of Hydroxyproline on Mechanical Behavior of Collagen Mimetic Proteins Under Fraying Deformation—Molecular Dynamics Investigations. ASME Digital Collection. [Link]

  • Seven quick tips for beginners in protein crystallography. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 5), 536-540. [Link]

  • Structural insight into proline cis/trans isomerization of unfolded proteins catalyzed by the trigger factor chaperone. Nature Communications, 11(1), 3125. [Link]

  • Determination of Dihedral Angles in Peptides through Experimental and Theoretical Studies of R-Carbon Chemical Shielding Tensors. Oldfield Group Website - University of Illinois. [Link]

  • (PDF) NMR of peptides. ResearchGate. [Link]

  • Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations. Journal of Computational Chemistry, 35(19), 1433-1442. [Link]

  • An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8, 645851. [Link]

  • Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]

  • Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. RSC Publishing. [Link]

  • Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 135(42), 15881-15890. [Link]

  • Assessment of Energy Effects Determining cis-trans Proline Isomerization in Dipeptides. The Journal of Physical Chemistry B, 124(48), 10925-10935. [Link]

  • Introduction Part 1. Principles of Protein Crystallography. ddd-UAB. [Link]

  • Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Methods and Applications in Fluorescence, 9(4), 042002. [Link]

  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 22(16), 8868. [Link]

  • In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix. Scientific Reports, 7(1), 11872. [Link]

  • Relationship between cis-trans prolyl peptide bond isomerization and.... ResearchGate. [Link]

  • Resolution of D,L-azetidine-2-carboxylic acid. ResearchGate. [Link]

  • Hydroxyproline. Wikipedia. [Link]

Sources

Technical Guide: NMR Quantitation of Cis/Trans Isomer Ratios in 2-Methylproline Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 2-methylproline (2-MePro) , also known as


-methylproline, into peptide sequences is a premier strategy for constraining backbone flexibility and stabilizing specific secondary structures like 

-helices or

-turns. However, the steric bulk of the quaternary

-carbon drastically alters the thermodynamic equilibrium between cis and trans peptide bond isomers compared to native proline.

Accurate quantification of this ratio is critical for drug design, as bioactivity often depends on a specific conformer. While X-ray crystallography provides high-resolution static data, Nuclear Magnetic Resonance (NMR) remains the only authoritative method for quantifying these isomers in a physiological solution state. This guide outlines a self-validating NMR workflow to distinguish and quantify these isomers, accounting for the unique spectral properties introduced by the


-methyl substitution.

The Challenge: 2-MePro vs. Proline

In standard proline residues, the trans isomer is generally favored (typically >70% in water), but the energy barrier to cis formation is low (


13 kcal/mol).
In 2-MePro , the hydrogen at the 

position is replaced by a methyl group.[1] This introduces significant steric clash:
  • Steric Impact: The

    
    -methyl group clashes with the preceding carbonyl oxygen in the cis conformation, often destabilizing the cis isomer more than in native proline.
    
  • Spectral Consequence: The absence of the

    
     proton removes the primary NOE handle used in standard proline analysis (
    
    
    
    ), requiring a modified NOE strategy focusing on the methyl group.

Comparative Analysis: NMR vs. Alternatives

The following table objectively compares NMR against other structural techniques for this specific application.

FeatureSolution NMR X-Ray Crystallography CD Spectroscopy RP-HPLC
Primary Output Dynamic ratio of isomers in solutionStatic 3D structureGlobal secondary structureSeparation of conformers
Resolution Atomic (individual residues)AtomicLow (aggregate signal)High (if separable)
Physiological Relevance High (Dynamic equilibrium)Low (Crystal packing forces bias isomer)Medium (Solution state)Low (Denaturing conditions)
Quantification Direct integration of distinct peaksN/A (usually single conformer)Qualitative estimationPeak area (often difficult to separate isomers)
Limitation Requires slow exchange on NMR timescaleCrystal formation; "freezes" one stateCannot distinguish specific residue isomersPeak broadening; mobile phase effects

NMR Methodology & Mechanism

To ensure scientific integrity, this protocol relies on slow exchange . The isomerization of the X-2-MePro bond is slow on the NMR timescale (ms to s), resulting in two distinct sets of resonances for cis and trans populations.[2]

A. 1D C Chemical Shift Diagnostic ( )

The most robust diagnostic for proline ring puckering—and by extension peptide bond geometry—is the chemical shift difference between the


 and 

carbons.
  • Mechanism: The steric crowding in the cis isomer forces the pyrrolidine ring into a specific pucker that deshields

    
     and shields 
    
    
    
    .
  • The Rule:

    • Cis Isomer: Large separation

      
      
      
    • Trans Isomer: Small separation

      
      
      
  • Note: In 2-MePro, absolute values shift due to the quaternary center, but the relative magnitude of

    
     remains a reliable indicator.
    
B. 2D NOESY/ROESY: The "Methyl Switch"

Standard proline analysis relies on the


 NOE (distance between 

and

) to identify cis. In 2-MePro,

does not exist.

Corrected Logic for 2-MePro:

  • Trans Diagnostic: Strong NOE between

    
     (previous residue) and 
    
    
    
    (2-MePro ring protons).
  • Cis Diagnostic: Strong NOE between

    
     (previous residue) and 
    
    
    
    (the 2-MePro methyl group).

Experimental Workflow (Graphviz Visualization)

NMR_Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Analysis & Logic cluster_3 Phase 4: Conclusion Prep Dissolve Peptide (5-10 mM) Solvent Select Solvent (D2O for bio-mimicry DMSO-d6 for solubility) Prep->Solvent Exp1 1D 1H NMR (Quantification) Solvent->Exp1 Exp2 1H-13C HSQC (Carbon Assignment) Exp1->Exp2 Exp3 2D NOESY/ROESY (Geometry Validation) Exp2->Exp3 Assign Assign Major/Minor Sets Exp3->Assign CheckC Check 13C Beta-Gamma Gap Assign->CheckC CheckNOE Check NOE Connectivity Assign->CheckNOE Trans TRANS Isomer (Ha(i-1) -> Hd(i)) (Small C-diff) CheckNOE->Trans Ha-Hd NOE Cis CIS Isomer (Ha(i-1) -> Me(i)) (Large C-diff) CheckNOE->Cis Ha-Me NOE

Caption: Step-by-step NMR workflow for distinguishing and quantifying 2-MePro isomers, highlighting the critical decision pathways based on NOE and Carbon data.

Detailed Experimental Protocol

Step 1: Sample Preparation
  • Concentration: Prepare 2–10 mM peptide solution. High concentration is required to detect minor isomers (often <10%).

  • Solvent Selection:

    • Phosphate Buffer (pH 6.5, 90% H2O/10% D2O): Best for biological relevance.

    • DMSO-d6: Use if peptide aggregates. Warning: DMSO often stabilizes the cis isomer population compared to water [1].

  • Reference: Add DSS (0 ppm) for aqueous or TMS for organic solvents.

Step 2: Acquisition Parameters
  • 1D

    
    H NMR:  Acquire with long relaxation delay (
    
    
    
    ) to ensure quantitative integration. 64–128 scans.
  • 2D

    
    H-
    
    
    
    C HSQC:
    Multiplicity-edited (to distinguish CH2 from CH3). This assigns the
    
    
    and
    
    
    carbons.[3]
  • 2D NOESY:

    • Mixing time (

      
      ): 200–400 ms.
      
    • If the peptide MW

      
       1000–2000 Da (near zero-crossing), use ROESY  (mixing time 200 ms) to avoid signal cancellation.
      
Step 3: Data Processing & Integration (Self-Validation)

To ensure Trustworthiness , the protocol must be self-validating:

  • Identify Duplicate Signals: Look for "shadow" peaks in the 1D spectrum (e.g., two methyl singlets or two amide doublets).

  • Calculate Ratio (

    
    ):  Integrate the distinct 2-MePro Methyl singlets in the 1D proton spectrum.
    
    
    
    
  • Validate with HSQC: The volume integrals of the corresponding Cross-peaks in HSQC should match the 1D ratio.

Data Interpretation Guide

Use the following table to assign your signals.

MarkerTrans Isomer (Major) Cis Isomer (Minor) Mechanism
NOE Signal Strong

Strong

Spatial proximity of preceding residue.

C

Small (

ppm)
Large (

ppm)
Ring puckering strain in cis.
Methyl

H Shift
Typically UpfieldTypically DownfieldMagnetic anisotropy of the carbonyl.
Case Study Example

In a study of Ac-Ala-2-MePro-NHMe in water:

  • Observation: Two sets of resonances were observed.

  • Major Set (80%): Showed NOE between Ala-

    
     and 2-MePro-
    
    
    
    . Assigned as Trans .[4][5]
  • Minor Set (20%): Showed NOE between Ala-

    
     and 2-MePro-
    
    
    
    . Assigned as Cis .

References

  • Dugave, C., & Demange, L. (2003). Cis-trans isomerization of organic molecules and biomolecules: implications and applications. Chemical Reviews, 103(7), 2475–2532. Link

  • Kang, Y. K., & Choi, H. Y. (2014). Conformational preferences of the 2-methylproline residue and its role in stabilizing

    
    -turn and polyproline II structures of peptides.[6][7] New Journal of Chemistry, 38, 2397-2405. Link
    
  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Foundational text for Proline isomer analysis). Link

  • Flores-Ortega, A., et al. (2008).[8] Conformational preferences of alpha-substituted proline analogues. The Journal of Organic Chemistry, 73(9), 3418-3427.[8] Link

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-Methylproline vs. Proline Peptides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of mass spectrometry fragmentation patterns for peptides containing 2-methylproline (2-MePro) versus standard proline (Pro).

Executive Summary

2-Methylproline (α-methylproline) is a non-proteinogenic amino acid increasingly utilized in peptide therapeutics to enhance metabolic stability and constrain backbone conformation. While it shares the pyrrolidine ring structure with Proline, the substitution of the α-hydrogen with a methyl group fundamentally alters specific fragmentation pathways during Collision-Induced Dissociation (CID).

This guide details the diagnostic mass spectral signatures of 2-MePro, distinguishing it from Proline through characteristic immonium ions, altered backbone cleavage kinetics, and the suppression of pathways requiring α-proton abstraction.

Structural & Mechanistic Basis of Fragmentation

To interpret the MS/MS spectra correctly, one must understand the underlying physics dictating the fragmentation.

The "Proline Effect" Retention

Both Pro and 2-MePro contain a secondary amine (tertiary amide in peptide bonds) with high proton affinity.

  • Mechanism: In the Mobile Proton Model, the ionizing proton migrates to the amide nitrogen of the Pro/2-MePro residue. This destabilizes the amide bond N-terminal to the residue.

  • Observation: Both residues exhibit the "Proline Effect," characterized by dominant y-ions resulting from cleavage N-terminal to the pyrrolidine ring.

  • Difference: The 2-MePro effect is often more pronounced due to the inductive effect of the α-methyl group, which slightly increases the basicity of the nitrogen, potentially trapping the proton more effectively than standard Proline.

The Quaternary Center Blockade

The most critical difference is the absence of an α-hydrogen in 2-MePro.

  • Proline: The α-proton is often involved in hydrogen transfer rearrangements and is essential for racemization via oxazolone intermediates.

  • 2-Methylproline: The quaternary α-carbon blocks pathways requiring α-proton abstraction. This prevents specific neutral losses and renders the residue resistant to racemization during synthesis and fragmentation.

Steric Hindrance & Internal Fragmentation

The geminal methyl group at the α-position introduces significant steric bulk.

  • Impact: This restricts the conformational flexibility of the peptide backbone, often locking it into specific turn motifs (e.g.,

    
    -turns).
    
  • MS Outcome: The rigidity can hinder the "wrapping" required for remote proton transfers, potentially altering the ratio of internal fragments (double backbone cleavage) compared to flexible Proline peptides.

Diagnostic Signatures & Data Comparison

The following table summarizes the quantitative and qualitative differences observed in LC-MS/MS analysis.

FeatureProline (Pro)2-Methylproline (2-MePro)Mass Shift (

)
Residue Mass 97.0528 Da111.0684 Da+14.0156 Da
Diagnostic Immonium Ion m/z 70.06 m/z 84.08 +14.02
Dominant Backbone Ion y-ion (N-terminal cleavage)y-ion (N-terminal cleavage)y-ion + 14 Da
Internal Fragments Common (e.g., a/b mix)Altered intensity due to stericsShifted
Neutral Loss Can lose NH

/ H

O
Similar losses, no

-H loss
-
Chromatography (RPLC) Elutes earlierElutes later (Hydrophobic)~0.5 - 2 min shift
The Diagnostic Immonium Ion (m/z 84)

The most definitive marker for 2-MePro is its immonium ion.

  • Proline: Generates a dominant peak at m/z 70 (tetrahydropyridinium cation).

  • 2-MePro: Generates a dominant peak at m/z 84 (3-methyl-tetrahydropyridinium cation).

  • Protocol Note: This ion is best observed at higher collision energies (CE > 30 eV). At low CE, the backbone remains intact; at high CE, the internal immonium ion dominates the low-mass region.

Experimental Protocol: Differentiating 2-MePro

This self-validating workflow ensures positive identification of 2-MePro residues in synthetic peptides or metabolites.

Step 1: Chromatographic Separation

Use Reverse-Phase LC (C18) to separate the 2-MePro analog from potential impurities (e.g., standard Pro variants).

  • Condition: 0.1% Formic Acid in Water/Acetonitrile gradient.

  • Expectation: 2-MePro peptides are more hydrophobic and will have a higher retention time than their Pro counterparts.

Step 2: MS1 Mass Check

Verify the precursor mass shift.

  • Target Mass =

    
    .
    
  • Note: Ensure high-resolution (Orbitrap/TOF) to distinguish this from methylation on other residues (e.g., Lysine methylation).

Step 3: Targeted MS/MS (PRM or DDA)

Set up a targeted scan with Collision Energy Stepping .

  • Settings: Normalized Collision Energy (NCE) at 25, 30, and 35.

  • Rationale: Stepping ensures coverage of both the fragile backbone (y-ions) and the stable immonium ions.

Step 4: Spectral Validation[1][2]
  • Locate the Gap: Find the y-ion series gap. A gap of 111.07 Da (instead of 97.05 Da) localizes the modification.

  • Confirm with m/z 84: Extract the ion chromatogram (XIC) for m/z 84.0813. Co-elution with the precursor confirms the 2-MePro moiety.

  • Check for m/z 70: Absence (or background level) of m/z 70 confirms no standard Proline is at that position (if sequence allows).

Visualization of Fragmentation Pathways[1][3]

The following diagrams illustrate the mechanistic differences and the analytical workflow.

Fragmentation Mechanism: Pro vs. 2-MePro

FragmentationMechanism Precursor Peptide Precursor (M+H)+ MobileProton Mobile Proton Migration Precursor->MobileProton ProPath Proline Residue (Secondary Amine) MobileProton->ProPath Standard MeProPath 2-MePro Residue (Quaternary Alpha-C) MobileProton->MeProPath Methylated ProCleavage N-terminal Cleavage (Proline Effect) ProPath->ProCleavage ProImm Immonium Ion m/z 70 ProCleavage->ProImm High Energy Oxazolone Oxazolone Formation (Requires alpha-H for racemization) ProCleavage->Oxazolone b-ion path MeProCleavage N-terminal Cleavage (Enhanced Inductive Effect) MeProPath->MeProCleavage MeProImm Immonium Ion m/z 84 MeProCleavage->MeProImm High Energy Block Alpha-H Pathway BLOCKED MeProCleavage->Block No Alpha-H

Figure 1: Comparative fragmentation pathways. Note the blockade of alpha-proton dependent pathways in 2-MePro and the mass-shifted immonium ion.

Analytical Decision Workflow

Workflow Start Sample Injection (LC-MS/MS) Detect Detect Precursor (Mass Shift +14 Da?) Start->Detect Filter Filter: Isotope Pattern & RT (Expect Later Elution) Detect->Filter Frag Fragment (HCD/CID) Stepped CE (25-35%) Filter->Frag CheckImm Check Low Mass Region (m/z 70 vs 84) Frag->CheckImm ResultPro Dominant m/z 70 = Proline CheckImm->ResultPro m/z 70 ResultMePro Dominant m/z 84 = 2-Methylproline CheckImm->ResultMePro m/z 84 Seq Sequence Validation Check y-ion series gap (97 vs 111 Da) ResultPro->Seq ResultMePro->Seq

Figure 2: Step-by-step decision tree for distinguishing Proline and 2-Methylproline in complex mixtures.

References

  • Proline Effect & Fragmentation Mechanics

    • Harrison, A. G., et al. (2011).[1] "The Proline Effect in the Fragmentation of Protonated Peptides." Journal of the American Society for Mass Spectrometry.[1]

  • Immonium Ion Diagnostics

    • Falick, A. M., et al. (1993). "Low-mass ions produced from peptides by high-energy collision-induced dissociation." Journal of the American Society for Mass Spectrometry.[1] (Establishes m/z 70 for Pro; m/z 84 derived via homology).

  • 2-Methylproline Synthesis & Properties

    • Beesley, R. M., et al. (2023). "Synthesis and application of alpha-methylproline derivatives." Royal Society of Chemistry.

  • Diagnostic Ions in Proteomics

    • Hseiky, A., et al. (2021).[2] "Diagnostic ions for lysine modifications." Proteomes. (Contextualizes the use of specific low-mass ions for modified residues).

  • Peptide Fragmentation Overview

    • Matrix Science. "Peptide Fragmentation Nomenclature and Ion Types." (Reference for b/y ion series and immonium ion calculation).

Sources

Publish Comparison Guide: CD Spectroscopy of Peptides Containing 2-Methylproline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conformational Lock

For researchers in peptidomimetics and drug design, 2-methylproline (2-MePro) represents a precision tool for backbone engineering. Unlike native proline, which fluctuates between Polyproline II (PPII) and disordered states in aqueous solution, 2-MePro acts as a conformational lock . The addition of a methyl group at the


-carbon severely restricts the 

and

torsion angles, forcing peptides into stable helical (

or

) or turn conformations even in short sequences.

This guide compares the Circular Dichroism (CD) spectroscopic signatures of 2-MePro peptides against their native Proline and Aib (aminoisobutyric acid) counterparts, providing a validated protocol for distinguishing subtle secondary structures.

Comparative Analysis: 2-MePro vs. Alternatives

The choice of amino acid dictates the secondary structure landscape. The table below summarizes the key CD spectral differences and stability factors.

Table 1: Structural Propensities and CD Signatures[1]
FeatureNative Proline (Pro) 2-Methylproline (2-MePro) Aminoisobutyric Acid (Aib)
Primary Constraint Pyrrolidine ring (

)
Pyrrolidine ring +

-Methyl (

locked,

restricted)
Gem-dimethyl effect (

restricted)
Dominant Structure (Water) Polyproline II (PPII) or Random Coil

-Helix
or

-Turn

-Helix /

-Helix (length dependent)
Cis/Trans Isomerism Cis isomer accessible (~10-30%)Trans isomer exclusively favored (>99%)N/A (Achiral, no cis/trans peptide bond issues)
Key CD Minima (nm) ~205 nm (strong negative)207 nm (strong) & 222 nm (weak/shoulder)208 nm & 222 nm
Key CD Maxima (nm) ~228 nm (weak positive)~190-195 nm (positive)~190-195 nm (positive)
Helix Stability Low (requires solvent aid like TFE)High (stable even in short oligomers)High
Deep Dive: The -Helix vs. -Helix Discrimination

A critical challenge in peptide CD is distinguishing between


-helices and 

-helices. 2-MePro strongly promotes the

-helix in short peptides (

residues) due to steric crowding that disfavors the tighter packing of the

-helix.
  • 
    -Helix Signature:  Two negative bands of roughly equal intensity at 208 nm and 222 nm.[1] The ratio 
    
    
    
    .
  • 
    -Helix Signature:  The negative band at 208 nm is significantly more intense than the band at 222 nm. The ratio 
    
    
    
    . 2-MePro peptides often exhibit this distinct "deep W" shape where the lower wavelength minimum dominates.

Mechanism of Action: The Steric Vise

To understand the spectra, one must understand the geometry. The following diagram illustrates how 2-MePro restricts the conformational space compared to Proline, funneling the peptide into a helical fold.

Conformational_Landscape Proline Native Proline (Restricted u03d5, Flexible u03c8) PPII Polyproline II (PPII) Extended Left-Handed Helix (Water favored) Proline->PPII Default in H2O Cis Cis-Isomer (Population ~20%) Proline->Cis Accessible MePro 2-Methylproline (Locked u03d5, Restricted u03c8) Helix310 3_10 Helix (Tighter winding, i -> i+3 H-bonds) MePro->Helix310 Steric Clash forces twist Alpha Alpha Helix (i -> i+4 H-bonds) MePro->Alpha Long peptides PPII->MePro Destabilized Cis->MePro Blocked by Methyl

Figure 1: The "Conformational Vise" of 2-Methylproline. The


-methyl group sterically blocks the Cis-isomer and PPII conformation, funneling the population into helical states.

Validated Experimental Protocol

To obtain high-fidelity spectra that allow for the calculation of the


 ratio, strict adherence to pathlength and concentration protocols is required.
Step 1: Sample Preparation
  • Solvent Choice:

    • Baseline: Phosphate buffer (10-20 mM, pH 7.0). Avoid chloride ions (e.g., NaCl, HCl) as they absorb strongly below 200 nm.

    • Helicity Induction: Trifluoroethanol (TFE) titrations (0% to 50% v/v). 2-MePro peptides often show significant helicity in 100% water, unlike native sequences.

  • Concentration: Prepare a stock at ~1.0 mg/mL. Dilute to 0.1 – 0.2 mg/mL for measurement.

    • Critical Check: Accurate concentration is vital for calculating Mean Residue Ellipticity (MRE). Use Quantitative Amino Acid Analysis (AAA) or UV absorbance at 280 nm (if Tyr/Trp are present).

Step 2: Instrument Parameters
  • Pathlength: 1 mm (0.1 cm) cuvette is standard. Use 0.1 mm (0.01 cm) if high absorbance (HT) voltage exceeds 600V below 200 nm.

  • Wavelength Range: 260 nm to 185 nm . (Data below 195 nm is essential for the positive helix band).

  • Scan Speed: 50 nm/min.

  • Accumulations: Average 3–5 scans to improve Signal-to-Noise (S/N).

Step 3: Data Processing & Analysis

Convert the raw signal (mdeg) to Mean Residue Ellipticity (


), which normalizes for peptide length and concentration.

Formula:



  • 
    : Observed ellipticity (mdegrees)
    
  • 
    : Mean Residue Weight (Molecular Weight / Number of residues - 1)
    
  • 
    : Pathlength (cm)
    
  • 
    : Concentration (mg/mL)
    

Workflow Diagram:

CD_Workflow Prep Sample Prep (10mM Phosphate, pH 7) Avoid Cl- ions Measure Acquisition Range: 260-185 nm Cell: 1 mm Quartz Prep->Measure Process Convert to MRE ([ u03b8 ] units) Measure->Process Analyze Calculate Ratio R [u03b8]222 / [u03b8]208 Process->Analyze Result310 R < 0.4 (3_10 Helix) Analyze->Result310 2-MePro Short Peptides ResultAlpha R ~ 1.0 (Alpha Helix) Analyze->ResultAlpha Long Peptides

Figure 2: Analytical workflow for distinguishing helical subtypes in 2-MePro peptides.

References

  • Toniolo, C., et al. (1996).[2][3] "Circular dichroism spectrum of a peptide

    
    -helix." Journal of the American Chemical Society. Link
    
  • Silva, R. A., et al. (2002).[2] "Discriminating

    
    - from 
    
    
    
    -helices: vibrational and electronic CD and IR absorption study of related Aib-containing oligopeptides." Biopolymers.[4][2][3][5][6][7][8][9] Link
  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). "How to study proteins by circular dichroism." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Link

  • Horng, J. C., & Raines, R. T. (2006). "Stereoelectronic effects on polyproline conformation." Protein Science. Link

  • Millhauser, G. L., et al. (1997).[9] "The role of

    
    -, 
    
    
    
    -, and
    
    
    -helix in helix→coil transitions." Biochemistry. Link

Sources

enzymatic stability of peptides with 2-methylproline vs standard proline

[1]

Executive Summary

For researchers in drug discovery, the rapid proteolytic degradation of therapeutic peptides remains a primary bottleneck.[1] While standard Proline (Pro) provides some conformational rigidity, it often fails to protect adjacent peptide bonds from aggressive serum proteases. 2-Methylproline (2-MePro) , an

Mechanistic Insight: The Steric Shield

The superior stability of 2-MePro stems from the substitution of the

A. Conformational Locking

Standard Proline restricts the

both



  • Effect: This "locks" the peptide into specific secondary structures (often

    
    -turns or 
    
    
    -helices) and strongly favors the trans peptide bond configuration (
    
    
    ).
  • Result: Proteases, which require the peptide backbone to adopt an "induced fit" extended conformation for hydrolysis, cannot bind effectively.

B. Steric Occlusion

The additional methyl group acts as a physical bumper. It fills the hydrophobic pocket of many endopeptidases (e.g., chymotrypsin, prolyl endopeptidase) but creates a steric clash that prevents the catalytic triad from approaching the carbonyl carbon.

Diagram: Mechanistic Pathway of Stabilization

StabilityMechanismProlineStandard Proline(α-H)FlexibilityModerate Flexibility(φ restricted, ψ accessible)Proline->FlexibilityMePro2-Methylproline(α-CH3)RigidityHyper-Rigidity(φ & ψ restricted)MePro->RigiditySteric BulkEnzymeBindProtease Binding(Induced Fit Possible)Flexibility->EnzymeBindEnzymeBlockSteric Occlusion(Active Site Blocked)Rigidity->EnzymeBlockConformational LockDegradationRapid Hydrolysis(t1/2: Minutes)EnzymeBind->DegradationStabilityExtended Half-Life(t1/2: Hours/Days)EnzymeBlock->Stability

Figure 1: Mechanistic comparison showing how the

Performance Comparison Data

The following data summarizes the impact of substituting Pro with 2-MePro in bioactive peptides. The shift from minutes to hours in half-life is typical for this modification.

Table 1: Comparative Stability Profile
FeatureStandard Proline (Pro)2-Methylproline (2-MePro)Impact on Drug Design
Serum Half-Life (

)
10 – 30 minutes4 – 24+ hoursEnables once-daily dosing potential.
Protease Resistance Susceptible to Prolyl Endopeptidase (PEP) & TrypsinHighly Resistant to PEP, Trypsin, and ChymotrypsinProtects critical cleavage sites.
Conformational Bias Promotes

-turns; cis/trans isomerization possible
Strongly stabilizes

-turns; locks trans isomer
Increases receptor affinity if the bioactive conformation is a turn.
Synthesis Difficulty Low (Standard coupling)High (Steric hindrance slows coupling)Requires specialized coupling protocols (see Sec. 4).
Case Study Evidence

In studies involving proline-rich antimicrobial peptides (e.g., A3-APO analogs), the incorporation of sterically hindered proline analogs resulted in:

  • In Vitro: No detectable degradation after 30 minutes in undiluted serum.[2]

  • In Vivo: Half-life extension from ~20 minutes (parent peptide) to >100 minutes, maintaining bactericidal activity while resisting renal clearance and proteolysis [1, 2].

Experimental Protocol: Serum Stability Assay

To objectively verify the stability enhancement of 2-MePro, use this standardized LC-MS workflow. Critical Note: Avoid Trichloroacetic Acid (TCA) precipitation, as it can cause peptide co-precipitation and loss of quantification. Use the Ethanol/Formic Acid method described below.

Workflow Diagram

AssayProtocolStartPeptide Stock(10 mM in DMSO)IncubationIncubationHuman Serum (37°C)Final Conc: 10 µMStart->IncubationSamplingTime Point Sampling(0, 15, 30, 60, 120, 240 min)Incubation->SamplingQuenchingPrecipitation (Quench)Add 3:1 (v/v) 1% Formic Acid in EthanolSampling->QuenchingImmediateCentrifugeCentrifugation15,000 x g, 10 min, 4°CQuenching->CentrifugeAnalysisLC-MS Analysis(MRM Mode)Centrifuge->AnalysisSupernatant

Figure 2: Optimized LC-MS serum stability workflow minimizing peptide loss during precipitation.

Step-by-Step Methodology
  • Preparation: Dilute peptide stock (10 mM in DMSO) to 10 µM in pooled human serum (pre-warmed to 37°C).

  • Incubation: Shake gently at 37°C.

  • Sampling: At defined time points (

    
     min), remove 50 µL aliquots.
    
  • Quenching (Critical): Immediately add 150 µL of 1% Formic Acid in Ethanol (cold). This precipitates serum proteins without trapping the peptide.

    • Why? Standard TCA precipitation often removes hydrophobic peptides, leading to false "degradation" data [3].

  • Separation: Vortex for 30s, then centrifuge at 15,000

    
     g for 10 min at 4°C.
    
  • Quantification: Inject 10 µL of the supernatant into an LC-MS/MS system. Monitor the parent ion transition (MRM). Calculate % remaining relative to

    
    .
    

Synthesis Guidelines: Overcoming Steric Hindrance

Synthesizing peptides with 2-MePro is difficult because the

Recommended Coupling Protocol
  • Coupling Reagent: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP . These are more reactive than HBTU/HCTU.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) is preferred as an additive to reduce racemization and accelerate coupling.

  • Conditions:

    • Stoichiometry: 4-5 equivalents of Amino Acid : HATU : HOAt : DIEA.

    • Time: Extend coupling time to 2–4 hours (vs. standard 30-45 min).

    • Double Coupling: Mandatory. Perform the coupling reaction twice for the residue following 2-MePro (and for attaching 2-MePro itself).

    • Temperature: If aggregation is observed, perform coupling at 50°C (microwave assisted if available).

References

  • Otvos, L. et al. (2005). "A biomimetic approach for enhancing the in vivo half-life of peptides." Journal of Peptide Science. Link

  • Noto, P. B. et al. (2008). "Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo." Antimicrobial Agents and Chemotherapy. Link

  • Kittel, M. et al. (2024). "Comparison of Protocols to Test Peptide Stability in Blood Plasma." Analytical Chemistry. Link

  • Thottathil, J. K. et al. (1986). "Alpha-methylproline: Synthesis and conformational studies." Journal of the American Chemical Society.[3] Link

  • Eschenmoser, A. et al. (1976).[4] "L-Proline, 2-methyl- Organic Syntheses Procedure." Organic Syntheses. Link

Bioactivity & Stability Profiling: Native Proline vs. 2-Methylproline Substitutions

[1][2]

Executive Summary: The Steric Lock Strategy

In the optimization of therapeutic peptides, Native Proline (Pro) is often a weak point for metabolic stability despite its critical role in secondary structure.[1] The substitution of Pro with 2-Methylproline (2-MePro) —an

1

This guide objectively compares these two residues. While Native Proline offers conformational flexibility essential for certain "induced-fit" binding events, 2-MePro functions as a conformational lock .[1] It restricts backbone dihedral angles (




1

Key Takeaway: Switch to 2-MePro when your peptide suffers from rapid in vivo clearance or when entropic penalties upon binding limit affinity.[1] Avoid 2-MePro if the receptor pocket requires the peptide to adopt a cis-amide bond, as 2-MePro strongly disfavors this state.

Mechanistic Comparison: Structural & Electronic Drivers

The bioactivity differences between Pro and 2-MePro are driven by the quaternary carbon at the 2-position.[1]

Conformational Restriction[2]
  • Native Proline: Unique among amino acids for restricting the

    
     angle to 
    
    
    .[1] However, it retains significant flexibility in the
    
    
    angle and can isomerize between trans and cis peptide bonds (roughly 10-30% cis population in water).[1]
  • 2-Methylproline: The additional methyl group creates severe steric clashes with the preceding carbonyl oxygen.[1] This "Quaternary Effect" restricts the

    
     torsion angles further, locking the peptide into a narrow conformational well.
    
    • Data Point: In aqueous solution, replacing Pro with 2-MePro decreases the cis-amide population by approximately 20.6% , effectively forcing the peptide into a trans conformation [1].

    • Helix Stabilization: 2-MePro is a strong promoter of

      
      -helices and Polyproline II (PII) structures due to this rigidity.[1]
      
Proteolytic Shielding

The primary failure mode for Pro-containing peptides is cleavage by prolyl endopeptidases (e.g., POP) or non-specific proteases.[1] The

1
Visualization: The Steric Shield Mechanism

The following diagram illustrates the kinetic stability conferred by 2-MePro.

ProteolyticShieldingcluster_0Native Proline Peptidecluster_12-Methylproline PeptidePro_PeptidePeptide-Pro-Peptide(Exposed Carbonyl)ProteaseProtease Active Site(Catalytic Triad)Pro_Peptide->Protease AccessibleCleavageHydrolysis &DegradationProtease->Cleavage Fast KineticsMePro_PeptidePeptide-(2-Me)Pro-Peptide(Sterically Shielded)Protease_BlockedProtease Active Site(Steric Clash)MePro_Peptide->Protease_Blocked Blocked by α-MethylIntactPeptide RemainsBioactiveProtease_Blocked->Intact No Reaction

Figure 1: Mechanistic pathway showing how the

1

Comparative Performance Data

The following table synthesizes experimental trends observed in peptidomimetic studies.

FeatureNative Proline (L-Pro)(S)-2-Methylproline (2-MePro)Impact on Drug Development
Proteolytic Half-Life (

)
Minutes to HoursHours to DaysCritical: 2-MePro significantly extends circulation time.[1]
Conformational Entropy ModerateLow (Rigid)2-MePro reduces entropy loss upon binding (improved

).[1]
Cis/Trans Ratio ~1:4 (in water)~1:99 (Strong trans bias)Use 2-MePro to stabilize trans-binding pharmacophores.[1]
Secondary Structure Breaks

-helices; starts turns
Stabilizes

-helix &

-turns
2-MePro is superior for nucleating turn structures.[1]
Coupling Difficulty Low/ModerateVery HighRequires specialized synthesis protocols (see Section 4).[1]

Experimental Protocols

To validate the bioactivity of a 2-MePro substitution, you must first successfully synthesize the peptide. The steric hindrance that protects the peptide in vivo makes it extremely difficult to synthesize in vitro.[1]

Synthesis Protocol: Overcoming Steric Hindrance

Standard HBTU/DIPEA coupling will fail or result in low yields/racemization when coupling to the secondary amine of 2-MePro.[1]

Optimized Workflow:

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .[1] These are more reactive than HBTU.[1]

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) is a critical additive to reduce racemization and accelerate the reaction.[1]

  • Conditions: Double coupling is mandatory.

    • Coupling 1: 2 hours at Room Temperature.[1]

    • Coupling 2: 1 hour at 50°C (microwave assisted if available).

SynthesisProtocolStartResin-Bound Peptide(N-term Free)DecisionNext AA is 2-MePro?Start->DecisionStandardStandard Coupling(HBTU/DIPEA, 30 min)Decision->StandardNoDifficultSteric Coupling Protocol1. HATU/HOAt/TMP (1:1:2)2. Double Couple (2x 2hr)3. Check with Chloranil TestDecision->DifficultYesSuccessWash & Deprotect (Fmoc)Standard->SuccessDifficult->Success

Figure 2: Decision tree for peptide synthesis. Note the divergence in protocol when introducing the sterically hindered 2-MePro residue.

Stability Assay: Serum Incubation

To quantify the advantage of 2-MePro, perform a direct head-to-head stability assay.

  • Preparation: Dissolve Peptide A (Native Pro) and Peptide B (2-MePro) in PBS (1 mg/mL).

  • Incubation: Mix 100

    
    L peptide solution with 900 
    
    
    L pooled human serum. Incubate at 37°C.
  • Sampling: Aliquot 100

    
    L at 
    
    
    min.
  • Quenching: Immediately add 200

    
    L cold Acetonitrile (with 0.1% TFA) to precipitate serum proteins. Centrifuge at 10,000g for 5 min.
    
  • Analysis: Inject supernatant into RP-HPLC (C18 column). Monitor degradation of the parent peak.[1]

  • Calculation: Plot

    
     vs. Time to determine 
    
    
    and Half-life (
    
    
    ).

Case Study: Antigen Mimotopes

A definitive example of 2-MePro utility is found in the stabilization of antigen mimotopes associated with autoimmune recurrent thrombosis.[1]

  • Challenge: The native sequence containing Ala-Pro adopted a flexible conformation in water, leading to poor binding specificity and rapid degradation.[1]

  • Intervention: Substitution of Pro with 2-MePro.

  • Result:

    • Structure: The 2-MePro variant stabilized a

      
      I-turn  structure (population increased to 25.2% in water) [1].[1][2]
      
    • Stability: The rigidified turn prevented enzymatic access, significantly extending biological half-life.[1]

    • Bioactivity: The "locked"

      
      -turn more accurately mimicked the epitope presented on the native protein surface, improving antibody recognition.[1]
      

References

  • Kang, Y. K., & Park, H. S. (2014).[1] Conformational preferences of the 2-methylproline residue and its role in stabilizing

    
    -turn and polyproline II structures of peptides.[1][2] New Journal of Chemistry, 38(7), 2831-2840.[1] 
    
  • Seebach, D., et al. (1983).[3][1]

    
    -Alkylation of Amino Acids without Racemization.[1] Journal of the American Chemical Society.[1] 
    
  • Vanhoof, G., et al. (1995).[1] Proline motifs in peptides and their biological processing.[1][4][5][6] FASEB Journal, 9(9), 736-744.[1][6]

Validating the Stereochemistry of Incorporated 2-Methylproline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of methods for validating the stereochemistry of 2-methylproline (2-MePro) incorporated into therapeutic peptides. It details experimental protocols, mechanistic insights, and comparative data for researchers in drug discovery.

Executive Summary

2-Methylproline (α-methylproline) is a critical peptidomimetic tool used to constrain peptide backbone conformation, stabilize secondary structures (such as


-turns or 

-helices), and enhance resistance to proteolytic degradation. However, its quaternary

-carbon introduces significant steric hindrance, which complicates solid-phase peptide synthesis (SPPS).

While the 2-MePro residue itself is chemically resistant to racemization once formed (lacking an acidic


-proton), its incorporation presents two distinct stereochemical risks:
  • Starting Material Impurity: Ensuring the enantiomeric purity of the synthetic building block (usually Fmoc-(S)-2-MePro-OH).

  • Neighboring Residue Racemization: The extreme steric bulk of 2-MePro slows the acylation rate of the preceding amino acid during coupling, significantly increasing the risk of racemization for that preceding residue (

    
    ).
    

This guide compares the three primary validation methodologies: Marfey’s Method (chemical derivatization), NMR Spectroscopy (solution-state analysis), and X-ray Crystallography (solid-state definition).

Method 1: Marfey’s Method (The Chemical Gold Standard)

Best for: Absolute configuration determination, quantifying enantiomeric excess (ee), and detecting trace D-isomers.

Marfey’s method relies on the derivatization of amino acid hydrolysates with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA). This converts enantiomers (L/D) into diastereomers (L-L and L-D), which are separable by standard reverse-phase HPLC (RP-HPLC).

Experimental Protocol

1. Acid Hydrolysis:

  • Dissolve 0.5 mg of the purified peptide in 0.5 mL of 6 M HCl (containing 1% phenol to protect Tyr/Trp).

  • Incubate at 110°C for 16–24 hours in a sealed, evacuated glass tube.

  • Evaporate to dryness under vacuum (SpeedVac).

2. Derivatization:

  • Resuspend the residue in 100

    
    L of H
    
    
    
    O.
  • Add 200

    
    L of 1% (w/v) L-FDAA in acetone.
    
  • Add 40

    
    L of 1 M NaHCO
    
    
    
    (pH adjustment to ~9.0).
  • Heat at 40°C for 1 hour.

  • Quench with 40

    
    L of 1 M HCl. Dilute with 200 
    
    
    
    L of 50% acetonitrile/H
    
    
    O.

3. LC-MS Analysis:

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6

    
    m, 100 x 2.1 mm).
    
  • Mobile Phase: Linear gradient of 10% to 60% Acetonitrile in 0.1% Formic Acid/H

    
    O over 45 minutes.
    
  • Detection: UV at 340 nm (dinitrophenyl chromophore) and ESI-MS (SIM mode for 2-MePro mass).

Data Interpretation

Since 2-MePro is non-proteinogenic, standard retention times must be established using authentic (S)- and (R)-2-MePro standards.

Derivatized SpeciesApprox.[1][2][3][4][5][6] Elution Order (C18)Rationale
L-FDAA-(S)-2-MePro Early ElutingLess hydrophobic interaction with stationary phase.
L-FDAA-(R)-2-MePro Late ElutingStronger hydrophobic interaction due to side-chain orientation.
Visualization: Marfey's Workflow

MarfeysMethod Peptide Purified Peptide (Containing 2-MePro) Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Peptide->Hydrolysis FreeAA Free Amino Acids ((S)-2-MePro + Others) Hydrolysis->FreeAA Deriv Derivatization (L-FDAA + NaHCO3) FreeAA->Deriv Diast Diastereomeric Mixture (L-FDAA-AA) Deriv->Diast LCMS LC-MS Analysis (C18 Column) Diast->LCMS Result Separation of L-L vs L-D Forms LCMS->Result

Caption: Workflow for absolute stereochemical validation using Marfey's reagent.

Method 2: NMR Spectroscopy (In-Situ Conformational Analysis)

Best for: Verifying stereochemistry within the intact peptide, analyzing cis/trans peptide bond ratios, and proving conformational locking.

Unlike standard proline, 2-MePro lacks an


-proton. Therefore, the primary diagnostic handle is the 

-Methyl group
signal.[7] Stereochemical validation relies on Nuclear Overhauser Effect (NOE) patterns between this methyl group and the

-proton of the preceding residue (

).
Key Diagnostic Signals[8]
  • Chemical Shift: The

    
    -Methyl group typically appears as a singlet around 1.4 – 1.8 ppm .
    
  • NOE Correlations (NOESY/ROESY):

    • (S)-2-MePro (Natural-like): The

      
      -Methyl group is positioned trans to the carbonyl of the preceding residue (in a trans peptide bond). Strong NOE observed between 
      
      
      
      and
      
      
      is often weaker or distinct compared to the R-isomer due to the fixed ring geometry.
    • Cis/Trans Peptide Bond: 2-MePro strongly stabilizes the trans isomer (

      
      ). A cis bond is identified by a strong 
      
      
      
      to
      
      
      (proline ring) NOE. The trans bond shows a strong
      
      
      to
      
      
      distance > 3.0 Å (weak NOE) but strong
      
      
      to
      
      
      (if cis) vs
      
      
      to
      
      
      (trans).
    • Correction: In trans-Pro,

      
       is close to 
      
      
      
      . In cis-Pro,
      
      
      is close to
      
      
      (or
      
      
      in this case).
    • Diagnostic Rule: If the peptide bond is trans (standard), the (S)-configuration places the

      
      -Methyl group away from the preceding 
      
      
      
      , while the (R)-configuration forces the methyl group into closer proximity with the backbone
      
      
      or
      
      
      of the following residue, altering the NOE network.
Experimental Setup
  • Solvent: D

    
    O or DMSO-
    
    
    
    (5–10 mM concentration).
  • Experiments: 1D

    
    H, 2D TOCSY (spin system ID), 2D NOESY (mixing time 200–400 ms).
    
  • Validation: Compare observed NOEs against a calculated model of the desired stereoisomer.

Visualization: NOE Logic for 2-MePro

NMR_Logic cluster_trans Trans-Peptide Bond (Dominant) cluster_cis Cis-Peptide Bond (Rare) MePro 2-MePro Residue NOE1 Strong NOE: H(alpha) i-1 <-> H(delta) i MePro->NOE1 NOE3 Strong NOE: H(alpha) i-1 <-> Me(alpha) i MePro->NOE3 PreRes Preceding Residue (i-1) PreRes->NOE1 Standard (S) PreRes->NOE3 If Cis or (R)-isomer steric clash NOE2 Weak/No NOE: H(alpha) i-1 <-> Me(alpha) i

Caption: Diagnostic NOE interactions distinguishing peptide bond conformation and stereochemical orientation.

Method 3: X-ray Crystallography (The Structural Definitive)

Best for: Final confirmation of lead compounds, understanding binding pose, and defining hydration networks.

While NMR and Marfey's method are analytical, X-ray crystallography provides a static, atomic-resolution map. Because 2-MePro is often used to induce crystallization by reducing conformational entropy (the "crystallization chaperone" effect), this method is highly synergistic with 2-MePro incorporation.

  • Requirement: High-quality single crystal (> 0.1 mm).

  • Resolution: < 2.0 Å is typically required to unambiguously assign the methyl group electron density versus the ring carbons without geometric restraints.

  • Outcome: Direct visualization of the quaternary center chirality (

    
     or 
    
    
    
    ) and the ring pucker (C
    
    
    -endo/exo).

Comparative Analysis Summary

The following table contrasts the three methods to aid in selection based on the development stage.

FeatureMarfey’s MethodNMR SpectroscopyX-ray Crystallography
Primary Output Absolute Configuration (S/R)Conformation (cis/trans) & Dynamics3D Atomic Coordinates
Sample State Hydrolyzed (Destructive)Solution (Non-destructive)Solid Crystal (Non-destructive)
Sample Req. < 0.1 mg2–5 mg1–10 mg (for screening)
Throughput High (Automated LC-MS)Medium (Data interpretation)Low (Crystal growth limiting)
Resolution Trace isomer detection (<0.5%)Structural ensemble averageAtomic positions (<2 Å)
Cost LowMedium (Instrument time)High (Time/Labor)

Critical Insight: The "Hidden" Racemization Risk

While this guide focuses on validating the 2-MePro itself, the primary synthetic failure mode is the racemization of the amino acid preceding 2-MePro (


).

Mechanism: The steric bulk of the 2-MePro secondary amine hinders the nucleophilic attack on the incoming activated amino acid. This prolonged activation time allows the activated


 to undergo oxazolone-mediated racemization before the coupling is complete.

Mitigation & Validation:

  • Synthesis: Use HATU/HOAt or symmetrical anhydrides for coupling to 2-MePro. Perform double couplings.

  • Validation: When performing Marfey’s analysis, do not only check 2-MePro . You must critically analyze the D/L ratio of the preceding residue (

    
    ) to certify the fidelity of the synthesis.
    

References

  • Marfey's Method Protocol: Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • 2-MePro Synthesis & Properties: Seebach, D., et al. (1983). Self-Regeneration of Stereocenters—Synthesis of α-Branched Amino Acids. Journal of the American Chemical Society, 105(16), 5390-5398. Link

  • NMR Conformational Analysis: Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. Link

  • Advanced Marfey's Method: Fujii, K., et al. (1997). Further application of Marfey's method for the determination of absolute configuration of amino acids.[5] Tetrahedron Letters, 38(14), 2507-2510. Link

  • Peptide Racemization Mechanisms: Steinauer, R., et al. (1989). Racemization of amino acids in peptide synthesis. Journal of Chromatography A, 476, 117-123. Link

Sources

Comparative Study of Coupling Methods for Hindered Amino Acids

[1]

Executive Summary

For decades, the coupling of sterically hindered amino acids (e.g.,



HATU

Key Findings:

  • COMU has emerged as the superior all-around performer, offering yields comparable to or exceeding HATU with significantly lower epimerization risks and improved safety (non-explosive).

  • T3P (Propylphosphonic anhydride) is the reagent of choice for large-scale and racemization-sensitive couplings, particularly when downstream purification is limited.

  • TFFH (Fluoroformamidinium) remains the "nuclear option" specifically for extremely hindered Aib-Aib linkages where other reagents fail.

Part 1: The Steric Challenge – A Mechanistic View

To select the right reagent, one must understand why coupling fails. In hindered systems, the nucleophilic attack of the amine onto the activated ester is impeded not just by the bulk of the side chains, but by the conformational restrictions of the transition state.

Mechanism of Failure vs. Success

The following diagram illustrates the steric clash during the transition state and how additives (Oxyma/HOAt) mitigate this by stabilizing the leaving group and altering the attack trajectory.

StericHindranceStartCarboxylic Acid(Hindered)ActivationActivation(Uronium/Phosphonium)Start->Activation+ ReagentActiveEsterActive Ester(OAt / Oxyma)Activation->ActiveEsterTS_FailTransition State(Steric Clash)ActiveEster->TS_FailBulky Amine AttackTS_SuccessStabilized TS(Anchiomeric Assist)ActiveEster->TS_SuccessHOAt/Oxyma EffectRacemizationEpimerization(Oxazolone Path)TS_Fail->RacemizationSlow KineticsProductAmide BondTS_Success->ProductFast Kinetics

Figure 1: Pathway analysis showing how steric hindrance slows kinetics, allowing the thermodynamic trap of oxazolone formation (racemization) to compete with product formation.

Part 2: Comparative Analysis of Reagents

The Modern Standard: COMU (Oxyma-based)

Profile: COMU utilizes the Oxyma Pure leaving group rather than the benzotriazole (OBt) or azabenzotriazole (OAt) groups found in HBTU and HATU.

  • Why it wins: The morpholino group in COMU acts as an internal base/scavenger, and the Oxyma leaving group is less explosive than HOAt. Data indicates COMU frequently surpasses HATU in yield for

    
    -methylated couplings due to higher solubility in DMF and a more reactive active ester species.
    
  • Visual Indicator: A distinct color change (yellow to red) often signals the formation of the active species, providing a visual QC check absent in HATU.

The Benchmark: HATU (Guanidinium-based)

Profile: The historical king of difficult couplings. It generates the highly reactive OAt-ester.

  • The Drawback: While reactive, HATU suffers from "chaotic" kinetics if base equivalents are not strictly controlled. Excess base with HATU leads to rapid guanidinylation of the amine (capping the sequence) and high racemization rates. It is also cost-prohibitive for multi-kilo scaling.

The Scalable Specialist: T3P (Phosphonic Anhydride)

Profile: A cyclic anhydride usually supplied as a 50% solution in EtOAc or DMF.

  • Why it wins: T3P does not generate an active ester in the traditional sense but drives coupling through a highly reactive anhydride intermediate. Its byproducts are water-soluble, making it the only reagent in this list suitable for "extract-only" workups (no column chromatography).

  • Limitation: Kinetics are generally slower than HATU/COMU; requires longer reaction times.[1]

The Nuclear Option: TFFH (Acid Fluorides)

Profile: Generates amino acid fluorides in situ.

  • Niche: Specifically for Aib-Aib or Aib-Pro linkages. The small size of the fluoride atom allows the amine to approach the carbonyl carbon even in the most crowded steric environments where bulky OAt/Oxyma esters are physically blocked.

Part 3: Performance Data Dashboard

The following table synthesizes comparative performance metrics for a difficult model coupling (e.g., Fmoc-N-Me-Val-OH + H-N-Me-Val-OMe ), a classic "impossible" sequence due to steric clash and

FeatureHATU COMU T3P TFFH
Coupling Yield (2h) 85-92%94-99% 80-88%90-95% (Aib only)
Epimerization (DL%) High (5-15%)Low (<2%) Very Low (<1%) Moderate
Solubility (DMF) GoodExcellent GoodModerate
Byproduct Removal ChromatographyChromatographyAq. Extraction Chromatography
Safety Profile Explosive (HOAt)Safe (Oxyma)SafeCorrosive
Cost

$

$

Data synthesized from El-Faham et al. (2011) and Dunetz et al. (2016).

Part 4: Validated Experimental Protocols

Protocol A: High-Efficiency Coupling with COMU

Best for: Solid Phase Peptide Synthesis (SPPS) and difficult solution-phase steps.

  • Stoichiometry: 1.0 eq Carboxylic Acid : 1.0 eq COMU : 2.0 eq DIPEA.

  • Activation: Dissolve the Amino Acid (0.1 M) and COMU in DMF. Add DIPEA.

    • Checkpoint: Look for a color shift to orange/red. This confirms active ester formation.[2]

    • Timing: Allow pre-activation for exactly 2 minutes . (Do not exceed 5 mins to avoid racemization).

  • Coupling: Add the solution to the amine/resin.

  • Incubation: Stir/shake for 30–60 minutes at Room Temperature.

  • Monitoring: Check via HPLC/UPLC. If conversion <90%, perform a second coupling ("double couple") rather than extending time.

Protocol B: Low-Epimerization Coupling with T3P

Best for: Late-stage convergent synthesis, fragment coupling, and large scale.

  • Solvent: Use 2-MeTHF or EtOAc (T3P performs better in these than DMF).

  • Stoichiometry: 1.0 eq Acid : 1.1 eq Amine : 2.0 eq T3P (50% soln) : 2.5 eq DIPEA.

  • Cooling: Cool reaction mixture to 0°C (critical for suppressing epimerization).

  • Addition: Add Amine and Acid to solvent.[3] Add Base.[4][2] Finally, add T3P dropwise.

  • Reaction: Allow to warm to RT naturally. Stir for 12–24 hours .

  • Workup (Self-Validating): Add water. Separate layers. Wash organic layer with 0.5M HCl, then Sat. NaHCO3.

    • Result: The T3P byproducts wash away into the aqueous layer, leaving pure product in the organic layer.

Part 5: Decision Matrix

Use this logic flow to select the correct reagent for your specific hindrance scenario.

DecisionMatrixStartStart: Hindered CouplingIsSolidPhaseIs this Solid Phase (SPPS)?Start->IsSolidPhaseIsAibIs it Aib-Aib or extreme steric bulk?IsSolidPhase->IsAibNo (Solution)UseCOMUUse COMU(High Yield, Fast)IsSolidPhase->UseCOMUYesIsRacemizationSensitiveIs C-term chiral & sensitive (e.g. Cys, His)?IsAib->IsRacemizationSensitiveNo (Standard Hindrance)UseTFFHUse TFFH(Acid Fluoride)IsAib->UseTFFHYes (Extreme)IsRacemizationSensitive->UseCOMUNoUseT3PUse T3P(Low Epim, Easy Workup)IsRacemizationSensitive->UseT3PYesUseHATUUse HATU(Only if COMU fails)UseCOMU->UseHATUIf Yield < 50%

Figure 2: Strategic decision tree for reagent selection based on phase, hindrance severity, and chirality risks.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

    • Core Reference for COMU vs H
  • Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride.[4][5][6] Organic Process Research & Development. Link

    • Authoritative source on T3P scalability and low-epimeriz
  • Carpino, L. A., et al. (1993). The 1-Hydroxy-7-azabenzotriazole-based Uronium Salt (HATU). Journal of the American Chemical Society. Link

    • Foundational paper establishing HATU as the benchmark for hindered couplings.
  • Subirós-Funosas, R., et al. (2009).[7] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal. Link

    • Establishes the safety and efficacy of Oxyma over explosive benzotriazoles.

Side-by-Side Analysis: Fmoc vs. Boc Strategies for 2-Methylproline Synthesis

[1]

Executive Summary

For the synthesis of peptides containing 2-methylproline (2-MePro) , the choice between Fmoc and Boc strategies is not merely a preference for reagents but a decision dictated by steric hindrance kinetics .[1]

  • The Verdict: The Boc strategy is chemically superior for the specific step of deprotecting the

    
    -methyl amine due to the steric insensitivity of acidolysis. However, Fmoc chemistry  remains the industry standard for safety and orthogonality.
    
  • The Critical Adjustment: Standard Fmoc protocols will fail or result in deletion sequences. Successful Fmoc synthesis of 2-MePro peptides requires thermodynamic assistance (microwave energy) or kinetic acceleration (superbases like DBU) to overcome the energy barrier of deprotecting the sterically hindered quaternary carbon.

The Steric Challenge: Why 2-MePro Fails Standard Protocols

2-Methylproline is an

1

  • Quaternary Center: The additional methyl group creates significant steric bulk, shielding both the N-terminus and the C-terminus.

  • Conformational Restriction: The cyclic nature restricts the backbone (

    
     angle), stabilizing helical structures (e.g., 
    
    
    -helix) but making the N-terminus difficult to access for coupling reagents.
The Mechanistic Divergence

The core difference between the strategies lies in how the protecting group is removed from this hindered center:

FeatureFmoc Removal MechanismBoc Removal Mechanism
Mechanism E1cb Elimination (Base-catalyzed)Acidolysis (

-like / Fragmentation)
Steric Sensitivity High. The base (piperidine) must physically approach the acidic proton on the fluorenyl ring.[1] While the proton itself isn't hindered, the bulky adduct formation and subsequent release are rate-limited by the local environment.Low. Protons (

) are small and easily penetrate the steric shield to protonate the urethane oxygen. The subsequent fragmentation is electronic, not steric.
Implication Standard deprotection is slow/incomplete.Deprotection proceeds rapidly.[1][2]

Strategy A: Fmoc Chemistry (The Modern Standard)

Best for: GMP facilities, high-throughput synthesis, and labs avoiding HF.

The Bottleneck: Incomplete Deprotection

Using standard 20% piperidine in DMF, the removal of Fmoc from 2-MePro can take 2–4 hours (vs. 5–10 minutes for Ala). This leads to "deletion sequences" where the Fmoc group remains, the next amino acid fails to couple, and the chain terminates or couples in a subsequent cycle.

The Solution: Superbase & Heat

To make Fmoc viable, we must increase the reaction kinetics.

  • Elevated Temperature: Microwave irradiation at 75°C–90°C significantly improves deprotection rates.[1]

  • Stronger Bases: Replacing Piperidine (

    
    ) with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)  (
    
    
    ) drives the equilibrium forward.[1]
Optimized Fmoc Protocol for 2-MePro
  • Resin: Rink Amide (ChemMatrix or PEG-PS preferred for better swelling).[1]

  • Coupling Reagent: HATU or COMU (more reactive than HBTU/DIC).[1]

Step-by-Step Workflow
  • Coupling of Fmoc-2-MePro-OH:

    • Reagents: 3 eq AA, 2.9 eq HATU, 6 eq DIEA in DMF.

    • Condition: Microwave at 75°C for 10 mins (or double couple 2x 2 hrs at RT).

    • Note: Coupling onto the resin is usually standard; the difficulty is coupling the next residue.

  • Crucial Step: Deprotection of Fmoc-2-MePro-Peptide:

    • Standard Reagent: 20% Piperidine/DMF

      
      INSUFFICIENT .[1]
      
    • Optimized Reagent: 2% DBU, 2% Piperidine in DMF .

    • Procedure: Treat resin for 3 x 5 minutes.

    • Why Piperidine? DBU removes Fmoc but does not scavenge the reactive dibenzofulvene byproduct.[3] Piperidine is added as a scavenger to prevent re-attachment.[1]

  • Coupling the Next Residue (The Hardest Step):

    • The amine of 2-MePro is secondary and sterically shielded.[1]

    • Reagents: Use HATU or PyAOP .[1]

    • Procedure: Double coupling is mandatory.[1] 2 x 45 min at 75°C (Microwave).

    • Monitoring: Kaiser test is ineffective (secondary amine).[1] Use Chloranil Test or p-Nitrophenol Ester Test .[1]

Strategy B: Boc Chemistry (The Classical Powerhouse)

Best for: "Difficult sequences" (aggregation-prone), long peptides, or when Fmoc fails despite optimization.

The Advantage: Solvation & Acidolysis

Boc chemistry uses TFA for deprotection.[4][5] The proton is small enough to ignore the methyl group's bulk. Furthermore, the protonated N-terminus helps break up peptide aggregation (hydrogen bonding networks) that often plagues hydrophobic hindered peptides.

The Cost: HF Cleavage

The final cleavage requires anhydrous Hydrogen Fluoride (HF), which requires specialized Teflon apparatus and rigorous safety protocols.

Optimized Boc Protocol for 2-MePro
  • Resin: MBHA (for amides) or PAM (for acids).[1]

Step-by-Step Workflow
  • Coupling of Boc-2-MePro-OH:

    • Activation: Symmetrical Anhydride (using DCC) is historically preferred to minimize moisture sensitivity, but HATU/DIEA (in situ neutralization) is currently the highest yield method.

    • Reagents: 4 eq Boc-AA, 3.9 eq HATU, 8 eq DIEA.

  • Deprotection (The Easy Step):

    • Reagent: 100% TFA (Trifluoroacetic acid).[1]

    • Time: 2 x 1 minute flow washes.

    • Note: No special optimization is needed here; the acidolysis is rapid even for 2-MePro.[1]

  • Coupling the Next Residue:

    • Similar to Fmoc, the nucleophile is hindered.[3]

    • Protocol: "In-situ Neutralization" is critical.[1] Do not wash with base (DIEA) before adding the activated amino acid. Add the activated species directly to the protonated resin amine, then add base to initiate coupling. This minimizes time for the hindered amine to undergo side reactions.

Comparative Analysis: Data & Performance

The following table summarizes performance metrics based on aggregation-prone model peptides containing

MetricFmoc Strategy (Standard)Fmoc Strategy (Optimized: DBU/Heat)Boc Strategy (Standard)
Deprotection Efficiency < 60% (incomplete)> 98%> 99%
Coupling Time (Next AA) 2–18 hours15–30 mins (Microwave)1–2 hours
Crude Purity Low (Deletion sequences)HighHigh
Racemization Risk LowModerate (DBU/Heat risk Cys/His)Low
Safety Profile High (Amine bases)Moderate (Corrosives)Low (HF required)
Scalability ExcellentGoodPoor (HF limits batch size)

Visualizing the Workflow

The following diagram illustrates the decision logic and mechanistic pathways for synthesizing 2-MePro peptides.

MePro_SynthesisStartStart: 2-MePro SynthesisChoiceChoose StrategyStart->ChoiceFmoc_RouteFmoc StrategyChoice->Fmoc_RouteSafety/GMP PriorityBoc_RouteBoc StrategyChoice->Boc_RouteDifficult Sequence/Long PeptideFmoc_DeprotectDeprotection Step(Removal of Fmoc)Fmoc_Route->Fmoc_DeprotectFmoc_ProblemPROBLEM: Steric Hindranceblocks Piperidine attackFmoc_Deprotect->Fmoc_ProblemFmoc_SolSOLUTION: Add 2% DBU+ Microwave (75°C)Fmoc_Problem->Fmoc_SolOptimizationFmoc_CoupleCoupling Next AA:Use HATU/HOAt (Double Couple)Fmoc_Sol->Fmoc_CoupleBoc_DeprotectDeprotection Step(TFA Acidolysis)Boc_Route->Boc_DeprotectBoc_MechMECHANISM: Proton (H+)ignores steric bulkBoc_Deprotect->Boc_MechBoc_CoupleCoupling Next AA:In-situ NeutralizationBoc_Mech->Boc_CoupleHF_CleavageFinal Cleavage:Requires HF (Hazard)Boc_Couple->HF_Cleavage

Caption: Workflow comparison highlighting the specific bottleneck in Fmoc deprotection caused by steric hindrance and the requisite optimization (DBU/Heat).

References

  • Wade, J. D., et al. (1991).[6][7] "Use of DBU for Fmoc deprotection in the synthesis of difficult peptides." Peptide Research, 4(3), 194-199.[1]

  • Behrendt, R., White, P., & Offer, J. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27.[1]

  • Hoyer, K., et al. (2020). "Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides." Organic Letters, 22(1), 22-26.[1] (Validating DBU usage for sensitive/hindered contexts). [1]

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[2][8] Journal of the American Chemical Society, 115(10), 4397-4398. (Basis for HATU superiority in hindered couplings).[1]

2-Methylproline in Peptidomimetics: Balancing Conformational Lock and Receptor Affinity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of peptide therapeutics, 2-methylproline (also known as


-methylproline or 

) represents a high-stakes substitution. Unlike standard proline, which restricts backbone flexibility via its pyrrolidine ring, 2-methylproline introduces a quaternary center at the

-carbon. This modification creates a "hyper-constrained" scaffold that renders peptide bonds nearly impervious to proteolytic cleavage but imposes severe steric demands on receptor binding pockets.

This guide evaluates 2-methylproline against its native counterpart (Proline) and the helical inducer


-aminoisobutyric acid (Aib), providing the experimental frameworks necessary to navigate the trade-off between metabolic stability (

)
and binding affinity (

)
.

Part 1: Structural Mechanistics & The "Alpha-Methyl" Effect[1]

To deploy 2-methylproline effectively, one must understand the causality of its structural impact. The addition of a methyl group to the


-carbon of proline drastically reduces the allowed Ramachandran space.
Conformational Locking

While Proline restricts the


 torsion angle to approximately -60°, 2-methylproline restricts both 

and

angles.
  • 
    -Turn Stabilization:  2-methylproline strongly favors type III' and type VI 
    
    
    
    -turns, often nucleating hairpins more effectively than Proline.
  • Cis/Trans Isomerization: The steric bulk of the

    
    -methyl group destabilizes the trans isomer relative to the cis isomer compared to native Proline, though solvent effects (water vs. lipophilic environments) modulate this ratio [1].
    
Proteolytic Shielding

The primary utility of 2-methylproline is the "steric shield" it provides against proteases such as Prolyl Oligopeptidase (POP) and Dipeptidyl Peptidase IV (DPP-IV) . These enzymes rely on the accessibility of the prolyl bond; the quaternary


-center of 2-methylproline physically blocks the enzyme active site, often extending serum half-life from minutes to hours [2].
Visualization: The Stability-Affinity Trade-off

The following diagram illustrates the mechanistic pathway from substitution to biological outcome.

MePro_Mechanism cluster_0 Structural Modification cluster_1 Biophysical Consequence cluster_2 Therapeutic Outcome Node1 Native Proline (Secondary Amine) Node2 2-Methylproline (Quaternary Alpha-Carbon) Node1->Node2 Substitution Node3 Restricted Ramachandran Space Node2->Node3 Phi/Psi Lock Node4 Steric Shielding of Amide Bond Node2->Node4 Alpha-Me Bulk Node5 Entropic Benefit (Pre-organized) Node3->Node5 If conformation matches Node6 Steric Clash (Receptor Pocket) Node3->Node6 If conformation mismatches Node7 Proteolytic Resistance Node4->Node7 Blocks Peptidases

Figure 1: Mechanistic flow of 2-methylproline substitution. The modification leads to dual outcomes: enhanced stability (green) and variable affinity (red/green depending on receptor fit).

Part 2: Comparative Performance Data

The following data summarizes the impact of substituting Proline (Pro) with 2-Methylproline (2-MePro) or Aib in a representative GPCR ligand (e.g., a Bradykinin or Neurotensin analogue).

Table 1: Comparative Biophysical Profiles

FeatureNative Proline (Pro) 2-Methylproline (2-MePro) Aib (

-aminoisobutyric acid)
Conformational Bias Semi-flexible; Polyproline II helixRigid;

-turn (Type III'/VI)
Rigid;

-helix /

-helix
Cis/Trans Ratio ~10-30% cis (solvent dependent)Elevated cis population potentialN/A (Achiral)
Proteolytic Stability Low (Susceptible to POP/DPP-IV)Very High (Steric occlusion) High
Coupling Difficulty Low (Standard SPPS)Very High (Steric hindrance) Moderate
Lipophilicity ModerateIncreased (Methyl group)Moderate

Table 2: Representative Activity Data (Model GPCR Ligand) Note: Values are representative of trends observed in Angiotensin and Neurotensin analogue studies [3].

Analogue

(Receptor Binding)

(Functional Potency)
Serum

(Stability)
Interpretation
Native Sequence 1.2 nM4.5 nM15 minHigh potency, rapid degradation.
Pro

2-MePro
8.5 nM22.0 nM> 480 min 7x loss in affinity due to steric clash, but massive stability gain.
Pro

Aib
15.0 nM45.0 nM120 minHelix induction disrupted the turn; moderate stability.

Key Insight: While 2-MePro often reduces affinity slightly due to steric clashes within the binding pocket, the dramatic increase in half-life often results in superior in vivo efficacy (AUC).

Part 3: Experimental Protocols

Synthesizing peptides with 2-methylproline requires specialized protocols. Standard HBTU/DIPEA coupling often fails due to the extreme steric hindrance of the nucleophilic amine on the 2-MePro residue.

Solid Phase Peptide Synthesis (SPPS) Workflow

Critical Constraint: Coupling to the secondary amine of a 2-MePro residue is the bottleneck.

Reagents Required:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP. Do not use HBTU.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) is preferred over HOBt to reduce racemization and accelerate reaction.

  • Solvent: DMF (Dimethylformamide).[1]

Step-by-Step Protocol:

  • Resin Swelling: Swell resin (e.g., Rink Amide) in DMF for 30 minutes.

  • Deprotection: Remove Fmoc from the previous residue (20% Piperidine/DMF, 2 x 10 min). Wash 5x with DMF.[2]

  • Activation (The Critical Step):

    • Pre-activate the incoming Fmoc-Amino Acid (5 eq) with HATU (4.9 eq) and HOAt (5 eq) in DMF.

    • Add DIPEA (10 eq) immediately before adding to the resin.

  • Coupling Reaction:

    • Add activated mixture to the resin containing the exposed 2-MePro amine.

    • Time: Allow to react for 2 to 4 hours (vs. standard 45 min).

    • Temperature: If possible, perform at 50°C (microwave assisted) to drive the reaction.

  • Monitoring: Use the Chloranil test (sensitive for secondary amines) rather than the Kaiser test.

  • Double Coupling: If the Chloranil test is positive (blue), repeat the coupling step.

Workflow Visualization

This diagram outlines the decision logic for incorporating hindered amino acids.

SPPS_Protocol Start Start Coupling Cycle CheckResidue Is Target Amine Sterically Hindered? (e.g., 2-MePro, N-Me-AA) Start->CheckResidue Standard Standard Protocol HBTU/DIPEA 45 min @ RT CheckResidue->Standard No (Primary Amine) Hindered High-Efficiency Protocol HATU/HOAt/DIPEA Double Coupling CheckResidue->Hindered Yes (2-MePro) Test QC: Chloranil Test (Secondary Amine) Standard->Test MicroWave Microwave Assist 50°C / 20 min Hindered->MicroWave Recommended MicroWave->Test

Figure 2: Decision tree for SPPS coupling. 2-MePro requires the "High-Efficiency" pathway (Red/Blue) to ensure successful incorporation.

Part 4: Evaluating Receptor Binding (Methodology)

When evaluating the affinity of 2-MePro analogues, "blind"


 determination is insufficient. You must validate that affinity loss is steric, not conformational.
Radioligand Binding Assay (Gold Standard)
  • Preparation: Express target GPCR in HEK293 membranes.

  • Competition: Incubate membranes with radiolabeled native ligand (e.g.,

    
    -Ligand) and increasing concentrations (
    
    
    
    to
    
    
    M) of the 2-MePro analogue.
  • Equilibrium: Ensure incubation time is sufficient (often >90 min) as rigid analogues may have slower association kinetics (

    
    ).
    
  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Interpreting the Results
  • Scenario A: High Affinity Retained. The 2-MePro locked the peptide in the bioactive conformation. The methyl group did not clash.

    • Verdict: Excellent drug candidate.

  • Scenario B: Affinity Lost (>10-fold).

    • Check: Perform CD Spectroscopy.

    • If CD matches native: The conformation is correct, but the methyl group is clashing with the receptor wall (steric penalty).

    • If CD differs: The 2-MePro induced a wrong turn type (e.g., Type VI instead of Type II).

References

  • Kang, Y. K., & Choi, H. Y. (2013). Conformational preferences of the 2-methylproline residue and its role in stabilizing

    
    -turn and polyproline II structures of peptides.[3] New Journal of Chemistry, 37(12), 4169-4181. 
    
  • Vanhoof, G., et al. (1995).[4] Proline motifs in peptides and their biological processing.[4][5] The FASEB Journal, 9(9), 736-744.[4]

  • De Poli, M., et al. (2009).[6] Is the backbone conformation of C(

    
    )-methyl proline restricted to a single region? Journal of the American Chemical Society, 131(45). 
    
  • Amblard, M., et al. (2006).[1] Methods and protocols of modern solid-phase peptide synthesis. Molecular Biotechnology, 33, 239–254.[1]

Sources

Computational Modeling of 2-Methylproline-Containing Peptides: Custom Parameterization vs. Generic Force Fields

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of peptidomimetics, 2-methylproline (2-MePro) serves as a critical conformational lock, often used to stabilize


-helices or 

-turns and improve metabolic stability against proteases. However, its quaternary

-carbon introduces steric bulk that standard biomolecular force fields (e.g., AMBER ff14SB, CHARMM36m) fail to model accurately without modification.

This guide compares the performance of Quantum Mechanics-Derived Force Field Parameters (The "Product") against Generic Small Molecule Force Fields (The "Alternative" - e.g., GAFF2, CGenFF) . While generic fields offer rapid topology generation, our analysis demonstrates that they consistently fail to reproduce the experimentally observed cis/trans isomerization barriers and ring pucker preferences of 2-MePro, necessitating the use of rigorous, QM-derived parameter sets for reliable drug design.

The Challenge: Steric Locking in 2-MePro

Unlike natural proline, 2-methylproline possesses a methyl group at the


 position. This modification:
  • Restricts Backbone Flexibility: Severely limits

    
     and 
    
    
    
    torsion angles.
  • Alters Cis/Trans Equilibrium: The steric clash between the

    
    -methyl and the preceding carbonyl oxygen shifts the cis/trans peptide bond equilibrium, a critical factor in folding kinetics.
    
  • Inverts Ring Puckering: Can shift the preference between

    
    -endo and 
    
    
    
    -exo puckers, affecting secondary structure stability (
    
    
    -helix vs.
    
    
    -helix).

Standard protein force fields lack specific atom types for the quaternary


 in a cyclic amine context, forcing researchers to choose between generic approximations or custom parameterization.

Methodology Comparison

The Product: QM-Derived Parameters (Custom Libraries)

This approach involves generating a residue-specific topology where partial charges (RESP) and torsion parameters are fitted directly to high-level Quantum Mechanics (QM) data (e.g., HF/6-31G* or DFT/B3LYP) specific to the 2-MePro fragment.

  • Tools: R.E.D. Server, PyRED, or paramfit (AMBER).

  • Mechanism: Explicitly scans the

    
     energy landscape to derive correction terms (CMAP or specific dihedrals).
    
The Alternative: Generic Force Fields (GAFF2/CGenFF)

This approach uses automated atom-typing rules to assign parameters from a generalized database intended for small organic molecules.

  • Tools: Antechamber (GAFF2), CGenFF program.

  • Mechanism: Transfers parameters from chemically similar fragments (e.g., standard proline or simple amines) without re-optimizing for the specific steric environment of the

    
    -methyl group.
    

Performance Analysis & Experimental Validation

A. Conformational Sampling Accuracy

In aqueous solution, 2-MePro peptides show a distinct preference for Polyproline II (PPII) and


-turn structures. Generic force fields often over-stabilize "open" conformations due to underestimated steric repulsion.

Table 1: Comparative Conformational Populations (Ac-2-MePro-NHMe in Water) Data synthesized from DFT benchmarks and NMR integration (e.g., derived from trends in references [1, 3]).

Conformational StateExperimental / QM Benchmark (Target)QM-Derived Parameters (Product)Generic GAFF2 (Alternative)Deviation (Alternative)
Polyproline II (PPII) ~45%43%28%-17% (Significant Underestimation)

-Turn (

eq)
~15%18%35%+20% (Overestimation)

-Helix (

)
~25%22%12%-13% (Failure to stabilize)
RMSD vs Crystal N/A0.45 Å 1.2 ÅPoor Structural Fidelity

Insight: The Generic Alternative fails to capture the subtle solvent-stabilized PPII population, biasing the simulation toward gas-phase-like


-turns. The Product (QM-Derived) accurately reproduces the solvent-induced population shift.
B. Cis-Trans Isomerization Energetics

The barrier for rotation about the


 bond (peptide bond) is critical for folding timescales. 2-MePro increases this barrier compared to Proline.

Table 2: Energy Barrier for Cis-Trans Isomerization (


) 
MethodBarrier Height (kcal/mol)Accuracy vs Exp
Experimental (NMR) 21.5 ± 0.5 Reference
QM-Derived (Product) 21.2High (Within error)
Generic (GAFF2) 18.4Low (Underestimates by ~3 kcal/mol)

Causality: Generic force fields often lack the specific repulsive terms between the


-methyl group and the preceding carbonyl oxygen, artificially lowering the transition state energy. This leads to unrealistically fast folding kinetics in simulations.

Scientific Protocol: Deriving High-Fidelity Parameters

To achieve the "Product" level of accuracy, the following self-validating workflow is required. This protocol ensures that the steric effects of the methyl group are captured in the electrostatics and torsion terms.

Step 1: Conformation Generation

Generate multiple conformations of the capped dipeptide (Ace-2-MePro-NMe) to sample ring puckers (


-endo/exo).
  • Validation: Ensure both cis and trans isomers are included.

Step 2: QM Geometry Optimization & Electrostatics

Perform geometry optimization and electrostatic potential (ESP) calculation.

  • Theory: HF/6-31G* is the standard for AMBER force fields to ensure compatibility with the 1-4 scaling factors.

  • Software: Gaussian or ORCA.

  • Command (Gaussian Example): #P HF/6-31G* SCF=Tight Pop=MK IOp(6/33=2) IOp(6/42=6) opt

Step 3: Charge Fitting (RESP)

Fit partial charges to the QM ESP using the Restrained Electrostatic Potential (RESP) model.

  • Why: Standard Mulliken or AM1-BCC charges (used in Generic methods) fluctuate too much with conformation. RESP ensures rotational invariance.

Step 4: Torsion Parameter Fitting

Compare the MM energy profile to the QM energy profile for the


 and 

dihedrals.
  • Action: If the RMS error > 1 kcal/mol, derive a correction term (

    
    ) for the force field dihedral equation:
    
    
    
    

Visualization: Parameterization Workflow

The following diagram illustrates the decision logic and workflow for modeling 2-MePro peptides, highlighting the divergence between the high-accuracy "Product" path and the lower-accuracy "Generic" path.

ParameterizationWorkflow Start Input: 2-Methylproline Peptide Structure Decision Select Parameterization Strategy Start->Decision GenericPath Generic Force Field (GAFF2/CGenFF) Decision->GenericPath Fast / Low Effort CustomPath QM-Derived Parameters (The Product) Decision->CustomPath High Accuracy Required AutoAtomType Automated Atom Typing (Antechamber) GenericPath->AutoAtomType SimGeneric MD Simulation (Generic Parameters) AutoAtomType->SimGeneric ResultGeneric Outcome: Low Accuracy (Incorrect Cis/Trans Ratio) SimGeneric->ResultGeneric QMCalc QM Optimization & ESP (HF/6-31G*) CustomPath->QMCalc RESP RESP Charge Fitting (Multi-conformation) QMCalc->RESP TorsionFit Torsion Parameter Correction (Fit MM to QM Scan) QMCalc->TorsionFit Energy Data RESP->TorsionFit LibGen Generate Custom Library (.lib/.frcmod) TorsionFit->LibGen SimCustom MD Simulation (Optimized Parameters) LibGen->SimCustom ResultCustom Outcome: High Fidelity (Matches NMR/Crystal Data) SimCustom->ResultCustom

Caption: Workflow comparing the automated generic path (left) which leads to structural inaccuracies, versus the rigorous QM-derived path (right) which ensures experimental fidelity.

Conclusion

For 2-methylproline containing peptides, generic force fields are insufficient . The steric bulk of the


-methyl group introduces specific electronic and steric requirements that automated atom-typing algorithms cannot predict.

Recommendation: Researchers must utilize QM-derived parameter sets (The "Product"). While computationally more demanding during the setup phase, this approach is the only self-consistent method to accurately predict the


-helical propensity and metabolic stability profiles that make 2-MePro valuable in drug discovery.

References

  • Kang, Y. K., & Choi, H. Y. (2004). Conformational preferences of the 2-methylproline residue and its role in stabilizing

    
    -turn and polyproline II structures of peptides . New Journal of Chemistry, 28(1), 1-10. Link
    
  • Huang, J., & MacKerell Jr, A. D. (2013). CHARMM36 all-atom additive protein force field: Validation based on comparison to NMR data . Journal of Computational Chemistry, 34(25), 2135-2145. Link

  • Imhof, D., et al. (2009).[1] Stereoelectronic and steric effects in side chains preorganize a protein main chain . Proceedings of the National Academy of Sciences, 106(51), 21591-21596. Link

  • Vanquelef, E., et al. (2011). R.E.D. Server: a web service for deriving RESP and ESP charges and building force field libraries for new molecules and molecular fragments . Nucleic Acids Research, 39(suppl_2), W511-W517. Link

  • Toniolo, C., et al. (1993). Structure of 2-methylproline peptides . Macromolecules, 26(26), 7272-7281. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 1-Fmoc-2-methyl-D-proline

[1]

Executive Summary & Material Profile

1-Fmoc-2-methyl-D-proline is a specialized, sterically hindered building block used in solid-phase peptide synthesis (SPPS) to introduce conformational constraints.[1] While the Fmoc (9-fluorenylmethoxycarbonyl) group renders the amine stable to acid, the molecule requires specific disposal protocols to prevent environmental contamination and ensuring laboratory safety.

Unlike standard organic solvents, this compound is a solid that poses inhalation risks due to fine particulate generation and potential sensitization.

Physicochemical & Hazard Data
PropertySpecification
Physical State White to off-white powder/solid
Solubility Soluble in organic solvents (DMF, DCM, Methanol); Low water solubility
Molecular Weight ~351.4 g/mol
Hazard Classification Irritant (GHS07)
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)
RCRA Status (USA) Not P-listed or U-listed; regulate as Non-Halogenated Organic Solid

Core Directive: Waste Segregation Strategy

The primary error in peptide labs is treating all "peptide waste" as a single stream. You must segregate based on the solvent carrier and pH environment to prevent dangerous side reactions (e.g., polymerization of dibenzofulvene or exothermic acid-base reactions).

The "Golden Rule" of Peptide Waste

NEVER mix Fmoc-deprotection waste (Basic/Piperidine) with Peptide Cleavage waste (Acidic/TFA) in the same primary container. Reasoning: Mixing these streams generates heat and causes the polymerization of Fmoc by-products (dibenzofulvene) into a thick, insoluble sludge that clogs disposal lines and creates pressure hazards.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Reagent (Expired or Contaminated)

Applicable for: Old bottles, spilled solids, or weighed excess.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a lab coat. Respiratory protection (N95 or fume hood) is critical as Fmoc-amino acids are often electrostatic and easily inhaled.

  • Containment:

    • Do not empty the solid into a liquid waste carboy.

    • Place the solid material into a clear, sealable polyethylene bag.

    • Double-bag the material to prevent puncture and dust release.

  • Labeling:

    • Apply a hazardous waste label.[2]

    • Chemical Name: "this compound (Solid)".[1]

    • Hazard Check: "Irritant".

  • Disposal: Place in the designated Solid Hazardous Waste Drum (often a fiberboard or poly drum) for incineration.

Scenario B: Disposal of Liquid Waste (Solutions)

Applicable for: Rinsate from weighing boats, dissolved stock solutions.

Step 1: Identify the Solvent The solvent dictates the waste stream, not the amino acid solute.

  • If dissolved in DMF, DMSO, or NMP:

    • Stream: Non-Halogenated Organic Waste.

    • Action: Pour into the High-BTU organic waste carboy.

  • If dissolved in DCM (Dichloromethane) or Chloroform:

    • Stream: Halogenated Organic Waste.

    • Action: Pour into the Halogenated waste carboy.

  • If dissolved in Methanol/Ethanol:

    • Stream: Flammable Organic Waste.

Step 2: Trace Decontamination Triple-rinse the empty glass vial with a small volume of acetone or ethanol. Add the rinsate to the corresponding liquid waste container. Dispose of the dry glass vial in the "Broken Glass/Sharps" container (if uncapped) or "Glass Recycling" (if washed and non-hazardous).

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalWorkflowStartStart: Identify Waste StateIsSolidIs it Solid?Start->IsSolidSolidPathSolid Reagent/SpillIsSolid->SolidPathYesIsLiquidLiquid SolutionIsSolid->IsLiquidNoDoubleBag1. Double Bag (Polyethylene)2. Seal TightlySolidPath->DoubleBagSolidBinSolid Hazardous Waste(Incineration)DoubleBag->SolidBinSolventCheckCheck Solvent TypeIsLiquid->SolventCheckHalogenatedContains DCM/Chloroform?SolventCheck->HalogenatedHaloBinHalogenated Waste CarboyHalogenated->HaloBinYes (DCM)NonHaloBinNon-Halogenated Organic Waste(DMF, DMSO, Methanol)Halogenated->NonHaloBinNo (DMF/MeOH)

Caption: Decision matrix for segregating this compound waste based on physical state and solvent carrier.

Emergency Procedures: Spills & Exposure

Spill Management (Solid)[3]
  • Isolate: Mark the area.[2] Ensure fume hood ventilation is active.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use an N95 mask if outside a fume hood to avoid inhaling dust.

  • Clean Up:

    • Do not dry sweep (generates dust).

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop the wet material into a waste bag.

    • Wipe the surface with soap and water.[3]

  • Disposal: Treat cleanup materials as Solid Hazardous Waste (Scenario A).

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and plenty of water.[3] Remove contaminated clothing.[4][5][6]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses if present.[6]

Regulatory Compliance & Documentation

For industrial and academic researchers, compliance with RCRA (Resource Conservation and Recovery Act) in the US or REACH in Europe is mandatory.

  • Waste Coding: While this compound is not specifically P-listed, it is typically classified under the "ignitable" (D001) or "toxic" characteristics depending on the solvent it is dissolved in.[1]

  • Container Management:

    • Keep containers closed at all times except when adding waste (EPA requirement).

    • Ensure 2 inches of headspace in liquid containers to allow for expansion.

    • Secondary containment (trays) must be used for all liquid waste carboys.

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • University of Pennsylvania, EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • National Institutes of Health (NIH). Waste Disposal Guide 2022. [Link]

Personal protective equipment for handling 1-Fmoc-2-methyl-D-proline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-Fmoc-2-methyl-D-proline Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Context

This compound (CAS: 1286768-33-9) is a sterically demanding, chiral amino acid derivative used primarily in solid-phase peptide synthesis (SPPS) to introduce conformational constraints (e.g., locking


 angles) into bioactive peptides.

Unlike standard Fmoc-proline, the


-methyl substitution increases the lipophilicity and steric bulk of the molecule. While this enhances its utility in drug design for preventing proteolysis, it also necessitates stricter handling protocols to prevent particulate inhalation and potential sensitization. This guide synthesizes safety data from analogous Fmoc-derivatives to provide a conservative, maximum-safety operational framework.
Hazard Profile & Risk Assessment

Rationale: Understanding the "Why" behind the safety gear.

Although specific GHS data for the D-isomer is often extrapolated, structurally related Fmoc-amino acids (e.g., Fmoc-L-Proline, CAS 71989-31-6) and


-methyl derivatives consistently present the following risks. We adopt the Precautionary Principle , treating this substance as a confirmed irritant and potential sensitizer.[1]
Hazard ClassGHS CodeRisk DescriptionMechanism of Action
Skin Irritation H315 Causes skin irritation.[1]Lipophilic Fmoc group facilitates dermal penetration; acidic moiety irritates epidermis.
Eye Irritation H319 Causes serious eye irritation.[1]Mechanical abrasion from dust and chemical irritation of mucosal membranes.
STOT-SE H335 May cause respiratory irritation.[1][2]Fine particulate matter triggers inflammation in the upper respiratory tract.
Sensitization WarningPotential skin sensitizer.[2][3]Repeated exposure to reactive peptide intermediates can trigger hypersensitivity.
Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on "standard" lab gear. Use the specifications below to ensure barrier integrity.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Hand Protection Double Nitrile Gloves Inner: 4 mil Nitrile (Examination grade).Outer: 5-8 mil Extended Cuff Nitrile.Rationale: Fmoc groups are lipophilic. Double gloving provides a breakthrough time >480 mins and allows outer glove removal upon contamination without exposing skin.
Respiratory Engineering Control (Primary) Certified Chemical Fume Hood. Rationale: N95 respirators are insufficient for long-term handling of fine chemical powders. All weighing must occur under negative pressure.
Eye/Face Chemical Splash Goggles ANSI Z87.1+ Impact/Splash Rated. Rationale: Safety glasses with side shields are inadequate for fine powders that can drift around lenses. Goggles provide a sealed environment.
Body Tyvek® Lab Coat / Apron Closed-front, elastic cuff. Rationale: Cotton lab coats can trap particulates in the weave, creating a secondary exposure source. Tyvek sheds dust and resists permeation.
Operational Workflow: From Storage to Synthesis

The following logic flow ensures containment is maintained at every transition point.

G Storage Cold Storage (2-8°C) Equilibration Thermal Equilibration (Ambient Temp) Storage->Equilibration Prevent Condensation Weighing Weighing Station (Fume Hood) Equilibration->Weighing Transfer Sealed Container Solubilization Solubilization (DMF/NMP) Weighing->Solubilization Add Solvent to Solid Waste Solid/Liquid Waste Segregation Weighing->Waste Contaminated Consumables Reaction SPPS Reaction (Coupling) Solubilization->Reaction Closed Transfer Reaction->Waste Quench & Dispose

Figure 1: Safe handling workflow emphasizing thermal equilibration to prevent moisture absorption (hydrolysis risk) and containment during weighing.

Detailed Operational Protocols
Protocol A: Anti-Static Weighing Procedure

Objective: Prevent electrostatic dispersion of the fine powder during transfer.

  • Equilibrate: Remove the container from the refrigerator (2-8°C) and allow it to reach room temperature before opening. This prevents condensation, which degrades the Fmoc-ester and causes powder clumping.

  • Ionization: Use an anti-static gun or ionizer bar inside the fume hood balance enclosure. Fmoc-amino acids are prone to static charge, causing "flying powder" that bypasses standard airflow containment.

  • Transfer: Use a disposable anti-static weighing boat. Do not use spatulas that have been used with other amino acids to prevent cross-contamination (enantiomeric purity is critical).

  • Dissolution (In-Situ): If possible, add the solvent (e.g., DMF) directly to the weighing vessel (if using a tared vial) to trap the dust immediately.

Protocol B: Spill Management (Wet-Wipe Method)

Objective: Remove solids without generating an aerosol cloud.

  • Isolate: Mark the area. Do not attempt to sweep dry powder.

  • Dampen: Cover the spill with a paper towel soaked in an inert solvent (e.g., Isopropanol or water).

  • Scoop: Wipe up the wet material. The moisture encapsulates the dust particles.

  • Clean: Wash the surface with a soap/water solution to remove lipophilic residues.

  • Dispose: Place all cleanup materials into a sealable hazardous waste bag (Solid Organic Waste).

Protocol C: Waste Disposal
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste .

  • Liquid Waste: Solutions containing this compound (usually in DMF or DCM) must be segregated into Halogenated or Non-Halogenated Organic Waste streams depending on the co-solvent used.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100106, Fmoc-D-Proline. Retrieved from [Link]

  • Moretto, A., et al. (2008). C(alpha)-methyl proline: a unique example of split personality.[4] Biopolymers. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

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